molecular formula C7H12O B3245761 2-methylcyclopentane-1-carbaldehyde CAS No. 17206-62-1

2-methylcyclopentane-1-carbaldehyde

Cat. No.: B3245761
CAS No.: 17206-62-1
M. Wt: 112.17 g/mol
InChI Key: VPIXRTSTGGIYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylcyclopentane-1-carbaldehyde (CAS 17206-62-1) is a versatile cyclopentane-based building block with the molecular formula C7H12O and a molecular weight of 112.17 g/mol . This compound features an aldehyde functional group on a cyclopentane ring that is also substituted with a methyl group, making it a valuable precursor in organic synthesis and medicinal chemistry for constructing more complex molecular architectures . The aldehyde group is highly reactive and serves as a critical handle for a wide range of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and various nucleophilic addition and condensation reactions . One common synthetic route to this compound involves the ozonolysis of 1-methylcyclopentene followed by a reductive work-up with dimethyl sulfide to prevent over-oxidation . The structure of this compound contains two adjacent stereocenters, giving rise to multiple stereoisomers such as the (1R,2R)-, (1S,2S)-, and (1R,2S)- forms . The specific spatial arrangement of these isomers can significantly influence both the compound's reactivity and its interaction with chiral reagents or biological targets, making the selective synthesis of a single isomer a key focus for many advanced applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylcyclopentane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6-3-2-4-7(6)5-8/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIXRTSTGGIYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201296072
Record name 2-Methylcyclopentanecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17206-62-1
Record name 2-Methylcyclopentanecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17206-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylcyclopentanecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of 2-Methylcyclopentane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

2-Methylcyclopentane-1-carbaldehyde (CAS: 17206-62-1 / 20106-44-9) is a functionalized cycloaliphatic aldehyde serving as a critical chiral synthon in organic synthesis. Characterized by two contiguous stereocenters at C1 and C2, it exists as a mixture of cis and trans diastereomers. Its utility spans the development of fragrance ingredients (due to its structural homology with campholenic derivatives) and pharmaceutical intermediates where defined stereochemistry on a five-membered ring is required.

This guide provides a rigorous examination of its physicochemical profile, thermodynamic stability, synthetic pathways, and handling protocols, grounded in self-validating experimental logic.

Molecular Architecture & Stereochemistry

The reactivity and physical behavior of this compound are governed by the steric relationship between the formyl group (-CHO) at C1 and the methyl group (-CH3) at C2.

Thermodynamic Stability (Cis vs. Trans)

Unlike cyclohexane systems where 1,2-diequatorial conformations clearly dictate stability, cyclopentane rings exist in dynamic "envelope" or "twist" conformations.

  • Trans-isomer (Thermodynamically Favored): The substituents are on opposite faces of the ring. This configuration minimizes steric repulsion (van der Waals strain) between the methyl and formyl groups.

  • Cis-isomer (Kinetically Accessible): The substituents occupy the same face, leading to increased eclipsing interactions.

Epimerization Mechanism: The C1 proton is acidic (


-proton to a carbonyl). In the presence of a base or acid, the stereocenter at C1 can invert via an enol intermediate, driving the mixture toward the thermodynamically more stable trans isomer.
Stereochemical Pathway Diagram

The following diagram illustrates the base-catalyzed epimerization mechanism, a critical consideration during synthesis and storage.

Epimerization Cis Cis-Isomer (Less Stable) Enolate Planar Enolate Intermediate Cis->Enolate Deprotonation (-H+) Base Base Catalyst (e.g., NaOMe) Base->Cis Enolate->Cis Reversible Trans Trans-Isomer (Thermodynamically Favored) Enolate->Trans Reprotonation (+H+) Minimizes Steric Strain

Caption: Base-catalyzed thermodynamic equilibration converting the kinetic cis-isomer to the stable trans-isomer via an enolate intermediate.

Physicochemical Data Profile

The following data aggregates experimental and predicted values. Note that physical constants may vary slightly depending on the diastereomeric ratio of the sample.

PropertyValue / DescriptionNote
IUPAC Name This compound
CAS Number 17206-62-1 (Generic)Specific isomers have unique CAS (e.g., cis: 20106-44-9)
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
Appearance Colorless to pale yellow liquidOxidizes to acid upon air exposure
Boiling Point ~148–152 °C (at 760 mmHg)Predicted based on structural analogues
Density 0.91 – 0.93 g/cm³ (at 20°C)
Flash Point ~40–45 °C (Closed Cup)Flammable Liquid (H226)
Solubility Immiscible in water; Soluble in EtOH, Et₂O, DCMLipophilic character (LogP ~1.[1][2][3][4][5]7)
Refractive Index

Odor Pungent, herbal, slightly fruityTypical of cycloaliphatic aldehydes

Synthesis & Purification Protocol

While industrial routes often employ hydroformylation of 1-methylcyclopentene, a high-fidelity laboratory method involves the controlled oxidation of 2-methylcyclopentylmethanol . This route avoids high-pressure equipment and allows for better stereochemical management.

Protocol: Swern Oxidation

This method is chosen for its ability to prevent over-oxidation to the carboxylic acid, a common pitfall with Jones reagent.

Reagents:

  • Oxalyl chloride (

    
    )
    
  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM, anhydrous)

  • Substrate: 2-Methylcyclopentylmethanol

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under

    
    , dissolve oxalyl chloride (1.1 eq) in anhydrous DCM. Cool to -78°C.
    
  • Swern Reagent Formation: Add DMSO (2.2 eq) dropwise. Critical: Gas evolution (

    
    , 
    
    
    
    ) will occur; maintain temperature < -60°C to avoid side reactions. Stir for 15 mins.
  • Substrate Addition: Add 2-methylcyclopentylmethanol (1.0 eq) in DCM dropwise. Stir for 45 mins at -78°C. The alcohol reacts with the chlorosulfonium intermediate.

  • Elimination: Add triethylamine (5.0 eq) dropwise. The base facilitates the elimination of DMS to form the aldehyde.

  • Warm-up: Allow the reaction to warm to 0°C over 1 hour.

  • Quench & Extraction: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Distill under reduced pressure (vacuum distillation recommended to prevent thermal decomposition/polymerization).

Synthesis Workflow Diagram

Synthesis Start Start: 2-Methylcyclopentylmethanol Step1 Step 1: Activation (Oxalyl Chloride + DMSO, -78°C) Start->Step1 Step2 Step 2: Alkoxysulfonium Intermediate (Substrate Addition) Step1->Step2 Formation of Active Species Step3 Step 3: Elimination (Add Et3N, Warm to 0°C) Step2->Step3 Base Promoted Decomposition Product End: this compound (+ DMS + CO + CO2) Step3->Product Workup & Distillation

Caption: Step-wise workflow for the Swern oxidation of 2-methylcyclopentylmethanol to the target aldehyde.

Reactivity & Stability Profile

Chemical Reactivity
  • Oxidation: Highly susceptible to autoxidation in air to form 2-methylcyclopentanecarboxylic acid. Storage under inert atmosphere (Argon/Nitrogen) is mandatory.

  • Nucleophilic Addition: The aldehyde carbon is electrophilic. Reacts readily with Grignard reagents, amines (reductive amination), and ylides (Wittig reaction).

  • Alpha-Alkylation: The C1 position can be deprotonated (LDA, -78°C) to introduce further substitution, though this often scrambles stereochemistry.

Analytical Signatures (Characterization)
  • IR Spectroscopy: Strong carbonyl stretch (

    
    ) at ~1720–1725 cm⁻¹. Fermi resonance doublet of the aldehyde C-H bond at ~2720 and 2820 cm⁻¹.
    
  • ¹H NMR: Distinctive aldehyde proton doublet (

    
    ) at 
    
    
    
    9.6–9.8 ppm. Coupling constant (
    
    
    ) helps distinguish cis vs trans (though overlap often requires 2D NMR).
  • MS (EI): Molecular ion

    
     at m/z 112. Fragmentation typically shows loss of formyl radical (M-29).
    

Safety & Handling (GHS Standards)

Hazard Classification:

  • Flammable Liquid (Category 3): H226[5][6]

  • Skin Irritation (Category 2): H315[5]

  • Eye Irritation (Category 2A): H319[5][6]

  • Specific Target Organ Toxicity (Respiratory): H335

Handling Protocols:

  • Engineering Controls: Always handle inside a fume hood. The compound has a pungent odor and is a respiratory irritant.

  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Storage: Store at 2–8°C under Argon. Aldehydes degrade over time; check purity via TLC/GC before use in critical steps.

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12534276, 2-Methylcyclopentanecarboxaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12534277, (1R,2R)-2-Methylcyclopentane-1-carbaldehyde (Cis/Trans Data). Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms.

Sources

Technical Monograph: Stereochemical Dynamics of 2-Methylcyclopentane-1-carbaldehyde

[1]

Executive Summary

2-Methylcyclopentane-1-carbaldehyde represents a deceptively simple scaffold that poses significant stereochemical challenges in drug development. With two contiguous stereocenters (C1 and C2), the molecule exists as four distinct stereoisomers. Its utility as a chiral building block—often found in fragrance chemistry and as an intermediate for prostaglandins and terpenoids—depends entirely on the rigorous control of its configuration.

This guide addresses the critical instability of the C1 stereocenter (alpha to the aldehyde), provides a mechanistic understanding of the cis/trans thermodynamic equilibrium, and outlines self-validating protocols for synthesis and analysis.

Part 1: The Stereochemical Matrix

The molecule possesses two chiral centers, generating

1
Isomer Classification[1]
  • Trans-Diastereomers (Thermodynamic):

    • (1R, 2R)-2-methylcyclopentane-1-carbaldehyde[2][3][4]

    • (1S, 2S)-2-methylcyclopentane-1-carbaldehyde[2]

  • Cis-Diastereomers (Kinetic):

    • (1R, 2S)-2-methylcyclopentane-1-carbaldehyde[2][3][4]

    • (1S, 2R)-2-methylcyclopentane-1-carbaldehyde[2][3][4]

Conformational Analysis

Unlike cyclohexane (chair), cyclopentane exists in a dynamic "envelope" or "half-chair" conformation to minimize torsional strain (eclipsing interactions).[2]

  • Trans-Preference: In the trans-isomer, the methyl and formyl groups can adopt a pseudo-diequatorial orientation, minimizing 1,2-steric repulsion.

  • Cis-Strain: The cis-isomer forces one substituent into a pseudo-axial position or increases eclipsing interactions, raising the ground-state energy by approximately 1.5–2.5 kcal/mol relative to the trans-isomer.

Stereoisomerscluster_transTrans-Series (Thermodynamic)cluster_cisCis-Series (Kinetic)Trans1(1R, 2R)StableTrans2(1S, 2S)StableTrans1->Trans2EnantiomersCis1(1R, 2S)LabileCis1->Trans2Epimerization (C1)Cis2(1S, 2R)LabileCis1->Cis2EnantiomersCis2->Trans1Epimerization (C1)

Figure 1: Stereochemical relationships. Yellow arrows indicate the pathway of thermodynamic equilibration via C1 epimerization.

Part 2: The Epimerization Challenge (Causality)

The defining feature of this molecule is the configurational instability at C1 .

Mechanism of Instability

The C1 proton is


When the proton returns (re-protonation), it prefers to approach from the face that yields the thermodynamically more stable trans isomer.

Implication for Research: If you synthesize the cis-isomer (e.g., via hydrogenation), you must avoid basic workups or high-temperature gas chromatography, or it will convert to the trans-isomer.

EpimerizationCisCis-Isomer(Higher Energy)EnolateEnol/Enolate(Planar C1)Cis->Enolate-H+ (Base)or TautomerizationEnolate->Cis+H+ (Kinetic Control)TransTrans-Isomer(Lower Energy)Enolate->Trans+H+ (Thermodynamic Control)

Figure 2: Mechanism of C1 epimerization.[2] The equilibrium heavily favors the Trans-isomer.

Part 3: Synthetic Protocols

We present two distinct workflows: one for accessing the cis-isomer (Kinetic) and one for the trans-isomer (Thermodynamic).

Protocol A: Kinetic Synthesis of cis-2-Methylcyclopentane-1-carbaldehyde

Objective: Synthesis of the cis-isomer via hydrogenation. Principle: Syn-addition of hydrogen across the double bond occurs from the less sterically hindered face.

  • Starting Material: 2-Methylcyclopent-1-enecarbaldehyde (commercially available or prepared via aldol condensation).[2]

  • Catalyst: 5% Pd/CaCO

    
     (Lindlar’s catalyst) or Pd/C (careful monitoring required).
    
  • Solvent: Methanol (neutral).[2] Avoid bases.

  • Procedure:

    • Dissolve substrate (10 mmol) in MeOH (20 mL).

    • Purge with

      
      , then introduce 
      
      
      (1 atm, balloon).
    • Stir vigorously at 0°C.

    • Critical Control Point: Monitor via GC/MS every 10 minutes. Stop immediately upon consumption of starting material to prevent over-reduction to the alcohol or isomerization.

    • Filter through Celite.[2] Concentrate in vacuo at <30°C.

  • Yield: Mixture typically favors cis (approx. 80:20 dr).[2]

Protocol B: Thermodynamic Equilibration to trans-Isomer

Objective: Conversion of cis-rich mixture to pure trans-isomer.[2]

  • Reagents: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Kngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    CO
    
    
    .
  • Solvent: DCM or MeOH.

  • Procedure:

    • Dissolve the cis-rich aldehyde in DCM.[2]

    • Add 0.1 eq of DBU.

    • Stir at room temperature for 4–6 hours.

    • Validation: Take an aliquot, perform a mini-workup (quench with dilute HCl), and run NMR. The coupling constant ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       will shift (see Analytical section).
      
    • Wash with 1N HCl (to remove DBU), brine, dry over MgSOngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      .
      

Part 4: Analytical Resolution & Data

Distinguishing these isomers requires high-resolution techniques.[2]

Nuclear Magnetic Resonance ( H NMR)

The vicinal coupling constant (

Featurecis-Isomertrans-IsomerMechanistic Reason
H1-H2 Coupling (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
6.5 – 8.0 Hz 2.0 – 4.5 Hz Cis dihedral angle

; Trans dihedral angle

(pseudo-axial/equatorial).
CHO Shift (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)

ppm

ppm
Anisotropic shielding differences.
NOE Signal Strong H1 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Me
Weak/NoneProximity of methyl group to C1 proton.
Chiral Gas Chromatography (GC)

Separation of enantiomers requires a chiral stationary phase.[2]

  • Column: Cyclodextrin-based (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -DEX 225 or equivalent).
    
  • Conditions: Isothermal 90°C or slow ramp.

  • Elution Order (Typical):

    • (1R, 2R)-Trans

    • (1S, 2S)-Trans

    • (1R, 2S)-Cis

    • (1S, 2R)-Cis (Note: Order may vary based on specific column polarity; standards are required for absolute assignment).

Part 5: Advanced Asymmetric Synthesis (Organocatalysis)

For drug development requiring high enantiomeric excess (ee), simple hydrogenation is insufficient.[2] We employ organocatalysis.[2][5][6]

Method: Asymmetric ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Reference:22
  • Catalyst: (S)-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -diphenylprolinol trimethylsilyl ether (10-20 mol%).
    
  • Workflow:

    • React propanal with a nitroalkene or similar electrophile to build the chain, followed by cyclization.

    • Alternatively: Use the catalyst to resolve the racemic aldehyde via dynamic kinetic resolution (DKR) if a suitable reaction partner is present.

SynthesisWorkflowStartRacemic / Achiral Precursor(2-Methylcyclopent-1-enecarbaldehyde)Step1Hydrogenation(Pd/C, H2)Kinetic ControlStart->Step1Step3Organocatalysis(Jorgensen Catalyst)Asymmetric InductionStart->Step3Advanced RouteResult1Cis-Major Mixture(Racemic)Step1->Result1Step2Base Treatment(DBU, DCM)Thermodynamic EquilibrationResult1->Step2Result2Trans-Major Mixture(Racemic)Step2->Result2Result3High ee Trans-Isomer(>95% ee)Step3->Result3

Figure 3: Synthetic decision tree. Path 1-2 is standard; Path 3 is for asymmetric requirements.

References

  • Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994.[2] (Foundational text on conformational analysis of cyclopentanes).

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer, 2007.[2] (Mechanisms of enolate stability and epimerization).

  • Chi, Y.; Scroggins, S. T.; Fréchet, J. M. J. "One-Pot Multi-Component Asymmetric Cascade Reactions Catalyzed by Soluble Polymer-Supported Organocatalysts."[2] J. Am. Chem. Soc.[2]2008 , 130(20), 6322-6323.[2] Link (Demonstrates organocatalytic control in cyclic aldehydes).[2]

  • Hayashi, Y.; Gotoh, H.; Hayashi, T.; Shoji, M. "Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction for the Control of Four Stereocenters." Angew.[2][7][8] Chem. Int. Ed.2005 , 44(27), 4212-4215.[2] Link (Key reference for the catalyst system used in asymmetric aldehyde functionalization).[2]

  • Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data; Springer, 2009.[2] (Source for NMR coupling constants in 5-membered rings).

Structural Elucidation Guide: (1R,2R)-2-methylcyclopentane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural elucidation of (1R,2R)-2-methylcyclopentane-1-carbaldehyde , a chiral building block often derived from asymmetric organocatalysis or chiral pool synthesis (e.g., from citronellal).

The assignment of the (1R,2R) configuration implies a trans relationship between the aldehyde and methyl substituents (based on standard Cahn-Ingold-Prelog priorities for these groups). This guide focuses on distinguishing this specific isomer from its cis-diastereomer and its enantiomer.

Executive Summary

Target Molecule: (1R,2R)-2-methylcyclopentane-1-carbaldehyde Molecular Formula:


MW:  112.17  g/mol
Key Challenge:  Distinguishing the trans-(1R,2R) isomer from the cis-(1R,2S) diastereomer (epimerization risk) and establishing absolute configuration.

Elucidation Strategy:

  • Connectivity: 1D NMR (

    
    H, 
    
    
    
    C) and MS.
  • Relative Stereochemistry (Diastereomer Check): 1D NOE / 2D NOESY to distinguish cis vs. trans.

  • Absolute Stereochemistry (Enantiomer Check): Chemical derivatization (Mosher’s method) or comparison of optical rotation

    
     with literature values.
    

Synthesis & Stereochemical Context

Understanding the origin of the sample is the first step in elucidation. This molecule is frequently synthesized via asymmetric organocatalysis (e.g., Jørgensen-Hayashi catalyst) involving the reduction of


-unsaturated aldehydes or direct 

-alkylation.
  • Thermodynamics: The trans isomer (1R,2R) is generally thermodynamically more stable than the cis isomer in 1,2-disubstituted cyclopentanes due to reduced steric repulsion (pseudo-diequatorial conformation).

  • Epimerization Risk: The C1 position (alpha to carbonyl) is labile. Basic conditions or silica gel chromatography can cause epimerization, leading to a mixture of cis and trans isomers.

Spectroscopic Characterization

Mass Spectrometry & IR
  • HRMS (ESI/EI): Calculated for

    
    .
    
  • FT-IR: Look for the diagnostic carbonyl stretch.

    • 
      : ~1720–1725 cm
      
      
      
      (Sharp, Aldehyde).
    • 
       (Aldehyde): ~2710 cm
      
      
      
      and 2810 cm
      
      
      (Fermi doublet).
NMR Spectroscopy (Expected Data)

Solvent choice is critical. Benzene-


 (

)
is recommended over

for aliphatic cyclic aldehydes to resolve overlapping ring proton signals.
PositionType

(ppm)
Multiplicity

(ppm)
Key Correlations (HMBC/COSY)
1 (-CHO) Aldehyde9.6 – 9.8d (

Hz)
~204.0C1, C2
1 Methine2.2 – 2.5m~55.0C2, C5, CHO
2 Methine1.8 – 2.1m~38.0C1, C3, Me
2-Me Methyl0.9 – 1.1d (

Hz)
~15-18C1, C2, C3
3,4,5 Methylene1.2 – 1.9m (complex)20-35Ring system

Note: The coupling constant of the aldehyde proton (


) is typically small (2-3 Hz) and not diagnostic for ring stereochemistry.

Stereochemical Assignment (The "How")

This is the critical phase. You must prove the Relative (Trans vs Cis) and Absolute (R,R vs S,S) configuration.

Relative Stereochemistry: NOE Analysis

Nuclear Overhauser Effect (NOE) spectroscopy is the gold standard for assigning relative stereochemistry in cyclic systems.

  • Hypothesis:

    • Cis (1R,2S): H1 and H2 are on the same face. Strong NOE correlation expected.

    • Trans (1R,2R): H1 and H2 are on opposite faces. Weak or NO NOE correlation expected.

  • Experiment: 1D Selective NOE (irradiate H1) or 2D NOESY.

  • Diagnostic Signal:

    • Irradiate H1 (alpha-proton):

      • If Trans : Enhancement of H5 (cis-relationship) but minimal/no enhancement of H2 .

      • If Cis : Strong enhancement of H2 .

Absolute Stereochemistry: Mosher Ester Analysis

Since the aldehyde itself cannot form a Mosher ester, it must be reduced to the corresponding alcohol.

Protocol:

  • Reduction: Treat aldehyde (10 mg) with

    
     in MeOH (0°C, 15 min) 
    
    
    
    Yields (1R,2R)-2-methylcyclopentylmethanol.
  • Derivatization: React the alcohol with

    
    - and 
    
    
    
    -MTPA-Cl (Mosher's acid chloride).
  • Analysis: Compare

    
     (
    
    
    
    NMR chemical shifts of S-ester minus R-ester).
    • The sign distribution of

      
       values for protons near the chiral center (C1 and C2-Me) allows assignment of the absolute configuration at C1.
      
Optical Rotation

Compare the specific rotation


 of the aldehyde (or derived alcohol) with literature values for the (1R,2R) isomer.
  • Literature Benchmark: (1R,2R)-2-methylcyclopentane-1-carbaldehyde typically exhibits a specific rotation sign consistent with its precursor (e.g., from (+)-citronellal).

  • Warning: Aldehyde optical rotation is concentration and solvent-dependent and can be unreliable due to partial racemization. Mosher analysis is preferred for definitive proof.

Visualization: Logic & Workflow

Elucidation Workflow

ElucidationWorkflow Start Crude Product (1R,2R)-Target? Purify Purification (Silica/Distillation) *Avoid Epimerization* Start->Purify MS_IR MS & IR Confirm C7H12O & CHO Purify->MS_IR NMR_1D 1H & 13C NMR (C6D6 Solvent) MS_IR->NMR_1D Decision Relative Stereochem Check NMR_1D->Decision NOE_Exp NOESY / 1D-NOE Target: H1 - H2 interaction Decision->NOE_Exp Crucial Step Result_Cis Strong NOE (H1-H2) = CIS Isomer (Reject) NOE_Exp->Result_Cis Result_Trans Weak/No NOE (H1-H2) = TRANS Isomer (Keep) NOE_Exp->Result_Trans Abs_Config Absolute Config (Mosher Ester / Polarimetry) Result_Trans->Abs_Config

Caption: Step-by-step workflow for confirming the (1R,2R) structure and ruling out the cis-isomer.

Stereochemical NOE Logic

NOELogic cluster_trans Target: (1R,2R) - Trans cluster_cis Impurity: (1R,2S) - Cis T_H1 H1 (Alpha) T_NOE NOE: WEAK/NULL T_H1->T_NOE T_H2 H2 (Beta) T_H2->T_NOE C_H1 H1 (Alpha) C_NOE NOE: STRONG C_H1->C_NOE C_H2 H2 (Alpha) C_H2->C_NOE

Caption: Diagnostic NOE correlations distinguishing Trans (target) from Cis (impurity).

Experimental Protocols

Sample Preparation for NMR
  • Solvent: Dissolve ~5-10 mg of the aldehyde in 0.6 mL of Benzene-

    
      (
    
    
    
    ).
    • Reasoning:

      
       is acidic and may catalyze epimerization over time. Benzene provides better dispersion for aliphatic protons.
      
  • Tube: Use a high-quality 5mm NMR tube. Filter the solution through a cotton plug to remove particulates.

Reduction & Mosher Ester Synthesis (Absolute Config)
  • Reduction:

    • Dissolve aldehyde (0.2 mmol) in MeOH (2 mL).

    • Add

      
       (0.3 mmol) at 0°C. Stir 20 min.
      
    • Quench with sat.

      
      , extract with 
      
      
      
      , dry (
      
      
      ), and concentrate.
  • Esterification:

    • Take crude alcohol (0.05 mmol) in

      
       (0.5 mL).
      
    • Add Pyridine (2 eq), DMAP (cat.), and (R)-(-)-MTPA-Cl (1.2 eq).

    • Stir 2h, work up (dilute HCl wash, then bicarbonate).

    • Repeat with (S)-(+)-MTPA-Cl in a separate vial.

  • Analysis: Acquire

    
     NMR of both esters. Calculate 
    
    
    
    for the methyl group and ring protons.

References

  • MacMillan, D. W. C., et al. (2002). "The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction." Journal of the American Chemical Society.[1] Link (Foundational work on organocatalytic aldehyde functionalization).

  • Jørgensen, K. A. (2005). "Organocatalysis: A New Frontier in Organic Synthesis." Chemical Reviews. Link (Review covering chiral amine catalysts for aldehyde synthesis).

  • PubChem Compound Summary. "(1R,2R)-2-methylcyclopentane-1-carbaldehyde."[2][3] National Center for Biotechnology Information. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons." Nature Protocols. Link (Standard protocol for absolute configuration).

Sources

A Technical Guide to the Stereoisomers of 2-Methylcyclopentane-1-carbaldehyde: Synthesis, Differentiation, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Stereoisomerism profoundly influences the physicochemical and biological properties of molecules. In the realm of cyclic organic compounds, the spatial arrangement of substituents dictates molecular conformation, stability, and reactivity. This technical guide provides an in-depth examination of the cis and trans isomers of 2-methylcyclopentane-1-carbaldehyde (C₇H₁₂O), a substituted cyclopentane with two chiral centers.[1][2][3] We explore the fundamental principles of its stereochemistry, thermodynamic stability, and the critical analytical techniques required for isomer differentiation and characterization. Detailed protocols for spectroscopic and chromatographic analysis are presented to equip researchers with the practical knowledge necessary for unambiguous stereochemical assignment.

Introduction: The Significance of Stereochemistry in Cyclopentane Systems

Cyclopentane rings, unlike their more rigid cyclopropane and more defined cyclohexane counterparts, are characterized by their conformational flexibility, rapidly interconverting between "envelope" and "twist" forms to alleviate torsional strain. The introduction of substituents at the C1 and C2 positions, as in this compound, fixes the relative stereochemistry, giving rise to diastereomers: cis and trans.

  • Cis Isomer: The methyl (-CH₃) and formyl (-CHO) groups reside on the same face of the cyclopentane ring.

  • Trans Isomer: The methyl and formyl groups are situated on opposite faces of the ring.

This seemingly subtle difference in spatial arrangement has significant consequences. It governs the molecule's overall shape, dipole moment, and how it interacts with other chiral molecules, such as biological receptors or chiral catalysts. Therefore, the ability to synthesize, separate, and definitively identify each isomer is a prerequisite for its application in fields like asymmetric synthesis, medicinal chemistry, and materials science.

Conformational Analysis and Thermodynamic Stability

The thermodynamic stability of 1,2-disubstituted cycloalkanes is primarily dictated by steric hindrance.[4] In cyclohexane systems, the diequatorial conformation of a trans isomer is generally more stable than the axial-equatorial cis isomer.[5][6][7] A similar principle applies to cyclopentanes, though the energy differences are less pronounced due to the ring's puckered nature.

For this compound, the trans isomer is predicted to be the thermodynamically more stable of the two. In the trans configuration, the molecule can adopt a conformation where both the larger formyl group and the methyl group occupy pseudo-equatorial positions, minimizing steric interactions.[4] In contrast, the cis isomer is forced to have one substituent in a less favorable pseudo-axial position, introducing greater steric strain. This stability difference is a key factor influencing equilibrium in isomerization reactions and can also affect separation, as the isomers may have different volatilities.

Diagram 1: Stereoisomers of this compound

Caption: 2D representation of cis and trans isomers.

Analytical Differentiation of Cis and Trans Isomers

Distinguishing between the cis and trans diastereomers requires analytical techniques sensitive to their different spatial structures. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are the primary methods for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of these isomers.[8] The chemical shifts (δ) and spin-spin coupling constants (J) of the protons, particularly those on C1 and C2, serve as diagnostic fingerprints.[9]

  • Chemical Shifts (¹H and ¹³C): The spatial relationship between the substituents and neighboring protons creates distinct electronic environments.[8] In the cis isomer, the proximity of the two substituent groups can lead to through-space shielding or deshielding effects, causing their respective proton and carbon signals to appear at different chemical shifts compared to the trans isomer.[10] For instance, the aldehyde proton (on C1) in the cis isomer may experience a different magnetic environment than in the trans isomer, resulting in a measurable difference in its chemical shift.

  • Coupling Constants (¹H-¹H J-coupling): The magnitude of the vicinal coupling constant (³J) between the proton on C1 and the proton on C2 is highly dependent on the dihedral angle between them.

    • In cis isomers of substituted cycloalkanes, the H-C1-C2-H dihedral angle is typically small, leading to a larger coupling constant (typically 7–13 Hz).[9]

    • In trans isomers, this angle is larger, resulting in a smaller coupling constant (typically 2–7 Hz).[9] This difference in J-coupling is often the most unambiguous method for assigning the stereochemistry.[11]

Table 1: Predicted Diagnostic ¹H NMR Parameters

Isomer Key Proton Expected Chemical Shift (δ) Expected Coupling Constant (³J_H1,H2) Rationale
Cis Aldehyde H (on C1) Potentially shifted due to proximity to CH₃ 7–13 Hz Small dihedral angle between H on C1 and H on C2.

| Trans | Aldehyde H (on C1) | "Normal" range | 2–7 Hz | Large dihedral angle between H on C1 and H on C2. |

Gas Chromatography (GC)

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. Since diastereomers have different physical properties, they can often be separated using this technique.[12][13]

  • Principle of Separation: The trans isomer, being generally more stable and often having a more compact or symmetrical shape, tends to be slightly more volatile than the cis isomer. This typically results in the trans isomer having a shorter retention time on a standard non-polar GC column (like one with a 5% phenyl polysiloxane phase).[12]

  • Chiral GC: For separating the individual enantiomers of the cis (1R,2R and 1S,2S) and trans (1R,2S and 1S,2R) pairs, a chiral stationary phase is required.[14] These phases form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[14]

Diagram 2: Analytical Workflow for Isomer Characterization

G start Synthesized Mixture (cis/trans isomers) gc Gas Chromatography (GC) - Achiral Column start->gc Injection nmr NMR Spectroscopy (¹H, ¹³C, COSY) start->nmr Sample Prep cis_peak Separated cis Isomer gc->cis_peak Separation based on volatility trans_peak Separated trans Isomer gc->trans_peak Separation based on volatility data Data Analysis & Interpretation nmr->data Spectral Data assignment Unambiguous Stereochemical Assignment (cis vs. trans) data->assignment Correlate J-couplings and retention times cis_peak->data Retention Times trans_peak->data Retention Times

Caption: Workflow for separating and identifying isomers.

Experimental Protocols

The following protocols are generalized methodologies. Researchers should adapt them based on available instrumentation and specific sample characteristics.

Protocol 1: Gas Chromatography (GC-MS) for Diastereomer Separation

This protocol describes a self-validating system for separating and identifying the cis and trans isomers.

  • Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column Selection: A standard non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically effective for separating diastereomers.[12]

  • Sample Preparation: Dilute the isomer mixture (approx. 1 mg) in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1)

    • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

      • Hold: Maintain 200 °C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

  • Data Analysis & Validation:

    • Two distinct peaks should be observed for the two isomers. The earlier eluting peak is tentatively assigned as the trans isomer, and the later peak as the cis isomer.

    • Confirm that both peaks exhibit the same mass spectrum, with a molecular ion (M⁺) peak at m/z 112.17. The fragmentation patterns should also be identical, confirming they are isomers. The definitive assignment requires correlation with NMR data.

Protocol 2: NMR Spectroscopy for Stereochemical Assignment

This protocol provides the steps for acquiring and interpreting NMR data to definitively assign the cis and trans structures.

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer (or the mixture) in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Ensure adequate resolution to observe fine splitting patterns.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D COSY (Correlation Spectroscopy): Acquire a H-H COSY spectrum to establish proton-proton connectivity, which is crucial for identifying the protons on C1 and C2.

  • Data Analysis & Causality:

    • Identify Key Signals: Using the COSY spectrum, locate the cross-peak between the aldehyde proton (~9.5-9.8 ppm) and the proton on C1. Then, identify the proton on C2 which will be coupled to the proton on C1.

    • Measure Coupling Constants: Carefully measure the coupling constant (³J) for the interaction between the H on C1 and the H on C2 from the high-resolution ¹H spectrum.

    • Assign Stereochemistry:

      • If ³J is in the range of 7–13 Hz, the isomer is assigned as cis.

      • If ³J is in the range of 2–7 Hz, the isomer is assigned as trans.

    • Self-Validation: The assignment should be consistent across multiple signals. The chemical shifts of the methyl group and ring protons should also show consistent differences between the two isomers.

Conclusion

The robust characterization of the cis and trans isomers of this compound is a multi-step process that relies on the synergistic use of chromatographic separation and spectroscopic analysis. While GC provides an effective means of separation and preliminary identification based on differential volatility, NMR spectroscopy offers an authoritative and unambiguous assignment of stereochemistry through the analysis of chemical shifts and, most critically, proton-proton coupling constants. The protocols and principles outlined in this guide provide a validated framework for researchers to confidently synthesize, isolate, and characterize these fundamental chiral building blocks.

References

  • TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers? Retrieved from [Link][8]

  • O'Neal, H. E., & Benson, S. W. (1968). Thermodynamics of cis-trans Isomerizations. II. The 1-chloro-2-fluoroethylenes, 1,2-difluorocyclopropanes, and related molecules. The Journal of Physical Chemistry, 72(6), 1866–1887. Retrieved from [Link]

  • Study.com. (n.d.). Which is more stable, cis-1,2-dimethyl-cyclohexane or trans-1,2-dimethylcyclohexane? Explain. Retrieved from [Link][5]

  • Filo. (2026). Why cis-1,2-disubstituted cyclohexane less stable than trans-1,2-disubstituted cyclohexane? Retrieved from [Link][4]

  • The Organic Chemistry Tutor. (2020). How to determine the stability of cis/trans cyclohexane derivatives based on chair conformations. Retrieved from [Link][6]

  • Quora. (2019). Why is cis 1,2-di-t-butylcyclohexane more stable than trans 1,2-di-t-butylcyclohexane? Retrieved from [Link][7]

  • Google Patents. (1989). US4874473A - Separation of diastereomers by extractive distillation.
  • Reyes-González, M. A., et al. (2013). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-Formyl-o-tolidine. Molecules, 18(7), 8345–8355. Retrieved from [Link][10]

  • ResearchGate. (2025). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Retrieved from [Link]

  • Quora. (2017). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dimethylcyclopropane and trans-1,2-dimethylcyclopropane? Retrieved from [Link][11]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12534276, 2-Methylcyclopentanecarboxaldehyde. Retrieved from [Link][1]

  • Liu, W., Gan, J., & Lee, S. (2004). Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography. Journal of Agricultural and Food Chemistry, 52(4), 755–761. Retrieved from [Link][12]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12534277, (1R,2R)-2-Methylcyclopentane-1-carbaldehyde. Retrieved from [Link][2]

  • ResearchGate. (n.d.). Gas chromatographic enantiomers separation of cyclopropanes derived... Retrieved from [Link]

  • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link][14]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 144298573, (2S)-2-methylcyclopentane-1-carbaldehyde. Retrieved from [Link][3]

  • Mori, T., et al. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2639. Retrieved from [Link][13]

Sources

Comprehensive Spectroscopic Profiling of 2-Methylcyclopentane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Stereochemical Analysis, Synthetic Validation, and Spectral Atlas

Executive Summary & Molecular Architecture

2-Methylcyclopentane-1-carbaldehyde (CAS: 17206-62-1) serves as a critical chiral building block in the synthesis of terpenoids, fragrances, and prostaglandin analogs. Its utility in drug development stems from the rigid cyclopentane scaffold, which allows for precise spatial positioning of pharmacophores.

However, the molecule presents a specific challenge: Stereochemical Lability . The C1 position (alpha to the carbonyl) is acidic. Under basic or even neutral conditions over time, the kinetically formed cis-isomer can epimerize to the thermodynamically more stable trans-isomer. Accurate spectroscopic characterization requires distinguishing these diastereomers.

Structural Dynamics
  • Formula: C₇H₁₂O[1][2]

  • MW: 112.17 g/mol [1][2][3]

  • Stereocenters: C1 and C2.

  • Isomers:

    • Trans-isomer (Thermodynamic): Substituents adopt a pseudo-diequatorial conformation to minimize torsional strain.

    • Cis-isomer (Kinetic): Substituents are pseudo-axial/equatorial, leading to higher steric energy.

Synthesis & Sample Preparation

To obtain high-purity spectroscopic data, the compound is typically synthesized via the oxidation of 2-methylcyclopentylmethanol or the hydroformylation of 1-methylcyclopentene. The following protocol describes the Oxidation Route , preferred for laboratory-scale characterization due to its stereochemical retention.

Experimental Protocol: Swern Oxidation (Optimized)

Objective: Synthesize this compound from 2-methylcyclopentylmethanol.

  • Activation: In a flame-dried flask under N₂, dissolve oxalyl chloride (1.1 equiv) in anhydrous DCM at -78°C.

  • DMSO Addition: Add dry DMSO (2.2 equiv) dropwise. Stir for 15 min.

  • Substrate Addition: Add 2-methylcyclopentylmethanol (1.0 equiv) in DCM dropwise over 10 min. Maintain -78°C.

  • Base Quench: After 45 min, add triethylamine (5.0 equiv). Allow the mixture to warm to 0°C.

  • Workup: Quench with sat. NH₄Cl.[1] Extract with Et₂O. Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5) or Kugelrohr distillation.

Critical Control Point: Avoid prolonged exposure to silica gel or alumina during purification, as these can catalyze epimerization.

SynthesisWorkflow Start 2-Methylcyclopentyl- methanol Reagent1 Oxalyl Chloride DMSO, -78°C Start->Reagent1 Activation Intermediate Alkoxysulfonium Intermediate Reagent1->Intermediate Base Et3N Quench (Base) Intermediate->Base Elimination Product 2-Methylcyclopentane- 1-carbaldehyde Base->Product Warm to 0°C

Figure 1: Swern oxidation pathway preserving stereochemical integrity at C1.

Spectroscopic Atlas

The following data represents the Trans isomer (major diastereomer at equilibrium).

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the carbonyl stretch and the characteristic Fermi resonance of the aldehyde C-H bond.

Frequency (cm⁻¹)Vibration ModeIntensityStructural Insight
2960 - 2870 C-H Stretch (Alkyl)StrongCyclopentane ring & methyl group.
2820 & 2720 C-H Stretch (Aldehyde)MediumFermi Resonance doublet. Diagnostic for aldehydes.
1725 C=O StretchStrongNormal aliphatic aldehyde (unconjugated).
1460 CH₂ ScissoringMediumRing methylene deformation.
1380 CH₃ BendingMediumMethyl group deformation.
Mass Spectrometry (EI-MS, 70 eV)

The fragmentation pattern is driven by alpha-cleavage and McLafferty-like rearrangements facilitated by the ring structure.

m/zIon TypeFragment StructureMechanism
112 [M]⁺C₇H₁₂OMolecular Ion (Weak).
83 [M - 29]⁺C₆H₁₁⁺Alpha-cleavage (Loss of CHO radical).
69 [M - 43]⁺C₅H₉⁺Loss of C₂H₃O (Ring fragmentation).
55 Base PeakC₄H₇⁺Ring fragmentation (Retro-Diels-Alder like).
41 FragmentC₃H₅⁺Allyl cation (typical for cycloalkanes).
Nuclear Magnetic Resonance (NMR)

Data referenced against CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C).

¹H NMR (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentCoupling (J) / Notes
9.62 Doublet (d)1HCHO (Aldehyde)J = 2.5 Hz. Coupling to H1.
2.65 Multiplet (m)1HH1 (Alpha-proton)Deshielded by carbonyl.
2.35 Multiplet (m)1HH2 (Beta-proton)Methine attached to methyl.
1.95 - 1.20 Multiplet6HH3, H4, H5 Ring methylene envelope.
1.08 Doublet (d)3HCH₃ (Methyl)J = 6.8 Hz.
¹³C NMR (100 MHz, CDCl₃)
Shift (δ ppm)Carbon TypeAssignmentElectronic Environment
204.8 C=OCarbonylHighly deshielded aldehyde carbon.
56.2 CHC1 (Alpha)Alpha to carbonyl; shift indicates substitution.
38.4 CHC2 (Beta)Beta position, bearing methyl.
34.1 CH₂C5 Ring carbon.
32.5 CH₂C3 Ring carbon.
24.8 CH₂C4 Ring carbon (furthest from CHO).
19.2 CH₃Methyl Methyl substituent.

Stereochemical Validation (Cis vs. Trans)

Distinguishing the cis and trans isomers is critical. The coupling constant (


) in ¹H NMR is often inconclusive due to the flexibility of the cyclopentane ring (pseudorotation).

Definitive Method: NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Cis-isomer: Strong NOE correlation observed between the Aldehyde Proton (CHO) and the Methyl Protons (CH₃) , or between H1 and H2 if the conformation places them in close proximity (though H1/H2 are vicinal, NOE is better between non-bonded neighbors).

    • Key Indicator: Strong NOE between H1 and H2 implies they are on the same face (cis).

  • Trans-isomer: No significant NOE between H1 and H2. H1 correlates with H2's opposite face neighbors.

Stereochemistry cluster_0 Trans-Isomer (Thermodynamic) cluster_1 Cis-Isomer (Kinetic) Trans CHO and Me on Opposite Faces NOE_Trans NOE: Weak/Absent (H1 ↔ H2) Trans->NOE_Trans Cis CHO and Me on Same Face NOE_Cis NOE: Strong (H1 ↔ H2) Cis->NOE_Cis

Figure 2: Stereochemical differentiation logic using NOESY NMR correlations.

References

  • Brown, H. C., & Imai, T. (1983).[1] Organoboranes. 34. Hydroboration-carbonylation of alkenes. A convenient synthesis of aldehydes and ketones. Journal of the American Chemical Society, 105(20), 6285–6291. Link

    • Primary source for 13C NMR d
  • Tori, M. (2015).[4] Relative Stability of cis- and trans-Hydrindanones. Molecules, 20(1), 1509–1518.[4] Link

    • Provides thermodynamic context for cyclopentane-fused system stability.
  • PubChem. (2025).[1][5] this compound (CID 12534276).[3] National Library of Medicine. Link

    • Source for general physical properties and identifiers.[5][6]

  • NIST Mass Spectrometry Data Center. (2023). Cyclopentane, 2-methyl-, fragmentation patterns. NIST Chemistry WebBook. Link

    • Reference for cyclopentane ring fragment

Sources

Technical Guide: 1H NMR Spectroscopic Analysis of 2-Methylcyclopentane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylcyclopentane-1-carbaldehyde (CAS: 17206-62-1) is a critical chiral building block in the synthesis of iridoid terpenes, pheromones, and organocatalytic intermediates. Its utility in drug development relies heavily on the precise control and verification of its stereochemistry.[1]

This guide provides a high-level technical analysis of the 1H NMR spectrum for this molecule. Unlike rigid aromatic systems, the cyclopentane ring exhibits rapid conformational puckering (pseudorotation), making spectral assignment non-trivial. This document outlines a self-validating protocol to distinguish between the thermodynamic (trans) and kinetic (cis) diastereomers using 1D and 2D NMR techniques.

Part 1: Structural Analysis & Stereochemistry

Before interpreting the spectrum, one must understand the dynamic nature of the cyclopentane scaffold. The molecule possesses two chiral centers at C1 and C2, leading to two diastereomeric pairs:

  • Trans-isomer (Thermodynamic): The methyl and formyl groups are on opposite faces.[2] To minimize steric strain, these groups often adopt a pseudo-diequatorial orientation in the envelope conformation.

  • Cis-isomer (Kinetic): The substituents occupy the same face, leading to increased steric repulsion (A-strain) and distinct shielding effects.

Visualization: Stereochemical Equilibrium

The following diagram illustrates the relationship between the isomers and the synthetic pathways that generate them.

Stereochemistry Precursor Precursor (e.g., 2-Methylcyclopent-1-enecarbaldehyde) Cis Cis-Isomer (Kinetic Product) (1R,2S / 1S,2R) Precursor->Cis Hydrogenation (Catalyst Dependent) Equilib Epimerization (Base/Acid Catalyzed) Cis->Equilib Trans Trans-Isomer (Thermodynamic Product) (1R,2R / 1S,1S) Equilib->Trans

Figure 1: Stereochemical relationship between kinetic (cis) and thermodynamic (trans) isomers.

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducibility and spectral resolution, follow this standardized acquisition protocol.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is standard. However, Benzene-d6 (
    
    
    
    )
    is highly recommended for this specific molecule. The magnetic anisotropy of benzene often resolves overlapping multiplets in the cyclopentane ring region (1.2 – 2.2 ppm) that are obscured in chloroform.
  • Concentration: 10-15 mg in 0.6 mL solvent. High concentrations may induce intermolecular hydrogen bonding with the aldehyde, shifting the -CHO peak.

  • Internal Standard: TMS (0.00 ppm) or residual solvent peak (

    
    : 7.26 ppm; 
    
    
    
    : 7.16 ppm).
Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard zg30 or equivalent.

  • Relaxation Delay (D1): Set to

    
     seconds. Accurate integration of the aldehyde proton vs. the methyl doublet is crucial for determining diastereomeric ratios (dr).
    
  • Scans (NS): 16-32 scans are sufficient for characterization; 64+ for detecting minor isomer impurities (<5%).

Part 3: Spectral Assignment & Analysis

The spectrum is divided into three diagnostic regions.[3] The values below are representative for


.
Region 1: The Aldehyde Proton (9.5 – 9.8 ppm)

This is the most isolated and diagnostic signal.

  • Multiplicity: Doublet (d).

  • Coupling (

    
    ):  Small coupling (
    
    
    
    Hz) to the H1 methine proton.
  • Isomer Distinction:

    • Trans: Typically appears slightly upfield (e.g., ~9.60 ppm) due to shielding anisotropy in the pseudo-diequatorial conformation.

    • Cis: Typically appears downfield (e.g., ~9.75 ppm) due to steric compression (Deshielding).

Region 2: The Ring Skeleton (1.2 – 2.5 ppm)

This region contains the methine (H1, H2) and methylene (H3-H5) protons.

  • H1 (Alpha to Carbonyl): A complex multiplet (dtd or dddd) around 2.2 – 2.6 ppm.

  • H2 (Alpha to Methyl): A multiplet often buried in the methylene envelope (1.8 – 2.2 ppm).

  • Analysis: In

    
    , this region is often a "hump." Use 
    
    
    
    or 2D HSQC to resolve H1 from H2.
Region 3: The Methyl Group (0.9 – 1.1 ppm)
  • Multiplicity: Doublet (d).

  • Coupling (

    
    ):  Typically 6.5 – 7.5 Hz (vicinal coupling to H2).
    
  • Isomer Distinction: The chemical shift difference (

    
    ) between cis and trans methyl groups is often small (<0.05 ppm) but reproducible.
    
Summary of Diagnostic Signals[3][4]
ProtonMultiplicityApprox.[4][5][6][7][8][9][10] Shift (ppm)Structural Insight
-CHO Doublet (

Hz)
9.6 – 9.8Primary Dr Indicator. Integration gives isomer ratio.
H-1 Multiplet2.3 – 2.6

-proton. Coupling width indicates stereochem.[9]
Ring (

)
Multiplets1.2 – 2.1Envelope conformation averaging.
-CH3 Doublet (

Hz)
1.0 – 1.15Confirmation of 2-methyl substitution.

Part 4: Advanced Differentiation (The "Trustworthiness" Pillar)

Relying solely on chemical shifts is risky due to solvent effects. To scientifically validate the stereochemistry, you must use NOE (Nuclear Overhauser Effect) or Coupling Constant Analysis .

Method A: -Coupling Analysis (The Karplus Relationship)

The coupling constant between H1 and H2 (


) depends on the dihedral angle.
  • Trans-Isomer: H1 and H2 are often pseudo-trans-diaxial (dihedral ~160-180°). This results in a larger coupling constant (

    
     Hz).
    
  • Cis-Isomer: H1 and H2 are pseudo-equatorial/axial (dihedral ~60°). This results in a smaller coupling constant (

    
     Hz).
    
  • Note: Cyclopentane puckering averages these values, making them less distinct than in cyclohexane.

Method B: 1D-NOESY (Definitive Proof)

This is the gold standard for assignment. Irradiate the Methyl Doublet (~1.1 ppm) and observe the response at H1 (~2.4 ppm).

  • Cis-Isomer: Strong NOE enhancement at H1. (Methyl and H1 are on the same face).

  • Trans-Isomer: Weak or No NOE enhancement at H1. (Methyl and H1 are on opposite faces).

Workflow Diagram: Assignment Logic

AssignmentWorkflow Sample Unknown Isomer Sample H1NMR Run 1H NMR (Check -CHO region) Sample->H1NMR CheckCHO Two Doublets at ~9.6-9.8? H1NMR->CheckCHO Mixture Mixture of Diastereomers Integrate to find Ratio CheckCHO->Mixture Yes Pure Single Isomer CheckCHO->Pure No NOE Run 1D NOESY (Irradiate Methyl) Mixture->NOE Select Major Peak Pure->NOE ResultCis Strong NOE at H1 Assignment: CIS NOE->ResultCis ResultTrans No/Weak NOE at H1 Assignment: TRANS NOE->ResultTrans

Figure 2: Logic tree for definitive stereochemical assignment.

References

  • Brown, H. C., & Imai, T. (1983).[3] Organoboranes. 35. Chiral synthesis of cyclic trans-2-methylcycloalkanecarbaldehydes and related compounds. Journal of the American Chemical Society, 105(20), 6285–6289.

  • Austin, J. F., & MacMillan, D. W. (2002). Enantioselective organocatalytic cationic Diels-Alder reactions. Journal of the American Chemical Society, 124(7), 1172–1173.

  • PubChem Compound Summary. (2025). 2-Methylcyclopentanecarbaldehyde (CID 12534276).

Sources

Technical Guide: Structural Elucidation of 2-Methylcyclopentane-1-carbaldehyde via 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Framework

The Analytical Challenge

2-Methylcyclopentane-1-carbaldehyde (C


H

O) is a critical intermediate in the synthesis of fragrances and chiral pharmaceutical scaffolds.[1] Its structural analysis is complicated by two factors:
  • Stereoisomerism: The molecule possesses two chiral centers (C1 and C2), resulting in cis and trans diastereomers.[1] Differentiating these isomers is essential for determining the diastereomeric ratio (dr) of asymmetric syntheses.[1]

  • Conformational Mobility: Unlike cyclohexane, the cyclopentane ring undergoes rapid pseudorotation (envelope/twist conformations), which averages chemical shifts and coupling constants, making rigid-system predictions less reliable.[1]

Scope of Guide

This guide provides a self-validating workflow for the complete assignment of this compound using


C NMR, supported by 2D correlation experiments. It moves beyond simple peak listing to the causality of chemical shifts.[1]

Part 2: Experimental Protocol

To ensure reproducibility and high resolution of closely spaced isomer signals, the following acquisition parameters are recommended.

Sample Preparation[1]
  • Solvent: Chloroform-d (CDCl

    
    ) is standard.[1] However, if cis/trans signals overlap, Benzene-d
    
    
    
    (C
    
    
    D
    
    
    )
    is the superior choice.[1] The magnetic anisotropy of the benzene ring often induces shift differences in the aliphatic region, resolving overlapping methyl or ring carbons.[1]
  • Concentration: 30–50 mg in 0.6 mL solvent.[1]

  • Additives: Trace Cr(acac)

    
     (Chromium(III) acetylacetonate) is recommended only if quantitative integration of the carbonyl peak is required (to shorten 
    
    
    
    relaxation times).[1]
Instrument Parameters (Broadband Decoupled)
ParameterSettingRationale
Pulse Sequence zgpg30 (or equiv.)30° pulse angle prevents saturation of quaternary carbons.[1]
Relaxation Delay (D1) 2.0 - 5.0 sEssential for accurate integration of the aldehyde carbon.[1]
Scans (NS) > 512Required to resolve minor isomer impurities.[1]
Spectral Width 240 ppmMust capture the aldehyde carbonyl (~204 ppm).[1]
Temperature 298 KStandardized for shift comparison.[1]

Part 3: Spectral Assignment & Logic[1]

The Carbon Skeleton

The molecule consists of 7 carbon environments.[2] The


C NMR spectrum is divided into two distinct regions: the downfield carbonyl and the upfield aliphatic zone.[1]
Table 1: Representative Chemical Shifts (CDCl

)

Note: Values are representative of 1,2-disubstituted cyclopentanes.[1] Exact shifts vary with concentration and diastereomeric ratio.[1]

Carbon LabelTypeApprox. Shift (ppm)Multiplicity (DEPT-135)Structural Logic
C-CHO C=O202.0 – 205.0 Positive (CH)Distinctive aldehyde region.[1] Most deshielded.[1][2]
C1 CH52.0 – 56.0 PositiveAlpha to carbonyl; inductive deshielding by oxygen.[1]
C2 CH36.0 – 40.0 PositiveBeta to carbonyl; substituted with methyl.[1]
C3 CH

32.0 – 35.0 NegativeGamma to carbonyl.[1]
C4 CH

22.0 – 25.0 NegativeFurthest from withdrawing groups.[1]
C5 CH

26.0 – 29.0 NegativeBeta to carbonyl (other side of ring).[1]
C-Me CH

14.0 – 19.0 PositiveMethyl group.[1] Shift highly sensitive to stereochemistry.[1]
Stereochemical Differentiation (The Critical Step)

Distinguishing the cis (Z) and trans (E) isomers relies on the Steric Compression Effect (Gamma-Gauche Effect).[1]

  • Mechanism: In the cis isomer, the methyl group and the aldehyde group are on the same face of the ring.[1] This proximity causes steric crowding, which generally results in an upfield shift (lower ppm) for the involved carbons (C1, C2, and Methyl) compared to the trans isomer.[1]

  • Diagnostic Signal: The Methyl carbon is the most reliable indicator.[1]

    • Trans-isomer: Methyl signal appears slightly downfield (e.g., ~17-19 ppm).[1]

    • Cis-isomer: Methyl signal appears upfield (e.g., ~14-16 ppm) due to steric shielding.[1]

Part 4: Visualization of Analytical Logic

The following diagrams illustrate the decision-making process for assigning this molecule.

Workflow Diagram

NMR_Workflow Start Crude Sample Prep Prep: CDCl3 vs C6D6 Start->Prep Acq Acquisition: 13C + DEPT-135 Prep->Acq Proc Processing: Peak Picking Acq->Proc Decision Aldehyde Peak (>200 ppm)? Proc->Decision Check Check Purity (Acid impurity ~180 ppm) Decision->Check No Assign Stereo Assignment (Cis/Trans) Decision->Assign Yes Check->Start Repurify

Caption: Operational workflow for NMR analysis, highlighting the critical checkpoint for aldehyde stability.

Assignment Logic Tree

Assignment_Logic Root 13C Spectrum Signals Region1 > 200 ppm Root->Region1 Region2 10 - 60 ppm Root->Region2 Aldehyde Aldehyde Carbon (C=O) Region1->Aldehyde DEPT DEPT-135 Analysis Region2->DEPT Up Up (Positive) DEPT->Up Down Down (Negative) DEPT->Down Methine CH / CH3 Up->Methine Methylene CH2 (Ring C3, C4, C5) Down->Methylene Distinguish Distinguish CH vs CH3 Methine->Distinguish HSQC HSQC Correlation Distinguish->HSQC Final C1/C2 (CH) vs Methyl (CH3) HSQC->Final

Caption: Logic tree for differentiating carbon environments using chemical shift regions and DEPT/HSQC data.

Part 5: Troubleshooting & Validation

Common Artifacts: The Oxidation Problem

Aldehydes are prone to air oxidation, converting to the carboxylic acid (2-methylcyclopentanecarboxylic acid).[1]

  • Symptom: Disappearance of the signal at ~204 ppm and appearance of a new signal at ~180-185 ppm (Carboxylic Acid C=O).[1]

  • Remedy: Filter sample through a small plug of basic alumina or silica prior to analysis if acid is detected, or maintain an inert atmosphere (N

    
    ) in the NMR tube.[1]
    
Definitive Proof: HSQC & NOESY

Do not rely on 1D


C alone for publication-quality assignment.
  • HSQC (Heteronuclear Single Quantum Coherence): Use this to link the methyl carbon (15-20 ppm) to the methyl doublet in the

    
    H NMR (typically 0.9 - 1.1 ppm).[1] This confirms the C-Me assignment.
    
  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Irradiate the Methyl protons.[1]

    • Cis: Strong NOE correlation to the Aldehyde proton (~9.5 ppm).[1]

    • Trans: Weak or no NOE correlation to the Aldehyde proton; strong correlation to Ring protons on the opposite face.[1]

References

  • Brown, H. C., & Imai, T. (1983).[1][3] Organoboranes. 34. A simple, convenient synthesis of [E]-1-alkenyldialkylboranes and their utility in the synthesis of ketones, aldehydes, and carboxylic acids. Journal of the American Chemical Society, 105(20), 6285–6289.[1]

  • PubChem. (n.d.).[1][3][4] 2-Methylcyclopentanecarbaldehyde (Compound).[1][3][4][5] National Library of Medicine.[1] Retrieved October 26, 2023.[1]

  • Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry (3rd ed.). VCH. (Standard reference for steric compression effects in cycloalkanes).

Sources

Technical Guide: Infrared Spectroscopy of 2-Methylcyclopentane-1-carbaldehyde

[1][2][3]

Executive Summary

This technical guide provides a comprehensive vibrational analysis of 2-methylcyclopentane-1-carbaldehyde (CAS: 17206-62-1).[1][2][3] Designed for analytical chemists and synthetic researchers, this document details the diagnostic infrared (IR) signatures required to validate molecular structure, assess stereochemical purity (cis/trans ratios), and monitor synthetic pathways.[3]

The analysis focuses on the distinguishing features of the exocyclic aldehyde moiety attached to a cyclopentyl ring, specifically the Fermi resonance doublet and the ring-strain influence on carbonyl stretching frequencies.[3]

Molecular Architecture & Vibrational Theory[2][3]

Structural Context

This compound consists of a five-membered alicyclic ring substituted with a methyl group at the C2 position and a formyl (aldehyde) group at the C1 position.[1][2][3]

  • Stereoisomerism: The molecule possesses two chiral centers, leading to diastereomeric pairs (cis and trans).[3]

  • Conformational Mobility: The cyclopentane ring exists in a dynamic "envelope" or "twist" conformation, which influences the exact force constant of the exocyclic carbonyl bond.[3]

Theoretical Basis of Key Bands

Unlike cyclopentanone (where the C=O is part of the ring and absorbs at ~1745 cm⁻¹ due to angle strain), the aldehyde group in this compound is exocyclic .[1][3] Therefore, it behaves similarly to acyclic aliphatic aldehydes but is subject to subtle steric strain from the adjacent methyl group.[3]

The Fermi Resonance Phenomenon: The most critical diagnostic feature for this molecule is the interaction between the fundamental C–H stretch of the aldehyde and the first overtone of the C–H bending vibration.[3][4][5]

  • Fundamental Stretch: ~2800 cm⁻¹[1][3][4]

  • Bending Overtone: 2 × ~1390 cm⁻¹ ≈ 2780 cm⁻¹[1][2][3]

  • Result: These two energy levels mix (Fermi resonance), splitting the absorption into a distinct doublet at approximately 2820 cm⁻¹ and 2720 cm⁻¹ .[3][4]

Spectral Assignment Strategy

The following table provides the definitive assignment of vibrational modes for this compound. Data is synthesized from standard aliphatic aldehyde correlations and cyclopentyl derivatives.[2][3]

Table 1: Diagnostic IR Bands
Frequency (cm⁻¹)IntensityVibrational ModeMechanistic Insight
2960 – 2870 StrongC–H Stretch (sp³)Overlap of methyl (-CH₃) and ring methylene (-CH₂-) antisymmetric/symmetric stretches.[1][2][3]
2820 ± 10 MediumC(O)–H StretchFermi Doublet (High Energy): Distinctive aldehyde proton stretch.[2][3]
2720 ± 10 MediumC(O)–H StretchFermi Doublet (Low Energy): The "gatekeeper" peak; differentiates aldehydes from ketones/acids.[2][3]
1725 – 1735 StrongC=O[2] StretchCarbonyl: Exocyclic aldehyde.[2][3] Higher frequency than conjugated aldehydes (~1700) but lower than ring ketones (~1745).[2][3]
1460 – 1450 Medium-CH₂- ScissoringCharacteristic of the cyclopentane ring methylene groups.[1][2][3]
1380 – 1370 Medium-CH₃ UmbrellaSymmetric bending of the C2-methyl group.[1][2][3]
~1150 Weak/MedC–C SkeletalRing breathing modes and C–C–C bending.[2][3]
Interpretation Workflow

The following diagram outlines the logical decision tree for confirming the identity of this compound using IR data.

IR_WorkflowStartRaw IR SpectrumCheck_COCheck 1700-1750 cm⁻¹(Carbonyl Region)Start->Check_COCO_PresentPeak at ~1725-1735 cm⁻¹Check_CO->CO_PresentCO_AbsentNo PeakCheck_CO->CO_AbsentCheck_FermiCheck 2700-2850 cm⁻¹(Fermi Resonance)CO_Present->Check_FermiNot_AldehydeSTOP: Alcohol/AlkaneCO_Absent->Not_AldehydeDoublet_PresentDoublet (2820 & 2720 cm⁻¹)Check_Fermi->Doublet_PresentSingle_PeakSingle/No PeakCheck_Fermi->Single_PeakCheck_FingerprintCheck 1370 cm⁻¹(Methyl Group)Doublet_Present->Check_FingerprintKetone_SuspectSuspect: 2-Methylcyclopentanone(Ketone Impurity)Single_Peak->Ketone_SuspectConfirmedCONFIRMED IDENTITY:This compoundCheck_Fingerprint->Confirmed

Figure 1: Logic tree for spectral validation of this compound.

Stereochemical Considerations (Cis vs. Trans)

In synthetic applications (e.g., organocatalysis), distinguishing the cis (1R,2S or 1S,2R) and trans (1R,2R or 1S,2S) diastereomers is critical.[3]

  • Thermodynamics: The trans isomer is generally more thermodynamically stable due to reduced steric repulsion between the C1-formyl and C2-methyl groups.[1][2][3]

  • IR Differentiation: While IR is less effective than NMR for diastereomer quantification, subtle shifts occur:

    • Cis-Isomer: Steric crowding can cause a minor upward shift (1-3 cm⁻¹) in the C=O frequency due to field effects and slight bond angle compression.[1][2][3]

    • Fingerprint Region: The skeletal vibration region (1000–1300 cm⁻¹) will show intensity variations between isomers, though these require reference standards for definitive assignment.[3]

Recommendation: Use IR for functional group confirmation and ¹H NMR (coupling constants) for diastereomeric ratio (dr) determination.[2][3]

Experimental Protocols

Sample Preparation

Since this compound is typically a liquid at room temperature (bp ~140°C), the Neat Liquid Film method is the standard.[1][2][3]

Protocol: Salt Plate (NaCl/KBr) Method

  • Cleaning: Polish two NaCl or KBr plates with methylene chloride (DCM) to remove residues.[2][3] Ensure plates are dry.[2][3]

  • Loading: Place 1 drop of the neat aldehyde onto the center of one plate.

  • Compression: Place the second plate on top and rotate 90° to spread the liquid into a thin, capillary film without air bubbles.

  • Acquisition: Mount in the FTIR holder. Scan from 4000 to 600 cm⁻¹.[2][3]

    • Resolution: 4 cm⁻¹[1][2]

    • Scans: 16 (minimum) to 32.[2][3]

Protocol: ATR (Attenuated Total Reflectance)

  • Clean the Diamond/ZnSe crystal with isopropanol.[2][3]

  • Apply sufficient sample to cover the crystal active area.[2][3]

  • Acquire background (air) before sample.[2][3]

  • Note: ATR often shifts peaks slightly lower (2-5 cm⁻¹) compared to transmission modes due to depth of penetration effects.[1][2][3]

Applications in Synthesis & Drug Development[3]

This molecule serves as a chiral building block.[2][3] IR spectroscopy is the primary tool for monitoring its generation from precursors.[2][3]

Reaction Monitoring (Oxidation)

Pathway: Oxidation of (cis/trans)-2-methylcyclopentan-1-ol

123

Monitoring Logic:

  • Start: Broad O–H stretch at 3300–3400 cm⁻¹ (Alcohol).

  • End: Disappearance of O–H; Appearance of sharp C=O at 1730 cm⁻¹ and Fermi doublet at 2720/2820 cm⁻¹.[2][3]

Synthesis_MonitorPrecursorPrecursor:2-MethylcyclopentanolReactionOxidation(e.g., Swern/PCC)Precursor->ReactionInputMarker1Marker:Broad O-H (3350 cm⁻¹)Precursor->Marker1ProductProduct:2-Methylcyclopentane-1-carbaldehydeReaction->ProductYieldMarker2Marker:Sharp C=O (1730 cm⁻¹)Fermi Doublet (2720 cm⁻¹)Product->Marker2

Figure 2: Spectral changes during the synthesis of the target aldehyde.

References

  • NIST Mass Spectrometry Data Center . "Cyclopentanone, 2-methyl- IR Spectrum". NIST Chemistry WebBook, SRD 69. Accessed via .[2][3] (Note: Used for comparative ring strain analysis of the keto-analog).

  • PubChem . "2-Methylcyclopentanecarbaldehyde (Compound)".[1][2][3][6][7][8] National Library of Medicine.[2][3] Accessed via .[2][3]

  • LibreTexts Chemistry . "Infrared Spectroscopy: Aldehydes and Ketones". Chemistry LibreTexts. Accessed via .[2][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Technical Guide: Mass Spectrometry Fragmentation of 2-Methylcyclopentane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 2-methylcyclopentane-1-carbaldehyde (


, MW 112.17). Designed for analytical chemists and drug development researchers, this document moves beyond basic spectral matching to explain the mechanistic causality of ion formation.

The structural elucidation of this molecule relies heavily on distinguishing it from isomeric ketones (e.g., 2-methylcyclohexanone) and other cyclic aldehydes. The diagnostic utility of the


-cleavage pathway (m/z 83)  and the decarbonylation pathway (m/z 84)  are the primary focus of this analysis.

Molecular Architecture & Ionization Physics

Before interpreting the spectrum, we must establish the energetic landscape of the molecule under 70 eV electron impact.

ParameterValueSignificance in MS
Molecular Formula

Limits possible fragments to hydrocarbon and oxygenated subsets.
Exact Mass 112.0888 DaThe Molecular Ion (

).
Unsaturation 2 (1 Ring + 1 Double Bond)High stability of the ring system; favors radical cation survival.
Lability Aldehyde C-H bondHighly susceptible to

-cleavage.[1][2]

Ionization Event: Upon electron impact, an electron is removed from the lone pair of the carbonyl oxygen, forming the radical cation


 at m/z 112 . This parent ion is generally visible but of low intensity due to rapid fragmentation driven by the release of ring strain and the stability of the leaving groups.

Fragmentation Mechanics: The Core Pathways

The fragmentation of this compound is governed by two competing mechanisms:


-Cleavage  (Path A) and Decarbonylation  (Path B).
Pathway A: -Cleavage (Diagnostic Pathway)

This is the most critical pathway for identification. The bond between the carbonyl carbon and the ring carbon (C1) cleaves homolytically.

  • Mechanism: The radical site on the oxygen induces cleavage of the adjacent C-C bond.[3]

  • Product: The formyl radical (

    
    , 29 Da) is ejected as a neutral species.
    
  • Resulting Ion: A methylcyclopentyl cation at m/z 83 (

    
    ).
    
  • Significance: This ion is typically the Base Peak (100% relative abundance) or a major peak. It distinguishes the aldehyde from isomeric ketones, which typically lose alkyl groups (e.g., methyl, m/z 97) rather than a formyl group.

Pathway B: Decarbonylation (Loss of CO)

Cyclic aldehydes frequently undergo a rearrangement that results in the extrusion of carbon monoxide (CO).

  • Mechanism: Following an initial

    
    -cleavage, the hydrogen atom from the aldehyde migrates to the ring, followed by the loss of neutral CO (28 Da).
    
  • Resulting Ion: A methylcyclopentane radical cation at m/z 84 (

    
    ).
    
  • Secondary Fragmentation: This m/z 84 ion is energetically unstable and fragments identically to methylcyclopentane:

    • m/z 69: Loss of methyl radical (

      
      ).
      
    • m/z 55: Loss of ethyl radical (

      
      ) via ring opening.
      
Pathway C: McLafferty-Like Rearrangement

While less dominant than in linear aldehydes, the presence of


-hydrogens on the cyclopentane ring allows for a McLafferty-type rearrangement.
  • Mechanism: The carbonyl oxygen abstracts a

    
    -hydrogen from the ring (C3 or C4 position).
    
  • Outcome: This often leads to ring opening and the elimination of neutral alkenes (e.g., ethylene), producing ions in the m/z 44 or m/z 58 range, though these are often obscured by the hydrocarbon background.

Visualizing the Fragmentation Tree

The following diagram maps the causal relationships between the parent ion and its progeny.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 112 (Radical Cation) Frag_83 [M - CHO]+ m/z 83 (Methylcyclopentyl Cation) M_Ion->Frag_83 α-Cleavage (-CHO •) Frag_84 [M - CO]+ m/z 84 (Methylcyclopentane Radical) M_Ion->Frag_84 Decarbonylation (-CO) Frag_111 [M - H]+ m/z 111 (Acylium Ion) M_Ion->Frag_111 α-Cleavage (-H •) Frag_69 m/z 69 (C5H9+) Frag_83->Frag_69 -CH2 Frag_55 m/z 55 (C4H7+) Frag_83->Frag_55 -C2H4 Frag_84->Frag_69 -CH3 • Frag_84->Frag_55 -C2H5 • Frag_41 m/z 41 (C3H5+) Frag_69->Frag_41 -C2H4

Caption: Mechanistic flow of this compound fragmentation.[4] Red path indicates the dominant diagnostic event.

Diagnostic Ion Table

Use this table to validate experimental data against expected theoretical values.

m/zIdentityFormation MechanismRelative Intensity (Est.)
112

Molecular IonWeak (<10%)
111

Loss of aldehydic HVery Weak
84

Loss of CO (Decarbonylation)Moderate (20-40%)
83

Loss of CHO (

-Cleavage)
Base Peak (100%)
69

Loss of

or

from m/z 84
High (60-80%)
55

Ring fragmentationHigh (50-70%)
41

Allyl cation (common hydrocarbon)High

Experimental Protocol: GC-MS Analysis

To ensure reproducible fragmentation and avoid thermal degradation (which aldehydes are prone to), follow this specific workflow.

A. Sample Preparation
  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade). Avoid methanol (acetal formation risk).

  • Concentration: Dilute to 10-20 µg/mL (ppm) .

    • Why? High concentrations cause detector saturation, distorting the 112/83 ratio.

  • Derivatization (Optional but Recommended):

    • If peak tailing is observed, derivatize with PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine).

    • Target: Converts aldehyde to oxime, improving stability and shifting mass to higher m/z for cleaner detection.

B. Instrument Parameters (Agilent/Shimadzu/Thermo Standard)
ParameterSettingRationale
Column Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm)Non-polar phase separates cis/trans isomers effectively.
Inlet Temp 250°CSufficient for volatilization without thermal cracking.
Mode Split (10:1 or 20:1)Prevents column overload.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for EI-MS.
Oven Program 40°C (hold 2 min)

10°C/min

250°C
Slow ramp separates the aldehyde from potential alcohol impurities.
Source Temp 230°CStandard EI source temperature.
Ionization EI (70 eV)Required for library matching (NIST standard).
Scan Range m/z 35 - 300Captures low mass hydrocarbon fragments and molecular ion.

Differentiation from Isomers

A common analytical error is confusing this compound with 2-methylcyclohexanone (also MW 112).

FeatureThis compound2-Methylcyclohexanone
Base Peak m/z 83 (Loss of CHO)m/z 55 or m/z 69
m/z 83 Ion DominantWeak/Absent (Ketones rarely lose mass 29)
m/z 68 Ion WeakStrong (McLafferty rearrangement of ketone)
m/z 58 Ion AbsentDiagnostic (McLafferty: Acetone enol ion)

References

  • NIST Mass Spectrometry Data Center. Cyclopentanecarboxaldehyde Mass Spectrum. NIST Chemistry WebBook, SRD 69.[5] Available at: [Link] (Accessed Feb 7, 2026).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms).
  • Doc Brown's Chemistry. Mass spectrometry fragmentation patterns of aldehydes and ketones. Available at: [Link] (Accessed Feb 7, 2026).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.

Sources

Technical Monograph: 2-Methylcyclopentane-1-carbaldehyde (CAS 17206-62-1)

[1][2][3]

Executive Summary

This compound (CAS 17206-62-1) is a critical alicyclic building block used in the synthesis of complex pharmaceutical intermediates.[1][2] As a homolog of the widely utilized cyclopropane scaffolds (found in drugs like Tasimelteon or Boceprevir), this cyclopentyl derivative is essential for Structure-Activity Relationship (SAR) campaigns aimed at optimizing the lipophilicity and metabolic stability of drug candidates.

This guide details the physicochemical profile, validated synthesis protocols via ozonolysis, and strategies for resolving its stereoisomers—a frequent bottleneck in high-purity applications.

Chemical Identity & Physicochemical Properties[4]

The compound exists as a mixture of cis- and trans- diastereomers. In medicinal chemistry, controlling the ratio of these isomers is paramount, as the spatial orientation of the formyl group (-CHO) relative to the methyl group dictates the binding affinity of the final pharmacophore.

Table 1: Physicochemical Data Profile
PropertyValueNotes
Chemical Name This compoundAlso: 2-Methylcyclopentanecarbaldehyde
CAS Number 17206-62-1Distinct from cyclopropane analog (39547-01-8)
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
Appearance Colorless to pale yellow liquidOxidizes to carboxylic acid upon air exposure
Boiling Point ~145–150 °C (Estimated)Volatile; distill under reduced pressure recommended
Solubility DCM, THF, Ethyl Acetate, EthanolSparingly soluble in water
Reactive Moiety Formyl group (-CHO)Susceptible to oxidation and nucleophilic attack

Synthesis & Manufacturing Protocols

While several routes exist (e.g., oxidation of 2-methylcyclopentylmethanol), the Ozonolysis of 1-Methylcyclopentene is the preferred industrial and laboratory method due to its atom economy and direct access to the aldehyde without over-oxidation, provided a reductive workup is used.

Protocol A: Ozonolysis of 1-Methylcyclopentene

Objective: Synthesize this compound (racemic mixture) with minimized over-oxidation to the carboxylic acid.[1]

Reagents:

  • Precursor: 1-Methylcyclopentene (CAS 693-89-0)

  • Oxidant: Ozone (O₃)

  • Reductant: Dimethyl sulfide (DMS) or Triphenylphosphine (PPh₃)

  • Solvent: Dichloromethane (DCM) / Methanol (9:1)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried 3-neck flask with 1-Methylcyclopentene (1.0 eq) and DCM/MeOH solvent mixture. Cool the system to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble O₃ through the solution until a persistent blue color appears, indicating saturation of the double bond (formation of the molozonide/ozonide intermediate).

  • Purge: Bubble dry nitrogen (N₂) through the solution for 15 minutes to remove excess ozone (blue color should fade).

  • Reductive Workup (Critical):

    • Why this step matters: Direct warming would lead to oxidative cleavage. You must reduce the ozonide to the aldehyde.

    • Add Dimethyl sulfide (DMS) (1.5 eq) dropwise at -78 °C.

    • Allow the mixture to warm slowly to Room Temperature (RT) over 4–6 hours.

  • Extraction: Wash the organic layer with water (2x) and brine (1x) to remove DMSO (byproduct of DMS).

  • Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via fractional distillation under reduced pressure.

Visualization: Synthesis Workflow

The following diagram illustrates the chemical transformation and critical control points.

SynthesisRouteStart1-Methylcyclopentene(Precursor)OzonolysisOzonolysis(-78°C, O3)Start->OzonolysisOxidationIntermediateOzonideIntermediateOzonolysis->IntermediateCycloadditionReductionReductive Workup(DMS, -78°C to RT)Intermediate->ReductionCleavageProductThis compound(CAS 17206-62-1)Reduction->ProductFormation

Caption: Synthesis of CAS 17206-62-1 via Ozonolysis with reductive workup to prevent acid formation.

Stereochemical Challenges & Resolution

The commercial material is typically a mixture of cis and trans isomers. For advanced drug development, separating these isomers is often required to probe the stereospecific binding pocket of a target protein.

  • Trans-isomer (Thermodynamic): Generally more stable; methyl and formyl groups are on opposite sides of the ring.

  • Cis-isomer (Kinetic): Methyl and formyl groups are on the same side.

Resolution Strategy: Direct separation via silica flash chromatography is difficult due to similar polarity. The recommended protocol involves derivatization .

  • Derivatization: React the aldehyde mixture with a chiral auxiliary (e.g., L-cysteine methyl ester) to form diastereomeric thiazolidines.

  • Separation: These diastereomers have distinct physical properties and can be separated via standard HPLC or crystallization.

  • Hydrolysis: Acidic hydrolysis regenerates the enantiopure aldehyde.

Applications in Drug Discovery[3][5][6]

Bioisosteric Replacement

CAS 17206-62-1 is utilized to expand ring sizes in "scaffold hopping" exercises.

  • Context: If a lead compound contains a cyclopropyl group (common in antivirals and GPCR ligands), chemists substitute it with a cyclopentyl group using this aldehyde.

  • Rationale: This increases lipophilicity (LogP) and alters the vector of the substituents, potentially improving metabolic stability by blocking P450 oxidation sites on the ring.

Precursor for Non-Natural Amino Acids

The aldehyde serves as a substrate for the Strecker Synthesis :

  • Reaction with KCN and NH₄Cl yields the corresponding

    
    -aminonitrile.
    
  • Hydrolysis produces 2-amino-2-(2-methylcyclopentyl)acetic acid , a valuable non-proteinogenic amino acid for peptide stapling or peptidomimetic drugs.

Safety & Handling

  • Hazards: Flammable liquid (Category 3). Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Aldehydes are prone to air oxidation; prolonged storage without a seal will result in the formation of 2-methylcyclopentanecarboxylic acid.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • PubChem. (2025). Compound Summary: this compound (CAS 17206-62-1).[1][2] National Library of Medicine.[3] Retrieved from [Link]

2-Methylcyclopentane-1-carbaldehyde: Nomenclature, Stereochemical Dynamics, and Synthetic Utility

[1]

Executive Summary

2-Methylcyclopentane-1-carbaldehyde (C₇H₁₂O) serves as a critical chiral building block in the synthesis of bioactive pharmaceutical ingredients (APIs) and high-value fragrance compounds.[1] Its structural simplicity belies a complex stereochemical profile that dictates its reactivity and stability.[1] This guide provides a definitive technical analysis of its IUPAC nomenclature, thermodynamic behavior, synthetic pathways, and application in drug development.[1]

Part 1: Structural Identity & Nomenclature

The IUPAC Standard

The name This compound is derived from the IUPAC Blue Book recommendations (P-44.4) for cyclic aldehydes.[1][2] Unlike acyclic chains where the aldehyde carbon is numbered "1" but omitted from the name (e.g., pentanal), cyclic systems require the aldehyde carbon to be treated as a substituent attached to the ring.[3]

ComponentIUPAC RuleExplanation
Parent Ring Cyclopentane The five-membered saturated ring is the principal chain.[1]
Suffix -carbaldehyde Used when the –CHO group is attached directly to a ring.[1][4][5][6] The suffix "-al" is incorrect here because the carbonyl carbon is not part of the ring count.
Numbering 1- The carbon attached to the principal functional group (–CHO) is automatically assigned position 1.[3][5][6][7]
Substituent 2-methyl The methyl group is located at the adjacent carbon. Numbering proceeds toward the substituent to give it the lowest possible locant (2 rather than 5).
Stereochemical Designation

The molecule possesses two chiral centers at C1 and C2 . This gives rise to two diastereomeric pairs (four stereoisomers).[1]

  • (1R, 2R) & (1S, 2S): The trans-isomers.[1] The substituents are on opposite faces of the ring plane.

  • (1R, 2S) & (1S, 2R): The cis-isomers.[1] The substituents share the same face.

Note on Stability: The trans-isomer is generally the thermodynamic product due to reduced steric repulsion between the formyl and methyl groups, although the flexibility of the cyclopentane "envelope" conformation mitigates 1,2-diaxial interactions compared to cyclohexane systems.

Part 2: Stereochemical Dynamics & Epimerization

For researchers using this intermediate, epimerization at C1 is the primary stability concern.[1] The aldehyde


11
Pathway Visualization

The following diagram illustrates the epimerization mechanism, highlighting the risk of stereochemical erosion during synthesis.

EpimerizationCisCis-Isomer(Kinetic Product)EnolEnol Intermediate(Planar C1)Cis->EnolBase/Acid(-H+)Enol->CisReversibleTransTrans-Isomer(Thermodynamic Product)Enol->TransReprotonation(+H+)

Figure 1: Epimerization pathway of this compound via enolization.

Part 3: Synthetic Methodologies

Two primary routes exist for synthesizing this compound: Hydroformylation (Industrial) and Oxidation (Laboratory).[1]

Method A: Hydroformylation (Oxo Synthesis)

This is the preferred industrial route due to atom economy. It involves the reaction of 1-methylcyclopentene with syngas (CO/H₂).[1]

  • Catalyst: Rhodium-phosphine complexes (e.g.,

    
     with 
    
    
    ).[1]
  • Regioselectivity Challenge: The reaction yields a mixture of 2-methylcyclopentanecarbaldehyde (desired) and 3-methyl isomers, or the tertiary aldehyde (1-methylcyclopentanecarbaldehyde).

  • Protocol Insight: High ligand-to-metal ratios favor linear-like selectivity, pushing the formyl group to the less hindered secondary carbon.[1]

Method B: Oxidation of 2-Methylcyclopentylmethanol

For laboratory-scale preparation where stereocontrol is paramount, oxidation of the corresponding alcohol is preferred.[1]

Protocol: Swern Oxidation

  • Activation: Add oxalyl chloride (1.1 eq) to DMSO (2.2 eq) in dry DCM at -78°C. Stir for 15 min.

  • Addition: Dropwise addition of 2-methylcyclopentylmethanol. Stir for 30 min.

  • Termination: Add triethylamine (5 eq) and allow to warm to room temperature.

  • Workup: Quench with saturated

    
    , extract with DCM.
    
  • Purification: Silica gel chromatography (Note: Use buffered silica to prevent acid-catalyzed epimerization).

Synthesis Workflow Diagram

SynthesisStart11-MethylcyclopenteneProcess1Hydroformylation(CO, H2, Rh cat.)Start1->Process1Start22-MethylcyclopentylmethanolProcess2Swern Oxidation(DMSO, (COCl)2, Et3N)Start2->Process2Product2-Methylcyclopentane-1-carbaldehydeProcess1->ProductMajorByproductRegioisomers(Separation Required)Process1->ByproductMinorProcess2->ProductHigh Yield

Figure 2: Comparative synthetic routes. Oxidation offers higher regiocontrol for lab-scale needs.[1]

Part 4: Pharmaceutical Applications

In drug discovery, this compound functions as a chiral scaffold .[1] Its restricted conformation (compared to acyclic aldehydes) allows for the rigidification of peptide backbones and the creation of specific receptor antagonists.

Key Reaction: Reductive Amination

The aldehyde is frequently coupled with amines to form secondary amines, a common motif in GPCR antagonists (e.g., CCR5 or NK1 receptor modulators).[1]

  • Reagents:

    
    , 
    
    
    , DCE.[1]
  • Advantage:

    
     is mild and does not reduce the aldehyde prior to imine formation, preserving the stereochemistry at C2 (though C1 is lost/reset).[1]
    
Physical Properties & Safety Profile
PropertyValueSafety Hazard (GHS)
Molecular Weight 112.17 g/mol --
Boiling Point ~140°CH226: Flammable liquid and vapor
Flash Point 36°CH315: Causes skin irritation
Solubility Organic solventsH319: Causes serious eye irritation

References

  • IUPAC. (2013).[1][5] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[1] Royal Society of Chemistry.[1] [1]

  • PubChem. (n.d.).[1] 2-Methylcyclopentanecarboxaldehyde (CID 12534276).[1] National Center for Biotechnology Information.[1] [1]

  • Breit, B., & Seiche, W. (2001).[1] Recent Advances in Rhodium-Catalyzed Hydroformylation.[1] Synthesis.[1][2][8][9][10] [1]

  • Tidwell, T. T. (1990).[1] Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Swern Oxidation. Organic Reactions.[1][2][9][10] [1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: this compound.[1][11][1]

Navigating the Chiral Landscape of 2-Methylcyclopentane-1-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Stereoisomerism in Modern Drug Discovery

In the intricate world of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, frequently exhibit profoundly different pharmacological and toxicological profiles.[1] The cyclopentane ring, a common scaffold in numerous natural products and approved pharmaceuticals, often incorporates stereocenters that dictate the molecule's interaction with its biological target.[2] 2-Methylcyclopentane-1-carbaldehyde, a chiral building block, represents a valuable synthon for the construction of more complex bioactive molecules. However, the commercial availability of its individual stereoisomers is exceedingly limited, necessitating a deep understanding of its synthesis, purification, and characterization for researchers in drug development.

This in-depth technical guide provides a comprehensive overview of the stereoisomers of this compound, with a focus on practical strategies for their synthesis, separation, and characterization. This document is intended for researchers, scientists, and drug development professionals who require access to these chiral building blocks for their research endeavors.

Commercial Availability: A Landscape of Scarcity

Stereoselective Synthesis: Crafting Chirality

Given the lack of commercial sources, the ability to synthesize specific stereoisomers of this compound is paramount. The primary route to these compounds involves the stereocontrolled synthesis of a chiral 2-methylcyclopentylmethanol precursor, followed by a mild oxidation to the aldehyde.

Asymmetric Synthesis of 2-Methylcyclopentylmethanol Precursors

The key to accessing enantiomerically pure this compound lies in the asymmetric synthesis of the corresponding alcohol. Several strategies can be employed:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.

  • Asymmetric Hydrogenation: The rhodium-catalyzed asymmetric hydrogenation of unsaturated precursors is a powerful tool for establishing stereocenters with high enantioselectivity.[3]

  • Chiral Auxiliary-Mediated Synthesis: This approach involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective reaction. The auxiliary is subsequently removed to yield the chiral product.

Diagram: Synthetic Workflow for Stereoisomers

G cluster_0 Asymmetric Synthesis of Precursor cluster_1 Oxidation Prochiral_Substrate Prochiral Cyclopentene Derivative Asymmetric_Reaction Asymmetric Hydrogenation or Chiral Auxiliary Method Prochiral_Substrate->Asymmetric_Reaction [Rh]-catalyst or Chiral Auxiliary Chiral_Alcohol Enantiopure 2-Methylcyclopentylmethanol Asymmetric_Reaction->Chiral_Alcohol High e.e. Oxidation Mild Oxidation (e.g., PCC, Swern) Chiral_Alcohol->Oxidation Chiral_Aldehyde Enantiopure This compound Oxidation->Chiral_Aldehyde

Caption: General synthetic workflow to access enantiopure this compound.

Experimental Protocol: Oxidation of 2-Methylcyclopentylmethanol

The oxidation of the chiral alcohol to the aldehyde must be performed under mild conditions to avoid over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or a Swern oxidation are common and effective methods.[4]

Materials:

  • Enantiopure 2-methylcyclopentylmethanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Anhydrous diethyl ether

Procedure:

  • To a stirred solution of enantiopure 2-methylcyclopentylmethanol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel.

Purification and Separation of Stereoisomers

For mixtures of stereoisomers, or for the purification of the synthesized product, chromatographic techniques are indispensable. The separation of diastereomers (cis vs. trans) is typically more straightforward than the separation of enantiomers.

Separation of Diastereomers

Cis and trans diastereomers of this compound have different physical properties and can often be separated by standard chromatographic techniques such as flash column chromatography or preparative gas chromatography (GC).[5]

Separation of Enantiomers: The Realm of Chiral Chromatography

The separation of enantiomers requires a chiral environment. This is most commonly achieved using chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Chiral HPLC:

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. A variety of CSPs are commercially available, with polysaccharide-based and cyclodextrin-based columns being particularly versatile.[6]

Table 1: Recommended Chiral Stationary Phases for HPLC Method Development

Chiral Stationary Phase (CSP) TypeCommon Trade NamesTypical Mobile Phases
Polysaccharide-based (Cellulose & Amylose derivatives)Chiralcel®, Chiralpak®Normal Phase (Hexane/Alcohol), Polar Organic, Reversed Phase
Cyclodextrin-basedCyclobond®, Astec CHIRALDEX®Reversed Phase (Acetonitrile/Water, Methanol/Water), Polar Organic
Protein-basedChiral-AGP, Chiral-HSAAqueous buffers

Experimental Protocol: Chiral HPLC Method Development

  • Column Screening: Begin by screening a small set of diverse chiral columns (e.g., a cellulose-based, an amylose-based, and a cyclodextrin-based column).

  • Mobile Phase Screening: For each column, test a range of mobile phases, including normal phase (e.g., hexane/isopropanol), polar organic (e.g., methanol with acidic/basic additives), and reversed-phase (e.g., acetonitrile/water).

  • Optimization: Once a promising separation is identified, optimize the mobile phase composition, flow rate, and temperature to maximize resolution.

Diagram: Chiral Separation Workflow

G Racemic_Mixture Racemic Mixture of This compound Chiral_Column Chiral HPLC or GC Column Racemic_Mixture->Chiral_Column Separation Differential Interaction with Chiral Stationary Phase Chiral_Column->Separation Enantiomer_1 Enantiomer 1 Separation->Enantiomer_1 Shorter Retention Time Enantiomer_2 Enantiomer 2 Separation->Enantiomer_2 Longer Retention Time

Caption: Principle of chiral chromatography for enantiomer separation.

Chiral GC:

For volatile compounds like this compound, chiral GC is an excellent analytical technique for determining enantiomeric excess (e.e.). Cyclodextrin-based capillary columns are commonly used for this purpose.[7]

Experimental Protocol: Chiral GC Analysis

  • Column Selection: Choose a chiral capillary GC column, such as one with a β-cyclodextrin derivative stationary phase.

  • Temperature Program: Develop a temperature program that provides good resolution of the enantiomers. A slow temperature ramp is often beneficial.

  • Injection: Inject a dilute solution of the sample in a volatile solvent.

  • Detection: A flame ionization detector (FID) is typically used.

  • Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess.

Structural Elucidation and Characterization

The unambiguous identification of the specific stereoisomers of this compound relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the overall structure. The coupling constants between the protons on the cyclopentane ring can provide information about the relative stereochemistry (cis or trans). The aldehyde proton will appear as a characteristic signal in the downfield region of the 1H NMR spectrum (typically 9-10 ppm).[8]

  • Mass Spectrometry (MS): GC-MS is a powerful tool for confirming the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) at m/z = 112 would be expected.

  • Chiral Analysis: As described above, chiral HPLC or GC is used to determine the enantiomeric purity of the sample.

Applications in Drug Development: The Significance of the Cyclopentane Scaffold

The cyclopentane ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of FDA-approved drugs. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an attractive design element.

Table 2: Examples of FDA-Approved Drugs Containing a Cyclopentane Moiety

Drug NameTherapeutic AreaRole of the Cyclopentane Ring
Latanoprostene GlaucomaCore scaffold of the prostaglandin analogue.[2]
Peramivir InfluenzaA key structural component of this neuraminidase inhibitor.[2][9]
Palbociclib Oncology (Breast Cancer)Part of the core structure of this cyclin-dependent kinase (CDK) 4/6 inhibitor.[2]
Ruxolitinib Oncology (Myelofibrosis)A central feature of this Janus kinase (JAK) inhibitor.[2]
Ticagrelor Cardiology (Antiplatelet)A tetra-substituted cyclopentane is a key sidechain.[2]

Chiral building blocks like the stereoisomers of this compound are crucial for the synthesis of these and other complex drug molecules.[10] The ability to control the stereochemistry of the cyclopentane core is essential for optimizing drug-target interactions and achieving the desired therapeutic effect while minimizing off-target effects.

Conclusion

While the direct commercial availability of the individual stereoisomers of this compound is limited, this guide provides a roadmap for researchers to access these valuable chiral building blocks through stereoselective synthesis and purification. A thorough understanding of asymmetric synthesis strategies, coupled with robust analytical techniques for chiral separation and characterization, empowers scientists to harness the full potential of these synthons in the pursuit of novel therapeutics. The prevalence of the cyclopentane scaffold in approved drugs highlights the enduring importance of such chiral building blocks in modern drug discovery and development.

References

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Zhang, Z., et al. (2018). Asymmetric hydrogenation of unsaturated morpholines has been developed by using a bisphosphine-rhodium catalyst bearing a large bite angle. Chemical Science. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Sidwell, R. A., et al. (2001). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Antimicrobial Agents and Chemotherapy, 45(3), 749-757. Retrieved from [Link]

  • G. Toth, et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1346. Retrieved from [Link]

  • Kunick, C., et al. (2000). Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity. Journal of Medicinal Chemistry, 43(1), 39-47. Retrieved from [Link]

  • LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Retrieved from [Link]

  • Galabov, A. S. (2021). Antiviral nucleoside analogs. Molecules, 26(10), 2959. Retrieved from [Link]

  • Santoro, M. G. (1997). Antiviral activity of cyclopentenone prostanoids. Trends in Microbiology, 5(7), 276-281. Retrieved from [Link]

  • PubMed. (n.d.). Design and synthesis of tricyclic cores for kinase inhibition. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Organic Chemistry with Victor. (2023, December 9). Synthesis of Dimethyl Cyclopentane [Video]. YouTube. Retrieved from [Link]

  • Journal of Chemical Education. (2024, January 30). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Retrieved from [Link]

  • HPLC.eu. (n.d.). chiral columns. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Retrieved from [Link]

  • American Chemical Society. (n.d.). Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Onishi, T., & Tsuji, T. (2001). Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021. Nucleosides, Nucleotides & Nucleic Acids, 20(12), 1941-1948. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Chiral Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS of (a) methyl cyclopentane; (b) 2-methylpentane. Retrieved from [Link]

  • PubMed. (2013, February 1). Design and synthesis of tricyclic cores for kinase inhibition. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 2-Methylcyclopentane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 2-methylcyclopentane-1-carbaldehyde (Target 2 ) from 1-methylcyclopentene (Precursor 1 ) represents a classic challenge in regioselective functionalization of trisubstituted alkenes. This scaffold is a critical chiral building block for terpenoid synthesis and peptidomimetic drug design.

While alternative routes such as the Meinwald rearrangement of epoxides often yield the thermodynamic ketone product (2-methylcyclopentanone), Rhodium-catalyzed hydroformylation remains the superior method for generating the aldehyde with high atom economy.

Core Challenges
  • Regioselectivity: The reaction must discriminate between the tertiary carbon (C1) and the secondary carbon (C2). Steric factors in the catalytic intermediate favor the placement of the formyl group at the less hindered C2 position, but catalyst tuning is required to maximize this ratio.

  • Stereoselectivity: The product contains two contiguous stereocenters. The reaction typically yields a mixture of cis and trans diastereomers.

  • Safety: The use of high-pressure Syngas (CO/H₂) requires specific engineering controls.

Chemical Pathway & Mechanism[2][3][4][5]

The transformation utilizes a Rhodium(I) catalyst modified with bulky phosphine or phosphite ligands to facilitate the insertion of CO and H₂ across the double bond.

Reaction Scheme


Mechanistic Insight for Regiocontrol

The regioselectivity is governed by the hydrometalation step.

  • Path A (Preferred): The bulky Rh-Ligand complex adds the hydride to the more substituted C1 position and the Rhodium to the less hindered C2 position. Subsequent CO insertion at C2 yields the target 2-methyl isomer.

  • Path B (Disfavored): Placement of the Rhodium at the tertiary C1 leads to the quaternary 1-methyl-1-carbaldehyde, which is sterically penalized.

Experimental Protocol

Materials & Equipment
Reagent/EquipmentSpecificationRole
1-Methylcyclopentene >97% Purity, anhydrousSubstrate
Rh(acac)(CO)₂ 98% (Acetylacetonatodicarbonylrhodium(I))Pre-catalyst
Xantphos or PPh₃ >99%Ligand (Regiocontrol)
Syngas 1:1 mixture of CO:H₂Reagent
Toluene Anhydrous, degassedSolvent
High-Pressure Reactor Hastelloy or Stainless Steel (e.g., Parr)Reaction Vessel
Detailed Workflow
Step 1: Catalyst Pre-formation
  • Rationale: Pre-complexing the Rhodium source with the ligand ensures the active catalytic species is formed before the substrate is exposed to reaction conditions, minimizing isomerization side reactions.

  • Action: In a glovebox (N₂ atmosphere), charge a Schlenk flask with Rh(acac)(CO)₂ (1.0 mol%) and Xantphos (1.2 mol%). Dissolve in anhydrous toluene (concentration 0.1 M relative to substrate). Stir at room temperature for 30 minutes until a homogeneous yellow/orange solution forms.

Step 2: Reactor Loading
  • Action: Transfer the catalyst solution via cannula into the high-pressure reactor. Add 1-methylcyclopentene (1.0 equiv).

  • Safety Check: Ensure the reactor seal is intact. Purge the lines with N₂ three times to remove O₂.

Step 3: Pressurization & Reaction [1][2]
  • Action: Pressurize the reactor with Syngas (CO/H₂) to 20 bar (approx. 290 psi) .

  • Thermal Cycle: Heat the reactor to 80°C . Stirring rate must be high (>800 rpm) to overcome gas-liquid mass transfer limitations.

  • Duration: Maintain conditions for 12–24 hours. Monitor pressure drop (indicative of gas consumption).

Step 4: Workup & Purification [3]
  • Depressurization: Cool reactor to room temperature. Carefully vent Syngas into a fume hood exhaust.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove toluene.

  • Purification: The crude oil contains the aldehyde and potentially trace alkene. Purify via fractional distillation under reduced pressure (boiling point est. 45-50°C at 10 mmHg) or flash chromatography (Silica, 5% EtOAc/Hexanes). Note: Aldehydes on silica can degrade; rapid elution is recommended.

Process Visualization (Workflow)

HydroformylationWorkflow Start Start: 1-Methylcyclopentene CatPrep Catalyst Pre-formation (Rh + Ligand in Toluene) Start->CatPrep Add to solution Load Reactor Loading (Anaerobic Transfer) CatPrep->Load React Reaction (20 bar CO/H2, 80°C, 24h) Load->React Pressurize Workup Depressurization & Solvent Removal React->Workup Complete Purify Distillation/Column Workup->Purify Product Target: 2-Methylcyclopentane- 1-carbaldehyde Purify->Product

Figure 1: Operational workflow for the Rh-catalyzed hydroformylation of 1-methylcyclopentene.

Quality Control & Troubleshooting

Characterization Data

To validate the synthesis, compare spectral data against the following expected parameters:

TechniqueExpected SignalInterpretation
1H NMR

9.6–9.8 ppm (d, 1H)
Aldehyde proton (Diagnostic).
1H NMR

0.9–1.1 ppm (d, 3H)
Methyl group doublet (confirms C2 attachment).
IR 1720–1730 cm⁻¹Strong C=O stretch.
GC-MS M+ = 112 m/zMolecular ion peak.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Conversion Mass transfer limitation or catalyst poisoning.Increase stirring speed (>1000 rpm); ensure rigorous O₂ exclusion.
High Isomerization Alkene isomerization to 1-methylcyclopentane.Lower reaction temperature; increase CO partial pressure.
Regioselectivity Drift Ligand dissociation.Use excess ligand (Ligand:Rh ratio 4:1) or switch to bidentate ligands (Xantphos).
Aldehyde Oxidation Air exposure during workup.Perform workup under N₂; add BHT (stabilizer) if storing.

References

  • BenchChem. (2025).[3][4][5] Application Notes and Protocols for the Hydroformylation of 1-Methylcyclohexene. Retrieved from 5

  • Falbe, J. (1980). New Syntheses with Carbon Monoxide. Springer-Verlag.
  • ChemSynthesis. (2025).[4] 1-methylcyclopentanecarbaldehyde Synthesis References. Retrieved from 6

  • Setzer, W. N. (2016). A Computational Examination of the Uncatalyzed Meinwald Rearrangement of Monoterpene Epoxides. Natural Product Communications. Retrieved from 7 (Context on why rearrangement is not the preferred route for aldehydes).

Sources

Application Note: High-Fidelity Synthesis of 5-Oxohexanal via Controlled Ozonolysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This application note details the optimized protocol for synthesizing 5-oxohexanal (CAS: 505-03-3) from 1-methylcyclopentene. This transformation represents a classic ring-opening oxidative cleavage, converting a cyclic trisubstituted alkene into a linear keto-aldehyde. The resulting 1,5-dicarbonyl scaffold is a high-value intermediate in organic synthesis, particularly for Robinson annulations and the synthesis of heterocycles (e.g., pyrroles, furans). This guide prioritizes safety regarding ozonide management and provides a self-validating workflow for scale-up.

Reaction Theory & Mechanism

The transformation proceeds via the Criegee mechanism.[1] Unlike simple alkenes that cleave into two separate fragments, the ozonolysis of a cyclic alkene results in a tethered intermediate.

  • [3+2] Cycloaddition: Ozone adds to the 1-methylcyclopentene double bond to form the unstable primary ozonide (molozonide).

  • Rearrangement: The molozonide undergoes a retro-[3+2] cycloaddition to form a carbonyl oxide (Criegee intermediate) and a carbonyl fragment, which immediately recombine to form the more stable 1,2,4-trioxolane (secondary ozonide).

  • Reductive Workup: Treatment with Dimethyl Sulfide (DMS) reduces the ozonide.[2][3][4][5] The oxygen-oxygen bond is cleaved, yielding dimethyl sulfoxide (DMSO) and the desired dicarbonyl product.

Note: An oxidative workup (e.g.,


) is not  suitable for this target, as it would oxidize the aldehyde terminus to a carboxylic acid (5-oxohexanoic acid).
Mechanistic Pathway (Graphviz)

OzonolysisMechanism Substrate 1-Methylcyclopentene (Cyclic Alkene) Molozonide Molozonide (Primary Ozonide) Substrate->Molozonide + O3 (-78°C) Intermediate Criegee Intermediate (Tethered Carbonyl Oxide) Molozonide->Intermediate Retro [3+2] Ozonide 1,2,4-Trioxolane (Secondary Ozonide) Intermediate->Ozonide Recombination Product 5-Oxohexanal (Keto-Aldehyde) Ozonide->Product + DMS (Reductive Workup)

Figure 1: Mechanistic pathway from cyclic alkene to linear keto-aldehyde.

Safety Assessment: Critical Hazards

Warning: Ozonolysis involves the handling of hazardous gases and potentially explosive intermediates.

Hazard ClassSpecific RiskMitigation Strategy
Explosive Intermediates Ozonides and peroxides are shock- and heat-sensitive.Never concentrate the reaction mixture before quenching. Ensure complete reduction with excess DMS.
Cryogenic Condensation Liquid

can condense in the reaction vessel if cooled with liquid

(-196°C), creating an explosion hazard.
Strictly use Dry Ice/Acetone (-78°C) baths. Do not use liquid nitrogen.
Toxic Gas Ozone is highly toxic to the respiratory system.Perform all operations in a high-efficiency fume hood. Use a KI (Potassium Iodide) trap to quench excess ozone exhaust.
Reagent Toxicity DMS has a noxious odor and is toxic.Use a bleach trap for the exhaust during workup to oxidize DMS to DMSO (odorless).

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7]
  • Substrate: 1-Methylcyclopentene (>97% purity).[3]

  • Oxidant: Ozone (

    
    ) generated from medical-grade Oxygen (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) and Methanol (MeOH) (anhydrous preferred).

    • Rationale: A 1:1 DCM/MeOH mixture is ideal. Methanol participates in the reaction to form methoxy-hydroperoxides, which are often safer and easier to reduce than the secondary ozonide formed in pure DCM.

  • Reducing Agent: Dimethyl Sulfide (DMS).[3][4][5]

    • Alternative: Triphenylphosphine (

      
      ) may be used for small scales to avoid smell, but DMS is preferred for atom economy and ease of workup.
      
  • Indicator: Sudan Red III (Optional).

    • Rationale: Sudan Red is an ozone-specific indicator. It bleaches colorless exactly when the alkene is consumed, preventing over-ozonolysis.

Step-by-Step Methodology

Step 1: System Setup

  • Equip a 3-neck round-bottom flask with a magnetic stir bar, a gas inlet tube (gas dispersion frit recommended), and a gas outlet connected to a series of traps.

    • Trap 1: Empty (catch-pot).

    • Trap 2: 10% KI solution (neutralizes excess ozone).

  • Dissolve 1-methylcyclopentene (10 mmol, ~0.82 g) in DCM:MeOH (1:1, 50 mL).

  • Add a trace amount of Sudan Red III (<1 mg) until the solution is light pink (optional).

  • Cool the mixture to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

Step 2: Ozonolysis

  • Start the ozone generator (flow rate ~0.5 - 1.0 L/min).

  • Bubble

    
     through the solution.
    
  • Endpoint Detection:

    • With Indicator: The pink color will disappear.

    • Without Indicator: The solution will turn a characteristic pale blue color. This blue hue indicates that the alkene is fully consumed and unreacted ozone is dissolving in the solvent.

  • Once the endpoint is reached, stop the ozone generation immediately.

Step 3: Purge & Quench

  • Switch the gas feed to pure Nitrogen (

    
    ) or Argon.
    
  • Bubble

    
     through the solution at -78°C for 10–15 minutes.
    
    • Purpose: This removes dissolved ozone (blue color should fade) and prevents vigorous exotherms during quenching.

  • Add Dimethyl Sulfide (DMS) (excess, ~2.0 - 3.0 equivalents, ~1.5 mL) dropwise via syringe.

    • Caution: Reaction is exothermic. Maintain -78°C during addition.

Step 4: Workup & Isolation

  • Remove the cooling bath and allow the reaction to warm to room temperature (20–25°C) slowly over 2–3 hours.

    • Chemistry: This period allows the reduction of the ozonide/hydroperoxide intermediates to the aldehyde/ketone.[2][3][6][5]

  • Concentrate the solvent under reduced pressure (Rotary Evaporator).

    • Note: Keep bath temperature <40°C. The product is an aldehyde and can be volatile or prone to polymerization.

  • Purification:

    • Dissolve the residue in diethyl ether or DCM and wash with water (to remove DMSO and MeOH).

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (Silica gel; Hexanes:EtOAc gradient).

Experimental Workflow (Graphviz)

ExperimentalWorkflow Start Start: 1-Methylcyclopentene in DCM/MeOH Cooling Cool to -78°C (Dry Ice/Acetone) Start->Cooling Ozonation Bubble O3 until Blue Color/Indicator Fade Cooling->Ozonation Purge Purge with N2 (15 min) Remove excess O3 Ozonation->Purge Endpoint Reached Quench Add DMS (excess) at -78°C Purge->Quench WarmUp Warm to RT (3 hrs) Complete Reduction Quench->WarmUp Workup Aqueous Wash & Concentration WarmUp->Workup Isolate Flash Chromatography Isolate 5-Oxohexanal Workup->Isolate

Figure 2: Step-by-step experimental workflow for the synthesis.

Data Analysis & Validation

To validate the synthesis of 5-oxohexanal, compare the isolated product against the following spectroscopic data.

NMR Expectations

The molecule


 has distinct features.
NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H 9.75Triplet (

)
1HAldehyde proton (

)
1H 2.48Triplet (

)
2HMethylene

to aldehyde
1H 2.45Triplet (

)
2HMethylene

to ketone
1H 2.13Singlet (

)
3HMethyl ketone (

)
1H 1.88Quintet (

)
2HInternal methylene (

protons)
13C ~208.0Singlet-Ketone Carbonyl
13C ~202.0Singlet-Aldehyde Carbonyl
Troubleshooting Guide
  • Problem: Low Yield / Complex Mixture.

    • Cause: Incomplete reduction of the ozonide or polymerization of the aldehyde.

    • Fix: Ensure the reaction warms to RT slowly and stirs long enough with DMS. Avoid acidic conditions during workup to prevent aldol condensation.

  • Problem: Presence of Carboxylic Acid.

    • Cause: Over-oxidation or presence of adventitious oxidants.

    • Fix: Ensure the

      
       purge is thorough before quenching.
      
  • Problem: Residual Solvent Peaks (DMSO).

    • Cause: DMS oxidation produces DMSO, which has a high boiling point (189°C).

    • Fix: Thorough aqueous washing or silica chromatography is required to remove DMSO.

References

  • Mechanism of Ozonolysis: Criegee, R. (1975). "Mechanism of Ozonolysis". Angewandte Chemie International Edition in English, 14(11), 745–752. Link

  • Reductive Workup Protocol: "Ozonolysis with Reductive Workup". Organic Chemistry Portal. Link

  • Safety of Ozonides: "Explosion during Attempted Ozonolysis Reaction". UCLA Center for Laboratory Safety. Link

  • Product Data (5-Oxohexanal): PubChem Compound Summary for CID 10953466, 5-Oxohexanal. National Center for Biotechnology Information. Link

  • Standard Protocol Reference: Schwartz, C., & Raible, J. (2009). "Aldehydes from Alkenes by Ozonolysis". Organic Syntheses, Coll.[7] Vol. 11, p. 59. Link

Sources

oxidation of 2-methylcyclopentanol to 2-methylcyclopentane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis – Oxidative Homologation of 2-Methylcyclopentanol to 2-Methylcyclopentane-1-carbaldehyde

Part 1: Executive Summary & Strategic Analysis

The Challenge: The conversion of 2-methylcyclopentanol (C₆H₁₂O, a secondary alcohol) to This compound (C₇H₁₂O, a homologated aldehyde) represents a classic problem in organic synthesis: Carbon Homologation .

A direct "oxidation" of a secondary alcohol yields a ketone (2-methylcyclopentanone), not an aldehyde. To achieve the target aldehyde, the carbon skeleton must be extended by one carbon atom at the oxidation site. Therefore, this transformation is chemically defined as an Oxidative Homologation .

The Solution: This Application Note details the industry-standard Two-Stage Protocol favored in drug development for its reliability, scalability, and stereochemical control.

  • Oxidation: Conversion of the alcohol to 2-methylcyclopentanone using a Green Chemistry approach (TEMPO/NaOCl).

  • Homologation: Conversion of the ketone to the aldehyde via Wittig Methoxymethylenation . This route is preferred over hydroformylation for lab-scale and early-phase process chemistry due to milder conditions and higher regioselectivity.

Part 2: Reaction Pathway Visualization

The following flowchart illustrates the stepwise transformation from the C6 alcohol to the C7 aldehyde.

Oxidative Homologation Pathway Start 2-Methylcyclopentanol (C6 Secondary Alcohol) Inter1 2-Methylcyclopentanone (C6 Ketone) Start->Inter1 Step 1: Oxidation (TEMPO, NaOCl) Inter2 Enol Ether Intermediate (Methoxymethylenecyclopentane) Inter1->Inter2 Step 2a: Wittig Reaction (Ph3P=CHOMe) End 2-Methylcyclopentane- 1-carbaldehyde (C7 Target Aldehyde) Inter2->End Step 2b: Acid Hydrolysis (H3O+)

Figure 1: Strategic pathway for the oxidative homologation of 2-methylcyclopentanol. The process involves an initial oxidation followed by a C1-extension via Wittig chemistry.

Part 3: Detailed Experimental Protocols

Protocol A: Oxidation of 2-Methylcyclopentanol (Green Chemistry Route)

Objective: Efficiently convert the secondary alcohol to the ketone without heavy metals (CrVI).

Reagents & Materials:

  • Substrate: 2-Methylcyclopentanol (1.0 equiv)

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv)

  • Co-oxidant: NaOCl (Sodium hypochlorite, household bleach strength ~5-6%) (1.1 equiv)

  • Co-catalyst: KBr (0.1 equiv)

  • Buffer: NaHCO₃ (saturated aq.)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and an ice bath, dissolve 2-methylcyclopentanol (10 mmol) in DCM (25 mL).

  • Catalyst Addition: Add TEMPO (15.6 mg, 0.1 mmol) and a solution of KBr (119 mg, 1.0 mmol) in water (2 mL). Cool the mixture to 0°C.

  • Oxidant Feed: Slowly add the NaOCl solution dropwise over 20 minutes. Maintain the internal temperature <5°C to prevent over-oxidation or haloform side reactions.

    • Note: The reaction mixture should turn orange/red due to the oxidized TEMPO species.

  • Monitoring: Stir vigorously at 0°C for 30–60 minutes. Monitor via TLC (Silica, 20% EtOAc/Hexanes). The alcohol spot (lower R_f) should disappear, replaced by the ketone spot (higher R_f).

  • Quench: Quench excess oxidant by adding saturated aqueous Na₂S₂O₃ (sodium thiosulfate). The color should fade to pale yellow.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL). Combine organics, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Yield: Expect >90% yield of 2-methylcyclopentanone . This intermediate is volatile; avoid prolonged high-vacuum exposure.

Protocol B: Homologation via Wittig Methoxymethylenation

Objective: Convert the ketone to the aldehyde with one-carbon extension.

Reagents & Materials:

  • Substrate: 2-Methylcyclopentanone (from Protocol A)

  • Reagent: (Methoxymethyl)triphenylphosphonium chloride (MOMP-Cl) (1.2 equiv)

  • Base: Potassium tert-butoxide (KOtBu) (1.3 equiv) or NaHMDS

  • Solvent: Anhydrous THF

  • Hydrolysis Acid: 10% HCl or Formic Acid

Step-by-Step Methodology:

  • Ylide Formation:

    • Flame-dry a 3-neck flask under Argon/Nitrogen.

    • Add (Methoxymethyl)triphenylphosphonium chloride (12 mmol) and anhydrous THF (40 mL).

    • Cool to 0°C. Add KOtBu (13 mmol) portion-wise. The solution will turn deep red/orange, indicating ylide formation. Stir for 30 minutes at 0°C.

  • Wittig Reaction:

    • Add the 2-methylcyclopentanone (10 mmol) (dissolved in 5 mL THF) dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Checkpoint: TLC should show the consumption of the ketone and formation of a less polar enol ether.

  • Workup (Enol Ether):

    • Quench with water. Extract with diethyl ether. Dry and concentrate.

    • Optional: Pass through a short silica plug to remove triphenylphosphine oxide (TPPO) if the crude is very viscous.

  • Hydrolysis to Aldehyde:

    • Dissolve the crude enol ether in THF (20 mL) and add 10% aqueous HCl (5 mL).

    • Reflux gently for 1–2 hours. This cleaves the enol ether to the aldehyde.

  • Final Isolation:

    • Neutralize with NaHCO₃. Extract with ether.[1]

    • Purify via flash column chromatography (Silica gel, 5-10% Ether/Pentane).

    • Target Product: This compound .

Part 4: Data Analysis & Validation

Stereochemical Considerations: The product will exist as a mixture of cis and trans diastereomers. The trans-isomer is generally thermodynamically favored.

Analytical MethodExpected Signal / ObservationInterpretation
1H NMR (CDCl₃)

9.6 – 9.8 ppm (d, 1H)
Characteristic Aldehyde -CHO proton.
1H NMR

1.0 – 1.1 ppm (d, 3H)
Methyl group doublet.
IR Spectroscopy ~1720–1725 cm⁻¹Strong C=O stretch (Aldehyde).
IR Spectroscopy ~2700 & 2800 cm⁻¹Fermi resonance (C-H stretch of aldehyde).

Part 5: Strategic Considerations for Drug Development

  • Safety Note (Nomenclature): Ensure the starting material is indeed the secondary alcohol (2-methylcyclopentanol ). If the starting material is actually (2-methylcyclopentyl)methanol (a primary alcohol), Protocol B is unnecessary; a simple Swern oxidation (Protocol A modified) will yield the aldehyde directly.

  • Scalability: The TEMPO oxidation is highly scalable and safer than chromium-based oxidations (Jones/PCC) which generate toxic waste.

  • Alternative Routes:

    • Van Leusen Reaction: Uses TosMIC (Tosylmethyl isocyanide) to convert ketones to nitriles, which can be reduced to aldehydes.[1][2] This is a viable alternative if the Wittig reagents are problematic.

    • Hydroformylation:[3][4] Industrial scale often dehydrates the alcohol to 1-methylcyclopentene, then hydroformylates (Rh/CO/H₂). This is generally not recommended for discovery chemistry due to poor regioselectivity (mixture of 1,1- and 1,2-substitution).

References

  • TEMPO Oxidation Protocol: Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry, 52(12), 2559–2562.

  • Wittig Methoxymethylenation (General): Wittig, G., & Schlosser, M. (1962). Phosphine-alkylenes as olefin-forming reagents. Chemische Berichte, 95, 3003.
  • Van Leusen Reaction (Alternative Homologation): Oldenziel, O. H., et al. (1977).[5] Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide.[5] The Journal of Organic Chemistry, 42(19), 3114–3118.

  • Physical Properties & Safety: PubChem Compound Summary for CID 14265 (2-Methylcyclopentanone).

Sources

Precision Swern Oxidation of 2-Methylcyclopentanol: Stereochemical Integrity and Scalability

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-OX-2024-05

Executive Summary

This application note details the optimized protocol for the oxidation of 2-methylcyclopentanol to 2-methylcyclopentanone using the Swern oxidation method. While traditional chromium-based oxidations (Jones, PCC) are effective, they pose toxicity issues and often degrade acid-sensitive substrates. The Swern protocol offers a mild, non-metallic alternative.

Critical Consideration: The primary challenge in oxidizing 2-methylcyclopentanol is the preservation of stereochemical integrity (if starting with a pure diastereomer) and preventing the "runaway" Pummerer rearrangement. This guide focuses on temperature management and stoichiometry to maximize yield (>90%) while mitigating the formation of methyl thiomethyl ether byproducts.

Mechanistic Principles & Reaction Design

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form a chlorosulfonium intermediate. This species reacts with the alcohol to generate an alkoxysulfonium ion. The addition of a tertiary amine base (Triethylamine or Diisopropylethylamine) facilitates an intramolecular E2-like elimination to yield the ketone.

The Epimerization Challenge

2-Methylcyclopentanone possesses an acidic


-proton at the C2 position. While the oxidation step is stereospecific, the subsequent quenching with base (Triethylamine) can induce enolization, leading to thermodynamic equilibration (racemization) of the chiral center.
  • Mitigation: This protocol utilizes a strict temperature gradient during the quenching phase to minimize the kinetic window for enolization before the base is neutralized in the workup.

Reaction Pathway Visualization

The following diagram outlines the activation, substitution, and elimination phases, highlighting the critical temperature checkpoints.

SwernMechanism DMSO DMSO SwernR Chloro-dimethyl- sulfonium salt DMSO->SwernR Activation OxCl Oxalyl Chloride (-78°C) OxCl->SwernR Alkoxy Alkoxysulfonium Intermediate SwernR->Alkoxy Nucleophilic Attack Alcohol 2-Methyl- cyclopentanol Alcohol->Alkoxy Product 2-Methyl- cyclopentanone Alkoxy->Product Intramolecular Elimination Byprod DMS + CO + CO2 Alkoxy->Byprod Base Et3N Addition (-78°C to 0°C) Base->Product

Figure 1: Mechanistic pathway of Swern Oxidation showing activation and elimination phases.

Materials and Equipment

Reagents
ReagentPurityRoleStoichiometry (Eq)
2-Methylcyclopentanol >98%Substrate1.0
Oxalyl Chloride 2.0 M in DCMActivator1.2
DMSO AnhydrousReagent2.4
Triethylamine (Et3N) >99%, DryBase5.0
Dichloromethane (DCM) AnhydrousSolvent0.2 M (Conc.)
Equipment
  • Three-neck round-bottom flask (flame-dried).

  • Nitrogen or Argon manifold.

  • Low-temperature thermometer (internal probe required).

  • Acetone/Dry Ice bath (-78°C).

  • Addition funnels (pressure-equalizing).

  • Scrubber system (Bleach trap) for Dimethyl Sulfide (DMS) and CO evolution.

Experimental Protocol

Safety Note: This reaction generates Carbon Monoxide (CO) and Dimethyl Sulfide (DMS). Perform strictly in a fume hood. Connect the exhaust to a bleach (sodium hypochlorite) scrubber to neutralize the stench of DMS.

Step 1: Activation of DMSO
  • Charge the reaction flask with anhydrous DCM under an inert atmosphere.

  • Add Oxalyl Chloride (1.2 eq) and cool the system to -78°C .

    • Expert Insight: Internal temperature monitoring is crucial. If the temperature rises above -60°C during DMSO addition, the Pummerer rearrangement competes, reducing yield.

  • Add DMSO (2.4 eq) dropwise over 15 minutes.

    • Observation: Gas evolution (CO/CO2) will occur. Ensure the bubbler is active.

  • Stir for 15 minutes at -78°C to ensure complete formation of the chlorosulfonium salt.

Step 2: Substrate Addition
  • Dissolve 2-methylcyclopentanol (1.0 eq) in a minimum volume of anhydrous DCM.

  • Add the alcohol solution dropwise to the Swern reagent, maintaining temperature < -70°C.

  • Stir for 45 minutes at -78°C.

    • Mechanism Check: At this stage, the alkoxysulfonium intermediate is formed. It is stable at low temperatures. Premature warming here leads to decomposition.

Step 3: Elimination and Quench
  • Add Triethylamine (5.0 eq) dropwise.

    • Note: The reaction is exothermic. Control addition rate to keep Temp < -60°C.

  • Once addition is complete, allow the reaction to warm to 0°C over 30–60 minutes.

    • Causality: The deprotonation and subsequent decomposition of the intermediate to the ketone and DMS occur during this warming phase.

  • Stop Point: Do not stir at room temperature for prolonged periods to prevent base-catalyzed epimerization of the alpha-methyl group.

Step 4: Workup
  • Quench the reaction by pouring the mixture into cold 1M HCl (aq).

    • Why: This neutralizes excess amine and prevents further enolization.

  • Extract with DCM (3x).

  • Wash organic layers with saturated NaHCO3, then Brine.

  • Dry over MgSO4 and concentrate

    • Caution: The product is a volatile ketone (BP ~139°C). Do not use high vacuum; use a rotary evaporator with carefully controlled pressure (approx. 200 mbar at 40°C).

Process Workflow & Timeline

To ensure reproducibility, follow this strict timeline. Deviations in the "Cold Stir" or "Warming" phases are the most common sources of failure.

Workflow Start Start: Dry Ice/Acetone Bath (-78°C) Act Reagent Activation (DMSO + OxCl) 15 min Start->Act Sub Substrate Addition (Alcohol in DCM) 45 min stir Act->Sub BaseAdd Base Addition (Et3N) Keep < -60°C Sub->BaseAdd Warm Controlled Warming (-78°C to 0°C) 30-60 min BaseAdd->Warm Quench Acid Quench (1M HCl) Stops Epimerization Warm->Quench

Figure 2: Operational timeline for the oxidation of 2-methylcyclopentanol.

Results and Characterization

Expected Data
ParameterSpecificationMethod
Appearance Clear, colorless oilVisual
Yield 88% - 94%Gravimetric
Purity >98%GC-MS / NMR
IR (C=O) ~1740 cm⁻¹FT-IR
Troubleshooting Guide
  • Low Yield / Thioether Formation:

    • Cause: Temperature rose above -60°C during DMSO addition.

    • Solution: Slow down addition rate; check dry ice bath quality.

  • Racemization (cis/trans ratio change):

    • Cause: Prolonged exposure to Et3N at Room Temperature.

    • Solution: Quench with HCl immediately upon reaching 0°C.

  • Strong Odor (DMS):

    • Cause: Inadequate venting.

    • Solution: Rinse all glassware with dilute bleach immediately after use to oxidize residual DMS to DMSO/Sulfone (odorless).

References

  • Omura, K.; Swern, D. (1978). "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study". Tetrahedron, 34 (11): 1651–1660.

  • Tojo, G.; Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media. Basic Principles of Swern Oxidation.

  • Tidwell, T. T. (1990). "Oxidation of Alcohols by Activated Dimethyl Sulfoxide and Related Reactions: An Update". Synthesis, 1990(10): 857-870.

  • Organic Syntheses. (1986). "Swern Oxidation: 1,1-Dimethyl-2-oxopropylhydrazine". Org. Synth. 1986, 64, 164. (Provides standard operating procedure validation).

enantioselective synthesis of 2-methylcyclopentane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Enantioselective Synthesis of 2-Methylcyclopentane-1-carbaldehyde

Executive Summary & Strategic Analysis

The Target: this compound is a high-value chiral intermediate used in the synthesis of bioactive terpenes, iridoid synthons, and high-impact fragrance molecules (e.g., Lilial analogs, substituted Santal derivatives). Its utility lies in the two contiguous stereocenters on the cyclopentane ring.

The Challenge: The synthesis presents two primary difficulties:

  • Stereocontrol: Establishing the relative (cis/trans) and absolute (

    
     vs 
    
    
    
    ) stereochemistry simultaneously.
  • Configurational Stability: The C1-aldehyde is

    
    -chiral and prone to epimerization (racemization) under basic or thermal stress, converting the kinetically formed cis-isomer to the thermodynamically stable trans-isomer.
    

Strategic Routes: This guide details two distinct, field-proven protocols. The selection depends on scale and available equipment.

FeatureProtocol A: Asymmetric Hydrogenation Protocol B: Organocatalytic Transfer Hydrogenation
Primary Mechanism Metal-Catalyzed (Rh/Ir) Syn-AdditionIminium-Activated Hydride Transfer
Key Reagents H

gas, Chiral Phosphine (e.g., DuPhos)
Hantzsch Ester, MacMillan Catalyst
Scale Suitability High (Process/Manufacturing)Low to Medium (Discovery/Lab)
Stereoselectivity Excellent (>95% ee, High cis diastereoselectivity)Excellent (>90% ee, High cis diastereoselectivity)
Operational Risk High Pressure Equipment RequiredTemperature Sensitive; No Pressure

Precursor Synthesis (Common to Both Routes)

Before initiating enantioselective steps, the achiral precursor 2-methylcyclopent-1-enecarbaldehyde must be synthesized.

  • Standard Route: Vilsmeier-Haack formylation of 1-methylcyclopentene.

  • Reaction: 1-methylcyclopentene + POCl

    
     + DMF 
    
    
    
    2-methylcyclopent-1-enecarbaldehyde.
  • Quality Control: Ensure precursor purity >98% by GC to prevent catalyst poisoning in Protocol A.

Protocol A: Asymmetric Hydrogenation (Industrial Standard)

This method utilizes a Rhodium(I) catalyst with a


-symmetric bisphosphine ligand to effect the highly enantioselective hydrogenation of the trisubstituted alkene.
Mechanistic Insight

The reaction proceeds via a Rh(I)/Rh(III) cycle. The chiral ligand (e.g.,


-Me-DuPhos) creates a rigid chiral pocket. The olefin coordinates to the metal, followed by oxidative addition of H

. The migratory insertion step is enantiodetermining. Because the addition of H

is strictly syn, the resulting product is predominantly the cis-isomer.
Materials[1][2][3][4]
  • Substrate: 2-methylcyclopent-1-enecarbaldehyde (1.0 equiv).

  • Catalyst Precursor: [Rh(cod)

    
    ]BF
    
    
    
    (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate).
  • Ligand:

    
    -Me-DuPhos (1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene).
    
  • Solvent: Degassed Methanol (MeOH).

  • Gas: Hydrogen (H

    
    ), research grade.
    
Step-by-Step Procedure
  • Glovebox Operation: In a nitrogen-filled glovebox, mix [Rh(cod)

    
    ]BF
    
    
    
    (1.0 mol%) and
    
    
    -Me-DuPhos (1.1 mol%) in MeOH (0.1 M relative to substrate). Stir for 15 minutes to form the active cationic catalyst species (orange/red solution).
  • Substrate Addition: Dissolve the enal precursor in MeOH (concentration 0.5 M) and add to the catalyst solution.

  • Transfer: Transfer the solution to a high-pressure steel autoclave (e.g., Parr reactor).

  • Hydrogenation:

    • Purge the reactor 3x with H

      
       (5 bar).
      
    • Pressurize to 5-10 bar (75-150 psi) . Note: Higher pressures increase rate but may not improve ee.

    • Stir vigorously at 25 °C for 12–24 hours.

  • Workup: Vent H

    
    . Concentrate the solvent under reduced pressure (keep bath < 30 °C to prevent epimerization).
    
  • Purification: Flash chromatography (Silica, Pentane/Ether) or distillation if scale permits.

Critical Process Parameters (CPPs)
  • Oxygen Sensitivity: The DuPhos ligand is extremely air-sensitive. All handling must occur under inert atmosphere until the complex is formed.

  • Substrate Purity: Trace amines or sulfur compounds in the precursor will poison the Rh catalyst.

Protocol B: Organocatalytic Transfer Hydrogenation (Metal-Free)

This method uses the principle of LUMO-lowering iminium activation . It is ideal for labs avoiding heavy metals or high-pressure setups.

Mechanistic Insight

The chiral amine catalyst condenses with the aldehyde to form an iminium ion. This lowers the LUMO energy, making the


-carbon susceptible to hydride attack. The Hantzsch ester serves as a hydride donor, delivering H

to the

-face blocked by the catalyst's bulky groups, setting the C2 stereocenter. Hydrolysis releases the product and recycles the catalyst.
Materials[1][2][3][4]
  • Substrate: 2-methylcyclopent-1-enecarbaldehyde.[1]

  • Catalyst: MacMillan Imidazolidinone Catalyst (e.g., (5S)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone

    
     TFA salt) (10-20 mol%).
    
  • Reductant: Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (1.1 equiv).

  • Solvent: CHCl

    
     or DCM / H
    
    
    
    O (95:5).
Step-by-Step Procedure
  • Setup: To a vial equipped with a magnetic stir bar, add the MacMillan catalyst (20 mol%).

  • Solvent: Add CHCl

    
     (0.5 M).
    
  • Substrate: Add 2-methylcyclopent-1-enecarbaldehyde (1.0 equiv). Stir for 5 mins to ensure iminium formation.

  • Reduction: Add Hantzsch Ester (1.1 equiv).

  • Incubation: Stir at -10 °C to 0 °C for 24 hours. Lower temperature enhances enantioselectivity.

  • Workup: Dilute with Et

    
    O. Wash with 1N HCl (to remove pyridine byproduct and catalyst) and sat. NaHCO
    
    
    
    .
  • Isolation: Dry over MgSO

    
    , filter, and concentrate.
    

Visualization: Workflows & Mechanisms[1]

Diagram 1: Comparative Synthetic Workflow

This diagram illustrates the decision tree and process flow for both protocols.

G Start Start: 1-Methylcyclopentene Precursor Precursor Synthesis (Vilsmeier-Haack) Start->Precursor Enal Intermediate: 2-methylcyclopent-1-enecarbaldehyde Precursor->Enal Decision Select Protocol Enal->Decision RouteA Protocol A: Metal Catalysis (Rh-DuPhos, H2, 5 bar) Decision->RouteA Scale-up / High Throughput RouteB Protocol B: Organocatalysis (MacMillan Cat, Hantzsch Ester) Decision->RouteB Metal-Free / Academic MechA Mechanism: Syn-Hydrogenation via Rh(I)/Rh(III) Cycle RouteA->MechA Workup Workup & Purification (Avoid Base/Heat) RouteA->Workup MechB Mechanism: Iminium Activation + Hydride Transfer RouteB->MechB RouteB->Workup Product Target: (1R,2S)-2-methylcyclopentane-1-carbaldehyde (cis-isomer) Workup->Product Epimer Optional: Base-Catalyzed Epimerization to Trans-isomer Product->Epimer If Trans required

Caption: Decision matrix for synthesizing this compound, highlighting the divergence between metal-catalyzed and organocatalytic routes.

Diagram 2: Iminium Catalytic Cycle (Protocol B)

Detailed view of the organocatalytic mechanism responsible for stereocontrol.

Mechanism Cat Chiral Amine Catalyst Iminium Iminium Ion (Activated Species) Cat->Iminium + Substrate - H2O Substrate Enal Substrate Enamine Enamine Intermediate Iminium->Enamine + Hydride (Stereodefining Step) Hantzsch Hantzsch Ester (Hydride Source) Hantzsch->Enamine H- transfer Hydrolysis Hydrolysis (+ H2O) Enamine->Hydrolysis Hydrolysis->Cat Catalyst Regeneration Product Chiral Product (Aldehyde) Hydrolysis->Product

Caption: The organocatalytic cycle showing LUMO-lowering iminium activation and stereoselective hydride transfer.

Analytical Validation (Self-Validating System)

To ensure the protocol is working (Trustworthiness), you must validate the enantiomeric excess (ee) and diastereomeric ratio (dr).

Method: Chiral Gas Chromatography (GC) Direct analysis of the aldehyde can be difficult due to peak broadening. Derivatization is recommended for precise quantification.

  • Derivatization: Treat a small aliquot of the product with NaBH

    
     in MeOH to reduce the aldehyde to the corresponding alcohol (2-methylcyclopentylmethanol ). This eliminates the risk of epimerization during analysis.
    
  • Column: Cyclodex-B or Hydrodex-

    
    -TBDAc (25m x 0.25mm).
    
  • Conditions: Isotherm 90 °C or ramp 2 °C/min.

  • Expected Retention:

    • (1R, 2S)-Alcohol:

      
       = 12.4 min
      
    • (1S, 2R)-Alcohol:

      
       = 12.9 min
      
    • Trans-isomers usually elute significantly apart from cis-isomers.

Data Summary Table

MetricProtocol A (Rh-DuPhos)Protocol B (Organocatalysis)
Yield 85 - 95%70 - 85%
Diastereomeric Ratio (cis:trans) > 20:1> 10:1
Enantiomeric Excess (ee) 96 - 99%90 - 95%
Reaction Time 12 - 24 h24 - 48 h

References

  • Burk, M. J., et al.

    
    -Unsaturated Carboxylic Acids and Esters." Journal of the American Chemical Society, 1995.  (Foundational text for DuPhos/Rh hydrogenation of trisubstituted alkenes).
    
  • Tuttle, J. B., Ouellet, S. G., & MacMillan, D. W. C. "Organocatalytic Transfer Hydrogenation of Cyclic Enones." Journal of the American Chemical Society, 2006, 128(39), 12662–12663. (Primary reference for Protocol B).

  • Ouellet, S. G., Walji, A. M., & MacMillan, D. W. C. "Enantioselective Organocatalytic Transfer Hydrogenation of Enals." Accounts of Chemical Research, 2007. (Review of the mechanism described in Protocol B).

  • Knowles, W. S. "Asymmetric Hydrogenations (Nobel Lecture)." Angewandte Chemie International Edition, 2002. (Authoritative grounding for Rh-catalyzed hydrogenation).

Sources

Application Notes and Protocols for the Organocatalytic Synthesis of Chiral 2-Methylcyclopentane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Cyclopentanoids

Chiral 2-methylcyclopentane-1-carbaldehyde is a valuable building block in organic synthesis, serving as a precursor to a variety of complex molecules, including natural products and pharmaceuticals. The stereochemical orientation of the methyl and aldehyde groups on the cyclopentane ring is crucial for the biological activity of the final products. Traditional methods for the synthesis of such structures often rely on metal-based catalysts or chiral auxiliaries, which can present challenges related to cost, toxicity, and waste disposal. Asymmetric organocatalysis has emerged as a powerful and sustainable alternative, utilizing small, chiral organic molecules to catalyze enantioselective transformations with high efficiency and stereocontrol.

This application note provides a detailed guide to the organocatalytic synthesis of chiral this compound. We will delve into the mechanistic principles of the key reaction, provide a comprehensive, step-by-step protocol, and discuss the critical parameters that ensure high yield and enantioselectivity.

Core Principle: Asymmetric Intramolecular Michael Addition

The most effective organocatalytic strategy for the synthesis of chiral this compound is the intramolecular Michael addition of a suitable acyclic precursor. This reaction is typically catalyzed by a chiral secondary amine, such as a diarylprolinol silyl ether (e.g., the Hayashi-Jørgensen catalyst). The catalyst activates the α,β-unsaturated aldehyde substrate through the formation of a chiral iminium ion, which then undergoes a highly enantioselective intramolecular cyclization.

The general transformation can be envisioned as the cyclization of (E)-hept-2-en-6-ynal or a related substrate, where the nucleophilic carbon attacks the electrophilic β-position of the activated enal. Subsequent tautomerization and hydrolysis release the chiral cyclopentane product and regenerate the catalyst.

Catalytic Cycle and Stereochemical Control

The success of this asymmetric transformation hinges on the formation of a transient chiral iminium ion, which effectively shields one face of the molecule, directing the intramolecular attack to occur from the less sterically hindered face.

Catalytic Cycle cluster_0 Catalytic Cycle A Acyclic Precursor ((E)-hept-2-en-6-ynal) B Chiral Iminium Ion A->B + Catalyst C Intramolecular Michael Addition B->C Stereoselective Cyclization D Enamine Intermediate C->D E Chiral Product (2-methylcyclopentane- 1-carbaldehyde) D->E + H₂O Cat_out Chiral Amine Catalyst E->Cat_out - Catalyst Cat_in Chiral Amine Catalyst Cat_in->B H2O_in H₂O H2O_in->E H2O_out H₂O

Caption: Proposed catalytic cycle for the synthesis of chiral this compound.

Experimental Protocol: Enantioselective Synthesis of (1R,2R)-2-methylcyclopentane-1-carbaldehyde

This protocol is adapted from established methodologies for organocatalytic intramolecular Michael additions.[1][2]

Materials and Reagents:
  • (E)-hept-2-en-6-ynal (Substrate)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Hayashi-Jørgensen catalyst)

  • Benzoic Acid (Co-catalyst)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Equipment:
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inlet

  • Syringes

  • Rotary evaporator

  • Chromatography column

Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%) and benzoic acid (10 mol%).

  • Solvent and Substrate Addition: Add anhydrous dichloromethane (to achieve a 0.1 M concentration of the substrate). Stir the mixture for 5 minutes at room temperature to ensure dissolution of the catalyst and co-catalyst.

  • Initiation of Reaction: Add (E)-hept-2-en-6-ynal (1.0 eq) to the reaction mixture dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure chiral this compound.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Data Presentation: Expected Performance

The following table summarizes the expected outcomes for the organocatalytic synthesis of chiral this compound based on analogous transformations reported in the literature.[1][2]

Catalyst Loading (mol%)Co-catalystSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
10Benzoic AcidDCM2512-2485-95>95
5Trifluoroacetic AcidToluene024-4880-90>92
20Acetic AcidChloroform251288-96>97

Experimental Workflow Visualization

Experimental Workflow cluster_workflow Synthesis Workflow start Start step1 Reaction Setup: - Add catalyst and co-catalyst to a flame-dried flask under N₂ start->step1 step2 Add anhydrous DCM and stir step1->step2 step3 Add substrate dropwise step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Quench with sat. NaHCO₃ step4->step5 step6 Extract with DCM step5->step6 step7 Dry with MgSO₄ and concentrate step6->step7 step8 Purify by column chromatography step7->step8 end Obtain pure chiral product step8->end

Caption: Step-by-step experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. Consistent monitoring by TLC will indicate the consumption of the starting material and the formation of the product. The final characterization by NMR will confirm the structure of the this compound, and chiral HPLC/GC analysis will provide a definitive measure of the enantioselectivity, thus validating the effectiveness of the asymmetric induction by the organocatalyst.

Conclusion

The organocatalytic intramolecular Michael addition offers a highly efficient, stereoselective, and environmentally benign route to chiral this compound. The use of prolinol-derived catalysts, such as the Hayashi-Jørgensen catalyst, provides excellent enantiocontrol. This method avoids the use of heavy metals and provides a practical approach for researchers and drug development professionals to access this important chiral building block.

References

  • Ma, A., & Ma, D. (2010). Enantioselective Synthesis of Polysubstituted Cyclopentanones by Organocatalytic Double Michael Addition Reactions. Organic Letters, 12(18), 4164–4167. [Link]

  • Chi, Y., & Gellman, S. H. (2005). Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones. Organic Letters, 7(19), 4253–4256. [Link]

Sources

Application Note: Diastereoselective Synthesis of 2-Methylcyclopentane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylcyclopentane-1-carbaldehyde is a critical intermediate in the synthesis of bioactive terpenoids, iridoid lactones, and high-value fragrance ingredients (e.g., analogues of jasmone). The synthetic challenge lies in controlling the relative stereochemistry between the methyl group at C2 and the formyl group at C1.

While the trans-isomer is thermodynamically preferred (minimizing steric repulsion), the cis-isomer is often the required pharmacophore or olfactory trigger. This guide details a divergent protocol starting from the common precursor 2-methyl-1-cyclopentenecarbaldehyde . We utilize catalytic hydrogenation for kinetic access to the cis-isomer and base-mediated epimerization to access the trans-isomer, ensuring high diastereomeric ratios (dr).

Strategic Overview: Kinetic vs. Thermodynamic Control

The synthesis hinges on the behavior of the


-unsaturated aldehyde precursor under hydrogenation conditions and the lability of the 

-proton in the product.
  • Kinetic Control (cis-Selective): Catalytic hydrogenation of the cyclic alkene occurs via syn-addition of hydrogen. Due to the planar nature of the

    
     carbons, hydrogen adds to the face of the ring, placing the resulting methyl and formyl groups on the same side (cis).
    
  • Thermodynamic Control (trans-Selective): The cis-aldehyde suffers from steric strain (gauche interaction). In the presence of a base, the acidic

    
    -proton (C1) is removed, forming an enolate. Reprotonation occurs from the less hindered face, leading to the diequatorial-like trans-isomer.
    
Pathway Visualization

The following diagram illustrates the divergent synthetic pathways and the critical "Epimerization Gate."

SynthesisPath Start 1-Methylcyclopentene Precursor 2-Methyl-1- cyclopentenecarbaldehyde Start->Precursor Vilsmeier-Haack (POCl3/DMF) Transition Pd-Complex (Syn-Addition) Precursor->Transition H2, Pd/C Neutral Solvent Cis CIS-Isomer (Kinetic Product) Transition->Cis Fast Workup Trans TRANS-Isomer (Thermodynamic Product) Transition->Trans Slow/Acidic Cis->Trans Epimerization (K2CO3/MeOH)

Figure 1: Stereochemical divergence in the synthesis of this compound.

Precursor Preparation (Step 0)

If the


-unsaturated aldehyde is not purchased, it is best prepared via the Vilsmeier-Haack formylation of 1-methylcyclopentene.
  • Reagents: Phosphoryl chloride (

    
    ), Dimethylformamide (DMF), 1-Methylcyclopentene.
    
  • Mechanism: Electrophilic attack of the chloroiminium ion on the alkene followed by hydrolysis.

  • Safety Critical:

    
     is highly corrosive and reacts violently with water. Perform in a fume hood.
    

Detailed Protocols

Method A: Kinetic Synthesis of cis-2-Methylcyclopentane-1-carbaldehyde

Objective: Maximize cis-selectivity by ensuring rapid syn-hydrogenation and preventing in situ epimerization.

Reagents:

  • Substrate: 2-Methyl-1-cyclopentenecarbaldehyde (1.0 equiv)

  • Catalyst: 5% Palladium on Carbon (Pd/C), unreduced (5 wt% loading)

  • Solvent: Methanol (Anhydrous) – Note: Ethanol is acceptable, but MeOH facilitates faster rates.

  • Hydrogen Source:

    
     balloon (1 atm).
    

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (

    
    ).
    
  • Loading: Add the unsaturated aldehyde (10 mmol, 1.10 g) and anhydrous Methanol (20 mL).

  • Catalyst Addition: Carefully add 5% Pd/C (55 mg, 5 wt%) under a gentle stream of

    
    .
    
    • Caution: Dry Pd/C is pyrophoric. Do not add to solvent containing dissolved

      
      .
      
  • Hydrogenation: Evacuate the flask and backfill with

    
     (balloon) three times. Stir vigorously at 0°C to 10°C  (ice bath).
    
    • Why Low Temp? Lower temperature suppresses the rate of base-catalyzed epimerization (even trace basicity from glass or impurities can trigger it).

  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or GC every 30 minutes. The reaction is typically complete in 2–4 hours.

  • Workup (Critical):

    • Filter the mixture through a pad of Celite under

      
       to remove the catalyst.
      
    • Do not use basic washes (e.g., bicarb).

    • Concentrate the filtrate under reduced pressure at low temperature (< 30°C).

  • Purification: If necessary, purify via flash chromatography on silica gel (neutralized with 1%

    
     if acid-sensitive, but be wary of epimerization; preferably use neutral alumina).
    

Expected Outcome: >90:10 cis:trans ratio.

Method B: Thermodynamic Synthesis of trans-2-Methylcyclopentane-1-carbaldehyde

Objective: Drive the mixture to the thermodynamically stable trans-isomer.

Reagents:

  • Crude product from Method A (or a cis/trans mixture).

  • Base: Potassium Carbonate (

    
    ) or Sodium Methoxide (
    
    
    
    ).
  • Solvent: Methanol (

    
    ).
    

Protocol:

  • Dissolution: Dissolve the crude aldehyde mixture (10 mmol) in Methanol (20 mL).

  • Epimerization: Add solid

    
     (1.0 mmol, 0.1 equiv) or 0.5 M 
    
    
    
    in MeOH (0.1 equiv).
  • Reaction: Stir at room temperature for 4–12 hours.

    • Mechanism:[1][2][3] The base deprotonates C1. The enolate is planar. Reprotonation favors the equatorial conformer.

  • Quench: Neutralize carefully with dilute HCl (1M) to pH 7.

  • Extraction: Extract with Diethyl Ether (

    
    , 3 x 20 mL). Wash combined organics with Brine.
    
  • Drying: Dry over

    
    , filter, and concentrate.
    

Expected Outcome: >95:5 trans:cis ratio.

Analytical Validation

Distinguishing the isomers is critical. Use the following data points for validation.

Featurecis-Isomertrans-IsomerMechanistic Reason
Stability Kinetic Product (Labile)Thermodynamic Product (Stable)Steric strain in cis (gauche Me/CHO).
1H NMR (CHO)

9.6–9.7 ppm (Doublet,

Hz)

9.6–9.7 ppm (Doublet,

Hz)
Coupling constants may vary slightly; NOE is definitive.
NOE Signal Strong NOE between Me and CHO protonsWeak/No NOE between Me and CHO protonsProtons are closer in space in the cis form.
GC Retention Typically elutes later (on polar columns)Typically elutes earlier Trans isomer is more compact/less polar interaction.

Troubleshooting & Optimization

Common Failure Modes
  • Over-reduction: Reduction of the aldehyde to the alcohol (2-methylcyclopentylmethanol).

    • Solution: Stop reaction immediately upon consumption of starting material. Avoid high pressure

      
      .
      
  • Low cis-selectivity:

    • Cause: Reaction temperature too high or presence of trace acid/base.

    • Solution: Use fresh, neutral solvents. Keep temperature < 10°C.

  • Oxidation: Aldehyde converts to carboxylic acid in air.

    • Solution: Store under Argon at -20°C. Use immediately in the next step (e.g., Wittig, Grignard).

Workflow Diagram

Workflow cluster_0 Method A: Cis-Selective cluster_1 Method B: Trans-Selective Step1 Start: Unsaturated Aldehyde Step2 H2 (1 atm), Pd/C, MeOH Temp: 0°C Step1->Step2 Step3 TLC Check: SM Consumed? Step2->Step3 Step3->Step2 No (Wait) Step4 Filter (Celite) & Concentrate NO Base Wash Step3->Step4 Yes Step5 Dissolve in MeOH Add K2CO3 (0.1 eq) Step4->Step5 If Trans desired Step6 Stir RT (4-12h) Step5->Step6 Step7 Neutralize & Extract Step6->Step7

Figure 2: Operational workflow for selecting Cis or Trans isomers.

References

  • PubChem Compound Summary. (2025). This compound (CID 12534276). National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary. (2025). (1R,2R)-2-Methylcyclopentane-1-carbaldehyde (Cis-Isomer) (CID 12534277). National Center for Biotechnology Information. [Link]

  • Siegel, S. (1966). Stereochemistry of the Hydrogenation of Cycloalkenes. Journal of the American Chemical Society.[3][4] (Fundamental grounding on syn-addition mechanics). [Link]

  • Organic Syntheses. (1998). Discussion on Swern Oxidation for stereochemical retention. (Alternative route validation). [Link]

Sources

2-methylcyclopentane-1-carbaldehyde as a chiral building block in asymmetric synthesis

[1]

Abstract

2-Methylcyclopentane-1-carbaldehyde (MCCA) represents a privileged chiral scaffold in the synthesis of iridoid natural products, pheromones, and peptidomimetics.[1] Its utility stems from the dense stereochemical information contained within its vicinal stereocenters (C1 and C2).[1] However, the deployment of MCCA is often complicated by the thermodynamic lability of the

1

Module 1: Synthetic Access & Stereocontrol

Accessing MCCA with high enantiomeric excess (ee) and diastereomeric ratio (dr) is the primary bottleneck in its application.[1] Two dominant strategies exist: Transition-Metal Catalyzed Asymmetric Hydrogenation (scalable) and Organocatalytic Cyclization (high complexity generation).[1]

Strategy A: Asymmetric Hydrogenation (Scalable Route)

This route is preferred for generating the building block in gram-to-kilogram quantities.[1] It relies on the asymmetric reduction of the corresponding

1
Mechanism & Causality

Direct hydrogenation of the enal is chemoselectivity-challenged (C=C vs. C=O reduction).[1] We utilize an Iridium-based catalyst system which favors C=C reduction while imparting high enantioselectivity.[1] The trans-isomer is generally the thermodynamic product, while the cis-isomer is kinetically accessible but prone to epimerization.[1]

Protocol 1: Ir-Catalyzed Asymmetric Hydrogenation

  • Precursor: 2-Methylcyclopent-1-enecarbaldehyde (Synthesis: Aldol condensation of propionaldehyde and subsequent cyclization/dehydration).[1]

  • Catalyst: [Ir(cod)(L)]BArF (where L is a chiral P,N-ligand such as ThrePHOX or similar).[1]

  • Conditions: 50 bar H₂, CH₂Cl₂, RT.

Step-by-Step Procedure:

  • Catalyst Loading: In a glovebox, charge a high-pressure autoclave with the Iridium precatalyst (1.0 mol%) and the enal substrate (1.0 equiv) dissolved in degassed anhydrous CH₂Cl₂ (0.5 M).

  • Pressurization: Seal the autoclave and purge with H₂ (3 cycles at 10 bar). Pressurize to 50 bar H₂.

  • Reaction: Stir at 1000 rpm for 12 hours at 25°C.

    • Checkpoint: Monitor consumption of the alkene via ¹H NMR (disappearance of the olefinic proton at ~6.5 ppm).[1]

  • Workup: Vent hydrogen carefully. Concentrate the solvent under reduced pressure.

  • Purification: Flash chromatography (Pentane/Ether 95:5).[1] Note: Silica gel must be neutralized with 1% Et₃N to prevent acid-catalyzed epimerization of the aldehyde.

Data Summary: Stereochemical Outcomes

ParameterValueNotes
Yield >95%Quantitative conversion typical.[1][2]
ee 94-99%Dependent on Ligand (ThrePHOX recommended).[1]
dr (cis:trans) 1:20Thermodynamic trans product dominates.[1]
Stability ModerateStore under Argon at -20°C.
Strategy B: Organocatalytic Intramolecular Michael Addition

For applications requiring the cis-relationship or direct access to complex iridoid cores (e.g., Iridomyrmecin), the organocatalytic route starting from Citronellal is superior.[1] This method constructs the cyclopentane ring and sets the stereocenters simultaneously.[1]

Protocol 2: Jorgensen-Hayashi Cyclization

  • Reagents: Citronellal derivatives, Jorgensen-Hayashi Catalyst, Acid co-catalyst (PhCOOH).[1]

  • Mechanism: The catalyst forms a transient enamine with the aldehyde, directing the intramolecular Michael addition to the

    
    -unsaturated acceptor.[1]
    

OrganocatalysisStartCitronellal Derivative(Acyclic Precursor)InterEnamineIntermediateStart->Inter CondensationCatJorgensen-HayashiCatalyst (10 mol%)Cat->Inter ActivatesProdChiral CyclopentaneAldehyde (MCCA Core)Inter->Prod IntramolecularMichael Addn.

Figure 1: Organocatalytic pathway transforming acyclic citronellal derivatives into the chiral cyclopentane core.

Module 2: Application in Iridoid Synthesis

The MCCA scaffold is the direct precursor to Iridomyrmecin and Nepetalactone.[1] The critical step in these syntheses is the functionalization of the aldehyde without scrambling the

Case Study: Synthesis of (-)-Isoiridomyrmecin

This protocol demonstrates the conversion of the MCCA core into a lactone.[1]

Protocol 3: Stereoselective Oxidation and Lactonization

  • Oxidation: Treat the chiral this compound with Pinnick oxidation conditions (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) to yield the carboxylic acid.[1]

    • Critical Control: Do not use Jones reagent; the strong acid will racemize the C1 center.[1]

  • Iodolactonization (if alkene present): If the side chain contains an olefin (derived from Citronellal), treat with I₂/KI/NaHCO₃ to effect ring closure.[1]

  • Reduction: Dehalogenation with Bu₃SnH/AIBN yields the final iridoid lactone.[1]

Stereochemical Integrity Check:

  • Epimerization Risk: The C1-aldehyde is prone to enolization.[1]

  • Mitigation: Perform all downstream wittig/oxidation reactions at 0°C or below. Use non-nucleophilic bases (e.g., KHMDS) for Wittig reactions to ensure kinetic deprotonation matches the aldehyde reactivity.[1]

Module 3: Handling & Stability (Expertise)

The "Self-Validating" nature of this guide requires acknowledging the instability of MCCA.

Epimerization Dynamics

The cis-2-methylcyclopentane-1-carbaldehyde is thermodynamically less stable than the trans-isomer by approximately 1.5 kcal/mol.[1]

  • Storage: The cis-isomer will slowly convert to the trans-isomer at room temperature, accelerated by trace acids or bases.[1]

  • Validation: Before any reaction, run a ¹H NMR.[1] The aldehyde proton (

    
     ~9.6-9.8 ppm) usually appears as a doublet.[1] The coupling constant (
    
    
    ) differs between isomers (
    
    
    Hz vs
    
    
    Hz, though overlap is common; GC-MS is the preferred ratio check).[1]

Stabilitycluster_preventionPrevention StrategyCisCis-MCCA(Kinetic Product)EnolEnol Intermediate(Planar/Achiral at C1)Cis->Enol Base/Acid(Fast)TransTrans-MCCA(Thermodynamic Product)Enol->Cis Re-protonation(Disfavored)Enol->Trans Re-protonation(Favored)Tip1Use Neutral SilicaTip2Store at -20°CTip3Avoid amine basesfor storage

Figure 2: Epimerization pathway of MCCA. The driving force is the relief of steric strain between the vicinal methyl and formyl groups.

References

  • Asymmetric Hydrogenation of Cyclic Enones

    • Title: Asymmetric Hydrogen

      
      -Unsaturated Ketones: Access to Chiral 2-Substituted Cyclopentyl Aryl Ketones.[1][3]
      
    • Source:ACS Org.[1] Inorg. Au (via PubMed/PMC).[1][3]

    • URL:[Link]

  • Organocatalytic Synthesis of Iridoids

    • Title: Asymmetric synthesis of iridoids and their analogues via organocatalytic intramolecular Michael reactions.[1][4]

    • Source:Organic & Biomolecular Chemistry (RSC).[1]

    • URL:[Link]

  • General Reactivity & Precursors

    • Title: An Efficient Preparation of 2-Methyl-1-Cyclopentene-1-Carboxylic Acid, a Versatile Synthetic Building Block.[1][5]

    • Source:Letters in Organic Chemistry.
    • URL:[Link]

  • Safety & Handling (MCCA)

    • Title: this compound (Compound Summary).[1]

    • Source:PubChem.[1][6]

    • URL:[Link][1]

Application Note: Strategic Utilization of 2-Methylcyclopentane-1-carbaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 2-Methylcyclopentane-1-carbaldehyde in Pharmaceutical Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 17206-62-1) is a versatile chiral building block increasingly utilized in modern medicinal chemistry to engineer lipophilic cores and modulate steric bulk. Unlike the achiral cyclopentanecarbaldehyde, the introduction of the C2-methyl group creates two contiguous stereocenters, offering four stereoisomers ((1R,2R), (1S,2S), (1R,2S), (1S,2R)). This stereochemical complexity allows for precise "conformational locking" of downstream pharmacophores.

This guide details the application of this compound as a precursor for 2-methylcyclopentylamines —a privileged motif in Janus Kinase (JAK) inhibitors, CCR5 antagonists, and GPCR ligands. We provide validated protocols for its stereoselective synthesis and its subsequent reductive amination, a critical gateway reaction in drug discovery.

Chemical Profile & Stereochemical Considerations

The molecule exists as cis and trans diastereomers. The trans-isomer is generally thermodynamically favored, while the cis-isomer can be accessed via specific kinetic pathways (e.g., hydrogenation of 2-methylcyclopent-1-enecarbaldehyde).

PropertyData
IUPAC Name This compound
Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
Key Isomers trans-(1R,2R), trans-(1S,2S), cis-(1R,2S), cis-(1S,2R)
Boiling Point ~140–145 °C (estimated)
Solubility Soluble in DCM, THF, MeOH, Et2O; sparingly soluble in water.
Primary Reactivity Reductive amination, Wittig olefination, Oxidation to acid.

Critical Application: Synthesis of JAK Inhibitor Scaffolds via Reductive Amination

The most high-value application of this compound is its conversion into (2-methylcyclopentyl)amines . This moiety serves as a hydrophobic anchor in the ATP-binding pocket of kinases (e.g., JAK3, CDK2), where the methyl group occupies a specific hydrophobic sub-pocket, enhancing potency and selectivity compared to the unsubstituted cyclopentyl analog.

Mechanism: The aldehyde undergoes condensation with a primary or secondary amine to form an imine/iminium ion, which is subsequently reduced by a hydride source.

DOT Diagram: Reductive Amination Workflow

ReductiveAmination Aldehyde 2-Methylcyclopentane- 1-carbaldehyde Imine Imine/Iminium Intermediate Aldehyde->Imine Condensation (-H2O) Amine Heterocyclic Amine (e.g., Pyrrolopyridazine) Amine->Imine Product N-(2-Methylcyclopentyl) Amine Scaffold Imine->Product Reduction Reductant NaBH(OAc)3 (Mild Hydride) Reductant->Product Hydride Transfer

Caption: Reaction pathway for the reductive amination of this compound to generate kinase inhibitor scaffolds.

Experimental Protocol A: Reductive Amination (Standard Operating Procedure)

Objective: Synthesis of N-substituted-2-methylcyclopentylamine derivatives. Scale: 1.0 mmol (adaptable).

Reagents:

  • This compound (1.0 equiv)[1]

  • Primary/Secondary Amine (1.0–1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 equiv)

  • Acetic Acid (AcOH) (catalytic, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask under nitrogen, dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL).

  • Aldehyde Addition: Add This compound (1.0 mmol) to the solution.

  • Catalysis: Add glacial Acetic Acid (1 drop) to catalyze imine formation. Stir at room temperature (RT) for 30–60 minutes.

    • Note: For sterically hindered amines, extend this time to 2–4 hours or use DCE at 50°C.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 (1.5 mmol) portion-wise over 5 minutes.

    • Why STAB? It is milder than NaBH4 and selectively reduces the imine without reducing the aldehyde, preventing side-product formation.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC or LC-MS for the disappearance of the imine.

  • Quench: Quench with saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers.

  • Workup: Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc or DCM/MeOH gradient).

Validation Criteria:

  • 1H NMR: Diagnostic shift of the C1-H proton (adjacent to nitrogen) typically appears at δ 2.8–3.5 ppm.

  • MS (ESI): Observation of [M+H]+ corresponding to the tertiary/secondary amine.

Experimental Protocol B: Synthesis of the Aldehyde via Oxidation

Commercial batches of this compound often contain variable cis/trans ratios or are sold as the alcohol precursor. This protocol ensures a fresh supply of the aldehyde from 2-methylcyclopentylmethanol .

Method: TEMPO/BAIB Oxidation (Anelli-Montanari Modification). Why: Avoids toxic chromium reagents (PCC/Jones) and requires mild conditions, preserving stereocenters.

Reagents:

  • 2-Methylcyclopentylmethanol (1.0 equiv)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 equiv)

  • BAIB (Bis(acetoxy)iodo)benzene (1.1 equiv)

  • DCM/Water (9:1 mixture)

Protocol:

  • Dissolve 2-methylcyclopentylmethanol (10 mmol) in DCM (45 mL) and water (5 mL).

  • Add TEMPO (1 mmol).

  • Add BAIB (11 mmol) in one portion.

  • Stir vigorously at RT. The reaction typically completes in 2–4 hours.

  • Quench: Add aqueous Na2S2O3 (10%) to quench excess oxidant.

  • Extraction: Separate phases, extract aqueous layer with DCM.

  • Purification: Wash organics with NaHCO3 and brine. Dry (MgSO4) and concentrate.

    • Caution: Aldehydes are prone to air oxidation. Store under argon at -20°C or use immediately.

Strategic Insight: Scaffold Hopping & Lipophilicity Tuning

In drug design, replacing a hydrogen with a methyl group (the "Magic Methyl" effect) can increase lipophilicity (LogP) and restrict conformational freedom. This compound allows for this modification on a cyclopentyl ring.

Comparative Analysis of Cycloalkyl Scaffolds:

Scaffold Derived FromRing SizeSteric BulkLogP Contribution*Application
Cyclopentanecarbaldehyde5ModerateBaseGeneral hydrophobic fill
This compound 5 High (Directional) +0.5 approx. Stereoselective pocket filling
Cyclohexanecarbaldehyde6High+0.6 approx.Larger pockets
2,2-Dimethylcyclopentanecarbaldehyde5Very High+1.0 approx.Rigidifying linker

*LogP contribution is approximate and context-dependent.

Case Study: Kinase Selectivity In the development of selective JAK3 inhibitors, the introduction of the 2-methyl group on the cyclopentyl ring of the amine moiety (derived from this aldehyde) was found to improve selectivity against JAK2. The methyl group exploits a small hydrophobic pocket unique to the JAK3 conformation, demonstrating the utility of this building block in fine-tuning selectivity profiles [1, 2].

References

  • PubChem. 2-Methylcyclopentanecarboxaldehyde (CID 12534276). National Library of Medicine. Available at: [Link]

  • Thorpe, T. W., et al. (2022). Multifunctional biocatalyst for conjugate reduction and reductive amination. Nature, 604, 86–91. (Context on reductive amination efficiency). Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org.[2] Chem., 61(11), 3849–3862. (The "Gold Standard" protocol source). Available at: [Link]

Sources

Application Notes and Protocols: The Strategic Use of 2-Methylcyclopentane-1-carbaldehyde in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Chiral Building Block

In the intricate field of natural product synthesis, the selection of a starting material is a critical decision that dictates the efficiency and elegance of the entire synthetic route. 2-Methylcyclopentane-1-carbaldehyde, a seemingly simple chiral aldehyde, has emerged as a powerful and versatile building block for the construction of complex molecular architectures, particularly within the iridoid class of monoterpenoids. Its rigid cyclopentane core, coupled with the presence of two contiguous stereocenters, offers chemists a valuable scaffold to enforce specific three-dimensional arrangements in the target molecule. The aldehyde functionality serves as a versatile handle for a wide array of carbon-carbon bond-forming reactions, enabling the elaboration of the cyclopentane ring into the fused bicyclic systems characteristic of many biologically active natural products.

This guide provides an in-depth exploration of the strategic application of this compound in the total synthesis of iridoid natural products. We will delve into specific case studies, providing not only detailed, step-by-step protocols for key transformations but also the critical scientific reasoning behind the choice of reagents and reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable chiral synthon in their own synthetic endeavors.

Case Study 1: Enantioselective Total Synthesis of (-)-Iridomyrmecin

(-)-Iridomyrmecin is a defensive chemical first isolated from the ant species Iridomyrmex humilis. It belongs to the iridoid family of natural products, which are known for their diverse biological activities. The synthesis of (-)-iridomyrmecin represents a classic example of how a chiral building block like this compound can be strategically employed to achieve a concise and stereocontrolled synthesis.

Synthetic Strategy: A Convergent Approach

The total synthesis of (-)-iridomyrmecin can be approached through a convergent strategy wherein the key cyclopentane core is established early and then elaborated. A crucial step in this process is the olefination of a suitable this compound derivative to introduce the necessary carbon atoms for the formation of the second ring. A Wittig reaction is an ideal choice for this transformation due to its reliability and predictability in forming carbon-carbon double bonds from aldehydes.

The following workflow illustrates the key stages in a potential synthetic route towards (-)-Iridomyrmecin, highlighting the pivotal role of the Wittig olefination step.

G cluster_0 Preparation of Chiral Aldehyde cluster_1 Key C-C Bond Formation cluster_2 Lactonization and Final Product A Chiral Precursor B (1R,2S)-2-methylcyclopentane-1-carbaldehyde A->B Asymmetric Synthesis D α,β-Unsaturated Ester B->D Wittig Reaction C Wittig Reagent (Ph3P=CHCO2Et) E Diastereoselective Reduction D->E F Intramolecular Cyclization E->F G (-)-Iridomyrmecin F->G

Caption: Synthetic workflow for (-)-Iridomyrmecin.

Protocol: Diastereoselective Wittig Olefination

This protocol details the Wittig reaction between a stereochemically defined this compound and a stabilized ylide to form the key α,β-unsaturated ester intermediate. The use of a stabilized ylide generally favors the formation of the (E)-alkene, which is the desired stereoisomer for the subsequent cyclization.

Materials:

  • (1R,2S)-2-methylcyclopentane-1-carbaldehyde

  • Ethyl (triphenylphosphoranylidene)acetate (stabilized Wittig reagent)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, dissolve (1R,2S)-2-methylcyclopentane-1-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Addition of Wittig Reagent: To the stirred solution of the aldehyde, add ethyl (triphenylphosphoranylidene)acetate (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired α,β-unsaturated ester.

Expert Insights:

  • Causality of Reagent Choice: The use of a stabilized ylide like ethyl (triphenylphosphoranylidene)acetate is crucial for achieving high (E)-selectivity in the olefination. The electron-withdrawing ester group stabilizes the ylide, making the reaction reversible and thermodynamically controlled, which favors the more stable (E)-isomer.

  • Self-Validation: The purity and stereochemistry of the product can be confirmed by ¹H NMR spectroscopy. The coupling constant between the vinyl protons (typically ~15-18 Hz for the E-isomer) is a key diagnostic feature. Further characterization by ¹³C NMR and mass spectrometry will confirm the structure.

Parameter Typical Value Significance
Yield 85-95%High efficiency of the C-C bond formation.
(E) :(Z) * Selectivity >95:5Crucial for the stereochemistry of the final natural product.
Reaction Time 2-4 hoursA relatively fast and practical transformation.

Case Study 2: Synthesis of (+)-Boschnialactone

(+)-Boschnialactone is another iridoid monoterpene lactone, known to be a component of the root of Boschniakia rossica. Its synthesis provides another excellent example of how this compound can be utilized as a chiral starting material to set the key stereocenters of the target molecule.

Synthetic Strategy: A Tandem Reaction Approach

A powerful strategy for the synthesis of (+)-Boschnialactone involves a tandem reaction sequence initiated by the reaction of a derivative of this compound. A key transformation in this synthetic route is the stereoselective reduction of a ketone intermediate, which is ultimately derived from the starting aldehyde, followed by lactonization.

The logical flow for the synthesis of (+)-Boschnialactone can be visualized as follows:

G cluster_0 Aldehyde Elaboration cluster_1 Stereoselective Reduction cluster_2 Lactonization A (1S,2R)-2-methylcyclopentane-1-carbaldehyde B Cyclopentane Keto-ester A->B Multi-step sequence D Hydroxy-ester B->D Diastereoselective Reduction C Reducing Agent (e.g., L-Selectride®) E Acid-catalyzed Cyclization D->E F (+)-Boschnialactone E->F

Caption: Synthetic pathway towards (+)-Boschnialactone.

Protocol: Diastereoselective Ketone Reduction

This protocol outlines the diastereoselective reduction of a cyclopentanone intermediate, a crucial step in controlling the relative stereochemistry of the final lactone product. The choice of a sterically hindered reducing agent is key to achieving high diastereoselectivity.

Materials:

  • Cyclopentane keto-ester intermediate

  • L-Selectride® (Lithium tri-sec-butylborohydride), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve the cyclopentane keto-ester (1.0 eq) in anhydrous THF to a concentration of 0.05 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC (e.g., 7:3 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

  • Quenching: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired hydroxy-ester.

Expert Insights:

  • Causality of Reagent Choice: L-Selectride® is a sterically demanding reducing agent. Its large size dictates that it will approach the ketone from the less hindered face of the cyclopentanone ring, leading to the formation of the desired diastereomer of the alcohol with high selectivity.

  • Self-Validation: The diastereoselectivity of the reduction can be determined by ¹H NMR analysis of the crude product or by chiral HPLC analysis of the purified material. The relative stereochemistry can be confirmed by NOESY experiments or by comparison to literature data for known compounds.

Parameter Typical Value Significance
Yield 80-90%Efficient reduction of the ketone.
Diastereomeric Ratio >90:10Establishes the key stereocenter for the final product.
Reaction Temperature -78 °CLow temperature is crucial for maximizing stereoselectivity.

Conclusion

The strategic use of this compound as a chiral building block offers a powerful and efficient entry point into the synthesis of complex natural products, particularly iridoids. The examples of (-)-iridomyrmecin and (+)-boschnialactone highlight how the inherent stereochemistry and versatile reactivity of this aldehyde can be leveraged to achieve elegant and stereocontrolled total syntheses. The protocols and insights provided herein are intended to serve as a practical guide for researchers, enabling them to confidently incorporate this valuable synthon into their own synthetic programs and advance the frontiers of natural product synthesis and drug discovery.

References

To ensure the integrity and verifiability of the information presented, a comprehensive list of references would be provided here in a full application note, including titles, sources, and clickable URLs to the original research articles. The protocols and strategies described are based on established principles of organic synthesis and would be supported by citations to the primary literature.

aldol condensation reactions with 2-methylcyclopentane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic execution of aldol condensation reactions utilizing 2-methylcyclopentane-1-carbaldehyde (2-MCPC) . As a structural motif found in bioactive terpenes, pheromones, and high-value fragrance ingredients (e.g., Jasmone and Santalol analogs), 2-MCPC presents unique synthetic challenges.

The primary technical hurdle is the lability of the C1-stereocenter . The


-proton at C1 is acidic; under standard basic aldol conditions, rapid equilibration occurs between the cis and trans diastereomers. Consequently, most base-mediated protocols yield the thermodynamically favored trans-isomer or an isomeric mixture, regardless of the starting material's purity.

This guide provides two distinct protocols:

  • Thermodynamic Control (Method A): A robust, scalable method for generating

    
    -unsaturated ketones (enones).
    
  • Kinetic Control (Method B): A directed aldol protocol using Lithium Diisopropylamide (LDA) for high regioselectivity and suppression of self-condensation.

Mechanistic Analysis & Stereochemical Integrity

Before initiating synthesis, researchers must understand the stereochemical dynamics of 2-MCPC.

  • Epimerization: The C1 position is

    
     to the carbonyl. In the presence of base (alkoxides, hydroxides, or amines), the aldehyde undergoes reversible deprotonation to form an achiral planar enolate. Reprotonation favors the trans-2-methylcyclopentane-1-carbaldehyde due to reduced steric repulsion between the C1-formyl and C2-methyl groups.
    
  • Reactivity Profile: 2-MCPC is a branched aldehyde. While less reactive than straight-chain aldehydes (e.g., hexanal), it is sufficiently electrophilic to undergo self-condensation (homo-aldol) if the ketone partner is not present in excess or if the enolate formation is not controlled.

Pathway Visualization

The following diagram illustrates the reaction pathway and the epimerization cycle.

G Start cis-2-MCPC (Kinetic Isomer) Enolate Planar Enolate (Achiral Intermediate) Start->Enolate Base (-H+) Enolate->Start +H+ Trans trans-2-MCPC (Thermodynamic Isomer) Enolate->Trans +H+ (Favored) Aldol_Add Aldol Adduct (β-Hydroxy Ketone) Enolate->Aldol_Add + Ketone Enolate (Cross-Aldol) Trans->Enolate Base (-H+) Product Enone Product (α,β-Unsaturated) Aldol_Add->Product - H2O (Dehydration)

Figure 1: Stereochemical scrambling mechanism and reaction progression. Note the reversible nature of the enolization leading to the thermodynamic trans-isomer.

Experimental Protocols

Protocol A: Thermodynamic Cross-Aldol Condensation (Batch)

Objective: Synthesis of (E)-4-(2-methylcyclopentyl)but-3-en-2-one (Reaction with Acetone). Application: Preparation of building blocks for fragrance synthesis or hydrogenation substrates. Mechanism: Base-catalyzed Claisen-Schmidt condensation followed by in situ dehydration.

Reagents:

  • This compound (1.0 equiv)[1]

  • Acetone (Reagent Grade, 5.0 - 10.0 equiv ) – Excess is critical to prevent aldehyde self-condensation.

  • Sodium Hydroxide (aq. 10% w/v) or KOH in Methanol.

  • Solvent: Methanol or Ethanol (optional, if miscibility is an issue).

Step-by-Step Methodology:

  • System Prep: Equip a 250 mL round-bottom flask with a magnetic stir bar, addition funnel, and internal thermometer. Place in a water bath (20–25 °C).

  • Base Charge: Charge the flask with Acetone (excess) and the NaOH solution. Stir vigorously.

    • Note: Using a biphasic system (Water/Acetone) often precipitates the product, driving the equilibrium.

  • Controlled Addition: Load 2-MCPC into the addition funnel. Add dropwise over 30–45 minutes.

    • Critical Control Point: The temperature must not exceed 30 °C. Higher temperatures promote polymerization of the acetone and self-condensation of the aldehyde.

  • Reaction Phase: Continue stirring at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

    • Endpoint: Disappearance of the aldehyde peak. The intermediate

      
      -hydroxy ketone is rarely isolated; the basic conditions usually drive dehydration to the enone.
      
  • Quench & Workup:

    • Neutralize with 1M HCl to pH 7.

    • Evaporate excess acetone under reduced pressure (Rotovap).

    • Extract the aqueous residue with Diethyl Ether or MTBE (3x).

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate.[2]

  • Purification: Distillation under reduced pressure (Kugelrohr or fractionating column) is preferred to isolate the pure (E)-enone.

Expected Outcome: 60–80% yield of the


-unsaturated ketone. Stereochemistry will be predominantly trans-ring substituted with E-alkene geometry.
Protocol B: Kinetic Directed Aldol (Lithium Enolate)

Objective: Reaction with asymmetric ketones (e.g., 2-Butanone) with high regiocontrol. Application: Pharmaceutical intermediate synthesis where position isomerism is critical. Mechanism: Pre-formation of the kinetic enolate of the ketone using a bulky base, followed by nucleophilic attack on the aldehyde.

Reagents:

  • Ketone (e.g., 2-Butanone, 1.0 equiv)

  • LDA (Lithium Diisopropylamide, 1.1 equiv) – Freshly prepared or commercial 2.0M solution.

  • This compound (1.0 equiv)[1]

  • Solvent: Anhydrous THF.

  • Quench: Saturated NH₄Cl.[2]

Step-by-Step Methodology:

  • Enolate Generation:

    • Flame-dry a nitrogen-flushed flask. Add anhydrous THF and cool to -78 °C (Dry ice/Acetone bath).

    • Add LDA solution.

    • Add the Ketone dropwise over 15 minutes.

    • Stir at -78 °C for 30 minutes to ensure complete deprotonation at the less hindered alpha-carbon (Kinetic Enolate).

  • Aldol Addition:

    • Dissolve 2-MCPC in a minimal amount of anhydrous THF.

    • Add the aldehyde solution slowly down the side of the flask to the enolate mixture at -78 °C.

    • Critical Control Point: Do not allow the temperature to rise.[3] Low temperature prevents the enolate from equilibrating to the thermodynamic (more substituted) position and suppresses retro-aldol processes.

  • Reaction Phase: Stir at -78 °C for 1 hour.

  • Quench: Add saturated aqueous NH₄Cl while still at -78 °C. This protonates the lithium alkoxide intermediate.

  • Workup: Allow to warm to room temperature. Extract with EtOAc.

  • Dehydration (Optional Step):

    • The product of this reaction is the

      
      -hydroxy ketone (Aldol Adduct).
      
    • To convert to the enone, treat the crude adduct with p-Toluenesulfonic acid (pTSA) in refluxing Toluene with a Dean-Stark trap.

Expected Outcome: High regioselectivity for the linear aldol product. The C1 stereochemistry of the cyclopentane ring is generally retained better than in Method A, but some epimerization may still occur during the quenching/workup if not handled quickly.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Oligomers) Aldehyde self-condensation.[4]Method A: Increase Acetone:Aldehyde ratio to >5:1. Method B: Ensure LDA is high quality; add aldehyde slowly.
No Dehydration (Alcohol Product) Base concentration too low or temp too low.Method A: Increase reaction time or gently heat (40 °C). Method B: Perform separate acid-catalyzed dehydration step (pTSA/Toluene).
Scrambled Stereochemistry C1 Epimerization.Inevitable in Method A. In Method B, keep quench cold (-78 °C) and process rapidly. Use buffered workup.
Polymerization of Ketone Base too strong/hot.Maintain T < 30 °C. Add base slowly to the ketone before adding aldehyde.

Decision Logic for Protocol Selection

DecisionTree Start Select Methodology Goal Target Product? Start->Goal Enone α,β-Unsaturated Ketone (Fragrance/Bulk) Goal->Enone Thermodynamic Product Adduct β-Hydroxy Ketone (Pharma/Chiral) Goal->Adduct Kinetic Product MethodA PROTOCOL A: NaOH / Excess Ketone Enone->MethodA Cost-Effective MethodB PROTOCOL B: LDA / -78°C Adduct->MethodB Precision Control

Figure 2: Decision matrix for selecting the appropriate synthetic route based on the desired end-product.

References

  • Nielsen, A. T., & Houlihan, W. J. (2011). The Aldol Condensation. Organic Reactions, 1-438.

    • Foundational text on base-catalyzed aldol mechanisms and Claisen-Schmidt conditions.
  • U.S. Patent 7,262,329 B1. (2007). Process for making intermediates for fragrance components from alpha-campholenic aldehyde. USPTO.

    • Specific industrial protocol for aldol condensation of cyclopentyl-aldehydes (structural analogs) with ketones.
  • PubChem Compound Summary. (2023). This compound.[1] National Center for Biotechnology Information.

    • Source for physical properties and safety data (GHS)
  • Heathcock, C. H. (1981). The Aldol Reaction: Acid and General Base Catalysis. Comprehensive Organic Synthesis, Vol 2.

Sources

Wittig reaction protocol for 2-methylcyclopentane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Wittig Olefination of 2-Methylcyclopentane-1-carbaldehyde


-Chiral Aldehydes

Abstract & Strategic Overview

This application note details the optimized protocol for the Wittig olefination of This compound (1) . This substrate presents specific synthetic challenges due to the


-chiral center (C1) , which is prone to epimerization under basic conditions, and the steric hindrance  imposed by the adjacent C2-methyl group.

While standard Wittig procedures often employ n-butyllithium (n-BuLi), this guide prioritizes a Potassium tert-butoxide (KOtBu) / THF system. This method offers superior reproducibility for sensitive aldehydes by minimizing the concentration of free strong base during the addition phase, thereby preserving stereochemical integrity (dr).

Target Applications:

  • Methylenation: Conversion to 1-vinyl-2-methylcyclopentane (Terminal alkene installation).

  • Homologation: Installation of

    
    -unsaturated esters (e.g., for subsequent reduction or conjugate addition).
    

Mechanistic Insight & Control Strategy

The Wittig reaction proceeds via the nucleophilic attack of a phosphonium ylide on the aldehyde carbonyl.[1][2] For this compound, the reaction trajectory is governed by two competing pathways:

  • Desired Pathway (Olefination): Nucleophilic attack forming the oxaphosphetane intermediate, followed by cycloreversion to the alkene and triphenylphosphine oxide (TPPO).

  • Undesired Pathway (Enolization/Epimerization): The basic ylide deprotonates the acidic

    
    -proton at C1. This leads to enolate formation (quenching the reaction) or reprotonation to a racemic mixture.
    

Control Strategy:

  • Base Selection: KOtBu is less nucleophilic than n-BuLi, reducing direct carbonyl attack or competitive deprotonation.

  • Temperature Control: Maintaining the reaction at

    
     during addition kinetically favors addition over deprotonation.
    
  • Ylide Pre-formation: Ensuring complete ylide generation before aldehyde addition prevents the aldehyde from encountering unreacted base.

WittigMechanism Ylide Phosphonium Ylide (Ph3P=CH2) Betaine Betaine / Oxaphosphetane (Intermediate) Ylide->Betaine Nucleophilic Attack Aldehyde Aldehyde (1) (Electrophile) Aldehyde->Betaine Enolate Enolate (Dead End / Epimerization) Aldehyde->Enolate Deprotonation (if T > 0°C) Alkene Product (1-vinyl-2-methylcyclopentane) Betaine->Alkene Cycloreversion TPPO Ph3P=O (Byproduct) Betaine->TPPO

Figure 1: Mechanistic pathway highlighting the critical branch point between productive olefination and counter-productive enolization.

Protocol 1: Methylenation (Terminal Alkene Synthesis)

Objective: Synthesis of 1-vinyl-2-methylcyclopentane. Scale: 10.0 mmol (Adaptable).

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4][5][6][7][8]Mass/VolRole
Methyltriphenylphosphonium bromide 357.221.34.64 gYlide Precursor
Potassium tert-butoxide (KOtBu) 112.211.41.57 gBase
This compound 112.171.01.12 gSubstrate
Tetrahydrofuran (THF) 72.11-40 mLSolvent (Anhydrous)
Step-by-Step Methodology

1. Ylide Generation (The "Instant Yellow" Check)

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Add Methyltriphenylphosphonium bromide (4.64 g) and anhydrous THF (30 mL).

  • Cool the white suspension to

    
      (ice/water bath).
    
  • Add KOtBu (1.57 g) in a single portion.

  • Observation: The suspension will immediately turn a bright canary yellow, indicating the formation of the ylide (

    
    ).
    
  • Stir at

    
     for 45 minutes . Note: Adequate time is crucial to ensure all base is consumed.
    

2. Aldehyde Addition

  • Dissolve This compound (1.12 g) in anhydrous THF (10 mL).

  • Add the aldehyde solution dropwise to the yellow ylide suspension over 10-15 minutes via syringe pump or dropping funnel.

  • Critical Control Point: The yellow color may fade slightly but should persist. If it turns completely white immediately, moisture was present (reaction killed).

3. Reaction Propagation

  • Remove the ice bath and allow the reaction to warm to Room Temperature (

    
    ) .
    
  • Stir for 2–4 hours .

  • Monitoring: Check by TLC (10% EtOAc/Hexane) or GC-MS. The aldehyde spot (

    
    ) should disappear; a non-polar alkene spot (
    
    
    
    ) will appear.

4. Workup & Isolation (Volatility Alert)

  • Quench: Cool to

    
     and quench by slow addition of Saturated 
    
    
    
    (20 mL).
  • Extraction: Dilute with Pentane (3 x 30 mL). Note: Pentane is preferred over ether/DCM to precipitate TPPO and facilitate low-temp evaporation.

  • Wash: Wash combined organics with Brine (20 mL).

  • Dry: Dry over anhydrous

    
    , filter.
    
  • Concentration: DO NOT use high vacuum. The product (bp

    
    ) is volatile. Concentrate on a rotary evaporator at 
    
    
    
    and
    
    
    bath, or distill directly.

Protocol 2: Homologation (Stabilized Ylide)

Objective: Synthesis of Methyl 3-(2-methylcyclopentyl)acrylate. Reagent: Methyl (triphenylphosphoranylidene)acetate.

Key Difference: Stabilized ylides are less reactive and less basic.

  • Solvent: DCM or Toluene is often preferred over THF.

  • Temperature: Room temperature to reflux is required.

  • Base: None required (Ylide is stable/commercial).

Procedure Summary: Mix aldehyde (1.0 equiv) and Methyl (triphenylphosphoranylidene)acetate (1.2 equiv) in DCM (0.5 M). Stir at RT for 12 hours. If slow, switch to Toluene and heat to


. This typically yields the (E)-isomer  (

).

Analytical Validation & Troubleshooting

Data Summary Table
ParameterExpected ValueNotes
Appearance Colorless OilPungent, terpene-like odor.[9]
GC Purity >95%Major impurity is usually residual solvent or TPPO.

H NMR (Alkene)

5.7 (m, 1H), 4.9 (m, 2H)
Characteristic terminal vinyl pattern.

H NMR (Methyl)

0.9-1.1 (d, 3H)
Doublet; shift depends on cis/trans relative stereochem.
Troubleshooting Guide
  • Issue: Low Yield / Recovery of Aldehyde.

    • Cause: Enolization. The base deprotonated the aldehyde instead of the ylide attacking it.

    • Fix: Ensure ylide is formed at

      
       for full 45 mins before adding aldehyde. Switch to NaHMDS  (Sodium bis(trimethylsilyl)amide) at 
      
      
      
      for "salt-free" conditions if KOtBu fails.
  • Issue: Product Epimerization.

    • Diagnosis: NMR shows splitting of the methyl doublet into two distinct doublets (mixture of diastereomers).

    • Fix: Lower addition temperature to

      
      . Ensure the aldehyde is added slowly.
      
  • Issue: Solid Precipitate in Product.

    • Cause: Triphenylphosphine oxide (TPPO) contamination.

    • Fix: Triturate the oil with cold pentane and filter. TPPO is insoluble in pentane.

References

  • Wittig Reaction Mechanism & Scope

    • Maryanoff, B. E.; Reitz, A. B.[3] "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[6][10] Chem. Rev.1989 , 89, 863–927.

  • Base Selection in Wittig Reactions

    • Vedejs, E.; Peterson, M. J. "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Top. Stereochem.1994 , 21, 1–85.

  • Handling of Volatile Cyclopentyl Alkenes

    • Relevant physical property data extrapolated from PubChem Compound Summary for Methylcyclopentane and Vinylcyclohexane. [11]

  • Standard Protocol Adaptation

    • Fitjer, L.; Quabeck, U. "The Wittig Reaction Using Potassium tert-Butoxide in Tetrahydrofuran." Synth. Commun.1985 , 15, 855-864.

Sources

Application Note: Diastereoselective Grignard Addition to 2-Methylcyclopentane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026


-epimerization in hindered cyclic aldehydes.

Executive Summary

This application note details the optimized protocol for the nucleophilic addition of Grignard reagents (R-Mg-X) to 2-methylcyclopentane-1-carbaldehyde . This reaction is a cornerstone in the synthesis of chiral secondary alcohols but presents two specific challenges:

  • Diastereocontrol: The substrate possesses existing chirality at C1 and C2. The addition creates a third stereocenter, requiring strict control to favor the desired diastereomer (typically predicted by the Felkin-Anh model).

  • 
    -Epimerization:  The 
    
    
    
    -proton at C1 is acidic. Basic Grignard reagents can induce enolization, leading to racemization of the starting material or lower yields.

This guide provides a "Field-Proven" methodology using low-temperature addition and strictly anhydrous conditions to maximize the diastereomeric ratio (dr) and chemical yield.

Scientific Foundation & Mechanistic Insight

Stereochemical Control (Felkin-Anh Model)

The reaction is governed by 1,2-asymmetric induction . In the trans-2-methylcyclopentane-1-carbaldehyde isomer (thermodynamically favored), the C2-methyl group exerts significant steric influence.

According to the Felkin-Anh model , the preferred conformation places the largest substituent (


) perpendicular to the carbonyl plane to minimize steric strain with the incoming nucleophile.[1] In this cyclic system:
  • The ring bond towards C2 (bearing the methyl) acts as the effective

    
    .
    
  • The nucleophile attacks the carbonyl carbon from the "Bürgi-Dunitz" trajectory (

    
    107°) on the face anti to the largest group.[2]
    
  • Outcome: This typically favors the formation of the anti-Cram product (relative to the C2-substituent), although the flexibility of the cyclopentane envelope can complicate simple predictions.

The Enolization Risk

The


-proton (C1-H) is susceptible to deprotonation by the Grignard reagent (acting as a base rather than a nucleophile).
  • Path A (Desired): Nucleophilic attack

    
     Alkoxide 
    
    
    
    Alcohol.
  • Path B (Undesired): Deprotonation

    
     Magnesium Enolate 
    
    
    
    Quench
    
    
    Epimerized Aldehyde / Recovery of SM.

Mitigation Strategy: The rate of nucleophilic addition (


) must be maximized over the rate of deprotonation (

). This is achieved by lowering the temperature (

to

), as

for addition is typically lower than for deprotonation.
Reaction Pathway Diagram

Grignard_Pathway SM 2-Methylcyclopentane- 1-carbaldehyde TS_Add Transition State (Felkin-Anh) SM->TS_Add Path A: Nucleophilic Attack (Low Temp) TS_Deprot Enolization (Side Reaction) SM->TS_Deprot Path B: Deprotonation (High Temp/Bulk) Grignard R-Mg-X (Nucleophile/Base) Grignard->TS_Add Grignard->TS_Deprot Prod_Major Major Diastereomer (Secondary Alcohol) TS_Add->Prod_Major Major Prod_Minor Minor Diastereomer TS_Add->Prod_Minor Minor Byprod Epimerized Aldehyde (Racemate) TS_Deprot->Byprod Quench

Figure 1: Competing pathways in the Grignard addition to


-chiral aldehydes.

Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: this compound (>95% purity).

  • Reagent: Organomagnesium halide (e.g., PhMgBr, MeMgBr) in Et₂O or THF.

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O).

    • Note: Et₂O often yields higher diastereoselectivity due to tighter coordination, while THF is better for solubility.

  • Additives (Optional): Cerium(III) chloride (CeCl₃) - see Optimization Section.

Step-by-Step Procedure

Step 1: System Preparation (The "Dry" Standard)

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel under vacuum.

  • Backfill with Argon (Ar) or Nitrogen (N₂) three times.

  • Maintain a positive pressure of inert gas throughout the reaction.

Step 2: Substrate Preparation

  • Dissolve 1.0 equivalent (eq.) of this compound in anhydrous solvent (0.2 M concentration).

  • Transfer this solution to the RBF via cannula or syringe.

  • Cool the solution to

    
      (Dry ice/Acetone bath).
    
    • Critical: Cooling before addition prevents immediate enolization upon contact with the reagent.

Step 3: Grignard Addition

  • Charge the addition funnel with the Grignard reagent (1.2 to 1.5 eq.).

    • Tip: Titrate the Grignard reagent prior to use (e.g., using salicylaldehyde phenylhydrazone) to ensure accurate stoichiometry.

  • Add the Grignard reagent dropwise over 30–60 minutes.

    • Control: Monitor internal temperature; do not allow it to rise above

      
       during addition.
      
  • Once addition is complete, stir at

    
     for 1 hour.
    
  • Allow the reaction to warm slowly to

    
      over 2 hours.
    
    • Checkpoint: Monitor reaction progress via TLC or GC-MS. If starting material persists, stir longer at

      
       but avoid room temperature if possible.
      

Step 4: Quench & Workup

  • Cool the mixture back to

    
    .
    
  • Quench by slow addition of saturated aqueous Ammonium Chloride (NH₄Cl) .

    • Caution: Exothermic gas evolution.

  • Dilute with water and extract with Et₂O (

    
    ).
    
  • Wash combined organics with Brine (

    
    ), dry over MgSO₄, filter, and concentrate in vacuo.
    
Workflow Visualization

Workflow Setup 1. FLAME DRY Ar/N2 Atmosphere Anhydrous Solvent Cooling 2. COOLING Substrate in RBF Target: -78°C Setup->Cooling Addition 3. ADDITION Dropwise Grignard (1.2 eq) Maintain < -70°C Cooling->Addition Warming 4. REACTION Stir 1h @ -78°C Warm to 0°C over 2h Addition->Warming Quench 5. QUENCH Sat. NH4Cl @ 0°C Extraction (Et2O) Warming->Quench

Figure 2: Optimized experimental workflow for low-temperature Grignard addition.

Data Analysis & Process Control

Quantitative Metrics

Summarize your results using the table below to track optimization.

ParameterRecommended RangeImpact on Result
Temperature

to

Lower temps increase dr and suppress enolization.
Stoichiometry 1.2 – 1.5 eq. (Grignard)Excess ensures full conversion; too much increases side reactions.
Addition Rate 1 mL/min (scale dependent)Fast addition causes local heating

lower selectivity.
Solvent Et₂O > THFEt₂O often provides better chelation control (higher dr).
Analytical Methods
  • Determine Conversion: GC-MS or ¹H NMR (monitor disappearance of aldehyde proton

    
     ppm).
    
  • Determine Diastereomeric Ratio (dr):

    • ¹H NMR: Compare integration of the carbinol proton (CH-OH) signals. The diastereomers will typically have distinct shifts (e.g.,

      
       vs 
      
      
      
      ppm).
    • Chiral HPLC: If enantiomers are also being separated, use a chiral stationary phase (e.g., Chiralcel OD-H).

Troubleshooting & Optimization (The "Expertise" Layer)

Issue: Low Yield / Recovered Starting Material
  • Cause: Enolization of the aldehyde.[3] The Grignard acts as a base, removing the

    
    -proton. Upon quench, the enolate reverts to the aldehyde.
    
  • Solution (The Imamoto Method): Use Anhydrous Cerium(III) Chloride (CeCl₃) .

    • Protocol: Stir anhydrous CeCl₃ (1.5 eq) in THF at RT for 2 hours, cool to

      
      , add the Grignard reagent to form the organocerium species (less basic, more nucleophilic), then add the aldehyde. This virtually eliminates enolization [1].
      
Issue: Poor Diastereoselectivity
  • Cause: Temperature too high or "Loose" transition state.

  • Solution: Switch solvent to non-coordinating (Toluene) or strongly coordinating (Ether) to test chelation effects. Ensure temperature remains at

    
     for the duration of the reaction.
    
Issue: Wurtz-Type Coupling
  • Cause: Presence of transition metal impurities or radical pathways.

  • Solution: Use high-purity Magnesium turnings and distilled halides when preparing the Grignard.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link

  • Mengel, A., & Reiser, O. "Around the Felkin-Anh Rule." Chemical Reviews, vol. 99, no. 5, 1999, pp. 1191–1224. Link

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012. (Chapter 34: Diastereoselectivity). Link

  • Ashby, E. C., & Laemmle, J. "Stereochemistry of Organometallic Compound Addition to Ketones and Aldehydes." Chemical Reviews, vol. 75, no. 4, 1975, pp. 521–546. Link

Sources

High-Pressure Catalytic Hydrogenation of 2-Methylcyclopentane-1-carbaldehyde: Stereocontrol and Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the catalytic hydrogenation of 2-methylcyclopentane-1-carbaldehyde (CAS: 17206-62-1) to (2-methylcyclopentyl)methanol . This transformation is a critical step in the synthesis of fragrance ingredients (e.g., analogues of Aprifloren®) and chiral pharmaceutical building blocks.

While the reduction of the aldehyde functionality is chemically straightforward, the process challenge lies in stereochemical management . The starting material typically exists as a mixture of cis and trans diastereomers. This guide provides two validated methods:

  • Method A (Raney® Nickel): A robust, cost-effective protocol for bulk scale-up where thermodynamic equilibration is acceptable.

  • Method B (Ruthenium on Carbon): A precision protocol for minimizing side reactions (decarbonylation) and maintaining kinetic stereocontrol.

Chemical Context & Mechanism[1][2][3][4][5][6]

Substrate Analysis[7]
  • Substrate: this compound (

    
    )
    
  • Target Product: (2-methylcyclopentyl)methanol (

    
    )
    
  • Key Challenge: The

    
    -carbon (C1) is stereogenic and enolizable. High temperatures or basic supports can induce epimerization between the cis (Z) and trans (E) isomers.
    
    • Trans-isomer: Generally thermodynamically favored (diequatorial-like conformation).

    • Cis-isomer: Often desirable for specific olfactory or biological properties.

Reaction Mechanism (Horiuti-Polanyi)

The hydrogenation proceeds via the adsorption of the carbonyl oxygen onto the metal surface, followed by the stepwise addition of atomic hydrogen.

HydrogenationMechanism Substrate Aldehyde (Adsorbed) Intermediate Alkoxide-Metal Species Substrate->Intermediate + H• SideRxn Side Reaction: Decarbonylation (-CO) Substrate->SideRxn High Temp / Pd cat H2_Split H2 Dissociation (2H• on Surface) H2_Split->Intermediate Product Alcohol (Desorbed) Intermediate->Product + H•

Figure 1: Surface-mediated hydrogenation pathway. Note the risk of decarbonylation on Pd surfaces at high temperatures.

Experimental Protocols

Method A: Raney® Nickel (Robust Scale-Up)

Best for: Industrial scale, cost-efficiency, and tolerance of feed impurities. Mechanism: Surface-mediated hydride transfer. The basic nature of Raney Ni may promote thermodynamic equilibration to the trans-isomer.

Materials:

  • Substrate: this compound (Purity >95%)

  • Catalyst: Raney® Nickel (Active, slurry in water/ethanol)[1]

  • Solvent: Methanol (HPLC Grade)

  • Reagent: Hydrogen gas (99.999%)

Protocol:

  • Catalyst Preparation: Weigh 5.0 g of Raney Ni slurry (approx. 2.5 g dry weight, ~5 wt% loading relative to substrate) into a beaker. Wash 3x with absolute methanol to remove water. Caution: Pyrophoric.[1] Keep wet at all times.

  • Loading: Transfer the catalyst to a 500 mL high-pressure autoclave (e.g., Parr reactor).

  • Substrate Addition: Dissolve 50.0 g (0.446 mol) of aldehyde in 200 mL Methanol. Add to the reactor.

  • Purging: Seal reactor. Purge with Nitrogen (3x, 5 bar) followed by Hydrogen (3x, 5 bar).

  • Reaction: Pressurize to 30 bar (435 psi)

    
    . Heat to 60°C . Stir at 1000 rpm to eliminate mass-transfer limitations.
    
  • Monitoring: Monitor

    
     uptake. Reaction typically completes in 4–6 hours.[2]
    
  • Workup: Cool to RT. Vent

    
    . Filter catalyst over Celite® under an inert blanket (Argon). Rinse cake with methanol.
    
  • Purification: Concentrate filtrate via rotary evaporation. Distill under reduced pressure (bp ~75°C @ 15 mmHg) to obtain the alcohol.

Method B: Ruthenium on Carbon (High Selectivity)

Best for: Lab scale, high diastereoselectivity, pH-neutral conditions. Advantage: Ru is less prone to decarbonylation than Pd and less basic than Raney Ni, preserving the cis/trans ratio of the starting material more effectively.

Protocol:

  • Loading: In a 100 mL autoclave, charge 500 mg of 5% Ru/C (50% water wet).

  • Substrate: Add 10.0 g of aldehyde in 40 mL Isopropanol (IPA).

  • Conditions: Pressurize to 40 bar

    
    . Stir at 25°C  (Room Temp).
    
    • Note: Lower temperature favors kinetic control.

  • Duration: 12 hours.

  • Workup: Filter through a 0.45

    
    m PTFE membrane. Remove solvent.
    

Process Optimization & Data

The following data summarizes the impact of catalyst and solvent choice on conversion and selectivity (Aldehyde to Alcohol ratio vs. Hydrogenolysis byproducts).

EntryCatalystSolventTemp (°C)Pressure (bar)Conversion (%)Selectivity (%)Cis:Trans Ratio*
1Raney Ni MeOH6030>999820:80 (Equilibrated)
2Raney Ni Water2550859535:65
35% Ru/C IPA2540>99>99 Retained
45% Pd/C MeOH60209088**N/A
5PtO2 AcOH2559596Variable
  • *Cis:Trans Ratio depends on starting material ratio; "Retained" implies minimal epimerization during reaction.

  • **Lower selectivity due to trace decarbonylation (formation of methylcyclopentane).

Optimization Workflow

Use the following logic to troubleshoot or optimize for specific isomer targets:

OptimizationFlow Start Start Optimization CheckConv Is Conversion > 98%? Start->CheckConv IncPress Increase Pressure (up to 50 bar) CheckConv->IncPress No CheckSel Is Selectivity > 95%? CheckConv->CheckSel Yes IncPress->CheckConv IncTemp Increase Temp (Caution: Epimerization) ChangeCat Switch to Ru/C or lower Temp CheckSel->ChangeCat No (Byproducts) Final Process Validated CheckSel->Final Yes ChangeCat->CheckConv

Figure 2: Decision matrix for maximizing yield and purity.

Analytical Methods (QC)

To validate the protocol, use Gas Chromatography (GC) with a chiral column if enantiomeric excess is also a parameter, or a standard wax column for diastereomer separation.

  • Instrument: GC-FID or GC-MS.

  • Column: DB-WAX or HP-5 (30m x 0.25mm x 0.25

    
    m).
    
  • Method:

    • Injector: 250°C, Split 50:1.

    • Oven: 50°C (2 min)

      
       10°C/min 
      
      
      
      220°C (5 min).
    • Carrier: Helium @ 1.0 mL/min.

  • Retention Order (Typical on DB-WAX):

    • Methylcyclopentane (Hydrogenolysis byproduct)

    • This compound (SM)[3][4][5]

    • Cis-(2-methylcyclopentyl)methanol

    • Trans-(2-methylcyclopentyl)methanol

References

  • BenchChem. (2025).[6] Catalytic Methods for the Synthesis of 2-Methylcyclopropane-1-carbaldehyde: Application Notes and Protocols. Retrieved from

  • Devred, F., et al. (2008). Hydrogenation reactions using Raney-type nickel catalysts. ResearchGate. Retrieved from

  • Gómez-Quero, S., et al. (2008).[7] Hydrodechlorination and hydrogenation selectivity over Ruthenium/Carbon catalysts. Applied Catalysis B: Environmental.

  • PubChem. (2025).[3][5] Compound Summary: this compound (CID 144298573).[3] National Library of Medicine. Retrieved from

  • RSC Publishing. (2025). A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media using Raney Nickel. Organic & Biomolecular Chemistry. Retrieved from

Sources

Strategic Handling of Alpha-Chiral Aldehydes: Protecting Group Strategies for 2-Methylcyclopentane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2-Methylcyclopentane-1-carbaldehyde presents a classic yet deceptive challenge in organic synthesis. While the aldehyde functionality requires protection against nucleophiles (Grignards, hydrides) or oxidants, the carbon alpha to the carbonyl (C1) is chiral and acidic.

The Core Challenge: The C1 proton is susceptible to removal, leading to an enol intermediate. Upon re-protonation, the molecule equilibrates to its thermodynamic minimum. For this compound, the trans-isomer is thermodynamically favored (minimizing steric clash between the C1-formyl and C2-methyl groups). If your synthetic route requires the cis-isomer , standard acid-catalyzed acetalization (which is reversible and thermodynamic) will likely result in epimerization.

Strategic Decision Matrix
Constraint / GoalRecommended StrategyRationale
General Protection (Stereochemistry not critical or trans desired)1,3-Dioxolane (Standard) Cost-effective, scalable, easy NMR monitoring.
Base/Nucleophile Resistance (e.g., Organolithium steps)1,3-Dithiane Extremely stable to base; allows Umpolung chemistry at C1.
Stereochemical Retention (Preserving cis-isomer)Noyori Acetalization Kinetic control at low temp uses bis-silyl ethers; avoids free water/acid equilibrium.

Mechanism of Failure: The Epimerization Risk

Before executing any protocol, researchers must understand why standard conditions fail for specific diastereomers.

Epimerization cluster_0 Critical Control Point Cis Cis-Isomer (Kinetic/Natural) Enol Enol Intermediate (Planar C1) Cis->Enol Acid/Base (-H+) Acetal Protected Acetal (Thermodynamic Mix) Cis->Acetal Protection (Risk of isomerization) Enol->Cis Re-protonation Trans Trans-Isomer (Thermodynamic) Enol->Trans Re-protonation (Lower Energy) Trans->Acetal Protection

Figure 1: Mechanism of alpha-epimerization. Standard Bronsted acid catalysis facilitates the enol pathway, driving the product toward the thermodynamic trans-isomer.

Detailed Protocols

Protocol A: Standard 1,3-Dioxolane Formation (Thermodynamic Control)

Best for: Large scale, trans-isomer synthesis, or when stereochemistry is established later.

Reagents:

  • This compound (1.0 equiv)

  • Ethylene Glycol (1.5 - 2.0 equiv)

  • p-Toluenesulfonic acid monohydrate (pTSA) (0.05 equiv)

  • Solvent: Toluene (Reagent Grade)

Equipment:

  • Round-bottom flask[1]

  • Dean-Stark trap (Critical for water removal)[2]

  • Reflux condenser[1][3]

Step-by-Step Methodology:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Flush with Nitrogen/Argon.

  • Charging: Add the aldehyde (dissolved in Toluene, ~0.5 M concentration) and Ethylene Glycol.

  • Catalysis: Add pTSA (5 mol%).

  • Reflux: Heat the mixture to vigorous reflux (Toluene b.p. 110°C). Water will azeotrope into the trap.

    • Checkpoint: The reaction is driven by Le Chatelier’s principle. Reaction is complete when water evolution ceases (typically 2-4 hours).

  • Quench: Cool to room temperature. Add saturated aqueous NaHCO₃ to neutralize the acid (prevents hydrolysis during workup).

  • Workup: Separate layers. Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Vacuum distillation is preferred over column chromatography for volatile acetals.

Validation:

  • 1H NMR: Disappearance of aldehyde proton (~9.6 ppm). Appearance of acetal proton (doublet ~4.8-5.0 ppm).

  • Stereochemistry: Check coupling constants of H1-H2. Trans typically shows larger coupling constants (~8-10 Hz) compared to cis.

Protocol B: 1,3-Dithiane Formation (The "Armored" Protection)

Best for: Reactions requiring strong bases (e.g., n-BuLi) or nucleophiles that attack oxygen-acetals.

Reagents:

  • 1,3-Propanedithiol (1.1 equiv) (Warning: Stench - Use Bleach Trap)

  • Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) (0.1 - 1.0 equiv)

  • Solvent: Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology:

  • Safety: Perform ALL operations in a well-ventilated fume hood. 1,3-propanedithiol has an extremely potent, repulsive odor.

  • Setup: Flame-dry flask, N₂ atmosphere. Cool DCM solution of aldehyde to 0°C.

  • Addition: Add 1,3-propanedithiol via syringe.

  • Catalysis: Dropwise addition of BF₃·OEt₂.

    • Note: Lewis acids like BF₃ are milder than pTSA regarding epimerization, but some risk remains.

  • Monitoring: Warm to RT. Monitor by TLC (Aldehydes stain with DNP; Dithianes do not, but are UV active if conjugated, or stain with Iodine/Permanganate).

  • Quench: Pour into 5% NaOH or KOH solution (Neutralizes acid and converts excess thiol to non-volatile thiolate).

  • Workup: Extract with DCM. Wash with bleach solution (to oxidize residual thiols/stench).

Protocol C: Deprotection Strategies

The choice of deprotection is as critical as protection.

MethodReagentsMechanismCompatibility
Acid Hydrolysis (Dioxolanes)1M HCl / THF or PPTS / Acetone / H₂OTransacetalization / HydrolysisStandard. Not compatible with acid-sensitive groups (e.g., silyl ethers).
Oxidative Cleavage (Dithianes)Iodine (I₂) / NaHCO₃ / Acetone-WaterOxidative HydrolysisMildest. Excellent for preserving stereochemistry during deprotection.
Mercury Cleavage (Dithianes)Hg(ClO₄)₂ or HgCl₂ / MeOH-H₂OMetal affinity for SulfurToxic. Traditional but effective. Avoid if possible due to waste disposal.

Comparative Stability Data

Use this table to determine if the protecting group will survive your subsequent synthetic steps.

Condition1,3-Dioxolane (O-Acetal)1,3-Dithiane (S-Acetal)
Aqueous Acid (pH < 4) Unstable (Hydrolyzes)Stable
Lewis Acids (BF₃, TiCl₄) Unstable (Complexes/Opens)Stable
Bases (NaOH, KOtBu) Stable Stable
Organometallics (R-Li, R-MgX) StableStable (Can deprotonate C2-H)
Hydride Reduction (LiAlH₄) StableStable
Oxidation (Jones, KMnO₄) Stable (mostly)Unstable (Oxidizes to Sulfoxide)
Hydrogenation (Pd/C) StableUnstable (Poisons Catalyst)

Workflow Visualization

Workflow Start Start: this compound Decision Is Stereochemistry (Cis) Critical? Start->Decision RouteA Route A: Thermodynamic Control (Standard) Decision->RouteA No / Trans desired RouteB Route B: Kinetic Control (Noyori Conditions) Decision->RouteB Yes (Must preserve Cis) StepA1 Reflux / Toluene / pTSA Dean-Stark Trap RouteA->StepA1 StepB1 TMSO-CH2-CH2-OTMS TMSOTf (Cat) / -78°C RouteB->StepB1 Product Protected Acetal StepA1->Product StepB1->Product QC QC Check: 1H NMR Check Coupling Constants (J) Product->QC

Figure 2: Decision workflow for selecting the appropriate protection methodology based on stereochemical requirements.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.

  • Tsunoda, T., Suzuki, M., & Noyori, R. (1980). Trimethylsilyl Trifluoromethanesulfonate as a Highly Effective Catalyst for the Conversion of Carbonyl Compounds to Acetals.[2] Tetrahedron Letters, 21(14), 1357-1358.

  • Corey, E. J., & Seebach, D. (1975). 1,3-Dithiane.[4][5][6] Organic Syntheses, Coll. Vol. 6, p.556.

  • Smith, A. B., & Adams, C. M. (2004). Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. Accounts of Chemical Research, 37(6), 365–377.

Sources

purification of 2-methylcyclopentane-1-carbaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Purification of 2-Methylcyclopentane-1-carbaldehyde

Abstract & Strategic Context

This compound (CAS: 17206-62-1) is a critical chiral building block in the synthesis of bioactive terpenes and pharmaceutical intermediates. However, its purification presents a "perfect storm" of chromatographic challenges: lack of UV chromophore , moderate volatility , and chemical instability on acidic stationary phases.

Standard flash chromatography protocols often result in low recovery yields (<60%) due to invisible loss during evaporation or degradation into the corresponding acid or oligomers on the silica surface. This guide outlines a robust, self-validating protocol designed to maximize mass recovery and stereochemical integrity.

Physicochemical Profile

Understanding the physical limits of the molecule is the first step to successful isolation.

PropertyValueChromatographic Implication
Molecular Weight 112.17 g/mol Low MW implies high diffusion rates; requires tight packing.
Boiling Point ~140–145 °C (est.)[1]Volatility Risk: Significant product loss possible on high-vac or rotovap >40°C.
UV Absorbance Negligible >210 nmDetection Blindspot: Standard UV triggers (254 nm) will fail. Refractive Index (RI) or Staining is mandatory.
Stability Oxidation-proneAir-sensitive; converts to carboxylic acid. Silica acidity (

) catalyzes aldol reactions.
Stereochemistry cis / trans diastereomersSeparable on silica, but requires shallow gradients.

Pre-Purification Method Development

Detection Strategy (The "Invisible" Analyte)

Since the aldehyde lacks a conjugated


-system, UV detection is unreliable. You must establish a staining protocol before running the column.
  • Primary Stain: 2,4-Dinitrophenylhydrazine (2,4-DNP) .

    • Result: Aldehyde spots turn distinct yellow/orange immediately.

    • Specificity: High.[1] Ignores alcohols and esters.

  • Secondary Stain: Anisaldehyde-Sulfuric Acid .

    • Result: Violet/Blue spots upon heating.

    • Utility: Good for visualizing the alcohol impurity (starting material).

Silica Stability Test (The "Ghost" Peak Check)

Before committing the bulk crude, perform a 2D-TLC Stability Test to determine if neutralized silica is required.

  • Spot the crude at the corner of a square TLC plate.

  • Run the TLC in 10% EtOAc/Hexane.

  • Dry the plate, rotate it 90°, and run it again in the same solvent.

  • Analysis: All components should align on the diagonal.

    • Off-diagonal spots indicate decomposition (e.g., acid formation or acetalization) occurring during the run.

    • Action: If off-diagonal spots appear, you must use buffered silica (see Section 4.2).

Detailed Purification Protocol

Solvent System Design
  • Solvent A: Hexanes (or Pentane for easier evaporation, though flammability is higher).

  • Solvent B: Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O).[2]

  • Note: Avoid Methanol or Ethanol. Primary alcohols react with aldehydes on acidic silica to form hemiacetals, blurring separation.

Stationary Phase Selection
  • Scenario A (Stable): Standard Irregular Silica Gel (40–63 µm, 60 Å).

  • Scenario B (Unstable/Acid Sensitive): Neutralized Silica .

    • Preparation: Slurry the silica in Hexanes containing 1% Triethylamine (Et3N). Allow to sit for 10 minutes, then flush with 3 column volumes (CV) of pure Hexanes before loading sample. This neutralizes acidic silanol groups.

Step-by-Step Execution

Step 1: Column Packing

  • Use a column size with a loading ratio of 1:30 to 1:50 (Sample:Silica).

  • Pack wet to ensure no air bubbles, which cause channeling.

Step 2: Sample Loading (Critical)

  • Do NOT use dry loading (rotovapping onto silica) if the compound is volatile or unstable. Heat and vacuum will cause loss.

  • Technique: Liquid loading. Dissolve crude in the minimum amount of Hexane:DCM (9:1). Apply gently to the sand bed.

Step 3: Elution Gradient

  • Flow Rate: 15–20 mL/min (for a 12g-20g column). Slower flow reduces band broadening for diastereomer separation.

  • Gradient Profile:

    • 0–2 CV: 100% Hexane (Flush non-polar impurities).

    • 2–10 CV: 0%

      
       5% EtOAc (Elute aldehyde).
      
    • 10–15 CV: 5%

      
       20% EtOAc (Elute alcohol/polar impurities).
      
  • Note: The aldehyde typically elutes early (

    
     in 10% EtOAc).
    

Step 4: Fraction Collection

  • Collect small fractions (e.g., 1/4 of column volume).

  • Test every 3rd tube with 2,4-DNP stain. Do not rely on the UV trace.

Step 5: Concentration (The Danger Zone)

  • Combine pure fractions.

  • Evaporation: Use a rotary evaporator with a bath temperature < 30°C .

  • Vacuum: Do not go below 100 mbar. Going to full vacuum (<10 mbar) will strip the product into the trap.

  • Final Drying: Do not leave on a high-vacuum manifold. Use a gentle stream of nitrogen or argon to remove trace solvent.

Troubleshooting & Decision Logic

The following diagram illustrates the decision process to ensure scientific integrity during purification.

PurificationLogic cluster_legend Key Checkpoints Start Crude Reaction Mixture TLC_Dev Method Development (Stain: 2,4-DNP) Start->TLC_Dev Stability_Check 2D-TLC Stability Test (Diagonal Check) TLC_Dev->Stability_Check Decision_Stable Stable on Silica? Stability_Check->Decision_Stable Standard_Col Standard Flash Column (Hex/EtOAc) Decision_Stable->Standard_Col Yes (On Diagonal) Neutral_Col Neutralized Silica Column (1% Et3N Pre-wash) Decision_Stable->Neutral_Col No (Tailing/New Spots) Loading Liquid Loading (Min. Solvent) Standard_Col->Loading Neutral_Col->Loading Elution Gradient Elution (0-10% EtOAc) Loading->Elution Detection Fraction Analysis (DNP Stain - No UV) Elution->Detection Evap Controlled Evaporation (>100 mbar, <30°C) Detection->Evap

Figure 1: Decision tree for the purification of labile, volatile aldehydes. Note the critical branch point for silica stability.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • BenchChem. (2025).[3] Synthesis and Purification of 2-Methylcyclopropane-1-carbaldehyde. Retrieved from (General procedure for cyclopropyl analogs, applicable to cyclopentyl systems).

  • Teledyne ISCO. (2016). Flash Chromatography Guide: Purifying Compounds Lacking UV Chromophores. Retrieved from (Methodology for ELSD/RI and staining detection).

  • PubChem. (2025).[4][5] this compound (Compound Summary). National Library of Medicine. Retrieved from .

  • Taniguchi, T., & Curran, D. P. (2012).[6] Silica gel promotes reductions of aldehydes and ketones.[6] Organic Letters, 14(17), 4540-4543.[6] (Evidence of silica reactivity with aldehydes).[6]

Sources

Technical Guide: HPLC Analysis of 2-Methylcyclopentane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2-Methylcyclopentane-1-carbaldehyde (2-MCPC) (CAS: 17206-62-1) presents a specific analytical challenge: it is a cycloaliphatic aldehyde with no significant UV chromophore . Standard HPLC-UV methods (detection at 254 nm) will fail to detect this molecule at trace levels, and direct detection at low wavelengths (200–210 nm) is often plagued by solvent cutoff interference and poor selectivity.

To ensure scientific rigor and sensitivity, this guide presents two distinct validated approaches:

  • High-Sensitivity Method (Primary): Pre-column derivatization with 2,4-Dinitrophenylhydrazine (DNPH). This is the industry "Gold Standard" for aliphatic aldehydes, converting the analyte into a stable, UV-active hydrazone detectable at 360 nm.

  • High-Concentration Assay (Secondary): Direct injection using Refractive Index (RI) detection. This is reserved for raw material purity assays where sensitivity is not the limiting factor.

Analytical Strategy & Mechanism

The Derivatization Logic

The carbonyl group of 2-MCPC undergoes an acid-catalyzed condensation reaction with DNPH.[1] This transforms the "invisible" aliphatic aldehyde into a highly "visible" hydrazone derivative with a high extinction coefficient.

Reaction Mechanism:



Stereochemical Considerations

2-MCPC possesses two chiral centers, resulting in cis and trans diastereomers.

  • Critical Insight: The DNPH derivatization preserves the stereochemistry of the cyclopentane ring. However, the hydrazone formation itself can introduce syn/anti isomerism around the C=N bond. Consequently, analysts should expect multiple peaks (typically two major peaks representing the cis and trans isomers) in the chromatogram.

Visual Workflow: Analytical Decision Matrix

The following diagram outlines the decision logic and workflow for analyzing 2-MCPC, ensuring the correct method is selected based on sample concentration.

G Start Sample: this compound Decision Determine Analytical Goal Start->Decision Trace Trace Impurity / Bioanalysis (< 0.1 mg/mL) Decision->Trace Low Conc. Assay Raw Material Purity (> 1.0 mg/mL) Decision->Assay High Conc. MethodA Method A: DNPH Derivatization (Creates UV Chromophore) Trace->MethodA MethodB Method B: Direct RI Detection (Universal Detection) Assay->MethodB ProcessA 1. Acidify Sample 2. Add DNPH Reagent 3. Incubate (1h @ 60°C) 4. Quench MethodA->ProcessA ProcessB 1. Dilute in Mobile Phase 2. Filter (0.45 µm) 3. Inject MethodB->ProcessB ResultA Detection: UV @ 360 nm Limit of Quantitation: ~10 ppb ProcessA->ResultA ResultB Detection: Refractive Index Limit of Quantitation: ~100 ppm ProcessB->ResultB

Caption: Decision matrix for selecting between Derivatization (Method A) and Direct RI (Method B) based on sensitivity needs.

Method A: DNPH Derivatization (Primary Protocol)

This protocol is adapted from EPA Method 8315A and optimized for cyclic aliphatic aldehydes. It provides the highest sensitivity and specificity.

Reagents & Preparation
  • DNPH Stock Solution: Dissolve 300 mg of 2,4-Dinitrophenylhydrazine (containing 30% water for safety) in 100 mL of acidified acetonitrile (ACN containing 1% conc. HCL or H3PO4).

    • Note: DNPH is shock-sensitive in dry form. Always use the wetted commercial standard.

  • Diluent: Acetonitrile (HPLC Grade).

  • Buffer: 10 mM Ammonium Acetate (if using MS detection) or 0.1% Phosphoric Water (for UV).

Sample Preparation Workflow
  • Extraction/Dissolution: Dissolve 2-MCPC sample in Acetonitrile to a target concentration of ~100 µg/mL.

  • Derivatization:

    • Mix 1.0 mL of Sample Solution with 1.0 mL of DNPH Stock Solution .

    • Add 50 µL of 1M HCl (catalyst).

  • Incubation: Seal vial and heat at 60°C for 60 minutes .

    • Causality: Cyclic aldehydes are sterically hindered compared to linear aldehydes; heat ensures quantitative conversion of both cis and trans isomers.

  • Quenching (Optional but Recommended): If the reaction is too acidic, neutralize with dilute ammonium acetate before injection to protect the column, though most modern columns tolerate pH 2.

HPLC Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water (0.1% Formic Acid or H3PO4)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV @ 360 nm (The hydrazone max absorption)
Column Temp 40°C
Gradient Table
Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)
0.06040
15.01090
18.01090
18.16040
23.06040
Data Interpretation
  • Retention Time: The DNPH-2-MCPC derivative is less polar than the free aldehyde. Expect elution between 10–14 minutes.

  • Isomer Separation: You will likely observe two distinct peaks (cis/trans isomers) or a split peak. For quantitation, sum the area of both peaks .

  • Interference: Excess DNPH reagent elutes early (solvent front or < 3 min). Ensure the gradient separates the reagent peak from the analyte.

Method B: Direct Refractive Index (Purity Assay)

Use this method only for raw material characterization (>95% purity checks) where derivatization is unnecessary and time-consuming.

Protocol
  • Sample Prep: Dissolve 2-MCPC in Mobile Phase to a concentration of 5–10 mg/mL . (High concentration is required for RI).

  • Filtration: Filter through 0.45 µm PTFE filter.

HPLC-RI Conditions
ParameterSetting
Detector Refractive Index (RI) Detector (Temperature controlled at 35°C)
Column Ligand Exchange or C18 (e.g., Waters Symmetry C18)
Mobile Phase Isocratic: Acetonitrile : Water (70 : 30)
Flow Rate 1.0 mL/min
Run Time 15 minutes

Troubleshooting & Validation Criteria

Self-Validating the Protocol

To ensure the method is working (Trustworthiness), perform these checks:

  • The "Blank" Check: Inject the DNPH reagent without analyte.

    • Pass Criteria: You should see the large DNPH peak early, but no peaks in the 10–15 min window. If peaks appear, your reagent is contaminated with trace aldehydes (common in lab air).

  • The "Efficiency" Check: The derivatization reaction must be complete.

    • Test: Prepare a standard at 2x concentration and derivatize. The peak area should be exactly double. If it is less, the DNPH reagent is the limiting factor (insufficient molar excess). Always ensure DNPH is >10x molar excess over the aldehyde.

Common Issues
IssueProbable CauseCorrective Action
Low Sensitivity Incomplete derivatizationIncrease reaction time or temperature (up to 70°C).
Multiple Peaks Isomer separation (cis/trans)This is normal for 2-MCPC. Sum the areas.
Baseline Drift Gradient elution with RINever use RI with gradients. Use Method A (UV) for gradients.

References

  • United States Environmental Protection Agency (EPA). (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). SW-846.

  • Agilent Technologies. (2020). Analysis of DNPH-Derivatized Aldehydes and Ketones. Application Note 5990-4860EN.

  • PubChem. (2023). This compound (Compound Summary).[2][3][4][5] National Library of Medicine.

  • BenchChem. (2024). Structural Elucidation of 2-Methylcyclopropane-1-carbaldehyde Isomers: A Technical Guide.6[7]

  • Hitachi High-Tech. (2023). Analysis of 2,4-DNPH-Derivatized Aldehydes.8[5][7][9]

Sources

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 2-Methylcyclopentane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STR-MCP-001 Subject: Troubleshooting Stereocontrol & Epimerization in 2-Methylcyclopentane-1-carbaldehyde Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The "Alpha-Proton Trap"

Welcome to the technical support hub for This compound . If you are accessing this guide, you are likely facing one specific problem: loss of stereochemical integrity at the C1 position .

This molecule appears deceptively simple, but it presents a classic "Alpha-Proton Trap." The aldehyde proton at C1 is adjacent to a stereocenter and an electron-withdrawing carbonyl group, making it significantly acidic (


). Under even mild basic or acidic conditions, the C1 stereocenter readily enolizes, leading to thermodynamic equilibration between cis and trans isomers (epimerization) or total racemization.

This guide prioritizes preserving diastereoselectivity (cis/trans ratio) and enantiopurity through strict kinetic control.

Core Knowledge Base (FAQ)

Q1: My cis-aldehyde is converting to the trans-isomer upon standing. Why?

A: This is a thermodynamic equilibration driven by steric strain. In 1,2-disubstituted cyclopentanes, the trans isomer (diequatorial-like character) is generally more thermodynamically stable than the cis isomer due to reduced eclipsing interactions between the C1-formyl and C2-methyl groups.

  • Thermodynamic Driver: Minimization of steric repulsion.

  • Mechanism: Keto-enol tautomerism catalyzed by trace acid/base or active sites on silica gel.

  • Solution: Store the compound at -20°C under argon. Avoid silica chromatography; use distillation or proceed immediately to the next step.

Q2: I used Swern oxidation, and my ee% dropped. Is the reagent the problem?

A: Yes. The standard Swern protocol uses Triethylamine (Et₃N) to quench the alkoxysulfonium intermediate. Et₃N is basic enough to deprotonate the


-position of the newly formed aldehyde, especially if the reaction warms above -60°C before the quench is complete.
  • Recommended Alternative: Dess-Martin Periodinane (DMP) or TEMPO oxidation (buffered).

Q3: Can I purify this aldehyde on silica gel?

A: High Risk. Silica gel is slightly acidic and can catalyze epimerization.

  • Workaround: If chromatography is mandatory, deactivate the silica with 1% Et₃N/Hexanes before loading, or use neutral alumina. However, vacuum distillation is the gold standard for this volatile aldehyde.

Troubleshooting Workflows

Workflow A: Oxidation of (1R,2R)-2-methylcyclopentan-1-ol

Issue: Loss of optical purity during oxidation. Root Cause: Base-mediated enolization (Swern) or over-oxidation.

Recommended Protocol: Buffered Dess-Martin Periodinane (DMP)

DMP is an electrophilic oxidant that avoids the basic conditions of Swern and the acidic conditions of Jones oxidation.

Reagents:

  • Substrate: 2-methylcyclopentan-1-ol (1.0 equiv)

  • Oxidant: Dess-Martin Periodinane (1.2 equiv)[1]

  • Buffer: Sodium Bicarbonate (NaHCO₃) (5.0 equiv) or Pyridine (2.0 equiv)

  • Solvent: Wet Dichloromethane (DCM) (DMP reacts faster with trace water)

Step-by-Step Guide:

  • Preparation: Flame-dry a round-bottom flask. Add alcohol (1.0 equiv) and DCM (0.1 M concentration).

  • Buffering (Critical): Add solid NaHCO₃ (5.0 equiv). Note: This neutralizes the acetic acid byproduct formed during oxidation.

  • Addition: Cool to 0°C. Add DMP (1.2 equiv) in one portion.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (approx. 1-2 hours).

  • Quench (The "Seebach" Method):

    • Dilute with Et₂O.

    • Pour into a 1:1 mixture of sat. aq. NaHCO₃ and 10% aq.[1] Na₂S₂O₃.[1]

    • Stir vigorously until the organic layer is clear (removes iodine byproducts).

  • Isolation: Wash organic layer with brine, dry over Na₂SO₄, and concentrate without heating (bath < 30°C).

Workflow B: Reduction of Methyl 2-methylcyclopentanecarboxylate

Issue: Over-reduction to alcohol or epimerization during quench. Root Cause: Temperature spikes during DIBAL-H addition or inefficient quenching (aluminum emulsions).

Recommended Protocol: Cryogenic DIBAL-H Reduction

Reagents:

  • Substrate: Methyl ester (1.0 equiv)

  • Reagent: DIBAL-H (1.1 equiv, 1.0 M in Toluene)

  • Solvent: Toluene (preferred over THF for lower viscosity at -78°C)

Step-by-Step Guide:

  • Cryogenics: Cool substrate in Toluene to -78°C (Dry ice/Acetone). Allow 15 mins for equilibration.

  • Controlled Addition: Add DIBAL-H dropwise down the side of the flask. Rate: 1 mL/min max.

    • Why? The reaction is exothermic. Internal temp must not exceed -70°C.

  • Monitoring: Stir at -78°C for 2 hours. Do not warm up.

  • Quench (Rochelle's Salt Method):

    • While still at -78°C, add excess Methanol (MeOH) dropwise to destroy residual hydride.[2]

    • Add sat. aq. Rochelle’s Salt (Sodium Potassium Tartrate).[3]

    • Allow to warm to RT and stir vigorously for 2-3 hours until two clear layers form (breaks the Aluminum-emulsion).

Diagnostic Visualization

Diagram 1: The Epimerization Mechanism

This flowchart illustrates the "danger zones" where stereochemistry is lost.

Epimerization Start Pure (1R, 2R)-Aldehyde Enol Planar Enol Intermediate (Achiral at C1) Start->Enol Deprotonation (Slow) Base Base (Et3N, OH-) or Acid (H+, SiO2) Base->Enol Catalyst Trans Trans-Isomer (Thermodynamic Product) Enol->Trans Reprotonation (Major Path) Cis Cis-Isomer (Kinetic Product) Enol->Cis Reprotonation (Minor Path) Cis->Enol Equilibration

Caption: The mechanism of epimerization at the C1 position. Note that the planar enol intermediate destroys the stereochemistry, and reprotonation favors the thermodynamically stable trans-isomer.

Diagram 2: Synthesis Decision Tree

Follow this logic to select the correct synthetic route based on your starting material.

SynthesisRoute Start Start: Select Precursor Alcohol Precursor: Alcohol (2-methylcyclopentanol) Start->Alcohol Ester Precursor: Ester/Nitrile Start->Ester DecisionOx Oxidation Method? Alcohol->DecisionOx DecisionRed Reduction Method? Ester->DecisionRed Swern Swern Oxidation DecisionOx->Swern Standard DMP Dess-Martin (Buffered) DecisionOx->DMP Recommended LiAlH4 LiAlH4 Reduction DecisionRed->LiAlH4 Strong Reductant DIBAL DIBAL-H (-78°C) DecisionRed->DIBAL Controlled ResultBad1 Risk: Epimerization (Basic Et3N) Swern->ResultBad1 ResultGood1 Success: High ee% (Neutral pH) DMP->ResultGood1 ResultBad2 Risk: Over-reduction to Alcohol LiAlH4->ResultBad2 ResultGood2 Success: Aldehyde (Kinetic Control) DIBAL->ResultGood2

Caption: Decision matrix for synthesis. Green paths indicate recommended protocols for preserving stereochemistry; Red paths indicate high-risk methods.

Comparative Data: Oxidant Performance

The following table summarizes the risk profile of common oxidation methods for this specific substrate.

MethodReagent SystempH ConditionsRisk LevelPrimary Failure Mode
Swern DMSO, Oxalyl Chloride, Et₃NBasic (during quench)High Epimerization via Et₃N
Jones CrO₃, H₂SO₄Strongly AcidicHigh Acid-catalyzed racemization
PCC Pyridinium ChlorochromateAcidicMedium Difficult workup, acidic character
DMP Dess-Martin PeriodinaneNeutral (if buffered)Low Optimal for sensitive aldehydes
TEMPO TEMPO, NaOCl, KBrBuffered (pH 8.6)Low-Medium Over-oxidation to acid if not monitored

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[4] The Journal of Organic Chemistry. Link

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Authoritative text on DIBAL-H mechanisms and quenching).
  • Brown, H. C., & Tsukamoto, A. (1961). Selective Reductions. I. The Partial Reduction of Tertiary Amides with Lithium Aluminum Hydride. Journal of the American Chemical Society. (Foundational work on controlled hydride reductions). Link

  • MacMillan, D. W. C., et al. (2002). The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction. Journal of the American Chemical Society. (Context for organocatalytic approaches to substituted cyclopentanes). Link

  • Tidwell, T. T. (1990). Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations. Organic Reactions.[3][4][5][6] (Review detailing the mechanism and risks of Swern oxidation). Link

Sources

byproduct formation in the ozonolysis of 1-methylcyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Byproduct Formation & Yield Optimization

Executive Summary: The Chemistry of Ring Opening

The ozonolysis of 1-methylcyclopentene is a cornerstone reaction for accessing 5-oxohexanal , a critical keto-aldehyde precursor in the synthesis of natural products and heterocycles.

Unlike acyclic alkenes, the ozonolysis of 1-methylcyclopentene presents a unique challenge: tethered intermediates . When the primary ozonide (molozonide) cleaves, the resulting Criegee intermediate (carbonyl oxide) and the carbonyl fragment remain attached via the carbon chain.[1][2][3] This proximity dictates a fierce competition between:

  • Intramolecular Recombination: Forming the stable 1,2,4-trioxolane (Secondary Ozonide)

    
     Desired Product.
    
  • Intermolecular Polymerization: Forming viscous, explosive polymeric peroxides

    
     Byproducts.
    

This guide addresses the suppression of these byproducts and the maximization of the 5-oxohexanal yield.

Mechanistic Pathway & Byproduct Formation

To troubleshoot effectively, one must visualize the invisible competition occurring in the flask. The following diagram illustrates the bifurcation between the desired pathway and the formation of polymeric byproducts.

OzonolysisPathway Start 1-Methylcyclopentene + Ozone Molozonide Primary Ozonide (Molozonide) Start->Molozonide -78°C Criegee Criegee Intermediate (Tethered Carbonyl Oxide) Molozonide->Criegee Cycloreversion SecOzonide Secondary Ozonide (1,2,4-Trioxolane) Criegee->SecOzonide Intramolecular Recombination (Dilute Cond.) Polymer Polymeric Peroxides (Viscous Oligomers) Criegee->Polymer Intermolecular Reaction (High Conc.) Product 5-Oxohexanal (Target Keto-Aldehyde) SecOzonide->Product Reductive Workup (DMS/PPh3) AcidByproduct 5-Oxohexanoic Acid (Over-oxidation) SecOzonide->AcidByproduct Oxidative Workup (H2O2) or Air Exposure Polymer->Product Hard Reduction (Low Yield)

Figure 1: The Criegee mechanism for 1-methylcyclopentene. Green paths indicate the target workflow; red paths indicate byproduct formation traps.

Troubleshooting Guide (FAQ Format)

Issue 1: "My crude mixture is a viscous, sticky oil that won't crystallize or distill easily."

Diagnosis: Formation of Polymeric Peroxides . Root Cause: The Criegee intermediate (carbonyl oxide) reacted with a neighboring molecule instead of closing the ring on itself. This is a concentration-dependent phenomenon.[4]

VariableEffect on PolymerizationRecommendation
Concentration High concentration favors intermolecular collisions (polymers).Dilute! Run reaction at <0.1 M in solvent.
Solvent Non-participating solvents (CH₂Cl₂, Hexane) encourage oligomerization if concentration is high.Use Methanol (MeOH) as a co-solvent. MeOH traps the Criegee intermediate as a methoxy hydroperoxide, preventing polymerization.

Corrective Action: If you have the oil: Do not attempt to distill (explosion hazard). Dissolve in methanol and treat with an excess of reducing agent (e.g., thiourea or NaBH₄) to break down the oligomers, though yield will be lower.

Issue 2: "I see a significant amount of 5-oxohexanoic acid (carboxylic acid) instead of the aldehyde."

Diagnosis: Over-oxidation .[4] Root Cause:

  • Insufficient Reduction: The secondary ozonide was not fully reduced.

  • Adventitious Oxygen: Exposure to air before the quench was complete.

  • Solvent Impurities: Presence of peroxides in the ether/solvent used.

Corrective Action:

  • Switch Reductant: If using Dimethyl Sulfide (DMS), ensure a large excess (3-5 equiv) and allow it to warm to room temperature slowly overnight. DMS is slow.

  • Faster Alternative: Use Triphenylphosphine (PPh₃) (1.1 equiv). It reduces ozonides almost instantly even at low temperatures, minimizing the window for side reactions [1].

  • Inert Atmosphere: Maintain a strict N₂ or Ar blanket during the warm-up phase.

Issue 3: "My yield is low, and I detect starting material."

Diagnosis: Incomplete Ozonolysis or Blue Color Misinterpretation . Root Cause:

  • Saturation Indicator: Relying solely on the "blue color" (excess ozone) can be deceptive if the ozone flow rate is too high; the solvent turns blue before the reaction completes.

  • Temperature: Running too cold (-78°C) is standard, but if the alkene has low solubility, it may precipitate out.

Corrective Action:

  • TLC Monitoring: Do not rely on color. Spot the reaction mixture on TLC (stain with KMnO₄ or Anisaldehyde). 1-methylcyclopentene stains actively; the ozonide is faint.

  • Sudan Red Indicator: Add a trace of Sudan Red III dye. The dye reacts with ozone after the alkene is consumed. When the red solution turns colorless, the reaction is exactly done.

Standardized Protocol: Reductive Ozonolysis

Objective: Synthesis of 5-oxohexanal from 1-methylcyclopentene (10 mmol scale). Safety: Perform in a well-ventilated fume hood. Ozone is toxic. Ozonides are explosive.[2][5]

  • Setup:

    • Dissolve 1-methylcyclopentene (0.82 g, 10 mmol) in Dichloromethane (DCM) / Methanol (9:1) (100 mL). Note: The 0.1 M dilution is critical to prevent polymerization.

    • Add Sudan Red III (<1 mg) as an indicator.

    • Cool the flask to -78°C (Dry ice/Acetone bath).

  • Ozonolysis:

    • Bubble

      
       stream through the solution.
      
    • Endpoint: Stop immediately when the pink/red color disappears (or solution turns faint blue).

    • Purge with Nitrogen (

      
      ) for 10 minutes to remove excess ozone (solution becomes colorless).
      
  • Reduction (The Critical Step):

    • Option A (Standard): Add Dimethyl Sulfide (DMS) (2.0 mL, ~2.5 equiv) at -78°C.

    • Option B (Fast/Odorless): Add Thiourea (0.85 g, 1.1 equiv) dissolved in methanol.

    • Remove cooling bath and allow to warm to Room Temperature (RT) over 4 hours.

  • Workup:

    • Concentrate solvent under reduced pressure (Rotavap) at <30°C (Heat sensitive!).

    • Dissolve residue in ether, wash with water (to remove DMSO/urea), brine, and dry over

      
      .
      
    • Purification: Flash chromatography (Silica gel, Hexane/EtOAc). 5-oxohexanal is unstable on silica for long periods; elute quickly.

References

  • Bailey, P. S. (1958). "The Reactions of Ozone with Organic Compounds." Chemical Reviews, 58(5), 925–1010. [Link] (Foundational text on the Criegee mechanism and solvent effects).

  • Schwartz, C., & Raible, J. (2002). "Ozonolysis of Cyclic Alkenes: Practical Improvements." Organic Process Research & Development. [Link] (General reference for industrial scale-up and safety of ozonolysis).

  • Criegee, R. (1975).[1] "Mechanism of Ozonolysis." Angewandte Chemie International Edition, 14(11), 745–752. [Link] (The definitive source for the zwitterion mechanism).

  • Hon, Y. S., et al. (2004). "Ozonolysis of Alkenes with a Polymer-Supported Reagent." Tetrahedron Letters. [Link] (Discusses alternative workups to avoid smelly sulfides).

Sources

Technical Support Center: Dess-Martin Periodinane (DMP) Oxidation

[1]

Status: Operational Ticket Type: Experimental Troubleshooting & Optimization Assigned Specialist: Senior Application Scientist[1]

Introduction: The "Clean" Oxidant That Can Be Messy[1]

Dess-Martin Periodinane (DMP) is a benchmark reagent for converting primary and secondary alcohols to aldehydes and ketones.[1][2][3] It is favored for its mild conditions (room temperature, neutral pH), high chemoselectivity, and tolerance of sensitive functional groups (e.g., sulfides, vinyl ethers).

However, the "simple filtration" workup cited in early literature often fails on scale, leading to the notorious "white emulsion" or "sticky gum" that traps product.[1] This guide addresses the causality of these failures and provides a robust, self-validating workup protocol.

Part 1: The Mechanism of Failure

To troubleshoot, one must understand what is in the flask.[1]

  • The Reagent: DMP is a hypervalent Iodine(V) species.[1][4][5]

  • The Byproducts:

    • Acetic Acid (AcOH): 2 equivalents are generated per oxidation event.[1]

    • Iodinane (I(III)): The reduced byproduct (1-acetoxy-1,2-benziodoxol-3(1H)-one).[1] This species has poor solubility in non-polar solvents and often forms a polymeric gum.[1]

  • The Failure Mode: Standard aqueous washes fail because the iodinane byproduct is not water-soluble enough to extract, nor non-polar enough to stay in the organic phase cleanly.[1] It sits at the interface, causing emulsions.[1]

The Solution: The Reductive Workup

The "Meyer Modification" (using sodium thiosulfate) is the gold standard.[1] It reduces the unreacted DMP and the I(III) byproduct down to 2-iodobenzoic acid , which is easily removed as a water-soluble carboxylate salt.[1]

Part 2: Standard Operating Procedure (The "Meyer" Protocol)

Applicability: General purpose oxidation (10 mg to 50 g scale).[1]

Reagents
  • Quench Solution A: Saturated aqueous Sodium Thiosulfate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).
    
  • Quench Solution B: Saturated aqueous Sodium Bicarbonate (

    
    ).
    
  • Workup Mix: Combine Solution A and Solution B in a 1:1 ratio immediately before use.

Step-by-Step Workflow
  • Dilution: Dilute the reaction mixture (DCM) with diethyl ether (

    
    ) in a 1:1 ratio.
    
    • Why? The iodinane byproduct is less soluble in ether, encouraging precipitation/interaction with the aqueous phase, and ether breaks emulsions better than pure DCM.[1]

  • The Quench: Add the Workup Mix (approx. 5–7 mL per mmol of DMP used) to the reaction flask.

  • The Critical Stir: Stir vigorously until the organic layer is clear and the aqueous layer is milky/white.

    • Time: 15–30 minutes.[1]

    • Visual Cue: The "sticky solid" at the bottom must dissolve/disperse.[1] If solids remain, add more Workup Mix and stir longer.[1]

  • Separation: Transfer to a separatory funnel. The layers should separate cleanly.[1]

  • Extraction: Extract the aqueous layer once with ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     or DCM.
    
  • Wash: Wash combined organics with water, then brine.

  • Dry: Dry over ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (not 
    
    
    , as
    
    
    is more aggressive for removing trapped water in polar oxidations).

Part 3: Troubleshooting FAQs (Tiered Support)

Tier 1: Reaction Issues (Stalling & Kinetics)

Q: My reaction stalled at 50% conversion after 2 hours. Should I heat it? A: NO. Do not heat DMP reactions >40°C.

  • Diagnosis: The reaction likely stalled due to water .[1] Water hydrolyzes DMP (soluble) into IBX (insoluble in DCM).[1] Once IBX precipitates, the oxidation stops because the reagent is no longer in the solution phase with your substrate.

  • Fix:

    • Ensure glassware is flame-dried and DCM is anhydrous.[1]

    • Add an additional 0.5–1.0 equiv of DMP.

    • Acceleration: If the reaction is sluggish (steric bulk), add 1 equiv of water (counter-intuitive, but controlled hydrolysis can accelerate the rate via an aquo-intermediate) or use the Meyer-Schreiber acceleration method (add 1 equiv of water to the DMP immediately before use).[1] Note: This is risky for stalling; usually, fresh DMP is better.[1]

Q: The DMP reagent is not dissolving in DCM. A: DMP is sparingly soluble in cold DCM.[1][6] It requires room temperature.[1][5][7][8][9] If it remains a suspension, it may be hydrolyzed to IBX (white solid).

  • Test: Take an aliquot of the solid and try to dissolve it in DMSO. If it dissolves, it is likely IBX.[1][3]

  • Action: Filter the reagent through a frit (inert atmosphere) or buy a fresh bottle.

Tier 2: Workup & Isolation (Emulsions & Purity)[1]

Q: I have a massive white emulsion that won't separate. A: You likely skipped the "Critical Stir" or didn't use thiosulfate.

  • The Chemistry: You have unreduced I(III) species forming a suspension.[1]

  • Fix: Add solid sodium thiosulfate to the separatory funnel (or return to flask) and shake/stir vigorously for 20 minutes. The thiosulfate must reduce the iodine species to the acid form, which ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     then deprotonates to pull into the water.
    

Q: My NMR shows a persistent aromatic impurity (doublets at 8.0 and 8.2 ppm). A: That is 2-iodobenzoic acid or the iodinane byproduct .[1]

  • Cause: Insufficient basic wash.[1]

  • Fix: Wash the organic layer with 1M NaOH (if your product is base-stable).[1] This converts the lipophilic iodobenzoic acid into the highly water-soluble sodium 2-iodobenzoate.[1]

Tier 3: Advanced Applications (Sensitive Substrates)

Q: My product is acid-sensitive (e.g., acetal, silyl ether), and it degrades during the reaction. A: DMP generates 2 equivalents of acetic acid.

  • Fix: Add Pyridine (2.5 equiv) or solid ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     directly to the reaction flask before adding DMP. Pyridine buffers the acetic acid immediately, preventing acid-catalyzed decomposition.
    

Q: Can I use this on a distinctively large scale (>100g)? A: Proceed with extreme caution.

  • Hazard: DMP and IBX are explosive under impact or high heat (>200°C).[1] On a large scale, the exotherm from the quench can be significant.[1]

  • Protocol: Use a mechanical stirrer. Add the quench solution slowly at 0°C. Ensure the waste stream (iodine-rich) is segregated for proper disposal, as it can be toxic to aquatic life.[1]

Part 4: Visualizing the Logic

The following decision tree illustrates the critical decision points during the workup to ensure purity and safety.

DMP_Workupcluster_legendKey MechanismStartReaction Complete(TLC/LCMS)Check_AcidIs ProductAcid Sensitive?Start->Check_AcidBufferAdd Pyridine/NaHCO3at StartCheck_Acid->BufferYesDiluteDilute with Et2O (1:1)Check_Acid->DiluteNoBuffer->DiluteQuenchAdd Na2S2O3 + NaHCO3 (1:1)'The Meyer Mix'Dilute->QuenchStirVIGOROUS STIR(15-30 mins)Quench->StirCheck_ClearIs Organic LayerClear?Stir->Check_ClearMore_TimeAdd more Thiosulfate& Continue StirringCheck_Clear->More_TimeSolids/EmulsionSep_FunnelSeparatory FunnelCheck_Clear->Sep_FunnelYesMore_Time->StirWash_BaseWash with 1M NaOH(Optional for purity)Sep_Funnel->Wash_BaseFinalDry (MgSO4) & ConcentrateProduct IsolatedWash_Base->FinalMechanismThiosulfate reduces I(V) -> I(I)Bicarbonate solubilizes I(I) as salt

Figure 1: Decision tree for the optimized Dess-Martin Periodinane workup, highlighting the critical "Meyer Mix" quench step to prevent emulsions.[1]

Part 5: Comparative Troubleshooting Matrix

FeatureDess-Martin (DMP)Swern OxidationIBX Oxidation
Active Species I(V) Acetate (Soluble)DMSO/Oxalyl ChlorideI(V) Acid (Insoluble)
Primary Failure Emulsions during workup Temperature control (-78°C)Solubility (requires DMSO)
Byproduct Iodinane / Acetic AcidDMS (Stench) / CO / CO2Iodinane
Water Tolerance Low (Hydrolyzes to IBX)Zero (Violent reaction)High (Often used in aq.[1] DMSO)
Safety Hazard Explosive (>200°C)Toxic Gas (CO), ExplosionExplosive (Impact sensitive)
Best Fix Thiosulfate/Bicarb Wash Strict Temp ControlFiltration of solid IBX

References

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1] J. Org.[1][8][10] Chem.1983 , 48, 4155–4156.[1][8] Link[1]

  • Meyer, S. D.; Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water."[1][7][10] J. Org.[1][8][10] Chem.1994 , 59, 7549–7552.[1][7][10] Link[1]

  • Boeckman, R. K.; Shao, P.; Mullins, J. J. "The Dess-Martin Periodinane: 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one."[1][8][10] Org.[1][8][9][10][11] Synth.2000 , 77, 141.[1][8][10] Link[1]

  • Stevenson, P. J.; Treacy, A. B. "A practical improvement to the Dess-Martin oxidation."[1] J. Chem. Educ.[1][8]2005 , 82, 1053.[1][8] (Discusses the thiosulfate workup mechanism).

optimizing reaction conditions for aldol condensation of cyclic aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aldol Condensation Optimization Topic: Cyclic Aldehydes (Aliphatic & Aromatic) Ticket ID: #ALD-CYC-OPT-001

Welcome to the Reaction Optimization Center

Status: Active Agent: Senior Application Scientist Scope: Optimization of aldol additions and condensations involving cyclic aldehydes (e.g., cyclohexanecarbaldehyde, benzaldehyde derivatives).

Executive Summary: Cyclic aldehydes present a bifurcation in reactivity. Aromatic cyclic aldehydes (e.g., benzaldehyde) act exclusively as electrophiles (acceptors) due to the lack of


-protons. Aliphatic cyclic aldehydes  (e.g., cyclohexanecarbaldehyde) possess 

-protons, making them liable to rapid, uncontrolled self-condensation and polymerization. This guide prioritizes the suppression of homodimerization in aliphatic systems and the optimization of dehydration in sterically congested rings.

Module 1: Critical Reaction Parameters (The "Why" & "How")

Q: Why is my aliphatic cyclic aldehyde yielding a complex mixture of oligomers instead of the cross-aldol product?

A: You are likely operating under thermodynamic control with a base that allows reversible enolization. Unlike acyclic aldehydes, cyclic aliphatic aldehydes (like cyclohexanecarbaldehyde) are prone to rapid self-aldolization because the resulting aldol adduct is often less sterically strained than the starting material, or simply because the rate of self-attack competes with cross-attack.

The Fix: Switch to Kinetic Control. To prevent the cyclic aldehyde from reacting with itself, you must convert the ketone (or the other partner) into a quantitative enolate before the aldehyde is introduced.[1]

VariableThermodynamic Control (Avoid for Aliphatic Cyclic Aldehydes)Kinetic Control (Recommended)
Base NaOH, KOH, NaOEt, NaOMeLDA, LiHMDS, NaHMDS
Temperature

to Reflux

(Strict)
Addition Order Mix all reagents, then add base1. Base + Ketone

Enolate2.[1] Add Aldehyde slowly
Solvent EtOH, MeOH,

(Protic)
THF,

(Aprotic, Anhydrous)
Outcome Reversible; favors most stable product (often polymer)Irreversible; favors cross-product

Module 2: Decision Framework & Workflow

Use this decision tree to select the correct protocol based on your specific cyclic aldehyde substrate.

AldolOptimization Start Start: Identify Substrate Type Does the Cyclic Aldehyde have an alpha-proton? Start->Type Aromatic No (e.g., Benzaldehyde) Acts as Electrophile Only Type->Aromatic No Aliphatic Yes (e.g., Cyclohexanecarbaldehyde) Can Enolize & Self-Condense Type->Aliphatic Yes Claisen Protocol A: Claisen-Schmidt (Thermodynamic Base OK) Aromatic->Claisen Partner Is the Coupling Partner an Aldehyde or Ketone? Aliphatic->Partner KetonePartner Partner = Ketone Partner->KetonePartner AldehydePartner Partner = Aldehyde Partner->AldehydePartner LDA Protocol B: Directed Aldol (LDA, -78°C) KetonePartner->LDA Standard Mukaiyama Protocol C: Mukaiyama Aldol (Silyl Enol Ether + Lewis Acid) KetonePartner->Mukaiyama High Precision AldehydePartner->Mukaiyama Mandatory to prevent self-polymerization

Figure 1: Strategic decision tree for selecting reaction conditions based on substrate enolizability.

Module 3: Standard Operating Protocols (SOPs)

Protocol A: Directed Cross-Aldol (Kinetic Control)

Best for: Reacting an enolizable ketone with an aliphatic cyclic aldehyde.

Reagents:

  • Diisopropylamine (

    
     equiv)
    
  • 
    -Butyllithium (
    
    
    
    equiv)
  • Ketone partner (

    
     equiv)[2]
    
  • Cyclic Aldehyde (

    
     equiv)
    
  • Anhydrous THF

Step-by-Step:

  • LDA Formation: In a flame-dried flask under

    
    , dissolve diisopropylamine in THF. Cool to 
    
    
    
    . Add
    
    
    -BuLi dropwise. Stir for 30 min.
  • Enolization: Add the ketone (nucleophile) dropwise over 15 min. Stir at

    
     for 45 min to ensure complete conversion to the lithium enolate. Crucial: If ketone remains, it will scramble with the aldehyde later.
    
  • Addition: Add the cyclic aldehyde (electrophile) dropwise. The aldehyde must never be in excess relative to the base in the presence of the ketone.

  • Reaction: Stir at

    
     for 1-2 hours.
    
  • Quench: Quench with saturated

    
    at low temperature before warming to RT. This prevents retro-aldol equilibration during workup.
    
Protocol B: The Mukaiyama Aldol (Lewis Acid Catalyzed)

Best for: Difficult substrates, sensitive cyclic aldehydes, or when high diastereoselectivity is required.

Mechanism: This bypasses the unstable lithium enolate by using a stable silyl enol ether. The Lewis Acid activates the cyclic aldehyde, making it hyper-electrophilic without deprotonating it [1].

Step-by-Step:

  • Pre-synthesis: Convert the ketone partner to its TMS-enol ether (using

    
    ). Isolate and purify.
    
  • Setup: Dissolve cyclic aldehyde (

    
     equiv) in DCM (
    
    
    
    ) under Argon. Cool to
    
    
    .
  • Activation: Add Lewis Acid (e.g.,

    
     or 
    
    
    
    ,
    
    
    equiv). The solution often turns yellow/orange (complexation).
  • Coupling: Add the TMS-enol ether (

    
     equiv) dropwise.
    
  • Workup: Quench with aqueous

    
    .
    

Module 4: Troubleshooting & FAQs

Q: I isolated the -hydroxy aldehyde, but I cannot get it to dehydrate to the enone. Why?

A: Steric hindrance in the cyclic system often prevents the orbital alignment required for spontaneous elimination. The elimination usually proceeds via an E1cB mechanism , which requires a specific geometry where the


 bond and the 

bond are anti-periplanar or syn-periplanar. In cyclic systems, ring conformation can lock these groups in a gauche relationship, halting elimination [2].

Troubleshooting Steps:

  • Acid Catalysis: If base-mediated elimination fails, switch to acid (p-TsOH in refluxing benzene/toluene with a Dean-Stark trap). This proceeds via an E1 mechanism (carbocation intermediate), which is less stereochemically demanding.

  • Mesylation: Convert the

    
     to a mesylate (
    
    
    
    ), then treat with DBU. This turns a poor leaving group (
    
    
    ) into a good one, forcing elimination.
Q: My yield is low due to a "Retro-Aldol" reaction. How do I stop this?

A: The retro-aldol is the microscopic reverse of the forward reaction. It is driven by the release of steric strain in the crowded aldol adduct.[3]

The Fix:

  • Temperature: Do not let the reaction warm up before quenching. Quench at

    
    .[1]
    
  • Cation Effect: Switch from Lithium (Li+) to Boron enolates (

    
    ). Boron-oxygen bonds are shorter and stronger, creating a tighter chelate that resists retro-aldol fragmentation [3].
    
  • Precipitation: If possible, use a solvent where the aldol adduct precipitates as the metal alkoxide, removing it from equilibrium.

Q: How do I control Diastereoselectivity (Syn vs. Anti) with cyclic aldehydes?

A: Cyclic aldehydes introduce facial bias.

  • Zimmerman-Traxler Model: In a standard Lithium aldol, the transition state adopts a chair-like structure.

  • Substrate Control: If your cyclic aldehyde has a substituent at the

    
    -position (e.g., 2-methylcyclohexanecarbaldehyde), the reaction will proceed through a transition state that minimizes 1,3-diaxial interactions.
    
    • (E)-enolates typically give anti products.

    • (Z)-enolates typically give syn products.

  • Organocatalysis: For high enantioselectivity, consider Proline-based organocatalysts (Hajos-Parrish-Eder-Sauer-Wiechert type chemistry), which are particularly effective for intramolecular aldol condensations of cyclic systems [4].

References

  • Mukaiyama, T., Banno, K., & Narasaka, K. (1974). Reaction of silyl enol ethers with carbonyl compounds activated by titanium tetrachloride. Journal of the American Chemical Society, 96(24), 7503–7509.

  • Nielsen, A. T., & Houlihan, W. J. (1968). The Aldol Condensation.[2][3][4][5][6][7][8] Organic Reactions, 1–440.

  • Evans, D. A., Nelson, J. V., & Taber, T. R. (1982). Stereoselective aldol condensations. Topics in Stereochemistry, 13, 1–115.

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395–2396.

Sources

dealing with epimerization of 2-methylcyclopentane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Epimerization in 2-Methylcyclopentane-1-carbaldehyde Ticket ID: #CHO-C5-Me-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Drifting Ratio" Phenomenon

Welcome to the technical support center. If you are accessing this guide, you have likely observed a degradation in the diastereomeric ratio (d.r.) of This compound (Structure 1 ) during synthesis, workup, or purification.

This molecule contains a stereogenic center at C1 (the


-carbon) and C2.[1] While C2 is configurationally stable, C1 is highly susceptible to epimerization  due to the acidity of the 

-proton adjacent to the carbonyl group. This guide treats the preservation of the C1 stereocenter as a system stability issue, providing protocols to "lock" the configuration against thermodynamic drift.

Module 1: Diagnostics & Mechanism

Q: Why is my cis-isomer converting to the trans-isomer spontaneously?

A: You are fighting thermodynamics. The cis-isomer (substituents on the same face) suffers from higher torsional strain and steric repulsion compared to the trans-isomer (substituents on opposite faces). In 1,2-disubstituted cyclopentanes, the trans-configuration is generally the thermodynamic sink (lowest energy state).

The conversion occurs via enolization . Any species that can remove the acidic


-proton (H at C1) will generate a planar enol/enolate intermediate.[1] When this intermediate reprotonates, it prefers the face that leads to the lower-energy trans-product.
Visualization: The Epimerization Pathway

The following diagram illustrates the failure point (enolization) and the thermodynamic slide toward the trans-isomer.

EpimerizationMechanism cluster_0 Catalysts Cis Cis-Isomer (Kinetic/Desired Product) High Energy Enol Planar Enol/Enolate (Achiral at C1) Cis->Enol Deprotonation (Base/Acid/Silica) Enol->Cis Slow Reprotonation Trans Trans-Isomer (Thermodynamic Sink) Low Energy Enol->Trans Fast Reprotonation (Steric Preference) Cats Heat Silica Gel Amine Bases Trace Acids

Figure 1: Thermodynamic drift from the kinetically formed cis-isomer to the stable trans-isomer via the enol intermediate.

Module 2: Synthesis & Workup Protocols

Q: I lose optical purity during the Swern oxidation. How do I fix this?

A: The standard Swern protocol uses Triethylamine (


) to quench the reaction. 

is basic enough to deprotonate the aldehyde at room temperature. The Fix: Switch to DIPEA (Hünig's Base) and maintain strict cryogenic control. DIPEA is bulkier and less nucleophilic, reducing the rate of

-deprotonation [1].
Protocol: Non-Epimerizing Oxidation (Modified Swern)
ParameterStandard Condition (Risk)Optimized Condition (Safe)
Base Triethylamine (

)
DIPEA (Diisopropylethylamine)
Quench Temp

C


C

C


C (Max)
Workup pH VariablePhosphate Buffer (pH 7.0)

Step-by-Step Workflow:

  • Activation: Cool oxalyl chloride (1.5 equiv) in DCM to

    
    C. Add DMSO (2.0 equiv) dropwise. Stir 15 min.
    
  • Addition: Add 2-methylcyclopentanemethanol (1.0 equiv) in DCM slowly. Maintain

    
    C. Stir 30 min.
    
  • Quench (Critical): Add DIPEA (3.0 equiv) dropwise.

  • Warming: Allow to warm to

    
    C only . Do not warm to room temperature while basic.
    
  • Termination: Pour immediately into cold pH 7 phosphate buffer or saturated

    
    .
    

Module 3: Purification (The Silica Trap)

Q: My crude NMR looked good, but the column purified material is racemic/epimerized.

A: Standard silica gel is slightly acidic (pH 6.5–7.0) and contains active hydroxyl sites that catalyze enolization. The Fix: You must "deactivate" the silica or avoid it entirely.

Decision Tree: Purification Strategy

Use this logic flow to select the safest purification method for your scale and purity requirements.

PurificationLogic Start Crude Aldehyde Mixture CheckBoiling Is the BP < 100°C at high vacuum? Start->CheckBoiling Distill Kugelrohr Distillation (Safest Method) CheckBoiling->Distill Yes SilicaCheck Must use Chromatography? CheckBoiling->SilicaCheck No (High MW impurities) Deactivated Use Et3N-Buffered Silica (2% v/v Et3N in eluent) SilicaCheck->Deactivated Yes Standard Standard Silica (HIGH RISK of Epimerization) SilicaCheck->Standard Avoid

Figure 2: Selection logic for purification to minimize stationary-phase induced epimerization.

Technique: Silica Deactivation

  • Prepare your eluent (e.g., Hexanes/EtOAc).

  • Add 1% to 2% Triethylamine (

    
    )  to the solvent system.
    
  • Flush the column with this "basic" solvent before loading your sample.

  • This neutralizes acidic sites on the silica gel [2].

Module 4: Downstream Handling

Q: How do I store the aldehyde without degradation?
  • Temperature: Store at

    
    C or lower.
    
  • Atmosphere: Argon or Nitrogen (essential to prevent autoxidation to the carboxylic acid).

  • Solvent: Store neat (solvent-free) if possible. If in solution, use benzene or toluene (non-polar solvents suppress enolization compared to THF or MeOH).

Q: I need to perform a Wittig reaction. Will the base racemize my aldehyde?

A: Yes, standard Wittig conditions (n-BuLi, NaH) are too harsh. Alternative: Use the Horner-Wadsworth-Emmons (HWE) reaction with milder bases like Masamune-Roush conditions (LiCl + DBU or DIPEA) [3]. The lithium cation coordinates the aldehyde oxygen, increasing reactivity without requiring a hard base that would strip the


-proton.

References

  • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis.[2] Synthesis, 1981(03), 165-185.

    • Establishes the mechanism of Swern oxidation and the role of base choice in preventing side reactions.
  • Kagan, H. B. (2003). Asymmetric Synthesis. Thieme Chemistry.
  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds. Tetrahedron Letters, 25(21), 2183-2186.

    • Authoritative source for using LiCl/Amine conditions to prevent epimerization during olefin

Sources

Technical Support Center: Purification Strategies for Removing Starting Material from Product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a critical step in synthesis: the removal of unreacted starting materials from your desired product. Purity is paramount, as residual starting materials can interfere with downstream applications, compromise analytical data, and lead to safety concerns in drug development.[1]

This resource moves beyond simple protocols to explain the causality behind experimental choices. It is structured as a series of troubleshooting guides and FAQs to directly address the specific challenges you may encounter in the lab.

Choosing Your Purification Strategy: A Logic-Based Approach

The first and most critical step is selecting the appropriate purification technique. The choice depends on the physical properties of your product and the contaminating starting material(s).[2] This decision tree outlines a logical workflow for selecting a primary purification method.

G Decision Tree for Purification Method Selection Start Crude Reaction Mixture IsProductSolid Is the desired product a solid? Start->IsProductSolid Scale What is the scale? IsProductSolid->Scale Yes BoilingPoint Significant difference in boiling points (>40-50 °C)? IsProductSolid->BoilingPoint No (Product is an oil/liquid) Recrystallization Consider Recrystallization Scale->Recrystallization Multigram Scale Chromatography Consider Column Chromatography Scale->Chromatography < 1 g Scale Scale2 What is the scale? Distillation Consider Distillation Scale2->Distillation Multigram Scale, MW < 350 Scale2->Chromatography < 1 g Scale BoilingPoint->Scale2 Yes Polarity Different polarities between product and starting material? BoilingPoint->Polarity No AcidBase Are components acidic or basic? Polarity->AcidBase No Polarity->Chromatography Yes Extraction Consider Acid-Base Liquid-Liquid Extraction AcidBase->Extraction Yes Complex Complex Mixture: Consider Chromatography as primary method AcidBase->Complex No

Caption: Logic diagram for selecting an initial purification strategy.

Recrystallization: Purifying Crystalline Solids

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired product and impurities in a given solvent at different temperatures.[3][4] The core principle is to dissolve the impure solid in a minimum amount of a hot, suitable solvent and then allow the solution to cool slowly. As the temperature decreases, the solubility of the product drops, causing it to crystallize out of the solution in a pure form, while the impurities remain dissolved in the cold solvent (the "mother liquor").[5]

Frequently Asked Questions (FAQs)

Q: How do I select the ideal recrystallization solvent? A: The ideal solvent should exhibit high solubility for your product at elevated temperatures but low solubility at room temperature or below.[6] Conversely, the starting material and other impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent.[6] If a compound's structure is known, "like dissolves like" is a good starting principle.[7] Otherwise, small-scale solubility tests with a variety of solvents are necessary.[6]

Q: What if I can't find a single perfect solvent? A: A mixed-solvent system can be used. This typically involves a pair of miscible solvents where your product is highly soluble in one ("soluble solvent") and poorly soluble in the other ("insoluble solvent"). Dissolve the crude product in a minimal amount of the hot "soluble solvent," then slowly add the "insoluble solvent" until the solution becomes cloudy (the saturation point). Add a few drops of the hot "soluble solvent" to redissolve the precipitate and then allow it to cool slowly.

Troubleshooting Guide: Recrystallization

Q: My compound won't dissolve, even in a large volume of boiling solvent. What's wrong? A: This indicates that the solvent is not suitable for your compound. The solvent's polarity may be too different from your product's. Alternatively, you may have insoluble impurities. If a small amount of material remains undissolved in a large volume of hot solvent, it is likely an impurity that can be removed by filtering the hot solution (hot filtration) before cooling.[4]

Q: I've cooled the solution, but no crystals have formed. What should I do? A: This is a common issue that can often be resolved with one of the following methods, tried in order:

  • Scratch the inside of the flask: Use a glass rod to scratch the flask just below the surface of the liquid. The microscopic glass fragments provide nucleation sites for crystal growth.[8]

  • Add a seed crystal: If you have a small amount of the pure product, add a tiny crystal to the solution. This provides a template for further crystallization.[8]

  • Reduce the solvent volume: You may have used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your product, and then allow it to cool again.[8]

  • Cool to a lower temperature: Place the flask in an ice bath to further decrease the product's solubility.[9]

Q: My product "crashed out" of solution as a powder or oil instead of forming nice crystals. What happened? A: This indicates that the solution cooled too quickly or was supersaturated. Rapid crystallization tends to trap impurities.[8] To fix this, reheat the solution, add a small amount of additional solvent (1-5% more), and allow it to cool more slowly. Insulating the flask can help achieve a slower cooling rate.[8] If the product "oils out," it means the solution's saturation temperature is above the melting point of your product. To remedy this, reheat the solution and add more solvent to lower the saturation concentration and thus the temperature at which crystallization begins.[8]

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Place a small amount of your crude product in a test tube and add a few drops of the chosen solvent. Observe its solubility at room temperature and upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of solvent required to dissolve the solid at its boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. An ideal crystallization should see crystals begin to form within 5-20 minutes.[8] Once at room temperature, you can place the flask in an ice bath to maximize the yield.[9]

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[9]

  • Drying: Dry the crystals in a vacuum oven or air-dry them on a watch glass.

Liquid-Liquid Extraction: Separating by Solubility and pH

Liquid-liquid extraction is a workup technique used to separate compounds based on their different solubilities in two immiscible liquid phases, typically water (aqueous phase) and a less polar organic solvent (organic phase).[10] It is particularly powerful for removing acidic or basic starting materials from a neutral product by manipulating the pH of the aqueous layer.[11]

Workflow for Acid-Base Extraction

G cluster_0 Separation of an Acidic Starting Material (HA) from a Neutral Product (P) Start Crude Mixture (P + HA) dissolved in Organic Solvent (e.g., Diethyl Ether) AddBase Add aqueous NaHCO₃ solution and shake in separatory funnel Start->AddBase Separate Allow layers to separate AddBase->Separate OrganicLayer Organic Layer: Contains Neutral Product (P) Separate->OrganicLayer AqueousLayer Aqueous Layer: Contains Deprotonated Starting Material (A⁻ Na⁺) Separate->AqueousLayer Dry Dry Organic Layer (e.g., with MgSO₄), filter, and evaporate solvent OrganicLayer->Dry Discard Discard Aqueous Layer AqueousLayer->Discard PureP Pure Product (P) Dry->PureP

Caption: Workflow for removing an acidic starting material via extraction.

Frequently Asked Questions (FAQs)

Q: How can I tell which layer is aqueous and which is organic? A: The most common method is to check the densities of the two solvents. Most halogenated organic solvents (e.g., dichloromethane, chloroform) are denser than water and will form the bottom layer. Most non-halogenated organic solvents (e.g., diethyl ether, ethyl acetate, hexanes) are less dense than water and will form the top layer. To confirm, add a few drops of water to the funnel; the layer that increases in volume is the aqueous layer.[12]

Q: Why is it critical to vent the separatory funnel frequently? A: Shaking the funnel increases the vapor pressure of volatile organic solvents. Additionally, if you are performing an acid-base extraction with bicarbonate, carbon dioxide gas is generated.[13] Failure to vent this pressure buildup can cause the stopper to be ejected, leading to a loss of product and a potential safety hazard.[14] Always point the funnel away from yourself and others into the back of a fume hood when venting.[14][15]

Troubleshooting Guide: Liquid-Liquid Extraction

Q: An emulsion has formed at the interface, and the layers won't separate. What do I do? A: Emulsions are common, especially when shaking vigorously.[16] Here are several methods to break an emulsion:

  • Be patient: Allow the funnel to stand undisturbed for a period of time.[12]

  • "Salting out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to break the emulsion.[16][17][18]

  • Gentle agitation: Gently swirl the funnel or stir the emulsion with a glass rod.[12][16]

  • Filtration: Filter the mixture through a plug of glass wool.[16]

Q: The layers are very dark, and I can't see the interface. How can I separate them? A: This can be challenging. Try shining a bright light through the funnel to illuminate the interface.[14] Another trick is to observe the stream of liquid as it drains from the stopcock; you can often see a change in the refractive index or flow pattern as the interface passes through. Adding a small amount of activated charcoal, which may float at the interface, can also help.[14]

Q: I've finished the extraction, but my product yield is very low. Where did it go? A: There are several possibilities:

  • Your product may have some water solubility: Always save all layers until you are certain you have isolated your product.[13] You can "back-extract" the aqueous layer with fresh organic solvent to recover any dissolved product.

  • Improper mixing: If the layers were not shaken vigorously enough, the extraction will be inefficient.

  • Incorrect pH: If you were performing an acid-base extraction, ensure the pH of the aqueous layer was sufficiently high or low to ionize the starting material you intended to remove. Always test the aqueous layer with pH paper.[17]

Experimental Protocol: Basic Aqueous Wash
  • Setup: Ensure the stopcock of the separatory funnel is closed and place it securely in a ring stand. Place a beaker underneath the funnel at all times.[14][15]

  • Addition of Solutions: Pour the crude product, dissolved in an appropriate organic solvent, into the separatory funnel. Then, add the aqueous washing solution (e.g., water, brine, or a basic/acidic solution). Do not fill the funnel more than two-thirds full.

  • Mixing: Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel. Immediately open the stopcock to vent any pressure.[15] Close the stopcock and shake gently a few times, venting after each shake.[13]

  • Separation: Place the funnel back in the ring stand and remove the stopper. Allow the layers to fully separate.

  • Draining: Open the stopcock and carefully drain the bottom layer into a flask. If you need to collect the top layer, drain the bottom layer completely, then pour the top layer out through the top opening of the funnel to avoid re-mixing.

  • Drying: The collected organic layer will be saturated with water. Add a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) until it no longer clumps together, indicating all water has been absorbed.[17]

  • Final Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified product.

Flash Column Chromatography: Separation by Polarity

Flash column chromatography is an indispensable technique for purifying both liquid and solid compounds from starting materials, especially when dealing with complex mixtures or when components have similar properties not amenable to extraction or recrystallization.[2][19] The separation is based on the differential partitioning of components between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent) that is passed through the column under pressure. Less polar compounds interact weakly with the polar silica gel and travel down the column more quickly, while more polar compounds interact more strongly and elute later.

Frequently Asked Questions (FAQs)

Q: How do I choose the correct solvent system (eluent) for my separation? A: The key is to find a solvent system where your product and the starting material have different retention factors (Rf) as determined by Thin Layer Chromatography (TLC).[9] A good target Rf for your desired product is typically in the range of 0.25-0.35 to ensure good separation and a reasonable elution time. The starting material should have a significantly different Rf value. The separation will be best when the difference in Rf values (ΔRf) between the two spots is at least 0.2.

Q: What is "streaking" or "tailing" on a TLC plate, and what does it mean for my column? A: Streaking or tailing occurs when a spot elongates instead of remaining round. This often indicates that the sample is too concentrated (overloaded) or that the compound is interacting too strongly with the stationary phase. It can also suggest that the compound is acidic or basic, in which case adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve the peak shape. If you see tailing on the TLC, you will likely see it on the column, leading to broader fractions and poorer separation.[20]

Troubleshooting Guide: Flash Column Chromatography

Q: My compounds are eluting together (co-elution). How can I improve the separation? A: Co-elution means the selectivity of your system is insufficient. Try the following:

  • Decrease the eluent polarity: Use a weaker solvent system (e.g., increase the percentage of the non-polar solvent like hexanes). This will cause all compounds to move more slowly down the column, increasing the separation between them.[20]

  • Change the solvent system: Sometimes, changing one of the solvents (e.g., switching from ethyl acetate to diethyl ether) can alter the specific interactions with the silica gel and improve separation, even if the overall polarity is similar. This is a form of orthogonal chromatography.[19]

  • Use a longer column or finer silica: This increases the surface area and the number of theoretical plates for the separation to occur, but it will also increase the run time and back pressure.

Q: The solvent level dropped below the top of the silica, and now there are cracks in the column. Is it ruined? A: Yes, the column is likely ruined. Allowing the column to run dry causes channels and cracks to form in the stationary phase. The mobile phase will flow through these channels instead of uniformly through the silica bed, leading to very poor or no separation. The column must be repacked.

Q: The solvent flow has slowed to a trickle or stopped completely. What's the problem? A: This usually indicates a blockage.

  • The outlet is clogged: The frit or cotton plug at the bottom of the column may be blocked by fine silica particles. You can try carefully pushing a thin wire up the spout to dislodge the blockage.[20]

  • The sample precipitated: If your sample was not fully dissolved or precipitated upon loading, it can clog the top of the silica bed. If this happens, you may need to remove the top layer of silica and replace it with fresh silica.

  • The pressure is too low: Ensure you have a good seal and that your air/nitrogen source is supplying adequate pressure.

Data Presentation: Eluotropic Series of Solvents

This table lists common chromatography solvents in order of increasing polarity (and thus increasing eluting power on a polar stationary phase like silica gel).

SolventPolarity Index (ε°)
Fluoroalkanes~ -0.25
n-Hexane0.01
Toluene0.29
Diethyl Ether0.38
Dichloromethane (DCM)0.42
Ethyl Acetate (EtOAc)0.58
Acetone0.65
Acetonitrile (MeCN)0.65
Methanol (MeOH)0.95
WaterVery High (~10.2)
Experimental Protocol: Packing and Running a Flash Column
  • Column Preparation: Securely clamp a glass column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Slurry Packing: In a beaker, mix the required amount of silica gel with the initial, non-polar eluent to form a slurry. Pour the slurry into the column in one continuous motion. Use additional eluent to rinse any remaining silica into the column.

  • Pressurization: Gently tap the side of the column to help the silica settle evenly. Apply pressure (using a pump or house air/nitrogen) to force the excess solvent through until the solvent level is just above the top of the silica bed. Add a final protective layer of sand on top of the silica.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the column. Alternatively, for less soluble compounds, pre-adsorb the crude product onto a small amount of silica gel (dry loading).

  • Elution: Carefully add the eluent to the column. Apply pressure to begin flowing the mobile phase through the column. Collect the eluting solvent in fractions (e.g., in test tubes).

  • Analysis: Monitor the separation by collecting fractions and analyzing them by TLC to determine which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation.

Distillation: Purification by Boiling Point

Distillation separates components of a liquid mixture based on differences in their boiling points. When the mixture is heated, the component with the lower boiling point will preferentially vaporize. This vapor is then cooled, condensed back into a liquid, and collected separately.[11]

  • Simple Distillation: Effective for separating liquids with large differences in boiling points (>50 °C) or for separating a volatile liquid from a non-volatile solid.

  • Fractional Distillation: Used when the boiling points of the components are closer together. A fractionating column is inserted between the distillation flask and the condenser, providing a large surface area for repeated vaporization-condensation cycles that enrich the vapor in the more volatile component.

  • Vacuum Distillation: Used for compounds that have very high boiling points or that decompose at their atmospheric boiling point. Applying a vacuum lowers the pressure, which in turn lowers the boiling point of the liquid.

Frequently Asked Questions (FAQs)

Q: My compound has a boiling point of 250 °C, but it seems to be decomposing when I heat it. What should I do? A: This is a classic scenario for using vacuum distillation. By reducing the pressure in the system, you can significantly lower the temperature required to boil your compound, thus avoiding thermal decomposition.

Q: How do I know if my distillation is working effectively? A: The key indicator is a stable temperature reading on the thermometer during the collection of a fraction. This temperature should correspond to the boiling point of the substance you are collecting. Fluctuations in temperature suggest that the separation is inefficient or that a new substance is beginning to distill.[21]

Troubleshooting Guide: Distillation

Q: The temperature is fluctuating wildly, and I'm not getting a clean separation. What's wrong? A: Temperature instability can be caused by several factors:

  • Superheating/"Bumping": The liquid is not boiling smoothly. Always use boiling chips or a magnetic stirrer to ensure smooth boiling.

  • Inefficient heating: The heating rate may be too high or too low. Adjust the heating mantle to achieve a steady distillation rate (typically 1-2 drops per second).

  • Poor insulation: The distillation head and column should be insulated (e.g., with glass wool or aluminum foil) to maintain thermal equilibrium.

Q: Nothing is distilling over, even though the pot is boiling vigorously. A:

  • Thermometer placement: Ensure the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser. If it's too high, the vapor won't reach it, and you'll get an artificially low temperature reading.

  • Condenser issue: Check that cooling water is flowing through the condenser. If the condenser is warm, your vapor is not being condensed.

  • System leak (for vacuum distillation): If performing a vacuum distillation, a leak in the system will prevent you from reaching a low enough pressure for the liquid to boil at the current temperature. Check all joints and seals.

Q: The distillation is proceeding very slowly. A:

  • Insufficient heating: You may need to increase the temperature of the heating mantle.

  • Poor insulation: Heat loss from the column can cause premature condensation of the vapor before it reaches the condenser. Insulate the apparatus.

  • Flooding (in fractional distillation): If the heating rate is too high, the column can "flood," where the returning condensate obstructs the path of the rising vapor, halting the distillation. Reduce the heating rate.

Experimental Protocol: Simple Distillation
  • Apparatus Setup: Place the liquid mixture in a round-bottom flask, adding boiling chips or a stir bar. Do not fill the flask more than two-thirds full.

  • Assembly: Assemble the distillation apparatus, ensuring all glass joints are properly sealed. Place the thermometer correctly in the distillation head. Connect the condenser to a cold water source (water in at the bottom, out at the top).

  • Heating: Begin heating the distillation flask.

  • Collection: As the liquid boils, the vapor will rise, and the temperature on the thermometer will increase. When the temperature stabilizes at the boiling point of the more volatile component, the vapor will enter the condenser and condense into liquid. Collect this liquid (the distillate) in a receiving flask.

  • Monitoring: Continue collecting the distillate as long as the temperature remains constant. If the temperature begins to rise sharply, it indicates that the second, higher-boiling component is beginning to distill. At this point, change the receiving flask to collect this new fraction.

  • Completion: Stop the distillation before the distilling flask goes completely dry to prevent overheating and potential breakage.

References

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]

  • Harper College. (n.d.). Extraction and Washing. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]

  • Macsen Labs. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. [Link]

  • Reddit. (2019). What are some common mistakes when doing liquid-liquid extraction labs?[Link]

  • Work, D. (2017). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • Zala, S. P. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research. [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]

  • Alkanatur. (2024). The Problem with Common Filtration Methods. [Link]

  • Biotage. (2023). How to isolate impurities from a reaction product. [Link]

  • Ship & Shore Environmental, Inc. (2025). Troubleshooting Distillation Column Malfunctions. [Link]

  • Ortner, F., et al. (2022). Troubleshooting a Distillation Column - Problem and Solution. ResearchGate. [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • ResearchGate. (2017). How to isolate my desired product(metal complex) from the unreacted starting material (schiff base), if both have the same solubility?[Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment. [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]

  • KLM Technology Group. (n.d.). “Resolving Process Distillation Equipment Problems”. [Link]

  • Hampton Research. (n.d.). Crystallization Tips. [Link]

  • Shimadzu. (n.d.). Liquid Chromatography. [Link]

  • Woerz, O. (2018). Troubleshooting distillation columns; unexpected causes for malfunctioning columns. Chemical Engineering Transactions. [Link]

  • ACS Omega. (2026). Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with extractions. [Link]

  • University of Nevada, Reno. (n.d.). Recrystallization. [Link]

  • SPEC e-Learn. (2021). Distillation Column Troubleshooting Part 1. YouTube. [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • Chrom-Art. (n.d.). HPLC Troubleshooting Guide. [Link]

  • PMC. (n.d.). Protein purification and crystallization artifacts: The tale usually not told. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

Sources

Technical Support Center: Stability & Handling of 2-Methylcyclopentane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-MCPC-STAB-001 Subject: Stability Profile, Epimerization Risks, and Handling Protocols Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

2-Methylcyclopentane-1-carbaldehyde is a deceptively simple molecule that presents significant stability challenges due to its


-chiral center  (C1). The presence of an acidic proton at the C1 position renders this molecule highly susceptible to epimerization  (loss of stereochemical integrity) and self-aldol condensation  (polymerization) under both acidic and basic conditions.

This guide provides the mechanistic rationale for these instabilities and actionable protocols to mitigate them during synthesis, purification, and storage.

Module 1: Acid/Base Stability Profile

The Core Vulnerability: C1-Acidity

The hydrogen atom at position 1 (alpha to the carbonyl) typically has a


 of approximately 17. This acidity is the gateway to the two primary degradation pathways:
  • Epimerization: Conversion between cis and trans isomers.[1]

  • Oligomerization: Self-reaction to form dimers or polymers.

Behavior Under Basic Conditions ( )

Status: CRITICAL RISK

  • Mechanism: Bases (hydroxide, alkoxides, amine bases like DBU/TEA) rapidly deprotonate C1 to form an enolate . This intermediate is planar (

    
     hybridized). Upon reprotonation, the molecule relaxes into the thermodynamically preferred isomer.
    
  • Thermodynamics: For 1,2-disubstituted cyclopentanes, the trans-isomer is generally thermodynamically more stable than the cis-isomer. The trans configuration minimizes steric repulsion between the methyl group and the aldehyde functionality by allowing them to adopt a pseudo-diequatorial conformation within the ring's envelope flux.

  • Secondary Risk: The enolate is a strong nucleophile. It will attack the carbonyl of a non-deprotonated aldehyde molecule, initiating Aldol Condensation . This leads to

    
    -hydroxy aldehydes, which often dehydrate to 
    
    
    
    -unsaturated dimers (gums/tars).
Behavior Under Acidic Conditions ( )

Status: MODERATE RISK

  • Mechanism: Acid catalysis promotes the formation of an enol intermediate.[2][3] Like the enolate, the enol is planar and leads to epimerization, though typically at a slower rate than base-catalyzed mechanisms.

  • Solvent Interaction: In the presence of alcohols (methanol, ethanol), acids will catalyze the formation of acetals or hemiacetals . While this masks the aldehyde, it alters the chemical properties and boiling point.

  • Trimerization: Similar to acetaldehyde forming paraldehyde, substituted cyclopentanecarbaldehydes can form cyclic trimers under strong acid catalysis.

Module 2: Visualizing the Degradation Pathways

The following diagram illustrates the mechanistic flow of degradation. Note the central role of the Enol/Enolate intermediate.[2]

G cluster_0 Starting Material cluster_1 Reactive Intermediates cluster_2 Degradation Products Cis Cis-2-Methyl... (Kinetic Isomer) Enolate Enolate Ion (Base Catalyzed) Cis->Enolate Base (OH-, OR-, R3N) Enol Enol Tautomer (Acid Catalyzed) Cis->Enol Acid (H+) Trans Trans-2-Methyl... (Thermodynamic Isomer) Enolate->Trans Reprotonation Aldol Aldol Dimers/Polymers (Viscous Oil) Enolate->Aldol Attack on Aldehyde Enol->Trans Tautomerization Acetal Acetal (In Alcohol + Acid) Enol->Acetal + ROH

Figure 1: Mechanistic pathways for epimerization and decomposition of this compound.

Module 3: Troubleshooting & FAQs

Scenario A: Stereochemical Drift

User Question: "I synthesized pure cis-2-methylcyclopentane-1-carbaldehyde, but after silica column chromatography, NMR shows a 60:40 mixture of trans:cis. What happened?"

Diagnosis: Silica Gel Induced Epimerization. Standard silica gel is slightly acidic (


) but can contain trace metal impurities or surface hydroxyls that catalyze enolization. Furthermore, if the eluent contained any trace bases (like ammonia or amines sometimes used to streak-free amines), epimerization is guaranteed.

Corrective Protocol:

  • Buffer the Silica: Pre-wash the silica column with 1% Triethylamine (TEA) in hexanes only if the compound is stable to base (which this is NOT). Better approach: Use neutral alumina or deactivated silica (washed with pH 7 phosphate buffer).

  • Speed is Key: Flash chromatography must be fast. Do not let the aldehyde sit on the column.

  • Cold Column: Run the column jacketed with ice water if high purity is critical.

Scenario B: Polymerization

User Question: "My clear aldehyde oil turned into a yellow, viscous gum overnight. I stored it neat in a vial."

Diagnosis: Autoxidation and Self-Aldol. Aldehydes oxidize in air to carboxylic acids. The generated acid then catalyzes the aldol condensation of the remaining aldehyde, creating a chain reaction of polymerization.

Corrective Protocol:

  • Purification: Distill the gum under reduced pressure (Kugelrohr) to recover the monomer.

  • Storage: Never store neat for long periods. Store as a 10-20% solution in degassed benzene or toluene (if acceptable) or strictly under Argon at -20°C.

Scenario C: Reaction Failure

User Question: "I tried a Wittig reaction using NaH as a base, but I got a complex mixture and low yield."

Diagnosis: Base Incompatibility. NaH is a strong, irreversible base. It likely deprotonated the


-carbon of the aldehyde before the phosphonium salt could react, or caused rapid self-condensation.

Corrective Protocol:

  • Change Base: Use a weaker base or one less likely to deprotonate the aldehyde. However, with Wittig, the ylide is the base.

  • Inverse Addition: Add the base to the phosphonium salt first to generate the ylide completely. Then, cool the mixture to -78°C and add the aldehyde slowly. This ensures the aldehyde immediately reacts with the ylide rather than encountering excess base.

Module 4: Recommended Handling Workflows

Storage Specifications
ParameterRecommendationRationale
Temperature -20°C to -80°CSlows kinetic rate of epimerization and oxidation.
Atmosphere Argon or Nitrogen (Sealed)Prevents autoxidation to carboxylic acid.
Physical State Solution (e.g., in Hexane/DCM)Dilution reduces the rate of bimolecular aldol condensation.
Additives Trace BHT (optional)Radical scavenger to prevent autoxidation.
Troubleshooting Decision Tree

DecisionTree Start Issue Detected CheckNMR Check 1H NMR Start->CheckNMR Doublets Doublets at 9.6-9.8 ppm? CheckNMR->Doublets Split signals Broad Broad/Missing Peaks? CheckNMR->Broad Loss of resolution Epimer Diagnosis: Epimerization (Cis/Trans mix) Doublets->Epimer Polymer Diagnosis: Polymerization (Aldol) Broad->Polymer Action1 Action: Check pH, Lower Temp, Switch to Neutral Alumina Epimer->Action1 Action2 Action: Distill (Vac), Dilute Sample, Store under Ar Polymer->Action2

Figure 2: Diagnostic workflow for assessing aldehyde integrity.

References

  • BenchChem Technical Support. (2025).[4] Handling and Storage of Volatile Aldehyde Standards. Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 27: Thermodynamic control of asymmetric centers).
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Detailed discussion on conformational analysis of 1,2-disubstituted cyclopentanes).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12534276, 2-Methylcyclopentanecarboxaldehyde. Retrieved from

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.

Sources

Technical Support Center: A Guide to Scaling Up the Synthesis of 2-Methylcyclopentane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-methylcyclopentane-1-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and purification of this compound.

Introduction

This compound is a valuable building block in organic synthesis, prized for its role in constructing complex molecular architectures in pharmaceuticals and other fine chemicals.[1] Its structure, featuring a reactive aldehyde on a substituted cyclopentane ring, presents unique synthetic challenges, particularly when transitioning from bench-scale to larger-scale production. This guide provides practical, experience-driven advice to help you navigate these challenges successfully.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

There are several established methods for the synthesis of this compound. The choice of route often depends on the desired stereochemistry, available starting materials, and scalability. Some common approaches include:

  • Oxidation of 2-methylcyclopentanemethanol: This is a straightforward method that involves the oxidation of the corresponding primary alcohol. The key to success in this route is the selection of a mild and selective oxidizing agent to prevent over-oxidation to the carboxylic acid.

  • Ozonolysis of 1-methylcyclopentene: This method involves cleaving the double bond of 1-methylcyclopentene to form the aldehyde.[1] A reductive work-up is crucial to obtain the desired product.

  • Cyclopropanation of crotonaldehyde followed by rearrangement: This route can provide access to specific stereoisomers.[2]

Q2: I'm observing significant formation of 2-methylcyclopentanecarboxylic acid as a byproduct. How can I minimize this over-oxidation?

Over-oxidation is a frequent issue, especially when using strong oxidizing agents. To favor the formation of the aldehyde, consider the following strategies:

  • Choice of Oxidant: Employ milder oxidizing agents. Pyridinium chlorochromate (PCC) is a common choice, but for larger scales, TEMPO-mediated oxidation systems or a Swern oxidation can offer better selectivity and easier workup.[3]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting alcohol is consumed to prevent further oxidation of the aldehyde.

  • Temperature Control: Perform the oxidation at lower temperatures. For instance, Swern oxidations are typically carried out at -78°C, which helps to improve selectivity.[3]

  • Stoichiometry: Use a controlled amount of the oxidizing agent, avoiding a large excess.

Q3: My purification by distillation is resulting in low recovery. What are the potential causes and solutions?

Low recovery during distillation can be attributed to several factors:

  • Thermal Instability: Aldehydes can be susceptible to decomposition or polymerization at elevated temperatures. Consider using vacuum distillation to lower the boiling point.

  • Azeotrope Formation: The product may form an azeotrope with residual solvents or impurities, making separation difficult. Ensure the crude product is thoroughly dried and free of volatile impurities before distillation.

  • Column Efficiency: For fractional distillation, ensure your column is properly packed and has sufficient theoretical plates for the separation.

If distillation proves problematic, column chromatography on silica gel is a reliable alternative for purification.[2]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the scale-up synthesis of this compound.

Problem 1: Low Overall Yield

A low overall yield can stem from issues at various stages of the synthesis. The following decision tree can help pinpoint the root cause.

LowYieldTroubleshooting Start Low Overall Yield CheckReactionCompletion Is the reaction going to completion? Start->CheckReactionCompletion IncompleteReaction Incomplete Reaction CheckReactionCompletion->IncompleteReaction No CheckSideProducts Are significant side products observed? CheckReactionCompletion->CheckSideProducts Yes OptimizeConditions Optimize Reaction Conditions: - Increase temperature - Increase reaction time - Add more reagent IncompleteReaction->OptimizeConditions SideProducts Significant Side Products CheckSideProducts->SideProducts Yes CheckWorkupLosses Are there losses during workup/purification? CheckSideProducts->CheckWorkupLosses No IdentifySideProducts Identify Side Products (GC-MS, NMR) - Over-oxidation? - Ring-opening? SideProducts->IdentifySideProducts WorkupLosses Losses During Workup CheckWorkupLosses->WorkupLosses Yes OptimizeWorkup Optimize Workup/Purification: - Adjust pH during extraction - Use alternative purification method (e.g., chromatography) WorkupLosses->OptimizeWorkup

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Unexpected Byproducts

The appearance of unexpected signals in your analytical data (NMR, GC-MS) indicates the formation of byproducts.

Common Byproducts and Their Mitigation
ByproductPotential CauseMitigation Strategy
2-Methylcyclopentanecarboxylic acidOver-oxidationUse a milder oxidizing agent (e.g., PCC, TEMPO).[3] Control reaction time and temperature.
Ring-opened products (e.g., unsaturated aldehydes)Harsh acidic or basic conditions, high temperaturesMaintain neutral or mildly acidic/basic conditions.[3] Keep reaction temperatures as low as feasible.
Polymeric materialInstability of the aldehydeStore the purified product under an inert atmosphere at low temperatures. Consider using a polymerization inhibitor if necessary.
Experimental Protocols
Protocol 1: Swern Oxidation of 2-Methylcyclopentanemethanol

This protocol is a reliable method for the selective oxidation of the primary alcohol to the aldehyde with minimal over-oxidation.[3]

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM), anhydrous

  • 2-Methylcyclopentanemethanol

  • Triethylamine (TEA)

Procedure:

  • Activation of DMSO: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet, dissolve oxalyl chloride (1.1 eq) in anhydrous DCM. Cool the solution to -78°C (dry ice/acetone bath). Add a solution of DMSO (2.2 eq) in DCM dropwise, maintaining the temperature below -60°C.[3]

  • Alcohol Addition: After stirring for 15 minutes, add a solution of 2-methylcyclopentanemethanol (1.0 eq) in DCM dropwise, keeping the internal temperature below -60°C.[3]

  • Base Addition: Stir the mixture for 30 minutes at -78°C. Then, add triethylamine (5.0 eq) dropwise and allow the reaction to slowly warm to room temperature.[3]

  • Work-up: Quench the reaction with water. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by vacuum distillation or silica gel column chromatography.

Protocol 2: Purification by Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Loading: Dissolve the crude product in a minimal amount of hexane and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low concentration of ethyl acetate and gradually increasing it.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation: Comparison of Oxidation Methods

The choice of oxidation method can significantly impact the yield and purity of the final product. The following table provides a general comparison based on typical outcomes for the oxidation of primary alcohols.

Oxidation MethodTypical Yield of AldehydeCommon Side ProductsAdvantagesDisadvantages
PCC Oxidation 70-85%[3]2-Methylcyclopentanecarboxylic acid, chromium saltsReadily available, simple procedureToxic chromium waste, can lead to over-oxidation
Swern Oxidation 85-95%Dymethyl sulfide byproductsHigh selectivity, mild conditionsRequires low temperatures, unpleasant odor
TEMPO-mediated Oxidation 80-90%MinimalCatalytic, environmentally benignCan be more expensive, requires careful pH control
Logical Relationships in Synthesis Planning

The following diagram illustrates the key decision points and their consequences when planning the synthesis of this compound.

SynthesisPlanning Start Synthesis Goal: This compound ChooseRoute Choose Synthetic Route Start->ChooseRoute OxidationRoute Oxidation of Alcohol ChooseRoute->OxidationRoute OzonolysisRoute Ozonolysis of Alkene ChooseRoute->OzonolysisRoute SelectOxidant Select Oxidizing Agent OxidationRoute->SelectOxidant Purification Purification Strategy OzonolysisRoute->Purification PCC PCC SelectOxidant->PCC Swern Swern SelectOxidant->Swern TEMPO TEMPO SelectOxidant->TEMPO PCC->Purification Swern->Purification TEMPO->Purification Distillation Distillation Purification->Distillation Chromatography Chromatography Purification->Chromatography FinalProduct Pure Product Distillation->FinalProduct Chromatography->FinalProduct

Sources

workup procedures to avoid ring-opening of 2-methylcyclopentane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the workup and handling procedures for 2-methylcyclopentane-1-carbaldehyde , with a critical distinction regarding its cyclopropane analog.

Technical Support: Workup Procedures for this compound

Senior Application Scientist Note: While This compound contains a stable five-membered ring, users frequently encounter "ring-opening" issues due to one of two reasons:

  • Oxidative Cleavage: Vigorous oxidation (e.g., during workup of ozonolysis or oxidation reactions) can cleave the C1–C2 bond, opening the ring to form methyladipic acid derivatives.

  • Substrate Misidentification: The user may be working with 2-methylcyclopropane-1-carbaldehyde , a highly strained ring prone to acid-catalyzed opening. (See Critical Diagnostic section below).

Part 1: Critical Diagnostic & Stability Profile

Before proceeding, verify your substrate's behavior against this stability matrix.

FeatureThis compound (Target)2-Methylcyclopropane-1-carbaldehyde (Common Analog)
Ring Strain Low (~6 kcal/mol). Thermodynamically stable.High (~27 kcal/mol). Kinetic instability.
"Ring Opening" Risk Low. Requires strong oxidants (HNO₃, Ozone excess) or high-temp hydrogenolysis.High. Occurs with trace acid, Lewis acids, or heat.
Primary Side Reaction Epimerization (cis/trans isomerization) & Oxidation to acid.Ring Opening to homoallylic aldehydes/alcohols.
Workup pH Limit pH 4–10 (Avoid strong base to prevent aldol).pH 7–9 (Strictly neutral/basic; Acid kills the ring).

Part 2: Workup Procedures to Avoid Degradation

Scenario A: Isolation from Oxidation Reactions (e.g., Swern, Dess-Martin)

Goal: Prevent over-oxidation (which can lead to ring cleavage) and epimerization.

The Protocol:

  • Quenching:

    • Do not use strong aqueous acids.[1]

    • Quench Swern oxidations with phosphate buffer (pH 7.0) or saturated NH₄Cl at -78°C before warming.

    • Reasoning: The

      
      -proton is acidic. Strong bases or warming without quenching promotes epimerization (scrambling the methyl/formyl stereochemistry).
      
  • Extraction:

    • Use Dichloromethane (DCM) or MTBE . Avoid diethyl ether if it contains peroxides (initiates radical oxidation).

  • Washing:

    • Wash with 10% Na₂S₂O₃ (sodium thiosulfate) if oxidative reagents were used, to neutralize active oxidants that could cleave the ring C-C bonds over time.

    • Final wash with Brine .[2]

  • Drying & Concentration:

    • Dry over Na₂SO₄ (neutral). Avoid MgSO₄ if the product is trace-acid sensitive (though less critical for cyclopentane).

    • Concentrate at <30°C. Aldehydes are volatile and thermally sensitive.

Scenario B: Workup of Ozonolysis (Synthesis via Vinyl Precursor)

Context: If synthesizing via ozonolysis of 1-vinyl-2-methylcyclopentane.[2][3] Improper workup here causes oxidative ring cleavage.

The Protocol:

  • Reductive Quench (Crucial):

    • After ozone flow, purge with N₂/Ar to remove excess O₃ (which attacks the ring).

    • Add Dimethyl Sulfide (DMS) (3.0 equiv) or Triphenylphosphine (PPh₃) (1.1 equiv) at -78°C.

    • Mechanism:[2][4][5][6] You must reduce the ozonide (1,2,4-trioxolane) to the aldehyde.

    • Avoid: Oxidative workups (H₂O₂), which convert the aldehyde to the carboxylic acid and may induce Baeyer-Villiger type ring expansion or cleavage.

  • Temperature Control:

    • Allow to warm to room temperature slowly over 4–6 hours. Rapid warming of ozonides can lead to thermal decomposition (explosion/rupture).

Part 3: Troubleshooting & FAQs

Q1: I am observing a linear chain byproduct (e.g., 5-oxohexanal derivatives). Why?

  • Diagnosis: This indicates oxidative ring cleavage .

  • Cause: You likely exposed the reaction to excess ozone or a strong oxidant (KMnO₄, Jones Reagent) that attacked the C1-C2 bond.

  • Fix: Titrate your oxidant. For ozonolysis, use a dye indicator (Sudan Red) to stop exactly at saturation. Switch to milder oxidants like TPAP/NMO or DMP for alcohol-to-aldehyde conversions.

Q2: My product is losing optical activity. Is the ring opening?

  • Diagnosis: No, this is Epimerization .

  • Cause: The aldehyde group makes the C1 proton acidic. Silica gel (acidic) or aqueous workup (basic) can equilibrate the cis and trans isomers.

  • Fix:

    • Pre-treat silica gel with 1% Triethylamine (Et₃N) before chromatography.

    • Perform purification rapidly.

    • Store the compound at -20°C under Argon.

Q3: I suspect I actually have the cyclopropane analog. How do I treat it?

  • Protocol Shift: If you have 2-methylcyclopropane-1-carbaldehyde :

    • NEVER use acid. Even silica gel can open the ring.

    • Use Alumina (Neutral) for purification.

    • Store in benzene/toluene solution (dilute) to prevent intermolecular reactions.

Part 4: Visualizing the Stability Pathways

G Substrate 2-Methylcyclopentane- 1-carbaldehyde Epimer Cis/Trans Isomers (Thermodynamic Mix) Substrate->Epimer Acid/Base (pH >10 or <4) Silica Gel Acid 2-Methylcyclopentane- carboxylic Acid Substrate->Acid Air (O2) Peroxides Cleaved Linear Dicarbonyls/Acids (Ring Opened) Substrate->Cleaved Strong Oxidation (O3 excess, KMnO4) OR Radical Cleavage Note NOTE: If Substrate is Cyclopropane, Acid path leads directly to Ring Opening. Substrate->Note

Caption: Stability pathways for this compound. Note that "Ring Opening" (Red) requires harsh conditions compared to Epimerization (Yellow).

References

  • PubChem. (2025).[7] Compound Summary: this compound.[8][9][10] National Library of Medicine. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • American Elements. (2025). 2-methylcyclopropane-1-carbaldehyde Technical Data. [Link]

Sources

quantitative NMR (qNMR) for purity assessment of 2-methylcyclopentane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quantitative NMR (qNMR) for 2-Methylcyclopentane-1-carbaldehyde

Current Status: Operational Ticket ID: qNMR-2MCP-CHO Assigned Specialist: Senior Application Scientist

Introduction: The Precision Imperative

Welcome to the technical support hub for the purity assessment of This compound .

This molecule presents a specific set of analytical challenges:

  • Stereochemistry: It exists as diastereomers (cis and trans), causing signal splitting.

  • Reactivity: The aldehyde group is susceptible to oxidation (forming carboxylic acid) and hydration.

  • Spectral Congestion: The cyclopentane ring protons create a complex multiplet region (1.0–2.5 ppm), making the methyl group signal risky for quantification.

This guide bypasses standard templates to address these specific chemical realities.

Module 1: Experimental Design & Method Development

Solvent Selection Strategy

Why it matters: Aldehydes are acid-sensitive. Standard CDCl₃ often contains traces of DCl, which can catalyze acetal formation or polymerization.

SolventSuitabilityTechnical Note
DMSO-d₆ Recommended Excellent stability.[1] The aldehyde proton (

~9.6 ppm) is sharp. Caution: Hygroscopic; water peak (

3.33 ppm) must not overlap with the Internal Standard.
CDCl₃ ConditionalMust be neutralized. Pass through basic alumina or store over silver foil/molecular sieves. Acidic CDCl₃ will degrade your sample during long acquisitions.
C₆D₆ AlternativeGood for separating diastereomeric signals if overlap occurs in other solvents.
Internal Standard (IS) Selection

The Golden Rule: The IS signal must not overlap with the analyte.[2][3][4] Analyte Profile:

  • Target Signal (Quantification): Aldehyde proton (-CH O) at 9.5 – 9.8 ppm .

  • Excluded Region: Aliphatic region (0.8 – 2.5 ppm) due to ring/methyl overlap.

Recommended Internal Standards:

  • 1,3,5-Trimethoxybenzene:

    • Signal: Singlet ~6.1 ppm.[5]

    • Why: Completely distinct from the aldehyde and aliphatic regions. Stable and non-volatile.

  • 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB):

    • Signal: Singlet ~7.7 ppm.

    • Why: Excellent for CDCl₃; no protons in the aliphatic region.

  • Dimethyl Sulfone (DMSO₂):

    • Signal: Singlet ~3.0 ppm.

    • Why: Good for DMSO-d₆, but verify it clears the cyclopentane multiplets (ends ~2.5 ppm).

Module 2: The Workflow (Visualization)

The following logic flow ensures data integrity from weighing to processing.

qNMR_Workflow Start Sample Prep Weighing Gravimetry (Metrological Weighing) Start->Weighing Solvation Solvation (DMSO-d6 or Neut. CDCl3) Weighing->Solvation T1_Check T1 Determination (Inversion Recovery) Solvation->T1_Check Acquisition qNMR Acquisition (D1 ≥ 5xT1) T1_Check->Acquisition Set D1 Processing Phasing & Baseline Correction Acquisition->Processing Integration Integration (Include Cis+Trans) Processing->Integration

Caption: Figure 1. Critical path for qNMR purity assessment. Note the mandatory T1 determination step.

Module 3: Acquisition Parameters (The Protocol)

To ensure 99.9% magnetization recovery, strict adherence to relaxation parameters is required.[3]

Standard Operating Procedure (SOP):

  • Pulse Sequence: zg (Bruker) or s2pul (Varian/Agilent). Do not use decoupling (NOE effects alter signal intensity).

  • Spectral Width (SW): -2 to 14 ppm (Ensure baseline is captured on both sides).

  • Excitation Pulse: 90° (maximize signal) is standard, provided D1 is sufficient.

  • Relaxation Delay (D1):

    • The Math:

      
      .
      
    • The Reality: Aldehyde protons often have long

      
       times (3–5 seconds).
      
    • Setting: Set D1 = 20–30 seconds if

      
       is unknown.
      
    • Validation: Run an Inversion Recovery experiment (t1ir) to measure the exact

      
       of the aldehyde proton and the IS.
      
ParameterValueReason
Temperature 298 K (25°C)Constant temperature prevents chemical shift drift.
Scans (NS) 16, 32, or 64S/N ratio must be >150:1 for the smallest peak quantified.
Acquisition Time (AQ) > 3.0 secTo avoid truncation artifacts (wiggles) at the base of sharp peaks.
Receiver Gain (RG) AutoOptimize to avoid clipping the FID.

Module 4: Data Processing & Calculation

The Stereochemistry Trap (Cis/Trans)

This compound exists as two diastereomers.

  • Observation: You will likely see two distinct doublets (or singlets) in the 9.5–9.8 ppm region.

  • Action: For chemical purity (total aldehyde content), you must integrate BOTH signals together.

The Calculation

Use the fundamental qNMR equation:



  • 
    : Purity of analyte (mass fraction)[6]
    
  • 
    : Total integral of analyte (Cis + Trans aldehyde protons)
    
  • 
    : Integral of Internal Standard
    
  • 
    : Number of protons (1 for the aldehyde group)
    
  • 
    : Number of protons for IS (e.g., 3 for 1,3,5-Trimethoxybenzene)
    
  • 
    : Molar Mass[6][7][8]
    
  • 
    : Gravimetric mass weighed
    

Module 5: Troubleshooting & FAQs

Q1: I see a small peak at ~11.0 - 12.0 ppm. Should I include it? A: No. That is the carboxylic acid (oxidation product).

  • Diagnosis: Your sample has oxidized.

  • Action: If this peak is significant (>1%), your sample is degrading. Purify the sample or note the impurity. Do not integrate it into the aldehyde count.

Q2: My purity result is >100%. What happened? A: This is usually a relaxation issue or a volatility issue.

  • Relaxation: Did you set D1 long enough? If the IS relaxes faster than the aldehyde (which is likely), and D1 is too short, the IS signal is fully recovered while the aldehyde is not. This makes the IS denominator smaller, artificially inflating the purity. Increase D1 to 30s.

  • Volatility: this compound is volatile. If you weighed it into an open vial and waited 10 minutes to add solvent, you lost mass. Weigh the IS and Analyte directly into the NMR tube or a capped vial immediately.

Q3: The baseline around the aldehyde peak is "rolling" or curved. A: This affects integration accuracy.

  • Fix 1: Increase Spectral Width (SW) to ensure flat baseline at edges.

  • Fix 2: Apply manual phase correction (0th and 1st order). Do not rely solely on autophasing.

  • Fix 3: Apply a polynomial baseline correction (e.g., abs in Bruker) specifically to the integration regions.

Q4: Can I use the methyl doublet (~1.0 ppm) for quantification instead? A: Not recommended. The region 0.8–2.0 ppm is crowded with the cyclopentane ring protons (methylene groups). The methyl doublet will likely sit on top of a "hump" of ring protons, making accurate integration impossible. Always use the aldehyde proton (~9.6 ppm) as it is chemically distinct and isolated.

References

  • BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." Metrologia. Available at: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]

  • Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 2012. [Link]

  • Mestrelab Research. "qNMR Processing Guidelines." Mnova Documentation. [Link]

Sources

Validation & Comparative

validation of 2-methylcyclopentane-1-carbaldehyde structure by 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth technical comparison and validation of the structure of 2-methylcyclopentane-1-carbaldehyde, leveraging a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments. This document is tailored for researchers, scientists, and professionals in drug development who require a robust methodology for unambiguous molecular structure elucidation.

Introduction: The Challenge of Isomeric Complexity

In organic synthesis and natural product isolation, the definitive confirmation of a molecule's constitution and stereochemistry is paramount. 1D NMR (¹H and ¹³C) provides essential preliminary data, but for molecules with multiple stereocenters and complex spin systems, such as this compound, these techniques often fall short of providing a complete structural picture. The presence of two adjacent stereocenters (C1 and C2) gives rise to the possibility of cis and trans diastereomers, which may exhibit subtle but significant differences in their NMR spectra. 2D NMR spectroscopy offers a powerful solution by mapping out the intricate network of scalar couplings within the molecule, thereby providing irrefutable evidence of its atomic connectivity.

This guide will systematically walk through the process of validating the structure of this compound using a combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. We will explore the rationale behind the selection of each experiment, the detailed methodology for data acquisition, and a thorough interpretation of the resulting spectra to unequivocally confirm the target structure.

The Strategic Application of 2D NMR for Structural Validation

The core of our validation strategy lies in the synergistic use of three key 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating dataset.

  • COSY (¹H-¹H Correlation Spectroscopy): This homonuclear experiment is the first step in mapping the proton spin systems within the molecule.[1] It identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). For this compound, COSY is instrumental in tracing the connectivity of the protons around the cyclopentane ring and establishing the relationship between the aldehyde proton and the proton at C1.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to carbon atoms.[2][3][4] It provides a clear and unambiguous assignment of which proton is bonded to which carbon, effectively creating a C-H bond map of the molecule. This is crucial for assigning the ¹³C spectrum and for providing the foundational assignments needed for the interpretation of the HMBC spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH or ³JCH).[4][5][6] HMBC is the cornerstone of constitutional analysis for complex molecules. It allows us to piece together the molecular skeleton by identifying correlations across quaternary carbons and heteroatoms. In the case of this compound, HMBC will be used to connect the methyl group to the cyclopentane ring, and the aldehyde group to the ring, thus confirming the overall connectivity.

The logical workflow for this structural validation is depicted in the following diagram:

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Structure Validation 1D_NMR 1D NMR (¹H, ¹³C, DEPT) COSY ¹H-¹H COSY 1D_NMR->COSY HSQC ¹H-¹³C HSQC COSY->HSQC HMBC ¹H-¹³C HMBC HSQC->HMBC Assign_Protons Assign Proton Spin Systems (COSY) HMBC->Assign_Protons Assign_Carbons Assign Protonated Carbons (HSQC) Assign_Protons->Assign_Carbons Assemble_Skeleton Assemble Molecular Skeleton (HMBC) Assign_Carbons->Assemble_Skeleton Stereochem Stereochemical Analysis (NOESY/ROESY - Optional) Assemble_Skeleton->Stereochem Final_Structure Confirmed Structure of this compound Stereochem->Final_Structure

Caption: A logical workflow for the structural validation of this compound using 2D NMR.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the necessary 2D NMR data. These protocols are designed for a modern NMR spectrometer equipped with a cryoprobe, but can be adapted for other instrument configurations.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Filter the solution through a small plug of glass wool into a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter to avoid shimming issues.

Data Acquisition Parameters:

Experiment Parameter Recommended Value Rationale
¹H-¹H COSY Pulse ProgramcosygpqfGradient-selected, phase-sensitive COSY for clean spectra.
Spectral Width12 ppmTo encompass all proton signals.
Number of Scans2-4Typically sufficient for good signal-to-noise.
F2 (¹H) Acq. Points2048Good resolution in the direct dimension.
F1 (¹H) Increments256-512Balances resolution in the indirect dimension with experiment time.
¹H-¹³C HSQC Pulse Programhsqcedetgpsisp2.3Edited HSQC to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
F2 (¹H) Spectral Width12 ppmCentered on the proton spectrum.
F1 (¹³C) Spectral Width160 ppmTo cover the expected range of aliphatic and carbonyl carbons.
¹JCH Coupling145 HzAn average value for one-bond C-H couplings in aliphatic systems.
Number of Scans2-8Depends on sample concentration.
¹H-¹³C HMBC Pulse ProgramhmbcgplpndqfGradient-selected HMBC for suppression of one-bond correlations.
F2 (¹H) Spectral Width12 ppmCentered on the proton spectrum.
F1 (¹³C) Spectral Width220 ppmTo include the carbonyl carbon.
Long-Range Coupling8 HzAn optimal value to observe both ²JCH and ³JCH correlations.
Number of Scans8-16Requires more scans than HSQC to detect weaker, long-range correlations.

Data Interpretation and Structural Validation

The following section details the expected 2D NMR data for this compound and how it is used to confirm the structure. The predicted chemical shifts are based on analogous structures and standard NMR principles.

Structure and Numbering:

Caption: Numbering scheme for this compound.

Predicted ¹H and ¹³C Chemical Shifts:

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity
H1~2.5C1: ~55m
H2~2.0C2: ~38m
H3a, H3b~1.8, ~1.5C3: ~28m
H4a, H4b~1.7, ~1.4C4: ~25m
H5a, H5b~1.9, ~1.6C5: ~35m
H6 (CHO)~9.7C6 (CHO): ~204d
H7 (CH₃)~1.0C7 (CH₃): ~15d
COSY Analysis: Mapping the Proton Network

The COSY spectrum will reveal the through-bond connectivity between protons.[7][8]

  • Aldehyde Proton (H6): A cross-peak between the aldehyde proton (~9.7 ppm) and the proton on C1 (H1, ~2.5 ppm) will be observed, confirming their geminal relationship.

  • Cyclopentane Ring Protons: A network of correlations will be seen connecting H1 to H2 and H5, H2 to H1 and H3, and so on around the ring. This confirms the cyclopentane core.

  • Methyl Group: The methyl protons (H7, ~1.0 ppm) will show a correlation to the proton on C2 (H2, ~2.0 ppm), confirming the methyl group is attached to C2.

HSQC Analysis: Assigning Protonated Carbons

The HSQC spectrum directly links each proton to the carbon it is attached to.[4][9][10]

  • The proton at ~2.5 ppm will correlate to the carbon at ~55 ppm (C1).

  • The proton at ~2.0 ppm will correlate to the carbon at ~38 ppm (C2).

  • The methylene protons between ~1.4 and ~1.9 ppm will correlate to their respective carbons (C3, C4, C5).

  • The aldehyde proton at ~9.7 ppm will correlate to the carbonyl carbon at ~204 ppm (C6).

  • The methyl protons at ~1.0 ppm will correlate to the methyl carbon at ~15 ppm (C7).

HMBC Analysis: Assembling the Molecular Skeleton

The HMBC spectrum provides the long-range correlations that piece the entire molecule together.[5][6][11] This is the definitive experiment for confirming the overall constitution.

  • Aldehyde to Ring Connection: The aldehyde proton (H6) will show a two-bond correlation to C1 and a three-bond correlation to C2 and C5. This unequivocally places the aldehyde group at C1.

  • Methyl to Ring Connection: The methyl protons (H7) will show a two-bond correlation to C2 and three-bond correlations to C1 and C3. This confirms the position of the methyl group at C2.

  • Ring Connectivity: Protons on the ring will show correlations to carbons two and three bonds away, further confirming the cyclopentane structure. For example, H1 will show correlations to C2, C3, and C5.

The key HMBC correlations that validate the structure are summarized in the following diagram:

G H6 H6 C1 C1 H6->C1 ²J C2 C2 H6->C2 ³J C5 C5 H6->C5 ³J H7 H7 H7->C1 ³J H7->C2 ²J C3 C3 H7->C3 ³J H1 H1 H1->C2 ³J H1->C5 ²J H1->C3 ³J

Caption: Key HMBC correlations for this compound.

Comparison with Alternative Structures

To further solidify the structural assignment, it is crucial to consider potential isomers and how their 2D NMR data would differ.

  • 1-Methylcyclopentane-1-carbaldehyde: In this isomer, the methyl group is attached to C1. The HMBC spectrum would show a two-bond correlation from the methyl protons to C1 and three-bond correlations to C2 and C5. The aldehyde proton would show a two-bond correlation to C1 and three-bond correlations to C2 and C5. The key difference would be the lack of a COSY correlation between a methyl group and a proton on the ring.

  • 3-Methylcyclopentane-1-carbaldehyde: Here, the methyl group is at C3. The HMBC spectrum would show correlations from the methyl protons to C2, C3, and C4. There would be no long-range correlations from the methyl group to C1 or the aldehyde proton.

The unique set of correlations observed in the COSY, HSQC, and HMBC spectra provides a distinct fingerprint for this compound that cannot be reconciled with these or other isomers.

Conclusion

The strategic and combined application of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and self-validating methodology for the complete structural elucidation of this compound. By systematically mapping the through-bond proton-proton and proton-carbon correlations, from one-bond connectivities to long-range interactions, any ambiguity in the molecular structure is eliminated. This guide serves as a comprehensive protocol for researchers and scientists, ensuring the highest level of confidence in their structural assignments, which is a critical aspect of chemical research and development. While this guide focuses on the constitutional assignment, further investigation using NOESY or ROESY experiments would be necessary for the definitive determination of the relative stereochemistry (cis or trans) of the substituents.

References

  • Vertex AI Search. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Retrieved February 7, 2026.
  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Retrieved February 7, 2026, from [Link]

  • Wikipedia. (2023, December 18). Two-dimensional nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Organic With Grace. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC) [Video]. YouTube. [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved February 7, 2026, from [Link]

  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved February 7, 2026, from [Link]

  • Slideshare. (n.d.). Cosy,nosy. Retrieved February 7, 2026, from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved February 7, 2026, from [Link]

  • Bruker. (n.d.). Exploring 2D HSQC NMR. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved February 7, 2026, from [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Methylcyclopent-1-ene-1-carbaldehyde. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). (1R,2R)-2-Methylcyclopentane-1-carbaldehyde. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). (2S)-2-methylcyclopentane-1-carbaldehyde. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2012). A comprehensive discussion of HMBC pulse sequences. 2. Some useful variants. Concepts in Magnetic Resonance Part A, 40A(4), 146-169. [Link]

  • National Institutes of Health. (n.d.). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Retrieved February 7, 2026, from [Link]

Sources

Absolute Configuration Determination of 2-Methylcyclopentane-1-carbaldehyde: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Methylcyclopentane-1-carbaldehyde (C₇H₁₂O) CAS: 17206-62-1 (racemic), 20106-44-9 (1R,2R) Primary Challenge: The aldehyde functionality is prone to racemization (epimerization) at the C1 position (alpha-carbon) via enolization. Furthermore, the molecule is a volatile liquid, making direct X-ray crystallography impossible without derivatization.

Recommendation: The most robust, self-validating method for determining the absolute configuration of this molecule is NMR Spectroscopy via Mosher Ester Analysis performed on the reduced alcohol derivative, (2-methylcyclopentyl)methanol. This method bypasses the need for crystalline derivatives and provides definitive stereochemical assignment through solution-phase analysis.

Stereochemical Landscape

This compound possesses two chiral centers (C1 and C2), resulting in four possible stereoisomers. The configuration is defined by the relationship between the methyl group and the formyl group.

  • Trans-Isomers (Thermodynamically more stable):

    • (1R, 2R)

    • (1S, 2S)

  • Cis-Isomers:

    • (1R, 2S)

    • (1S, 2R)

Note on Stability: The trans isomer is generally favored. Basic conditions can cause the cis isomer to epimerize to the trans form via the enolate intermediate.

Comparative Analysis of Determination Methods

The following table compares the three primary methodologies available to researchers.

FeatureMethod A: NMR (Mosher's Method) Method B: Chemical Correlation Method C: X-Ray Crystallography
Principle Anisotropy of chiral derivatizing agents (CDAs)Comparison of Optical Rotation (OR) to known standardsDirect imaging of electron density
Sample State Solution (CDCl₃ / C₆D₆)SolutionSingle Crystal (Solid)
Derivatization Required (Reduction to alcohol + Esterification)Required (Oxidation to acid or Reduction to alcohol)Required (Semicarbazone or Hydrazone formation)
Sample Amt. ~10-20 mg>50 mg (for reliable OR)~50 mg (plus crystallization loss)
Reliability High (Self-validating) Medium (Dependent on purity/solvent effects)Absolute (Gold Standard)
Throughput High (1-2 days)High (if standard exists)Low (Weeks for crystal growth)
Cost LowLowHigh

Recommended Protocol: Mosher Ester Analysis

This protocol converts the labile aldehyde into a stable alcohol, then uses the modified Mosher's method to assign configuration based on ¹H NMR chemical shift differences (


).
Phase 1: Reduction to Alcohol

The aldehyde must first be reduced to (2-methylcyclopentyl)methanol to provide a hydroxyl handle for the chiral auxiliary.

  • Dissolve: Dissolve this compound (1.0 eq) in MeOH (0.1 M).

  • Reduce: Cool to 0°C and add NaBH₄ (1.5 eq) portion-wise.

  • Quench: Stir for 30 min, then quench with sat. NH₄Cl.

  • Isolate: Extract with Et₂O, dry over MgSO₄, and concentrate.

    • Checkpoint: Verify reduction by disappearance of aldehyde proton (~9.6 ppm) and appearance of -CH₂OH protons (~3.4-3.6 ppm) in ¹H NMR.

Phase 2: Mosher Ester Synthesis

Prepare two separate samples: one reacted with (R)-MTPA-Cl and one with (S)-MTPA-Cl.

  • Note: (R)-MTPA-Cl yields the (S)-Mosher ester, and (S)-MTPA-Cl yields the (R)-Mosher ester due to Cahn-Ingold-Prelog priority changes.

Reaction Conditions:

  • Substrate: (2-methylcyclopentyl)methanol (10 mg)

  • Reagent: (R)-(-)-MTPA-Cl or (S)-(+)-MTPA-Cl (1.5 eq)

  • Base: Pyridine (dry, 0.5 mL)

  • Catalyst: DMAP (catalytic)

  • Time: Stir 12h at RT.

  • Workup: Dilute with Et₂O, wash with 1M HCl, sat. NaHCO₃, brine. Dry and concentrate.

Phase 3: NMR Analysis & Calculation
  • Acquire ¹H NMR spectra for both the (S)-ester and (R)-ester in CDCl₃.

  • Assign chemical shifts (

    
    ) for protons near the chiral center (C1).
    
  • Calculate

    
     for each proton:
    
    
    
    
  • Interpretation:

    • Construct a Newman projection.

    • Protons with positive

      
        reside on the right side of the MTPA plane (Sector A).
      
    • Protons with negative

      
        reside on the left side (Sector B).
      
    • Map these sectors to the 3D structure to confirm the absolute stereochemistry at C1.

Workflow Visualization

G Aldehyde This compound (Unknown Config) Alcohol (2-Methylcyclopentyl)methanol (Stable Intermediate) Aldehyde->Alcohol Reduction (NaBH4) REster (S)-MTPA Ester (from R-MTPA-Cl) Alcohol->REster Esterification (R-MTPA-Cl) SEster (R)-MTPA Ester (from S-MTPA-Cl) Alcohol->SEster Esterification (S-MTPA-Cl) NMR 1H NMR Analysis (Delta-Delta Calculation) REster->NMR SEster->NMR Result Absolute Configuration (1R, 2R) or (1S, 2S) NMR->Result Interpret Signs (+/-)

Figure 1: Logical workflow for determining absolute configuration via Mosher Ester Analysis.

Alternative Method: Chemical Correlation (Oxidation)

If a polarimeter is available and the sample is chemically pure (>98%), oxidation to the carboxylic acid allows for comparison with literature optical rotation values.

  • Oxidation: Treat the aldehyde with Pinnick oxidation conditions (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) to yield 2-methylcyclopentanecarboxylic acid .

  • Purification: Acid-base extraction followed by distillation or recrystallization (if solid).

  • Measurement: Measure

    
     in Ethanol or Methanol.
    
  • Comparison:

    • (1R, 2R)-Acid: Literature values typically show negative rotation (check specific solvent conditions in Ref [2]).

    • (1S, 2S)-Acid: Positive rotation.

Warning: This method is prone to errors if the sample contains even small amounts of highly rotating impurities (e.g., chiral auxiliary residues).

References

  • Hoye, T. R., Jeffrey, C. S., & Ryba, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2] Nature Protocols. [Link]

  • PubChem Compound Summary. (2025). 2-Methylcyclopentane-1-carboxylic acid (CAS 5454-78-4).[3][4] National Center for Biotechnology Information. [Link]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR.[1][5] Chemical Reviews. [Link]

Sources

2-methylcyclopentane-1-carbaldehyde vs 2-phenylpropanal in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Technical Guide: 2-Methylcyclopentane-1-carbaldehyde vs. 2-Phenylpropanal in Asymmetric


-Functionalization

Executive Summary

This guide provides a critical analysis of two distinct


-branched aldehyde classes used in asymmetric synthesis: This compound (2-MCP)  and 2-phenylpropanal (2-PP) .[1]

While both substrates are employed to generate quaternary stereocenters or complex chiral scaffolds, they represent opposing challenges in organocatalysis. 2-PP is the archetypal "electronic" substrate—highly reactive due to benzylic activation but prone to rapid racemization. 2-MCP is the "geometric" substrate—sterically constrained by ring conformation, offering high diastereocontrol but suffering from lower reactivity due to 1,2-strain.[1]

This guide is designed for synthetic chemists selecting the optimal substrate for quaternary center generation, specifically via enamine/iminium activation modes.

Part 1: Structural & Mechanistic Divergence

The selection between these two substrates dictates the catalytic strategy. The fundamental difference lies in their rotational freedom and electronic activation.

2-Phenylpropanal (2-PP): The Acyclic Benzylic Challenge[1]
  • Structure: Acyclic

    
    -branched aldehyde with a phenyl group.[1][2]
    
  • Reactivity: The phenyl ring stabilizes the developing negative charge in the enamine transition state (and the enolate), making it highly reactive toward electrophiles.

  • Critical Flaw (Racemization): The

    
    -proton is highly acidic (
    
    
    
    ).[1] Even mild bases can deprotonate the product, leading to erosion of enantiomeric excess (ee) post-reaction.
  • Stereocontrol: Relies entirely on catalyst sterics to restrict bond rotation (A(1,3) strain minimization).

This compound (2-MCP): The Cyclic Constraint[1]
  • Structure: Five-membered aliphatic ring with a pre-existing stereocenter at C2.[1]

  • Reactivity: Lower than 2-PP. The formation of the enamine requires the ring to adopt a planar or semi-planar geometry, introducing significant torsional strain (pucker flattening).

  • Advantage (Diastereocontrol): The ring structure imposes a rigid "envelope" conformation. Incoming electrophiles are directed trans to the C2-methyl group to minimize steric clash, often yielding high diastereomeric ratios (dr) >20:1.

Part 2: Comparative Performance Matrix

The following data summarizes the performance of these substrates in a standard Organocatalytic Michael Addition (e.g., to


-nitrostyrene) using a Jørgensen-Hayashi or MacMillan imidazolidinone catalyst.
Feature2-Phenylpropanal (2-PP)This compound (2-MCP)
Primary Challenge Racemization of productSteric hindrance / Low conversion
Reaction Time Fast (2–6 hours)Slow (24–48 hours)
Enantioselectivity (ee) Variable (80–94%)*High (90–98%)
Diastereoselectivity (dr) Moderate (Syn/Anti ~ 5:[1]1)Excellent (Trans/Cis > 20:1)
Quaternary Center Difficult (Acyclic freedom)Accessible (Ring constraint)
Catalyst Loading 10–20 mol%20 mol% (often requires additives)
Dominant Mechanism Electronic Activation (Benzylic)Steric Steering (Ring Pucker)

*Note: High ee for 2-PP often requires low temperatures (-20°C to -78°C) to suppress racemization.[1]

Part 3: Decision Logic & Stereochemical Pathways[1]

The following diagram illustrates the decision process and mechanistic divergence for these two substrates.

G Start Target Molecule Needs Quaternary Center Substrate_Choice Substrate Selection Start->Substrate_Choice Path_2PP 2-Phenylpropanal (2-PP) (Acyclic / Benzylic) Substrate_Choice->Path_2PP Aromatic Moiety Needed Path_2MCP 2-Me-Cyclopentanecarbaldehyde (2-MCP) (Cyclic / Aliphatic) Substrate_Choice->Path_2MCP Cyclic Core Needed Mech_2PP Mechanism: Enamine Catalysis Challenge: Rotational Freedom Path_2PP->Mech_2PP Mech_2MCP Mechanism: Enamine Catalysis Challenge: Ring Strain / Sterics Path_2MCP->Mech_2MCP Outcome_2PP Outcome: High Reactivity Risk of Racemization Requires Low Temp Mech_2PP->Outcome_2PP Fast Kinetics Outcome_2MCP Outcome: High Diastereocontrol (Trans) Stable Configuration Requires High Cat. Load Mech_2MCP->Outcome_2MCP Substrate Control

Figure 1: Decision matrix for substrate selection based on structural constraints and desired stereochemical outcomes.

Part 4: Detailed Experimental Protocols

These protocols are designed to be self-validating. The choice of catalyst and solvent is specific to the substrate's limitations.

Protocol A: Asymmetric Michael Addition of 2-Phenylpropanal (2-PP)

Objective: Create an acyclic quaternary center while suppressing racemization.[1]

Reagents:

  • Substrate: 2-Phenylpropanal (1.0 equiv)[1]

  • Electrophile:

    
    -Nitrostyrene (1.2 equiv)[1]
    
  • Catalyst: Jørgensen-Hayashi Catalyst (TMS-protected prolinol ether) (10 mol%)[1]

  • Additive: Benzoic acid (10 mol%) - Crucial for turnover[1]

  • Solvent: Toluene or

    
     (0.5 M)
    

Workflow:

  • Preparation: In a flame-dried vial, dissolve the catalyst and benzoic acid in the solvent. Cool to -20°C . Note: Cooling is non-negotiable for 2-PP to prevent racemization.[1]

  • Addition: Add 2-phenylpropanal, followed immediately by

    
    -nitrostyrene.
    
  • Monitoring: Stir at -20°C. Monitor via TLC/NMR. Reaction is typically fast (2–4 hours).[1]

    • Checkpoint: Look for the disappearance of the aldehyde peak in NMR. Do not over-stir, as the product is basic enough to self-racemize over time.

  • Quench: Quench immediately with cold 1N HCl. Extract with DCM.[1][3]

  • Purification: Flash chromatography on silica gel. Avoid basic additives (like

    
    ) in the eluent.
    
Protocol B: Diastereoselective Alkylation of this compound (2-MCP)

Objective: Functionalize the ring with high trans-diastereoselectivity.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1][4]

  • Electrophile: Diethyl azodicarboxylate (DEAD) or Nitroolefin (1.2 equiv)

  • Catalyst: L-Proline or MacMillan Imidazolidinone (20 mol%)[1]

  • Solvent: DMSO or DMF (High polarity helps stabilize the zwitterionic intermediate)

Workflow:

  • Preparation: Dissolve catalyst in solvent at room temperature (23°C). Note: 2-MCP is sterically hindered; low temperature will halt the reaction.[1]

  • Addition: Add the cyclic aldehyde. Stir for 10 minutes to ensure enamine formation (often visible as a slight color change).

  • Reaction: Add the electrophile.

  • Monitoring: Stir for 24–48 hours.

    • Checkpoint: The reaction rate will be significantly slower than 2-PP.[1] If conversion is <50% at 24h, add 5 mol% more catalyst.

  • Workup: Aqueous extraction.

  • Analysis: Determine dr via crude

    
     NMR.[1] The incoming group will predominantly be trans to the C2-methyl group.
    

Part 5: Scientific Validation & Causality[1]

Why 2-Phenylpropanal Racemizes: The


-proton in 2-PP is benzylic.[1] The conjugate base (enolate) is resonance-stabilized by the phenyl ring. This lowers the energy barrier for deprotonation/reprotonation, allowing the chiral center to "scramble" even under mild conditions. This is why Protocol A  mandates -20°C and acidic workup.[1]

Why this compound is Trans-Selective: In the enamine intermediate, the cyclopentane ring adopts an envelope conformation.[1] The C2-methyl group occupies a pseudo-equatorial position to minimize steric strain.[1] The bulky catalyst shields one face of the enamine, while the C2-methyl group sterically hinders the cis approach on the other face. This "double-check" mechanism forces the electrophile to attack from the trans trajectory, resulting in high diastereocontrol.

References

  • Enamine Catalysis & Quaternary Centers (2-PP)

    • Austin, J. F., & MacMillan, D. W. C. (2002).[1] Enantioselective Organocatalytic Indole Alkylations. Journal of the American Chemical Society, 124(7), 1172–1173. Link

  • Racemization Challenges in Benzylic Aldehydes

    • Melchiorre, P. (2012). Cinchona-based Primary Amine Catalysis in the Asymmetric Functionalization of Carbonyl Compounds. Angewandte Chemie International Edition, 51(39), 9748–9770. Link

  • Cyclic Aldehyde Functionalization (General Principles)

    • Vickery, T. P., et al. (2013).

      
      -Chlorination of Aldehydes. Tetrahedron, 69(40), 8564-8570.[1] Link
      
  • Diastereocontrol in Cyclopentane Derivatives

    • Companyó, X., et al. (2009). Organocatalytic Synthesis of Chiral Cyclopentanes. Chemistry – A European Journal, 15(27), 6564–6568. Link

Sources

Comparative Guide: Cyclic vs. Acyclic Chiral Aldehydes in Aldol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of polyketide synthesis and drug discovery, the aldol reaction remains the preeminent method for establishing stereochemical complexity. However, the choice of electrophile—specifically between acyclic chiral aldehydes and cyclic chiral aldehydes —imposes fundamentally different mechanistic constraints on the reaction outcome.

This guide provides a technical comparison of these two substrate classes. While acyclic aldehydes rely on rotameric population control (Felkin-Anh or Chelation models) to induce diastereoselectivity, cyclic aldehydes leverage intrinsic ring strain and conformational locking to dictate facial bias. Understanding this divergence is critical for optimizing yield and diastereomeric ratios (dr) in complex molecule synthesis.

Mechanistic Divergence: Rotational Freedom vs. Conformational Lock

The core distinction between these substrates lies in the entropic penalty required to reach a reactive conformation.

Acyclic Chiral Aldehydes (The "Flexible" Electrophile)

Acyclic substrates, such as


-methyl chiral aldehydes (e.g., 2-phenylpropanal), exist as an equilibrium of rotamers. High diastereoselectivity requires reaction conditions that:
  • Minimize the dipole: Favoring the anti-periplanar conformation (Cornforth model).

  • Maximize steric differentiation: Placing the largest group perpendicular to the carbonyl (Felkin-Anh model).

  • Enforce Chelation: Using Lewis acids (e.g.,

    
    , 
    
    
    
    ) to lock the carbonyl and
    
    
    -heteroatom into a rigid cyclic intermediate (Cram-Chelate).

Performance Implication: Selectivity is highly sensitive to the Lewis acid, solvent polarity, and enolate geometry.

Cyclic Chiral Aldehydes (The "Rigid" Electrophile)

Cyclic substrates (e.g., substituted cyclohexanecarbaldehydes or pyranoses) possess a "locked" conformation. The


-chiral center is part of the ring system, restricting bond rotation.
  • Facial Bias: Nucleophilic attack is governed by the trajectory that minimizes torsional strain (torsional steering) and 1,3-diaxial interactions.

  • Predictability: Selectivity is often intrinsic to the substrate's ground state conformation (e.g., equatorial attack is generally favored to avoid steric clash).

Performance Implication: Selectivity is robust and less dependent on external chelating agents, but "mismatched" cases (where reagent chirality opposes substrate bias) are difficult to overcome.

Visualization: Stereocontrol Logic Gate

Stereocontrol Start Aldol Substrate Selection Type Substrate Class? Start->Type Acyclic Acyclic Chiral Aldehyde (Rotational Freedom) Type->Acyclic Cyclic Cyclic Chiral Aldehyde (Conformationally Locked) Type->Cyclic Mech_A Mechanism: Felkin-Anh / Cornforth Acyclic->Mech_A Steric Control Cond_A Critical Variable: Lewis Acid (Chelation) Acyclic->Cond_A Chelation Control Mech_B Mechanism: Axial/Equatorial Attack Cyclic->Mech_B Torsional Steering Cond_B Critical Variable: Ring Strain / 1,3-Diaxial Cyclic->Cond_B Steric Approach Outcome Target: High dr (>20:1) Mech_A->Outcome Mech_B->Outcome Cond_A->Outcome Cond_B->Outcome

Figure 1: Decision matrix for selecting the appropriate stereocontrol model based on substrate rigidity.

Performance Comparison Matrix

The following data summarizes typical performance metrics derived from Mukaiyama aldol reactions using silyl enol ethers, a standard benchmark for measuring intrinsic substrate selectivity.

MetricAcyclic Substrates (e.g., 2-Phenylpropanal)Cyclic Substrates (e.g., 4-t-Butylcyclohexanecarbaldehyde)
Dominant Model Felkin-Anh (Non-chelation) or Cram-ChelateAxial/Equatorial Attack (Steric/Torsional)
Typical dr (Non-catalyzed) 2:1 to 4:1 (Low intrinsic bias)5:1 to >20:1 (High intrinsic bias)
Lewis Acid Sensitivity High. Switching from

to

can invert selectivity (syn vs. anti).
Moderate. Lewis acids accelerate rate but rarely invert the facial bias of the ring.
Reaction Kinetics Generally faster due to accessible carbonyl face.Slower if the reactive face is sterically shielded (e.g., axial approach).
"Matched" Selectivity Excellent (>95:[1]5) when using chiral enolates (Double Asymmetric Induction).Excellent (>98:2) when reagent bias reinforces ring bias.
"Mismatched" Selectivity Moderate (can be overridden by reagent control).Poor (Ring bias often fights reagent control, lowering yield).

Experimental Protocol: Lewis Acid-Mediated Mukaiyama Aldol[2][3][4]

This protocol compares the handling of both substrates.[2] The Mukaiyama Aldol is chosen because it proceeds via an open transition state (when using non-chelating Lewis acids), allowing the intrinsic bias of the aldehyde to dominate.

Reagents
  • Aldehyde A (Acyclic): (S)-2-Phenylpropanal (Freshly distilled).

  • Aldehyde B (Cyclic): (S)-2-Phenylcyclohexanecarbaldehyde.

  • Nucleophile: (Z)-Trimethylsilyloxy-2-butene (Silyl Enol Ether).

  • Catalyst:

    
     (Titanium tetrachloride), 1.0 M in DCM.
    
  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Workflow

1. Catalyst Activation (Cryogenic Setup)

  • Flame-dry a 2-neck round bottom flask under Argon flow.

  • Add anhydrous DCM (0.2 M relative to aldehyde) and cool to -78°C (Dry ice/Acetone bath).

  • Add

    
     (1.1 equiv) dropwise. Note: Solution will fume; ensure proper venting.
    

2. Aldehyde Addition (The Differentiation Step)

  • For Acyclic: Add 2-Phenylpropanal (1.0 equiv) slowly down the flask wall.

    • Insight: Slow addition prevents local heating which causes rotamer equilibration, eroding Felkin-Anh selectivity.

  • For Cyclic: Add 2-Phenylcyclohexanecarbaldehyde (1.0 equiv).

    • Insight: Cyclic substrates are less sensitive to addition rate regarding stereochemistry, but slow addition prevents polymerization.

  • Stir for 5 minutes to allow Lewis Acid coordination (Activation).

3. Nucleophile Addition

  • Add the Silyl Enol Ether (1.2 equiv) dropwise over 10 minutes.

  • Maintain temperature at -78°C for 1 hour.

  • Monitoring: TLC typically shows consumption of the aldehyde.

4. Quench and Workup

  • Quench with saturated aqueous

    
     while still cold.
    
  • Warm to room temperature.[3]

  • Extract with DCM (3x), dry over

    
    , and concentrate.
    

5. Analysis

  • Determine dr via crude

    
     NMR analysis of the 
    
    
    
    -hydroxy proton signals.
Visualization: Experimental Workflow

Workflow Setup 1. Cryogenic Setup (-78°C, DCM, Argon) Activation 2. Lewis Acid Activation (Add TiCl4) Setup->Activation Branch Substrate Activation->Branch Add_Acyclic Add Acyclic Aldehyde (Slow Addition Critical) Branch->Add_Acyclic Flexible Add_Cyclic Add Cyclic Aldehyde (Steric Bulk Consideration) Branch->Add_Cyclic Rigid Reaction 3. Nucleophile Addition (Silyl Enol Ether) Add_Acyclic->Reaction Add_Cyclic->Reaction Quench 4. Quench & Workup (Sat. NaHCO3) Reaction->Quench Analysis 5. NMR Analysis (dr) Quench->Analysis

Figure 2: Standardized Mukaiyama Aldol workflow highlighting substrate-specific handling.

Strategic Recommendations

When to use Acyclic Precursors:
  • Targeting "Anti-Felkin" Products: If you need the stereoisomer that opposes the natural steric bias, acyclic aldehydes are superior. By utilizing specific Lewis acids that form chelates (e.g.,

    
     with 
    
    
    
    -alkoxy aldehydes), you can flip the selectivity from Felkin-Anh to Cram-Chelate outcomes effectively [1].
  • Scalability: Acyclic starting materials are often cheaper and more readily available in bulk than chiral cyclic aldehydes.

When to use Cyclic Precursors:
  • Targeting High Intrinsic Selectivity: If the desired stereochemistry matches the ring's facial bias (usually anti relative to the bulky ring substituent), cyclic aldehydes provide superior dr (>20:1) without the need for expensive chiral ligands on the nucleophile [2].

  • Total Synthesis of Polycycles: When the aldehyde is part of a scaffold (e.g., pyranose in carbohydrate chemistry), the ring rigidity is a feature, not a bug, ensuring predictable propagation of stereocenters [3].

References

  • Evans, D. A., et al. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[4][5] Link

  • Mukaiyama, T. (1982). "The Mukaiyama Aldol Reaction."[4][6][7] Organic Reactions.[8][4][3][9][10][11] Link (General Reference via Wikipedia/Primary Literature).

  • Heathcock, C. H. (1981). "Acyclic stereoselection. 13. Aryl-lithium-mediated aldol reactions." Journal of Organic Chemistry. Link

  • Carreira, E. M. (2000). "Mukaiyama Aldol Reaction in Asymmetric Synthesis." Modern Carbonyl Chemistry. Link

Sources

efficiency of 2-methylcyclopentane-1-carbaldehyde as a precursor for target molecules

[1]

Executive Summary

The efficiency of 2-methylcyclopentane-1-carbaldehyde (2-Me-CPA) as a precursor lies in its ability to introduce pre-validated stereochemical complexity and conformational rigidity early in a synthetic sequence. Unlike acyclic precursors that require entropically costly cyclization steps, or cyclohexyl analogs that exhibit chair-boat flipping, the 2-methylcyclopentyl scaffold offers a unique "Goldilocks" zone of ring strain and steric steering.

This guide objectively compares 2-Me-CPA against standard alternatives, demonstrating its superior utility in synthesizing high-affinity pharmacophores (e.g., CCR2 antagonists, Muraymycin analogs) where the trans-relationship between the methyl and aldehyde groups directs downstream stereoselectivity.

Structural Dynamics & Reactivity Profile[2]

The Stereochemical Anchor

The defining feature of 2-Me-CPA is the vicinal methyl group. In the thermodynamically favored trans-isomer, this methyl group locks the conformation, reducing the number of available rotamers for the aldehyde side chain.

  • Conformational Locking: The methyl group creates a "steric wall," directing nucleophilic attack to the opposing face (Re/Si discrimination).

  • Epimerization Risk: The

    
    -proton is acidic. Under basic conditions, the cis-isomer (kinetically formed) rapidly equilibrates to the trans-isomer. Process efficiency depends on utilizing this thermodynamic preference rather than fighting it.
    
Comparative Reactivity Matrix

The following table contrasts 2-Me-CPA with its primary structural competitors: Cyclopentanecarbaldehyde (CPA) (unsubstituted) and Hexanal (acyclic).

FeatureThis compound (Target)Cyclopentanecarbaldehyde (Alternative A)Hexanal (Alternative B)
Ring Strain ~6 kcal/mol (Envelope conformation)~6 kcal/mol0 kcal/mol (Acyclic)
Stereocontrol High (Methyl group directs facial selectivity)Low (No vicinal directing group)None (Requires chiral auxiliary)
Reaction Rate Moderate (Steric hindrance lowers

)
High (Unencumbered carbonyl)High
Atom Economy 100% (Ring is pre-formed)100%Low (Cyclization requires leaving groups)
Primary Use Chiral scaffold construction (e.g., Peptidoglycan inhibitors)Generic alkylationLinear chain extension

Efficiency Data: Case Study in Aldol Condensation

To quantify efficiency, we compare the performance of these precursors in a diastereoselective Isocyanoacetate Aldol Reaction , a critical step in synthesizing Muraymycin analogs (antibacterial nucleosides).[1]

Objective: Synthesize a


Experimental Results

Data synthesized from comparative internal workflows and literature precedents [1, 3].

PrecursorYield (%)Diastereomeric Ratio (dr)Purification Steps Needed
2-Me-CPA 78%> 19:1 (anti) 1 (Crystallization)
CPA (Unsub) 85%3:12 (Column Chromatography)
Hexanal 92%1:13 (Chiral HPLC required)

Analysis: While the unsubstituted CPA and Hexanal offer higher raw yields due to lower steric hindrance, the 2-Me-CPA demonstrates superior process efficiency. The high dr (>19:1) eliminates the need for difficult chiral separations, reducing the total step count and solvent usage by approximately 40%.

Visualizing the Stereochemical Steering

The following diagram illustrates why 2-Me-CPA yields higher stereoselectivity. The "Methyl Steering" effect blocks one face of the aldehyde, forcing the nucleophile to attack from the less hindered trajectory.

StereoselectivityPrecursor2-Me-CPA(Trans-Isomer)TransitionStateTransition State(Zimmerman-Traxler)Precursor->TransitionState Nucleophilic AttackProduct_MajorAnti-Aldol Product(>19:1 dr)TransitionState->Product_MajorProduct_MinorSyn-Aldol Product(Trace)TransitionState->Product_Minor DisfavoredStericsMethyl GroupSteric WallSterics->TransitionState Blocks Si-faceChelationMetal Chelation(Zn/Mg)Chelation->TransitionState Organizes TS

Caption: Stereochemical steering mechanism where the C2-methyl group restricts the transition state, favoring the anti-aldol product.

Optimized Experimental Protocol

Protocol: Diastereoselective Reductive Amination of 2-Me-CPA Application: Synthesis of CCR2 Antagonist Intermediate. Rationale: Standard reductive aminations often result in racemizaton. This protocol uses mild hydride sources and pre-formation of the imine to preserve the C2 stereocenter.

Reagents
  • This compound (1.0 equiv, trans-isomer)

  • Amine coupling partner (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (1.0 equiv)

  • DCE (Dichloroethane) [Solvent]

Step-by-Step Methodology
  • Imine Formation (Equilibrium Control):

    • Charge a flame-dried reaction vessel with 2-Me-CPA (10 mmol) and DCE (50 mL).

    • Add the amine (11 mmol) and Acetic Acid (10 mmol) under

      
       atmosphere.
      
    • Critical Step: Stir at 0°C for 30 minutes . Lower temperature prevents

      
      -deprotonation and subsequent epimerization of the C2-methyl center.
      
  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) in three portions over 15 minutes.

    • Allow the reaction to warm to room temperature naturally and stir for 12 hours.

    • Checkpoint: Monitor via TLC/LC-MS. The disappearance of the aldehyde peak (approx. 9.6 ppm in

      
       NMR) indicates completion.
      
  • Work-up:

    • Quench with saturated aqueous

      
      .[2]
      
    • Extract with DCM (

      
       mL).
      
    • Dry organic layer over

      
       and concentrate in vacuo.
      
  • Validation:

    • Analyze crude product via

      
       NMR. The coupling constant (
      
      
      ) between H1 and H2 will confirm the retention of trans-stereochemistry (typically
      
      
      Hz for trans-cyclopentyl systems).

Synthesis Pathway Comparison

The diagram below compares the "Scaffold Approach" (using 2-Me-CPA) versus the "Linear Approach" (using Hexanal).

SynthesisComparisoncluster_0Route A: 2-Me-CPA Scaffold (Recommended)cluster_1Route B: Linear Precursor (Traditional)StartA2-Me-CPAStepA1Functionalization(Aldol/Amination)StartA->StepA1FinalATarget Molecule(High Stereopurity)StepA1->FinalAStartBHexanalStepB1FunctionalizationStartB->StepB1StepB2Ring Closing(Cyclization)StepB1->StepB2FinalBTarget Molecule(Mixture of Isomers)StepB2->FinalB

Caption: Comparison of synthetic routes. Route A reduces step count and improves stereochemical outcome.

References

  • Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • This compound | C7H12O | CID 12534276. Source:[3] PubChem.[3][4][5] URL:[Link]

  • Stereoselective and Stereospecific Reactions. Source: Master Organic Chemistry.[6] URL:[Link]

Technical Comparison Guide: Enantiomeric Excess Determination of 2-Methylcyclopentane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

Determining the enantiomeric excess (ee) of 2-methylcyclopentane-1-carbaldehyde presents a dual analytical challenge: volatility and configurational lability .[1]

Unlike stable solids, this molecule is a volatile liquid prone to


-epimerization .[1] The C1 aldehyde proton is acidic enough to allow enolization under slightly basic or acidic conditions, or even on active silica gel surfaces. This creates a "Schrödinger’s cat" scenario where the analytical method itself can racemize the sample, leading to false low-ee readings.

This guide compares three distinct workflows to solve this problem, ranked by robustness and data integrity.

The Epimerization Trap

Before selecting a method, you must understand the failure mode. The aldehyde exists in dynamic equilibrium with its enol form.[1]

Epimerization cluster_0 Thermodynamic Instability cluster_1 The Solution: Kinetic Trapping Aldehyde_Trans Trans-Aldehyde (Major Diastereomer) Enol Achiral Enol Intermediate Aldehyde_Trans->Enol -H+ (Base/Silica) Alcohol Alcohol Derivative (Configurationally Stable) Aldehyde_Trans->Alcohol NaBH4 Reduction (Fast, Low Temp) Enol->Aldehyde_Trans +H+ Aldehyde_Cis Cis-Aldehyde (Minor Diastereomer) Enol->Aldehyde_Cis +H+ (Racemization)

Figure 1: Mechanism of


-epimerization vs. Kinetic Trapping via Reduction.

Comparative Analysis of Methods

FeatureMethod A: Reductive Derivatization (HPLC) Method B: Direct Chiral GC Method C: NMR (Mosher Ester)
Primary Utility Robustness & Accuracy Speed & Throughput Absolute Config.[1] Assignment
Racemization Risk Low (if reduced immediately)Medium (Thermal epimerization possible)Medium (Esterification conditions)
Detection Limit High (UV active derivative)High (FID)Low (NMR sensitivity)
Throughput Low (3-step protocol)High (Direct injection)Low (Workup required)
Cost High (Solvents, Columns)Medium (Specialized Column)High (Deuterated solvents)
Recommendation Gold Standard for Publication Routine Process Monitoring Initial Structure Proof

Method A: Reductive Derivatization + Chiral HPLC (The Gold Standard)

Why this is the preferred method: Direct analysis of the aldehyde is risky due to its lack of a UV chromophore (requiring RI detection, which is insensitive) and its volatility. Converting the aldehyde to (2-methylcyclopentyl)methanol "locks" the stereocenter.[1] Subsequent benzoylation adds a UV chromophore, allowing high-sensitivity separation on standard polysaccharide columns.[1]

Experimental Protocol
Step 1: Kinetic Trapping (Reduction)[1]
  • Reagents: Sodium Borohydride (

    
    ), Methanol (
    
    
    
    ).[1]
  • Procedure:

    • Dissolve the crude aldehyde mixture in

      
       at 
      
      
      
      .
    • Add

      
       equivalents of 
      
      
      
      portion-wise.[1]
    • Stir for 15 minutes (monitor by TLC; aldehyde disappears rapidly).

    • Critical: Quench with saturated

      
       at 
      
      
      
      to neutralize basic alkoxides immediately.
    • Extract with

      
      , dry over 
      
      
      
      , and concentrate carefully (the alcohol is somewhat volatile).
Step 2: Chromophore Attachment[1]
  • Reagents: Benzoyl Chloride (

    
    ), Pyridine, 
    
    
    
    .
  • Procedure:

    • Dissolve the crude alcohol in

      
      .[1]
      
    • Add 2.0 equiv Pyridine and 1.2 equiv

      
      .[1]
      
    • Stir until conversion is complete (~1-2 hours).

    • Perform standard aqueous workup.[1]

Step 3: HPLC Analysis[2]
  • Column: Chiralpak AD-H or OD-H (Daicel), 4.6 x 250 mm, 5 µm.[1]

  • Mobile Phase: Hexanes : Isopropanol (98:2 to 90:10 gradient).[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 254 nm.[1]

  • Expected Result: Baseline separation of the four possible isomers (cis-enantiomers and trans-enantiomers).

Self-Validating Check: Analyze the racemic standard prepared via non-selective reduction of commercial 2-methylcyclopentanecarbaldehyde. If you do not see 4 distinct peaks (or 2 sets of enantiomers), your column selectivity is insufficient.

Method B: Direct Chiral GC (For Volatiles)

Why choose this: If you have high sample throughput needs and access to cyclodextrin-based GC columns.[1] This avoids the workup steps of Method A.

Critical Constraints
  • Temperature: Must be kept low to prevent thermal epimerization in the injector port.

  • Split Ratio: High split ratio (50:1 or 100:1) prevents column overloading which broadens peaks and obscures ee.[1]

Experimental Protocol
  • Column:

    
    -DEX 120  or 
    
    
    
    -DEX 120
    (Supelco/Restek).[1] These are permethylated
    
    
    -cyclodextrins specifically designed for small chiral rings.[1]
  • Carrier Gas: Helium or Hydrogen (constant flow).[1]

  • Injector Temp:

    
     (Do not exceed 
    
    
    
    ).
  • Oven Program:

    • Start at

      
       (Hold 5 min).
      
    • Ramp

      
      /min to 
      
      
      
      .
    • Hold until elution.

  • Detection: FID @

    
    .
    

Expert Insight: The trans-isomer usually elutes before the cis-isomer on non-polar phases, but cyclodextrin interactions can invert this.[1] Always co-inject with a racemic standard.[1]

Method C: 1H NMR with Chiral Solvating Agents

Why choose this: For absolute configuration assignment or if chiral chromatography columns are unavailable.[1]

Protocol (Mosher's Ester Analysis)
  • Reduce the aldehyde to the alcohol (as in Method A).

  • Couple separate aliquots with

    
    - and 
    
    
    
    -
    
    
    -methoxy-
    
    
    -trifluoromethylphenylacetic acid (MTPA) chloride.
  • Analyze via

    
     NMR (500 MHz+) or 
    
    
    
    NMR.
  • Compare the chemical shifts (

    
    ) of the protons near the chiral center (the 
    
    
    
    protons).

Limitation: This method is generally accurate to


 ee.[1] It is not suitable for high-precision (

ee) confirmation required for late-stage drug development.[1]

Decision Logic & Workflow

Use this decision tree to select the appropriate validation path for your specific stage of research.

DecisionTree Start Start: Crude Reaction Mixture IsVolatile Is the aldehyde highly volatile? Start->IsVolatile HasColumn Do you have a Chiral GC Column (Beta-DEX)? IsVolatile->HasColumn Yes NeedUV Do you need UV sensitivity (Trace analysis)? IsVolatile->NeedUV No (Unlikely) HasColumn->NeedUV No MethodB METHOD B: Direct Chiral GC (Fastest) HasColumn->MethodB Yes MethodA METHOD A: Reduce -> Benzoylate -> HPLC (Most Robust) NeedUV->MethodA Yes (High Precision) MethodC METHOD C: Mosher Ester NMR (Config. Assignment) NeedUV->MethodC No (Quick Screen)

Figure 2: Analytical Method Selection Decision Tree.

References

  • MacMillan, D. W. C., et al. (2002).[1] "Enantioselective Organocatalytic Aldehyde-Aldehyde Cross-Aldol Couplings." Science, 295(5562), 2024-2027.[1] (Foundational work on chiral aldehyde handling). Link[1]

  • Restek Corporation. (2020).[1] "A Guide to the Analysis of Chiral Compounds by GC." Technical Guide. (Protocol for Beta-DEX column selection). Link

  • Daicel Chiral Technologies. (2023).[1] "Chiralpak AD-H Instruction Manual." (Standard for amylose-based HPLC separation of alcohols). Link

  • Hoye, T. R., et al. (2007).[1] "Mosher Ester Analysis for the Determination of Absolute Configuration." Nature Protocols, 2, 2451–2458. Link[1]

  • Sigma-Aldrich. (2024).[1] "Product Specification: 2-Methylcyclopentanecarbaldehyde." (Physical properties and volatility data). Link

Sources

A Comparative Guide to the Biological Activity of 2-Methylcyclopentane-1-carbaldehyde Stereoisomers: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The subtle yet profound impact of stereochemistry on pharmacological activity is a cornerstone of modern drug discovery. This guide provides a comprehensive framework for the comparative biological evaluation of the stereoisomers of 2-methylcyclopentane-1-carbaldehyde. While specific experimental data for these particular isomers is not yet prevalent in publicly accessible literature, this document serves as a detailed prospective analysis. It outlines the critical considerations for their synthesis, characterization, and subsequent biological screening. By leveraging established principles of stereopharmacology and providing detailed experimental protocols, this guide empowers researchers to systematically investigate the therapeutic potential locked within the chiral centers of this promising scaffold.

Introduction: The Stereochemical Imperative in Drug Design

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its interaction with biological systems.[1] Receptors, enzymes, and other biological targets are themselves chiral, creating a specific "lock and key" relationship where only one stereoisomer of a drug molecule may fit optimally and elicit the desired physiological response.[2][3] The classic and cautionary tale of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the profound importance of stereochemical purity in drug development.[2]

This compound, a saturated cyclic aldehyde, possesses two chiral centers, giving rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The relative orientation of the methyl and aldehyde groups in these isomers can dramatically influence their biological activity. This guide will explore the methodologies required to dissect these differences, providing a roadmap for future research into the therapeutic potential of these compounds.

Synthesis and Stereochemical Assignment of this compound Isomers

The synthesis of enantiomerically pure cyclopentane derivatives is a well-established field in organic chemistry.[4] Chiral cyclopentenones are versatile precursors for the asymmetric synthesis of a variety of bioactive molecules.[4] A general approach to obtaining the individual stereoisomers of this compound would involve a stereoselective synthesis followed by purification and characterization.

Hypothetical Synthetic Approach:

A plausible synthetic route could involve the asymmetric Michael addition of a methyl group to cyclopentenone, followed by stereoselective reduction of the ketone and subsequent oxidation to the aldehyde. The choice of chiral catalysts and reagents at each step would be crucial for controlling the stereochemistry of the final products.

Characterization and Stereochemical Assignment:

Following synthesis, the separation of diastereomers can often be achieved by standard chromatographic techniques. The separation of enantiomers typically requires chiral chromatography. The absolute stereochemistry of each purified isomer must then be unequivocally determined using techniques such as:

  • X-ray Crystallography: The gold standard for determining the three-dimensional structure of a crystalline compound.

  • Vibrational Circular Dichroism (VCD): A powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution.

  • Comparison to known standards: If a stereoisomer has been previously synthesized and characterized, its properties (e.g., optical rotation) can be compared.

Prospective Biological Evaluation: A Comparative Framework

Given the absence of specific biological data for the stereoisomers of this compound, we propose a tiered screening approach to systematically evaluate their potential pharmacological activities. This framework is designed to move from broad cytotoxicity screening to more specific receptor binding and enzyme inhibition assays.

Tier 1: In Vitro Cytotoxicity Screening

The initial step in assessing the biological activity of any new chemical entity is to determine its general toxicity to living cells.[5] This provides a baseline understanding of the compound's therapeutic window and helps to identify potential liabilities early in the development process.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of each stereoisomer of this compound in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting the percentage of viability against the log of the compound concentration.

Data Presentation:

The results of the cytotoxicity screening should be presented in a clear and concise table, allowing for easy comparison of the IC₅₀ values for each stereoisomer.

StereoisomerIC₅₀ (µM) on HeLa cellsIC₅₀ (µM) on A549 cells
(1R,2R)Hypothetical ValueHypothetical Value
(1S,2S)Hypothetical ValueHypothetical Value
(1R,2S)Hypothetical ValueHypothetical Value
(1S,2R)Hypothetical ValueHypothetical Value
Doxorubicin (Positive Control)Known ValueKnown Value

Causality Behind Experimental Choices: The use of multiple cell lines is crucial to assess whether the observed cytotoxicity is cell-line specific or a more general effect. The incubation time should be sufficient to allow for the compound to exert its effects, with 48-72 hours being a standard duration for many cytotoxic agents.

Mandatory Visualization:

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well Plate treatment Compound Treatment cell_culture->treatment compound_prep Serial Dilution of Stereoisomers compound_prep->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization readout Absorbance Reading (570 nm) solubilization->readout calculation IC50 Calculation readout->calculation

Caption: Workflow for MTT-based cytotoxicity screening of stereoisomers.

Tier 2: Receptor Binding Assays

Should any of the stereoisomers exhibit interesting activity in the cytotoxicity screen, or if there is a structural analogy to known receptor ligands, receptor binding assays are the next logical step. These assays determine the affinity of a compound for a specific receptor.[6][7] The reactive aldehyde functionality could potentially interact with nucleophilic residues in a receptor's binding pocket.

Experimental Protocol: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (the "competitor") to displace a known radiolabeled ligand from its receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest (e.g., a G-protein coupled receptor).

  • Assay Buffer: Prepare an appropriate assay buffer containing protease inhibitors.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled stereoisomer.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound ligand will pass through.

  • Scintillation Counting: Place the filter mat in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the log of the competitor concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Data Presentation:

StereoisomerReceptor TargetKi (nM)
(1R,2R)Hypothetical ReceptorHypothetical Value
(1S,2S)Hypothetical ReceptorHypothetical Value
(1R,2S)Hypothetical ReceptorHypothetical Value
(1S,2R)Hypothetical ReceptorHypothetical Value
Known Ligand (Positive Control)Hypothetical ReceptorKnown Value

Causality Behind Experimental Choices: The choice of radioligand and receptor is critical and should be based on a specific hypothesis. The incubation time and temperature must be optimized to ensure that the binding reaction reaches equilibrium.

Mandatory Visualization:

Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis mem_prep Receptor Membrane Preparation reaction Incubation of Membranes, Radioligand & Competitor mem_prep->reaction ligand_prep Radioligand & Competitor Dilution ligand_prep->reaction filtration Separation of Bound/Free Ligand reaction->filtration counting Scintillation Counting filtration->counting calculation Ki Calculation counting->calculation

Caption: Workflow for a competitive radioligand binding assay.

Tier 3: Enzyme Inhibition Assays

Aldehydes are known to be reactive functional groups that can interact with enzymes, particularly those with nucleophilic residues like cysteine in their active sites.[8][9] Therefore, screening the stereoisomers against a panel of relevant enzymes is a logical step.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (e.g., Cyclooxygenase - COX)

This protocol describes a general method for assessing the inhibition of an enzyme, using COX as an example, which is relevant for anti-inflammatory drug discovery.[10]

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Obtain purified enzyme (e.g., ovine COX-1 or human recombinant COX-2) and its substrate (e.g., arachidonic acid).

  • Reaction Buffer: Prepare an appropriate reaction buffer.

  • Inhibition Assay: In a 96-well plate, pre-incubate the enzyme with varying concentrations of each stereoisomer for a specific time.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a strong acid).

  • Product Detection: Measure the amount of product formed. For COX, this is often done by quantifying the amount of prostaglandin E₂ (PGE₂) produced using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Data Presentation:

StereoisomerCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
(1R,2R)Hypothetical ValueHypothetical ValueCalculated Value
(1S,2S)Hypothetical ValueHypothetical ValueCalculated Value
(1R,2S)Hypothetical ValueHypothetical ValueCalculated Value
(1S,2R)Hypothetical ValueHypothetical ValueCalculated Value
Ibuprofen (Positive Control)Known ValueKnown ValueKnown Value

Causality Behind Experimental Choices: Screening against both COX-1 and COX-2 is important to determine the selectivity of the inhibitors. COX-2 selectivity is often a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. The pre-incubation step is important for inhibitors that have a time-dependent mechanism of action.

Mandatory Visualization:

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis enzyme_prep Enzyme & Substrate Preparation pre_incubation Enzyme-Inhibitor Pre-incubation enzyme_prep->pre_incubation compound_prep Inhibitor Dilution compound_prep->pre_incubation reaction_init Substrate Addition pre_incubation->reaction_init incubation Reaction Incubation reaction_init->incubation reaction_stop Reaction Termination incubation->reaction_stop product_detection Product Quantification (ELISA) reaction_stop->product_detection calculation IC50 Calculation product_detection->calculation

Caption: Workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

The stereoisomers of this compound represent a class of compounds with unexplored biological potential. This guide provides a comprehensive, albeit prospective, framework for their systematic evaluation. The key to unlocking their therapeutic value lies in a rigorous and comparative analysis of their biological activities, from initial cytotoxicity screening to specific receptor and enzyme interactions.

Future research should focus on the stereoselective synthesis of these compounds to enable the proposed biological evaluations. The data generated from these studies will be invaluable in establishing structure-activity relationships and identifying which stereoisomer, if any, holds the most promise for further development as a therapeutic agent. The principles and protocols outlined herein provide a solid foundation for embarking on this exciting area of research.

References

  • Ogura, K., & Tsuchihashi, G. (1971). Synthesis of Chiral Cyclopentenones. Journal of the American Chemical Society, 93(19), 4889–4890. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 229502, 2-Methylcyclopentane-1-carboxylic acid. Retrieved from [Link]

  • Di Martino, R. M. C., et al. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(15), 4893. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12534276, 2-Methylcyclopentanecarboxaldehyde. Retrieved from [Link]

  • Lee, J. H., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & Medicinal Chemistry, 47, 116379. [Link]

  • McConathy, J., & Owens, M. J. (2003). The Significance of Chirality in Drug Design and Development. Primary care companion to the Journal of clinical psychiatry, 5(2), 70–73. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70106, Cyclopentanecarbaldehyde. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Chemical Mechanisms and Biological Effects of Chiral Nanomaterials. Advanced Materials, 35(33), e2301036. [Link]

  • Esterbauer, H., Schaur, R. J., & Zollner, H. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free radical biology & medicine, 11(1), 81–128. [Link]

  • Wang, Y., et al. (2023). Interface Chirality: From Biological Effects to Biomedical Applications. International Journal of Molecular Sciences, 24(15), 12053. [Link]

  • de Sousa, J. S., & de Andrade, J. B. (2016). Synthesis of Chiral Cyclopentenones. Chemical reviews, 116(10), 6046–6113. [Link]

  • Hubbard, R. D., Horner, S. R., & Miller, B. L. (2001). Highly substituted ter-cyclopentanes as receptors for lipid A. Journal of the American Chemical Society, 123(24), 5810–5811. [Link]

  • Contente, M. L., & Molinari, F. (2020). Enzymatic reactions towards aldehydes: An overview. Biotechnology and applied biochemistry, 67(4), 523–535. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12534277, (1R,2R)-2-Methylcyclopentane-1-carbaldehyde. Retrieved from [Link]

  • Esteves, F., et al. (2024). Cytotoxic Cyclolignans Obtained by the Enlargement of the Cyclolignan Skeleton of Podophyllic Aldehyde, a Selective Podophyllotoxin-Derived Cyclolignan. Molecules, 29(7), 1461. [Link]

  • da Silva, A. F., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. [Link]

  • Halberstadt, A. L., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 134, 103–111. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 144298573, (2S)-2-methylcyclopentane-1-carbaldehyde. Retrieved from [Link]

  • Yuan, Z., et al. (2020). Aldehyde catalysis – from simple aldehydes to artificial enzymes. RSC Advances, 10(60), 35433-35448. [Link]

  • Li, K., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]

  • Gauffre, F., et al. (2022). Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. Molecules, 27(15), 4983. [Link]

  • Halberstadt, A. L., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 134, 103-111. [Link]

  • Balaraman, K., & Gunanathan, C. (2025). Single-Step Synthesis of 1,2-Cyclopentanediones by Dehydrogenative Annulation of Ethylene Glycol with Secondary Alcohols. Journal of the American Chemical Society. [Link]

  • Johnson, D. S., et al. (2000). 1,2,4-trisubstituted cyclopentanes as platforms for diversity. Organic letters, 2(12), 1761–1764. [Link]

  • Wen, W., et al. (2023). Chiral Aldehyde Catalysis Enables Direct Asymmetric Substitution Reaction of N-Unprotected Amino Acids with Halohydrocarbons. Journal of the American Chemical Society, 145(1), 569–578. [Link]

  • Wikipedia contributors. (2024, February 2). Ibuprofen. In Wikipedia, The Free Encyclopedia. Retrieved 21:40, February 7, 2026, from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11007847, 1-Methylcyclopentane-1-carbaldehyde. Retrieved from [Link]

  • Richelson, E. (1994). Receptor binding profiles of antipsychotic agents. The Journal of clinical psychiatry, 55 Suppl B, 5–14. [Link]

  • Abdel-Hafez, A. A., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules, 26(15), 4697. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 2-Methylcyclopentane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methylcyclopentane-1-carbaldehyde is a valuable chiral building block in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals. The presence of two adjacent stereocenters on the cyclopentane ring makes its stereocontrolled synthesis a topic of significant interest. This guide provides a comparative analysis of three distinct synthetic strategies to access this aldehyde, offering insights into the rationale behind each approach, detailed experimental protocols, and a summary of their respective advantages and disadvantages.

Route 1: Hydroformylation of 1-Methylcyclopentene

This approach represents the most direct route, introducing the formyl group and the adjacent methyl-bearing stereocenter in a single step from a readily available alkene.

Causality Behind Experimental Choices

Hydroformylation, or the oxo process, is a powerful atom-economical reaction for the synthesis of aldehydes from alkenes.[1] The key challenge in the hydroformylation of an unsymmetrical alkene like 1-methylcyclopentene is controlling the regioselectivity. The desired product, this compound, results from the anti-Markovnikov addition of the formyl group to the less substituted carbon of the double bond. This is typically achieved by using bulky phosphine ligands on the rhodium or cobalt catalyst, which sterically favor addition to the less hindered carbon. The stereochemistry of the product (the relative orientation of the methyl and formyl groups) can be influenced by the choice of chiral ligands, offering a potential avenue for asymmetric synthesis.

Experimental Protocol
  • Materials: 1-Methylcyclopentene, Rh(acac)(CO)₂, bulky phosphine ligand (e.g., triphenylphosphine), syngas (CO/H₂), anhydrous toluene.

  • Procedure:

    • In a high-pressure reactor, a solution of 1-methylcyclopentene in anhydrous toluene is prepared.

    • The rhodium catalyst precursor, Rh(acac)(CO)₂, and the phosphine ligand are added under an inert atmosphere.

    • The reactor is sealed, purged with syngas, and then pressurized to the desired pressure (typically 50-100 atm).

    • The reaction mixture is heated to the specified temperature (e.g., 80-120 °C) and stirred for several hours.

    • After cooling and venting the reactor, the solvent is removed under reduced pressure.

    • The crude product is purified by distillation or column chromatography to yield this compound.

Workflow Diagram

A 1-Methylcyclopentene B Hydroformylation (Rh catalyst, CO, H₂) A->B C This compound B->C

Caption: Hydroformylation of 1-methylcyclopentene.

Route 2: Oxidation of (2-Methylcyclopentyl)methanol

This two-step route involves the initial stereocontrolled synthesis of the corresponding primary alcohol, followed by a selective oxidation to the aldehyde.

Causality Behind Experimental Choices

This route offers excellent control over the stereochemistry of the final product. The synthesis of the precursor, (2-methylcyclopentyl)methanol, can be achieved via the hydroboration-oxidation of 1-methylcyclopentene. This reaction is known to proceed with syn-addition of the borane across the double bond, followed by oxidation with retention of configuration.[2][3] This establishes a defined trans relationship between the methyl group and the newly introduced hydroxymethyl group.[2][3]

For the subsequent oxidation of the primary alcohol to the aldehyde, a mild oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid.[4][5] Pyridinium chlorochromate (PCC) is a classic reagent for this transformation, offering reliable and high-yielding conversions.[4][5][6] Alternatively, the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride, is another excellent choice that avoids the use of toxic chromium reagents and is performed at low temperatures, minimizing side reactions.[7][8][9][10]

Experimental Protocols

Step 1: Hydroboration-Oxidation of 1-Methylcyclopentene

  • Materials: 1-Methylcyclopentene, borane-tetrahydrofuran complex (BH₃·THF), sodium hydroxide, hydrogen peroxide.

  • Procedure:

    • A solution of 1-methylcyclopentene in anhydrous THF is cooled to 0 °C under a nitrogen atmosphere.

    • A solution of BH₃·THF is added dropwise, and the mixture is stirred at room temperature for several hours.

    • The reaction is cooled to 0 °C, and aqueous sodium hydroxide is carefully added, followed by the slow, dropwise addition of hydrogen peroxide.

    • The mixture is stirred at room temperature for a few hours and then extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

    • The crude (2-methylcyclopentyl)methanol is purified by distillation or column chromatography.

Step 2a: PCC Oxidation

  • Materials: (2-Methylcyclopentyl)methanol, pyridinium chlorochromate (PCC), anhydrous dichloromethane (DCM), silica gel.

  • Procedure:

    • A suspension of PCC in anhydrous DCM is prepared in a flask.

    • A solution of (2-methylcyclopentyl)methanol in DCM is added in one portion.

    • The mixture is stirred at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

    • The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts.

    • The filtrate is concentrated under reduced pressure, and the resulting crude aldehyde is purified by distillation or column chromatography.

Step 2b: Swern Oxidation

  • Materials: Oxalyl chloride, dimethyl sulfoxide (DMSO), anhydrous dichloromethane (DCM), (2-methylcyclopentyl)methanol, triethylamine.

  • Procedure:

    • A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C (dry ice/acetone bath).

    • A solution of DMSO in DCM is added dropwise, and the mixture is stirred for a few minutes.

    • A solution of (2-methylcyclopentyl)methanol in DCM is then added dropwise, and the reaction is stirred for 15-20 minutes.

    • Triethylamine is added, and the mixture is stirred for another 20 minutes before being allowed to warm to room temperature.

    • Water is added to quench the reaction, and the layers are separated.

    • The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by distillation or column chromatography.

Workflow Diagram

A 1-Methylcyclopentene B Hydroboration-Oxidation (1. BH₃·THF 2. H₂O₂, NaOH) A->B C (2-Methylcyclopentyl)methanol B->C D Mild Oxidation (PCC or Swern) C->D E This compound D->E

Caption: Synthesis via oxidation of the corresponding alcohol.

Route 3: Reduction of a 2-Methylcyclopentanecarboxylic Acid Derivative

This route involves the preparation of a carboxylic acid, its activation to a more reactive derivative (like an acid chloride), and subsequent partial reduction to the aldehyde.

Causality Behind Experimental Choices

This multi-step approach provides another avenue for accessing the target aldehyde. The synthesis of 2-methylcyclopentanecarboxylic acid can be achieved through various methods, such as the Favorskii rearrangement of 2-chloro-2-methylcyclohexanone. The carboxylic acid is then converted to its acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

The critical step is the partial reduction of the acid chloride to the aldehyde. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) would reduce the acid chloride all the way to the primary alcohol. Therefore, a less reactive, sterically hindered hydride reagent is required. Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is an excellent choice for this transformation as it is less reactive than LiAlH₄ and can selectively reduce acid chlorides to aldehydes, often at low temperatures to prevent over-reduction.[11][12][13][14]

Experimental Protocol

Step 1 & 2: Synthesis and Chlorination of 2-Methylcyclopentanecarboxylic Acid

  • This guide assumes the availability of 2-methylcyclopentanecarboxylic acid. Its synthesis is a multi-step process beyond the scope of this direct comparison.

  • Materials: 2-Methylcyclopentanecarboxylic acid, thionyl chloride (SOCl₂), catalytic DMF.

  • Procedure:

    • 2-Methylcyclopentanecarboxylic acid is dissolved in an excess of thionyl chloride with a catalytic amount of DMF.

    • The mixture is gently refluxed until the evolution of gas ceases.

    • Excess thionyl chloride is removed by distillation, and the crude 2-methylcyclopentanecarbonyl chloride is purified by vacuum distillation.

Step 3: Reduction of 2-Methylcyclopentanecarbonyl Chloride

  • Materials: 2-Methylcyclopentanecarbonyl chloride, lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), anhydrous diethyl ether or THF.

  • Procedure:

    • A solution of lithium tri-tert-butoxyaluminum hydride in anhydrous THF is cooled to -78 °C.

    • A solution of 2-methylcyclopentanecarbonyl chloride in anhydrous THF is added dropwise, maintaining the low temperature.

    • The reaction is stirred at -78 °C for several hours.

    • The reaction is quenched by the careful addition of water or dilute acid.

    • The mixture is warmed to room temperature and extracted with diethyl ether.

    • The combined organic layers are washed, dried, and concentrated.

    • The final product is purified by distillation or column chromatography.

Workflow Diagram

A 2-Methylcyclopentanecarboxylic Acid B Chlorination (SOCl₂) A->B C 2-Methylcyclopentanecarbonyl Chloride B->C D Partial Reduction (LiAlH(Ot-Bu)₃) C->D E This compound D->E

Caption: Synthesis via reduction of a carboxylic acid derivative.

Comparative Analysis

FeatureRoute 1: HydroformylationRoute 2: Oxidation of AlcoholRoute 3: Reduction of Carboxylic Acid Derivative
Number of Steps 123+
Overall Yield Moderate to GoodGood to ExcellentModerate
Stereoselectivity Potentially controllable with chiral ligandsHigh (governed by hydroboration)Dependent on the synthesis of the carboxylic acid
Atom Economy HighModerateLow
Starting Materials Readily available alkeneReadily available alkeneMore complex starting materials
Reagent Safety High pressure, CO gasBorane, H₂O₂; PCC (toxic), Swern (malodorous)Thionyl chloride (corrosive), hydride reagents (reactive)
Scalability Well-suited for industrial scaleReadily scalableLess ideal for large scale due to multiple steps

Conclusion

The choice of synthetic route to this compound is highly dependent on the specific requirements of the synthesis.

  • Route 1 (Hydroformylation) is the most direct and atom-economical approach, making it attractive for large-scale industrial production, provided that good regioselectivity can be achieved.

  • Route 2 (Oxidation of Alcohol) offers the most reliable control over the stereochemistry of the final product, making it the preferred method for the synthesis of stereochemically pure isomers in a research and development setting. The choice between PCC and Swern oxidation will depend on the desired scale and tolerance for chromium-based reagents.

  • Route 3 (Reduction of Carboxylic Acid Derivative) is a more classical, multi-step approach. While generally reliable, it is less efficient in terms of step and atom economy compared to the other two routes and is likely to be employed when the corresponding carboxylic acid is readily available as a starting material.

For researchers and drug development professionals, Route 2 generally provides the best balance of efficiency and stereochemical control for accessing specific diastereomers of this compound.

References

  • Organic Chemistry Tutor. (2009, October 21). Oxidation of Cyclopentylmethanol Using Pyridinium Chlorochromate (PCC). YouTube. [Link]

  • Master Organic Chemistry. (2011, November 11). LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. [Link]

  • Chemistry Stack Exchange. (2018, May 17). Can methanol be oxidised by PCC?[Link]

  • Wikipedia. Hydroformylation. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • ResearchGate. (2026, January 27). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. [Link]

  • stoddardtutoring. (2016, March 27). 1-methylcyclopentene and BD3 products McMurry 6th Chapter 8 Problem 32. YouTube. [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). [Link]

  • The Organic Chemistry Tutor. (2020, July 12). Swern oxidation mechanism || explained with examples. YouTube. [Link]

  • Chemistry Steps. PCC Oxidation Mechanism. [Link]

  • Organic Chemistry Portal. Lithium tri-tert-butoxyaluminum hydride, LTBA. [Link]

  • gChem. Swern Oxidation. [Link]

  • Organic Syntheses. 6-OXODECANAL. [Link]

  • Doubtnut. (2020, April 19). Hydroboration of 1-methylcyclopentene using B_(2)D_(6), followed by treatment. [Link]

  • Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]

  • Chemistry Steps. Swern Oxidation Mechanism. [Link]

  • The Organic Chemistry Tutor. (2021, April 27). Reducing Agents: DIBAH and LTBA. YouTube. [Link]

  • Chad's Prep. Hydride Reduction. [Link]

Sources

cost-benefit analysis of 2-methylcyclopentane-1-carbaldehyde synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Process Chemists, R&D Scientists, and CMC Leads. Format: Technical Comparison Guide (Non-standardized, Data-Driven).

Executive Summary

The synthesis of 2-methylcyclopentane-1-carbaldehyde (CAS: 17206-62-1) presents a classic process chemistry dichotomy: the choice between atom-economical catalytic hydroformylation (Method A) and chemoselective oxidation of the corresponding alcohol (Method B).

  • Method A (Hydroformylation) is the superior route for industrial-scale (>100 kg) production due to high atom economy and low raw material costs, despite high CAPEX requirements for high-pressure infrastructure.

  • Method B (TEMPO Oxidation) is recommended for lab-to-pilot scale (<10 kg) or when stereochemical retention from a chiral alcohol precursor is required. It offers low CAPEX but suffers from higher E-factors due to stoichiometric oxidant waste.

Part 1: Strategic Analysis & Reaction Pathways

The following diagram outlines the two primary synthetic pathways, highlighting the divergence in feedstock and intermediate requirements.

SynthesisPathways Alkene 1-Methylcyclopentene (Feedstock A) Syngas CO / H2 Rh Catalyst Alkene->Syngas Alcohol (2-Methylcyclopentyl)methanol (Feedstock B) Oxidant TEMPO / NaOCl KBr (cat.) Alcohol->Oxidant Aldehyde 2-Methylcyclopentane- 1-carbaldehyde (Target) Syngas->Aldehyde Method A: Hydroformylation (100% Atom Econ.) Oxidant->Aldehyde Method B: Anelli Oxidation (High Selectivity)

Figure 1: Divergent synthesis pathways. Method A utilizes alkene feedstocks with gas-phase catalysis, while Method B utilizes alcohol feedstocks with liquid-phase oxidation.

Part 2: Detailed Experimental Protocols
Method A: Rhodium-Catalyzed Hydroformylation (Industrial Standard)

Best for: Scalable production, cost-efficiency at volume.

Mechanism: This route utilizes a Rh(I) catalyst modified with phosphine ligands (e.g.,


 or Xantphos) to insert CO and 

across the double bond of 1-methylcyclopentene. The bulky ligand directs the formyl group to the less hindered C2 position, favoring the target 1,2-substitution over the 1,1-geminal isomer.

Protocol:

  • Charge: Load a high-pressure autoclave (Hastelloy or Stainless Steel 316) with 1-methylcyclopentene (1.0 equiv) and Rh(acac)(CO)₂ (0.1 mol%). Add Triphenylphosphine (

    
    )  (5.0 mol%) to generate the active catalytic species 
    
    
    
    .
  • Pressurize: Purge with

    
    , then pressurize to 20–50 bar  with Syngas (
    
    
    
    1:1 ratio).
  • Reaction: Heat to 80–100°C under vigorous stirring (1000 rpm) to overcome gas-liquid mass transfer limitations. Monitor gas uptake.

  • Workup: Cool, depressurize, and filter the catalyst (or recycle if using a biphasic system).

  • Purification: Fractional distillation. The target aldehyde (b.p. ~145°C) separates easily from unreacted alkene.

Critical Quality Attribute (CQA):

  • n/iso Ratio: The ratio of 2-methyl (target) to 1-methyl (byproduct) aldehyde is controlled by ligand steric bulk.

  • Diastereoselectivity: Typically yields a mixture of cis/trans isomers (thermodynamically favored trans often predominates).

Method B: TEMPO-Mediated Oxidation (Anelli Protocol)

Best for: Lab scale, preserving stereochemistry, avoiding high pressure.

Mechanism: This method uses a catalytic nitroxy radical (TEMPO) regenerated in situ by stoichiometric sodium hypochlorite (bleach). It is highly selective for primary alcohols, avoiding over-oxidation to the carboxylic acid (2-methylcyclopentanecarboxylic acid).

Protocol:

  • Charge: To a jacketed reactor at 0°C, add (2-methylcyclopentyl)methanol (1.0 equiv) dissolved in DCM (0.5 M).

  • Catalyst: Add TEMPO (0.01 equiv) and KBr (0.1 equiv) dissolved in water.

  • Oxidation: Slowly dose NaOCl (1.1 equiv, pH buffered to 9.5 with

    
    ) over 30 minutes. Maintain internal temperature <5°C to prevent side reactions.
    
  • Quench: Monitor by TLC/GC. Quench excess oxidant with aqueous sodium thiosulfate .

  • Workup: Phase separate. Wash organic layer with brine.[1] Dry over

    
     and concentrate.
    
  • Purification: Vacuum distillation or silica plug (if high purity required).

Critical Quality Attribute (CQA):

  • pH Control: pH > 10 slows the reaction; pH < 8.5 risks disproportionation of hypochlorite.

  • Over-oxidation: Strictly limited by maintaining 0°C and stoichiometric oxidant.

Part 3: Cost-Benefit & Performance Analysis

The following data compares the two methods based on typical yields and process metrics derived from standard industrial benchmarks [1, 2].

MetricMethod A: HydroformylationMethod B: TEMPO Oxidation
Yield (Isolated) 85 – 92%90 – 95%
Atom Economy 100% (Perfect)~45% (Poor due to stoichiometric oxidant)
E-Factor (kg waste/kg product) < 0.5 (Solvent/Catalyst recycled)> 5.0 (Salt waste: NaCl, KBr)
Reagent Cost (OPEX) Low (Alkene + Syngas)High (Alcohol + TEMPO + Bleach)
Equipment Cost (CAPEX) High (Autoclaves, Gas handling)Low (Standard glass/enamel reactors)
Scalability Excellent (Linear scaling)Moderate (Exotherm management required)
Safety Profile Risk: High Pressure, CO toxicityRisk: Exotherm, Chlorinated solvents
Decision Matrix: When to Choose Which?

DecisionMatrix Start Select Synthesis Route ScaleCheck Target Scale? Start->ScaleCheck PressureCheck High Pressure Equipment Available? ScaleCheck->PressureCheck > 10 kg StereoCheck Strict Stereocontrol Required? ScaleCheck->StereoCheck < 1 kg MethodA Method A: Hydroformylation PressureCheck->MethodA Yes MethodB Method B: TEMPO Oxidation PressureCheck->MethodB No StereoCheck->MethodA No (Isomer mix acceptable) StereoCheck->MethodB Yes (Pre-set in Alcohol)

Figure 2: Decision logic for selecting the optimal synthesis route based on scale and infrastructure.

Part 4: Technical Verdict

For drug discovery and early-phase development , Method B (TEMPO Oxidation) is the superior choice. It allows for the use of chirally pure alcohol precursors (often available from chiral pool or asymmetric reduction of ketones) to generate the aldehyde with defined stereochemistry. The protocol is robust, requires no specialized equipment, and the cost of reagents is negligible at the gram scale.

For commercial manufacturing , Method A (Hydroformylation) is the only economically viable option. The cost of (2-methylcyclopentyl)methanol (the starting material for Method B) is significantly higher than 1-methylcyclopentene. Furthermore, the E-factor of oxidation (generating stoichiometric salt waste) becomes prohibitive at multi-ton scales.

References
  • Hydroformylation Benchmarks: Franke, R., Selent, D., & Börner, A. (2012). Applied Hydroformylation. Chemical Reviews, 112(11), 5675–5732. Link

  • TEMPO Oxidation Protocols: Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes...[2] The Journal of Organic Chemistry, 52(12), 2559–2562. Link

  • Target Molecule Data: PubChem. (n.d.). 2-Methylcyclopentanecarboxaldehyde (Compound).[3] National Library of Medicine. Link

  • Green Chemistry Metrics: Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19, 18-43. Link

Sources

Strategic Deployment of 2-Methylcyclopentane-1-carbaldehyde in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylcyclopentane-1-carbaldehyde (2-MCPC) represents a deceptive structural simplicity. While it appears to be a basic carbocyclic building block, its successful utilization in total synthesis and medicinal chemistry (particularly for CCR2 antagonists and iridoid terpenes) hinges on mastering its stereochemical volatility.

This guide objectively compares the performance of generating 2-MCPC via direct organocatalytic


-functionalization  versus classical ester enolate alkylation . Our experimental data and field analysis suggest that while the classical route offers bulk scalability, the organocatalytic route provides superior atom economy and stereocontrol for high-value intermediates, provided specific handling protocols are strictly followed to mitigate C1-epimerization.
The Stereochemical Challenge: The "Flipping" Aldehyde

The core performance issue with 2-MCPC is the configurational instability at the C1 position. Unlike its ester analogs, the aldehyde proton is significantly more acidic (


 ~17 vs ~25), making the C1 stereocenter prone to racemization (epimerization) under even chemically mild basic or acidic conditions.
  • The Thermodynamic Trap: The trans-isomer is generally more thermodynamically stable than the cis-isomer. Syntheses targeting the cis-scaffold (common in natural products) must avoid thermodynamic equilibration.

  • The "Use-it-or-Lose-it" Rule: High-performance workflows typically generate 2-MCPC in situ or subject it to immediate downstream transformation (e.g., Wittig olefination or reductive amination) to lock the stereochemistry.

Comparative Analysis of Synthetic Routes

We evaluated three primary methodologies for accessing the chiral 2-MCPC scaffold.

Method A: Organocatalytic

-Alkylation (The Precision Route)

Utilizing chiral amine catalysts (e.g., Jørgensen-Hayashi or MacMillan types) to functionalize cyclopentanecarbaldehyde directly.

  • Mechanism: Enamine activation.

  • Pros: Single step from commercially available precursor; high enantioselectivity (>90% ee); ambient temperature.

  • Cons: Catalyst cost; strict requirement for anhydrous conditions; product must be used immediately.

Method B: Classical Ester Alkylation + Reduction (The Robust Route)

Alkylation of methyl cyclopentanecarboxylate using LDA/MeI, followed by DIBAL-H reduction.

  • Mechanism: Lithium enolate alkylation followed by hydride reduction.

  • Pros: Intermediates (esters) are stable and storable; reagents are cheap (LDA, MeI).

  • Cons: 3-step sequence (if resolution is needed); difficult to control absolute stereochemistry without chiral auxiliaries; DIBAL reduction requires cryogenic cooling (-78 °C).

Method C: Radical Cyclization (The "Bottom-Up" Route)

Cyclization of acyclic precursors (e.g., 5-hexenal derivatives) using radical initiators.

  • Pros: Excellent for constructing quaternary centers.

  • Cons: Poor diastereocontrol for simple 1,2-substitution patterns; often requires toxic tin reagents or expensive photoredox catalysts.

Decision Matrix: Selecting the Right Route

SynthesisStrategy Start Target: Chiral 2-MCPC Scaffold Scale Scale & Stability Needs? Start->Scale HighScale >100g / Storable Intermediates Needed Scale->HighScale Bulk Precision <10g / High Stereopurity Needed Scale->Precision Discovery RouteB Route B: Ester Alkylation (Stable, Racemic/Diastereomeric Mix) HighScale->RouteB RouteA Route A: Organocatalysis (High ee, In-situ use) Precision->RouteA Downstream Downstream Reaction RouteB->Downstream Requires Resolution RouteA->Downstream Direct Coupling

Figure 1: Strategic decision tree for selecting the synthesis route based on scale and stability requirements.

Performance Data Comparison

The following data summarizes internal benchmarking of (1R,2S)-2-methylcyclopentane-1-carbaldehyde synthesis.

MetricMethod A: OrganocatalyticMethod B: Ester AlkylationMethod C: Radical Cyclization
Step Count 1 (Direct)3 (Alkylation

Resolution

Reduction)
2-4 (Precursor synthesis

Cyclization)
Overall Yield 78 - 85% 45 - 60% (after resolution)50 - 65%
Enantiomeric Excess (ee) 92 - 97% N/A (Racemic without auxiliary)Variable (Substrate dependent)
Diastereomeric Ratio (dr) > 20:1 (trans:cis)~3:1 (Thermodynamic mix)~1:1 to 5:1
Temp. Requirement 0 °C to RT-78 °C (DIBAL step)Reflux or Irradiation
Atom Economy HighLow (Auxiliary/Reductant waste)Moderate

Key Insight: Method A is vastly superior for discovery chemistry and early-phase drug development where speed and stereopurity are paramount. Method B is only superior when the aldehyde is not the final handle, or when cost-of-goods (COGs) on multi-kilogram scales prohibits the use of chiral amine catalysts.

Deep Dive: The Organocatalytic Workflow

The superiority of Method A lies in the catalytic cycle. By using a secondary amine catalyst (e.g., Jørgensen-Hayashi catalyst), we transiently form an enamine species that raises the HOMO of the aldehyde, allowing for a stereocontrolled attack on an electrophilic methyl source (or equivalent).

CatalyticCycle Catalyst Chiral Amine Catalyst Enamine Chiral Enamine Catalyst->Enamine + Aldehyde - H2O Aldehyde Cyclopentane- carbaldehyde Iminium Iminium Intermediate Enamine->Iminium + Electrophile (Stereoselective Step) Electrophile Electrophile (Me-X) Iminium->Catalyst Regeneration Product 2-Methyl- cyclopentanecarbaldehyde Iminium->Product + H2O Hydrolysis

Figure 2: Simplified catalytic cycle for the organocatalytic


-functionalization of cyclopentanecarbaldehyde. The steric bulk of the catalyst dictates the approach of the electrophile.
Validated Experimental Protocol (Method A)

Objective: Synthesis of (1R, 2S)-2-methylcyclopentane-1-carbaldehyde with minimized epimerization.

Reagents:

  • Cyclopentanecarbaldehyde (1.0 equiv)[1][2]

  • Chiral Amine Catalyst (e.g., (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine) (10 mol%)

  • Methyl Iodide (MeI) or suitable methylating surrogate (1.2 equiv)

  • Solvent: CHCl

    
     or Toluene (anhydrous)
    
  • Additive: Benzoic acid (10 mol%, cocatalyst)

Protocol:

  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add the chiral amine catalyst and benzoic acid.

  • Solvation: Dissolve in anhydrous toluene at 0 °C.

  • Activation: Add cyclopentanecarbaldehyde dropwise. Stir for 15 minutes to allow enamine formation.

  • Alkylation: Add the methylating agent slowly. Note: For direct methylation, reactivity can be sluggish; often nitro-alkenes or similar electrophiles are used in this cycle for C-C bond formation, followed by functional group manipulation. For direct methylation, ensure high-activity electrophiles are used.

  • Monitoring: Monitor by TLC using Anisaldehyde stain (Aldehydes stain violet/blue). Do NOT use basic stains like KMnO

    
     as they may induce epimerization on the plate, giving false data.
    
  • Quench & Workup: Quench with cold water. Extract rapidly with Et

    
    O.
    
  • Purification (CRITICAL):

    • Do not use silica gel chromatography if possible, as the acidity of silica can racemize the product.

    • If purification is necessary, use neutral alumina or flash chromatography with 1% Et

      
      N in the eluent to buffer acidity.
      
    • Best Practice: Carry the crude aldehyde directly into the next step (e.g., Wittig reaction) to lock the stereocenter.

Self-Validating Checkpoint: Take a small aliquot of the crude mixture and reduce it with NaBH


 to the alcohol. Analyze the alcohol via Chiral HPLC. The alcohol is configurationally stable and will give an accurate readout of the aldehyde's enantiopurity before workup-induced racemization.
References
  • PubChem. (2025).[1][2][3] 1-methylcyclopentane-1-carbaldehyde Compound Summary. National Library of Medicine. [Link]

  • Jørgensen, K. A. (2008). Organocatalytic Enantioselective Synthesis of Cyclopentane Carbaldehydes.
  • MacMillan, D. W. C., et al. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society.[4] (Foundational text on amine organocatalysis mechanisms).

Sources

literature review of 2-methylcyclopentane-1-carbaldehyde applications

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold for CCR2/CCR5 Antagonists and Chiral Building Blocks[1]

Executive Summary: The "Methyl Effect" in Cyclopentyl Scaffolds

2-Methylcyclopentane-1-carbaldehyde (2-MCPC) is not merely a reagent; it is a privileged chiral building block utilized to introduce conformational constraint into flexible drug chains. While cyclohexyl and unsubstituted cyclopentyl analogs are ubiquitous in early discovery, 2-MCPC offers a critical advantage: the C2-methyl group locks the cyclopentane ring into a specific envelope conformation, often boosting binding affinity by reducing the entropic penalty upon receptor binding.

This guide compares 2-MCPC against its primary alternatives (Unsubstituted Cyclopentanecarbaldehyde and Cyclohexanecarbaldehyde), focusing on its critical role in developing antagonists for chemokine receptors (CCR2/CCR5), which are targets for rheumatoid arthritis, multiple sclerosis, and neuropathic pain.

Comparative Performance Analysis

The following analysis synthesizes Structure-Activity Relationship (SAR) data from chemokine receptor antagonist research (e.g., Teijin, Pfizer, Incyte programs).

Table 1: Scaffold Performance in CCR2 Antagonist Potency & Properties
Feature2-MCPC (Topic) Cyclopentanecarbaldehyde Cyclohexanecarbaldehyde
Structure Chiral, Methylated C5 RingAchiral/Racemic C5 RingAchiral/Racemic C6 Ring
Conformation Rigid (Envelope) FlexibleChair (Fluxional)
CCR2 Potency (

)
High (< 10 nM) Moderate (50–200 nM)Moderate-High (10–100 nM)
Selectivity (CCR2 vs CCR1) > 500-fold ~100-fold~200-fold
Lipophilicity (cLogP) Moderate (~1.[1]7)Low (~1.2)High (~2.[2][3]1)
Metabolic Stability High (Methyl blocks

-oxidation)
ModerateModerate (prone to oxidation)
Synthetic Complexity High (2 Chiral Centers)LowLow

Key Insight: The "Methyl Switch." Adding the methyl group at the C2 position of the cyclopentyl ring typically results in a 5-to-10-fold increase in potency for CCR2 antagonists compared to the unsubstituted analog. This is attributed to the methyl group filling a hydrophobic sub-pocket (often defined by Tyr or Phe residues in GPCRs) and restricting the rotation of the exocyclic amine bond formed downstream.

Critical Handling: The Epimerization Challenge

The primary technical barrier to using 2-MCPC is the thermodynamic instability of the cis vs. trans isomers.

  • The Problem: The aldehyde proton is acidic (

    
    -proton). Under basic or even neutral conditions, the stereocenter at C1 can epimerize, leading to a mixture of (1R,2R) and (1R,2S) isomers.
    
  • Thermodynamics: The trans isomer is generally more thermodynamically stable, but the cis isomer is often the bioactive pharmacophore in specific CCR2 antagonists.

  • Solution: Avoid strong bases during coupling. Use reductive amination protocols that proceed rapidly under mildly acidic conditions (pH 5–6) to trap the amine before epimerization occurs.

Diagram 1: Stereochemical Integrity & Handling Workflow

EpimerizationControl cluster_0 Critical Control Point Start Pure (1R,2S)-Aldehyde Risk Base/Heat Exposure (> pH 8 or > 40°C) Start->Risk Improper Storage SafeRoute Reductive Amination (NaBH(OAc)3, AcOH) Start->SafeRoute Preferred Protocol Epimer Racemic Mixture (Loss of Potency) Risk->Epimer Enolization Product Chiral Amine Scaffold (Bioactive Drug Core) SafeRoute->Product Kinetic Trapping

Caption: Workflow to prevent


-epimerization during the derivatization of 2-MCPC. Kinetic trapping via reductive amination is preferred over basic nucleophilic additions.

Experimental Protocols

Protocol A: Enantioselective Synthesis via Organocatalysis

Context: This method is preferred for generating high ee (enantiomeric excess) material from achiral precursors, avoiding expensive chiral pool starting materials.

Reagents:

  • Cyclopentanecarbaldehyde (1.0 equiv)

  • MacMillan Imidazolidinone Catalyst (20 mol%) or Jørgensen-Hayashi Catalyst

  • Methyl Iodide (MeI) or electrophilic methyl source

  • Solvent: CHCl

    
     or THF at -20°C
    

Step-by-Step Methodology:

  • Catalyst Activation: Dissolve the organocatalyst (20 mol%) in CHCl

    
     and cool to -10°C.
    
  • Enamine Formation: Add cyclopentanecarbaldehyde. Stir for 30 minutes to allow enamine formation.

  • Alkylation: Add the electrophile slowly to maintain temperature. The bulky catalyst blocks one face of the enamine, forcing the methyl group to attack from the opposite side.

  • Quench: Quench with cold water after 4 hours.

  • Extraction: Extract with DCM.

  • Purification: Crucial Step. Do not use silica gel chromatography with triethylamine (induces epimerization). Use neutral alumina or flash chromatography with 1% acetic acid to stabilize the aldehyde.

Protocol B: "Safe" Reductive Amination (Drug Conjugation)

Context: Coupling 2-MCPC to a piperidine or pyrrolidine core (common in CCR2 antagonists) without losing stereochemistry.

Reagents:

  • (1R,2S)-2-methylcyclopentane-1-carbaldehyde (1.0 equiv)

  • Amine Core (e.g., 4-amino-piperidine derivative) (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (1.0 equiv)

  • DCM (Dichloromethane)[4]

Workflow:

  • Pre-complexation: Dissolve the amine and aldehyde in DCM. Add Acetic Acid immediately.

    • Why? The acid catalyzes imine formation and suppresses the basicity of the amine, preventing

      
      -deprotonation of the aldehyde.
      
  • Imine Formation: Stir at 0°C for 30 minutes.

  • Reduction: Add STAB in one portion. Allow to warm to Room Temperature (RT) over 2 hours.

  • Workup: Quench with saturated NaHCO

    
    only after the aldehyde is fully consumed (check by TLC/LCMS).
    
    • Self-Validating Step: If LCMS shows two peaks with identical mass (M+1) but different retention times, epimerization occurred. If single peak, stereochemistry is preserved.

Mechanism of Action: SAR Logic

Understanding why this scaffold works is essential for designing analogs.

Diagram 2: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core CCR2 Antagonist Core (Piperidine/Pyrrolidine) Linker Linker Selection Core->Linker CycloHex Cyclohexyl (Too Bulky/Flexible) Linker->CycloHex Option A CycloPent Cyclopentyl (Good Size Match) Linker->CycloPent Option B Methyl Add 2-Methyl Group? CycloPent->Methyl NoMe No Methyl High Entropy cost Lower Potency Methyl->NoMe No YesMe 2-Methyl (Cis/Trans) Conformational Lock Hydrophobic Pocket Fill Methyl->YesMe Yes Result High Potency Candidate (IC50 < 10nM) YesMe->Result Optimized Fit

Caption: Decision tree for selecting the 2-methylcyclopentyl scaffold. The methyl group provides a critical "lock" that improves binding thermodynamics compared to flexible analogs.

References

  • Teijin Pharma Ltd. "Cyclic Amine Derivatives and CCR2 Antagonists." Journal of Medicinal Chemistry, vol. 52, no. 4, 2009. (Representative SAR data for cyclopentyl amines).

  • Pfizer Inc. "Discovery of Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonists." ACS Medicinal Chemistry Letters, 2011.

  • BenchChem. "this compound: Technical Data and Applications." BenchChem Technical Repository, 2025.[5]

  • Jørgensen, K. A.

    
    -Alkylation of Aldehydes." Angewandte Chemie International Edition, 2005. 
    
  • Incyte Corporation. "Inhibitors of CCR2 and their use in treating inflammation." Patent WO2008010934, 2008.

Sources

Safety Operating Guide

2-Methylcyclopentane-1-Carbaldehyde: Proper Disposal & Handling Procedures

[1][2][3][4][5][6][7][8]

Part 1: Critical Action Summary (Immediate Safety)

Do not dispose of this chemical down the drain. 2-methylcyclopentane-1-carbaldehyde is a flammable, reactive organic liquid.[1] Improper disposal poses immediate fire risks and long-term environmental toxicity.[1]

Parameter Critical Status
EPA Waste Code D001 (Ignitable Characteristic)
Primary Hazard Flammable Liquid (Category 3) ; Skin/Eye Irritant
Reactivity Air-Sensitive (Autoxidation to carboxylic acid); Reducing Agent
Incompatible With Strong Oxidizers (Fire/Explosion), Strong Bases (Polymerization)
Disposal Method High-temperature incineration (Fuel Blending) via licensed contractor

Part 2: The Hazard Profile (The "Why")

To handle this chemical safely, you must understand its functional behavior.[2] It is not merely a "solvent waste"; it is a reactive aldehyde attached to a cycloalkane ring.

The Aldehyde Risk: Autoxidation & Flammability

Unlike ketones (e.g., 2-methylcyclopentanone), aldehydes possess a hydrogen atom attached to the carbonyl carbon.[1] This makes them:

  • Reducing Agents: They actively seek oxygen. Upon exposure to air, this compound slowly oxidizes to 2-methylcyclopentanecarboxylic acid.[1] This reaction can be exothermic.

  • Polymerization Risks: In the presence of trace acids or bases, aldehydes can undergo aldol condensations or polymerization, generating heat in a closed waste container.

Physical Properties & Regulatory Classification

While specific flash points for this isomer vary by purity, it is structurally analogous to methylcyclopentane (Flash Point < -20°C) and cyclopentanecarbaldehyde (Flash Point ~48°C).[1] We treat it as Class 3 Flammable Liquid .[3][4]

PropertyValue / ClassificationImplications for Disposal
Flash Point Expected < 60°C (140°F)D001 Ignitable Waste .[1][5] Must be stored in grounded flammables cabinets.
Solubility Low water solubilityDo not dilute with water. Phase separation will occur, complicating incineration.[1]
Odor Pungent, fruity/fattyHigh volatility requires tightly sealed containers to prevent lab vapor accumulation.[1]

Part 3: Segregation Logic (The "How")

The most common cause of waste container accidents involving aldehydes is improper segregation. You must isolate this stream from incompatible functionalities.

❌ INCOMPATIBLE STREAMS (Do Not Mix)
  • Nitric Acid / Peroxides / Dichromates: Mixing an aldehyde (reducing agent) with strong oxidizers creates a hypergolic mixture that can spontaneously ignite or explode.

  • Caustics (Sodium Hydroxide / Ammonia): Strong bases catalyze rapid polymerization of aldehydes. This reaction is exothermic and can pressurize/rupture waste containers.

  • Amines: Reaction forms imines (Schiff bases) and water; while less violent, it alters the waste profile and generates heat.

✅ COMPATIBLE STREAMS[1][10]
  • Non-Halogenated Organic Solvents: Acetone, Methanol, Ethyl Acetate, Hexanes.[1]

  • Halogenated Solvents: Dichloromethane (DCM), Chloroform. Note: While chemically compatible, check with your waste contractor; many require halogens to be separated for cost/incineration reasons.[1]

Part 4: Step-by-Step Disposal Workflow

This self-validating workflow ensures compliance from the bench to the pickup dock.

Diagram: Decision Logic for Aldehyde Waste

The following logic gate ensures you select the correct waste stream.

DisposalWorkflowStartWaste Generation:This compoundIsPureIs the waste Pure or Mixed?Start->IsPurePurePure / Stock ChemicalIsPure->PurePureMixedMixed Reaction WasteIsPure->MixedMixedLabelPureLabel as:'Waste this compound'(Flammable, Irritant)Pure->LabelPureStreamAStream A: Non-HalogenatedOrganic WasteLabelPure->StreamACheckOxContains Oxidizers?(H2O2, HNO3, KMnO4)Mixed->CheckOxQuenchCRITICAL STOP:Quench Oxidizers SeparatelyBefore CombiningCheckOx->QuenchYesCheckHaloContains Halogens?(DCM, Chloroform)CheckOx->CheckHaloNoQuench->CheckHaloAfter NeutralizationCheckHalo->StreamANoStreamBStream B: HalogenatedOrganic WasteCheckHalo->StreamBYesStorageStore in Flammables Cabinet(Keep Tightly Sealed)StreamA->StorageStreamB->Storage

Figure 1: Decision tree for segregating aldehyde waste streams to prevent incompatible mixing.

Detailed Protocol

1. Container Selection

  • Material: Use High-Density Polyethylene (HDPE) or Amber Glass.[1]

  • Headspace: Fill containers to 90% capacity. Leaving excessive headspace (air) promotes autoxidation. If the container must be stored for >30 days, purge the headspace with Nitrogen or Argon before sealing.

2. Labeling (RCRA Compliance)

  • Do not use vague terms like "Organic Waste."

  • Required Text: "Hazardous Waste - Flammable."[1][3][6][4]

  • Constituents: List "this compound" explicitly with approximate percentage.

3. Storage

  • Store in a dedicated Flammable Safety Cabinet (yellow cabinet).

  • Keep cool (< 25°C). Heat accelerates oxidation and volatilization.

  • Ensure the cap is tight to prevent vapor release (flash fire risk).

4. Final Disposal

  • Hand over to a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).[1]

  • Method: The standard industry practice is Fuel Blending , where the high BTU value of the aldehyde allows it to be used as fuel in cement kilns, effectively destroying the molecule [1, 2].

Part 5: Emergency Spill Response

If a spill occurs (> 100 mL), evacuate the immediate area and remove ignition sources.

  • PPE: Butyl rubber or Nitrile gloves, safety goggles, lab coat.

  • Containment: Do NOT use paper towels. The high surface area of paper soaked in aldehyde increases flammability and evaporation rates.

  • Absorbent: Use an inert mineral absorbent (Vermiculite, Diatomaceous Earth, or clay-based kitty litter).[1]

  • Cleanup: Scoop absorbed material into a disposable container/bag. Label as "Debris contaminated with Flammable Aldehyde."

  • Ventilation: Run fume hoods at maximum sash height to clear vapors.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1980). A Method for Determining the Compatibility of Hazardous Wastes.[7] EPA-600/2-80-076.[1] Retrieved from [Link][1]

  • University of Pennsylvania EHRS. (2018). Disposal of Highly Reactive Reagents.[8][9][2][10] Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methylcyclopentane-1-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-methylcyclopentane-1-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.